molecular formula C5H6N2 B143674 3-Aminopyridine CAS No. 462-08-8

3-Aminopyridine

Cat. No.: B143674
CAS No.: 462-08-8
M. Wt: 94.11 g/mol
InChI Key: CUYKNJBYIJFRCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminopyridine is a monosubstituted pyridine that shows convulsive effects on cortical Neurons. This compound is used in the synthesis of of organic ligand 3-Pyridylnicotinamide. This compound along with other aminopyridines have been shown to reversibly block voltage-dependent potassium channels,>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c6-5-2-1-3-7-4-5/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYKNJBYIJFRCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73074-20-1 (mono-hydrochloride)
Record name beta-Aminopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9047461
Record name 3-Pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid, Solid; [Merck Index] Brown solid; [NTP] White to light brown solid with an unpleasant odor; [OSHA] Brown crystalline solid; [Alfa Aesar MSDS], White to yellow-brown crystals with an unpleasant odor.
Record name 3-Pyridinamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Aminopyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11019
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 3-AMINOPYRIDINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/828
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

483.8 °F
Record name 3-AMINOPYRIDINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/828
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Flash Point

190.4 °F
Record name 3-AMINOPYRIDINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/828
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.43 [mmHg]
Record name 3-Aminopyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11019
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

462-08-8, 462-08-08
Record name 3-Aminopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Aminopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-AMINOPYRIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15040
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pyridinamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-pyridylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.658
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-AMINOPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69JE8P2L84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-AMINOPYRIDINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/828
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

147.2 °F
Record name 3-AMINOPYRIDINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/828
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Foundational & Exploratory

3-Aminopyridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Aminopyridine: Structure, Properties, and Applications for the Modern Researcher

Introduction

This compound (CAS No. 462-08-8), a monoamino derivative of pyridine, stands as a cornerstone intermediate in the realms of organic synthesis and medicinal chemistry.[1][2] Characterized by a pyridine ring with an amino group at the C-3 position, this colorless to light-yellow solid is a versatile building block for a vast array of complex molecules, including pharmaceuticals, agrochemicals, and dyes.[3][4][5] Its unique structural arrangement confers a distinct reactivity profile and a spectrum of biological activities that have captured the attention of researchers for decades.[1][6]

This guide offers a comprehensive technical overview of this compound, designed for scientists and drug development professionals. We will delve into its core chemical and physical properties, established synthesis and purification protocols, reactivity, and pivotal applications, with a focus on its pharmacological significance as a potassium channel blocker and a scaffold for novel therapeutics.[1][4]

Chemical Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular structure, which dictates its chemical behavior and biological interactions.

Molecular Structure

This compound consists of an aromatic pyridine heterocycle substituted with an amino (-NH₂) group at the meta-position.[4] The presence of two nitrogen atoms—one within the aromatic ring and one in the exocyclic amino group—provides multiple sites for chemical interaction, including protonation and hydrogen bonding.[7]

Caption: Chemical structure of Pyridin-3-amine (this compound).

Physicochemical Data

A summary of this compound's key properties is essential for its practical application in a laboratory or industrial setting.

PropertyValueSource(s)
IUPAC Name Pyridin-3-amine[8][9]
Synonyms 3-Pyridinamine, m-Aminopyridine, β-Aminopyridine[9][10]
CAS Number 462-08-8[8][11]
Molecular Formula C₅H₆N₂[8][11][12]
Molar Mass 94.11 g/mol [8][9][12]
Appearance White to light yellow or brown crystalline solid/flakes[3][8][9][13]
Odor Unpleasant, distinctive[9][14]
Melting Point 60–65 °C (140–149 °F)[3][8][13][15]
Boiling Point 248–252 °C (478–486 °F)[3][8][13][15]
Solubility Soluble in water (>1000 g/L), ethanol, and benzene.[3][8][15]
pKa 6.04 (at 25 °C)[15]
Flash Point 124 °C (255 °F)[8][15]
InChI Key CUYKNJBYIJFRCU-UHFFFAOYSA-N[8][11]

Synthesis and Purification Protocols

The synthesis of this compound is well-established, with the Hofmann rearrangement of nicotinamide being the most common and industrially viable method.[3][4][8] This transformation is valued for its efficiency and use of readily available starting materials.

Principle of Synthesis: Hofmann Rearrangement

The Hofmann rearrangement provides a direct pathway from an amide (nicotinamide) to a primary amine (this compound) with one fewer carbon atom. The reaction proceeds by treating the amide with bromine in a basic solution (e.g., sodium hydroxide), which generates sodium hypobromite in situ.[8] This reagent facilitates the conversion of the amide to an intermediate isocyanate, which is then hydrolyzed to yield the final amine product. The causality behind this choice is the direct and efficient conversion of the carboxamide group to an amino group.

Hofmann_Rearrangement Nicotinamide Nicotinamide Reagents 1. Br₂, NaOH 2. H₂O, Heat Nicotinamide->Reagents Isocyanate Pyridin-3-yl isocyanate (Intermediate) Reagents->Isocyanate Rearrangement Product This compound Isocyanate->Product Hydrolysis

Caption: Simplified workflow of the Hofmann rearrangement for 3-AP synthesis.

Experimental Protocol: Synthesis via Hofmann Rearrangement

This protocol is adapted from the robust and validated procedure published in Organic Syntheses.[16] It is a self-validating system as the purity of the final product can be confirmed by its melting point.

Materials:

  • Sodium hydroxide (NaOH): 75 g (1.87 moles)

  • Water: 800 mL

  • Bromine (Br₂): 95.8 g (0.6 mole)

  • Nicotinamide: 60 g (0.49 mole)

  • Benzene

  • Ligroin (b.p. 60–90 °C)

  • Activated charcoal (Norit)

  • Sodium hydrosulfite

Procedure:

  • Preparation of Hypobromite Solution: In a 2-L beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g of NaOH in 800 mL of water. With stirring, slowly add 95.8 g of bromine, ensuring the temperature is maintained.

  • Amide Addition: Once the solution temperature reaches 0 °C, add 60 g of nicotinamide all at once with vigorous stirring.[16]

  • Reaction: Remove the ice bath and allow the mixture to warm. The reaction is exothermic. Once the temperature reaches 70-75 °C, heat on a steam bath for an additional 20-30 minutes to complete the reaction.

  • Extraction: Cool the reaction mixture and perform a continuous extraction with ether for 15–20 hours. Alternatively, perform multiple batch extractions with ether (e.g., four 800-mL portions followed by ten 500-mL portions).[16]

  • Drying and Concentration: Dry the combined ether extracts over sodium hydroxide pellets. Filter and remove the ether by distillation from a steam bath. The residue will crystallize upon cooling.

  • Initial Yield: This crude product typically yields 39–41 g (85–89%) of dark red crystals with a melting point of 61–63 °C.[16]

Experimental Protocol: Purification by Recrystallization

To achieve high purity suitable for pharmaceutical applications, the crude product must be purified. Recrystallization is the standard method.

Procedure:

  • Dissolution: Dissolve the crude product (39–41 g) in a mixture of 320 mL of benzene and 80 mL of ligroin.

  • Decolorization: Heat the solution on a steam bath and add 5 g of activated charcoal (Norit) and 2 g of sodium hydrosulfite. Continue heating for 20 minutes. The sodium hydrosulfite aids in removing colored impurities.

  • Filtration and Crystallization: Filter the hot solution by gravity. Allow the filtrate to cool slowly to room temperature, then chill overnight in a refrigerator.

  • Isolation and Drying: Isolate the resulting white crystals by gravity filtration. Wash the crystals on the filter with 25 mL of ligroin and dry in a vacuum desiccator.

  • Final Product: This procedure yields 28–30 g (61–65%) of pure, white this compound crystals with a sharp melting point of 63–64 °C.[16]

Reactivity and Applications in Drug Development

The dual-nitrogen nature of this compound makes it a highly versatile scaffold in medicinal chemistry.[2] Its reactivity is primarily centered on the basicity of the ring nitrogen and the nucleophilicity of the amino group.

Chemical Reactivity
  • Protonation: The nitrogen atom within the pyridine ring is more basic than the exocyclic amino nitrogen.[7] Therefore, in acidic conditions, protonation occurs preferentially at the ring nitrogen. This is a critical consideration in designing salt forms of derivative drugs and understanding their behavior at physiological pH.

  • Nucleophilic Reactions: The amino group is a potent nucleophile, readily participating in acylation, alkylation, and condensation reactions. This allows for the straightforward attachment of various side chains and functional groups, a key strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.[2][6]

  • Metal Complexation: this compound acts as a ligand, forming stable complexes with various transition metals.[4] This property is exploited in the development of novel anti-tumor and antimicrobial agents, where the metal complex can exhibit enhanced cytotoxicity or biological activity compared to the ligand alone.[4][6]

Pharmacological Significance: Potassium Channel Blockade

This compound and its derivatives are best known pharmacologically as blockers of voltage-gated potassium (K⁺) channels.[1][4]

Mechanism of Action: In neurons, voltage-gated K⁺ channels are crucial for repolarizing the cell membrane after an action potential. By blocking these channels, this compound prolongs the duration of the action potential. This extended depolarization keeps voltage-gated calcium (Ca²⁺) channels open for longer, leading to increased calcium influx into the presynaptic terminal. The elevated intracellular calcium enhances the release of neurotransmitters, such as acetylcholine, into the synaptic cleft.[4] This mechanism is particularly valuable in conditions where neurotransmission is impaired.

K_Channel_Blockade cluster_0 Presynaptic Neuron AP Action Potential Arrives K_Channel Voltage-Gated K⁺ Channel AP->K_Channel Opens to Repolarize Ca_Channel Voltage-Gated Ca²⁺ Channel AP->Ca_Channel Opens Vesicles Synaptic Vesicles (Neurotransmitters) Ca_Channel->Vesicles Increased Ca²⁺ Influx (due to prolonged depolarization) Release Neurotransmitter Release Vesicles->Release Promotes Fusion Three_AP This compound Three_AP->K_Channel Blocks

Caption: Mechanism of 3-AP as a potassium channel blocker to enhance neurotransmission.

Therapeutic Applications and Derivatives

The unique properties of this compound have led to its use as a foundational structure in several therapeutic areas:

  • Neurological Disorders: Its ability to enhance synaptic transmission makes it a candidate for treating conditions like multiple sclerosis (MS) and spinal cord injuries.[4][14][17] The drug Dalfampridine (a derivative of the isomeric 4-aminopyridine) is a notable example of this application.

  • Antimicrobial and Antitumor Agents: Derivatives of this compound have demonstrated significant antibacterial activity.[4][6] Furthermore, its metal complexes are being investigated for their cytotoxic effects against cancer cells.[4]

  • Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of a wide range of drugs.[2][5] Its pyridine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in FDA-approved drugs.[1] For instance, it is a precursor for the synthesis of Troxipide and 3-pyridylnicotinamide.[8]

Safety and Toxicology

As a Senior Application Scientist, it is imperative to underscore the hazardous nature of this compound. A thorough risk assessment must precede any handling.

Hazard Summary

This compound is classified as a toxic substance.[14][18]

  • Acute Toxicity: Fatal or toxic if swallowed, in contact with skin, or if inhaled.[12][18][19][20]

  • Irritation: Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[12][18][19]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[8][18]

Toxicological Data:

ParameterValueSpeciesRouteSource(s)
LD₅₀ 178 mg/kgQuailOral[8][21]
LD₅₀ 28 mg/kgMouseIntraperitoneal[15][21]
Handling and Storage
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Use a P2 respirator cartridge for handling the solid to avoid inhalation of dust.[13][19]

  • Ventilation: Handle only in a well-ventilated area or in a chemical fume hood.[19]

  • Storage: Store in a tightly closed container in a cool, dry place, away from direct sunlight, moisture, and incompatible materials like strong acids and oxidizing agents.[14][19] It is hygroscopic and air-sensitive.[15]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. This material is considered hazardous waste due to its toxicity.[19]

Conclusion

This compound is far more than a simple chemical intermediate; it is a versatile and powerful tool in the arsenal of the modern researcher and drug developer. Its well-defined structure, predictable reactivity, and significant pharmacological activity as a potassium channel blocker make it an invaluable scaffold for creating novel therapeutics. From its straightforward industrial synthesis to its complex role in neuroscience and oncology, this compound continues to be a molecule of profound scientific and clinical interest. A comprehensive understanding of its properties, synthesis, and hazards, as detailed in this guide, is essential for leveraging its full potential safely and effectively.

References

  • Allen, C. F. H.; Wolf, Calvin N. (1950). "this compound". Organic Syntheses. doi:10.15227/orgsyn.030.0003; Collected Volumes, vol. 4, p. 45.
  • This compound. (n.d.). In Wikipedia. Retrieved January 9, 2026.
  • Safety Data Sheet: this compound. (2025, December 18). Thermo Fisher Scientific.
  • This compound CAS# 462-08-8. (n.d.). Sincere Chemical.
  • Shimada, S., Maeda, H. (1984). A One-Pot Synthesis of 3-Aminopyridines. Chemical and Pharmaceutical Bulletin, 32(1), 110-115. [Link]
  • This compound synthesis. (n.d.). ChemicalBook.
  • This compound. (n.d.). PubChem. Retrieved January 9, 2026. [Link]
  • This compound: A Comprehensive Overview. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Material Safety Data Sheet: 3-Amino Pyridine. (n.d.). CDH Fine Chemical.
  • This compound. (n.d.). NIST Chemistry WebBook. [Link]
  • This compound Data. (n.d.). NIST Chemistry WebBook. [Link]
  • This compound. (2023, November 23). Smolecule.
  • Aminopyridines. (n.d.). U.S. Environmental Protection Agency (EPA).
  • This compound 462-08-8 wiki. (n.d.). Guidechem.
  • Safety Data Sheet: this compound. (2012, December 11). Loba Chemie.
  • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-23. [Link]
  • This compound: A Key Building Block in Pharmaceutical Innovation. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD.
  • Safety Data Sheet: this compound (FOR SYNTHESIS). (n.d.).
  • This compound: A Versatile Organic Intermediate for Synthesis and Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Take this compound and protonate the amino group. The calculated pKa is -1. Why is it so reactive? (2016, March 31). Reddit.
  • Synthesis of this compound. (n.d.).

Sources

Introduction: Unveiling the Versatility of a Core Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Aminopyridine (CAS 462-08-8) for Researchers and Drug Development Professionals

This compound (3-AP), identified by the CAS number 462-08-8, is a pivotal heterocyclic amine that serves as a fundamental building block in organic synthesis and a pharmacologically significant molecule in its own right.[1][2] Comprising a pyridine ring substituted with an amino group at the meta-position, its unique electronic and structural properties make it a versatile intermediate for the development of pharmaceuticals, agrochemicals, and dyes.[3][4] For drug development professionals, 3-AP is of particular interest due to its established role as a potassium channel blocker, a mechanism that underpins its therapeutic potential in various neurological conditions.[1][5] This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties and synthesis to its mechanistic action and practical applications, offering field-proven insights for the modern researcher.

Physicochemical and Spectroscopic Profile

This compound is a white to light yellow or brown crystalline solid, often appearing as flakes, with a characteristic unpleasant odor.[6][7][8] It is hygroscopic and air-sensitive, necessitating careful storage under an inert atmosphere like nitrogen.[9][10] Its solubility in water is high, and it is also soluble in common organic solvents such as ethanol, benzene, and ether.[6][7][10]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 462-08-8[6][11][12]
Molecular Formula C₅H₆N₂[6][11][12]
Molecular Weight 94.11 g/mol [8][11]
Melting Point 60-64.5 °C[6][7][10][11]
Boiling Point 248-252 °C[6][7][10][11]
Appearance White to light yellow/brown crystalline solid[7][8][9]
Solubility >1000 g/L in water; Soluble in alcohol, benzene[6][10]
pKa 6.04 (at 25 °C)[9][10]
Flash Point 124 °C[6][10]
InChIKey CUYKNJBYIJFRCU-UHFFFAOYSA-N[11][12]

Spectroscopic analysis is crucial for identity confirmation and purity assessment. The NIST Chemistry WebBook and other databases provide reference spectra for this compound.[12][13][14][15]

  • ¹H NMR: The proton NMR spectrum shows distinct signals corresponding to the protons on the pyridine ring and the amine group.[13]

  • ¹³C NMR: The carbon spectrum reveals the five unique carbon environments within the molecule.

  • IR Spectroscopy: The infrared spectrum displays characteristic peaks for N-H stretching of the amine group and C=N/C=C stretching of the pyridine ring.[15]

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak (m/z) at 94, corresponding to the molecular weight.[8][14]

Synthesis, Purification, and Analysis

Primary Synthesis Route: The Hofmann Rearrangement

The most established and widely cited method for preparing this compound is the Hofmann rearrangement of nicotinamide.[1][6] This reaction involves the treatment of an amide (nicotinamide) with bromine in a basic solution, typically sodium hydroxide, to yield a primary amine with one fewer carbon atom. The choice of this method is driven by the ready availability of the starting material and its efficiency.[7]

The causality behind this multi-step, one-pot reaction is elegant:

  • N-Bromination: The amide nitrogen is first brominated by the hypobromite ion (formed in situ from bromine and hydroxide).

  • Deprotonation: A strong base removes the remaining acidic N-H proton, forming a bromoamide anion.

  • Rearrangement: The key step involves the rearrangement of the pyridyl group from the carbonyl carbon to the nitrogen, with the simultaneous expulsion of the bromide ion, forming an isocyanate intermediate.

  • Hydrolysis: The isocyanate is then hydrolyzed by the aqueous base to form a carbamic acid, which is unstable and decarboxylates to yield the final this compound product.

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Product Isolation & Purification NaOH NaOH Solution Hypobromite Sodium Hypobromite Solution (in situ) NaOH->Hypobromite cool to 0°C Br2 Bromine Br2->Hypobromite ReactionMix Vigorous Stirring @ 0°C Hypobromite->ReactionMix Nicotinamide Nicotinamide Nicotinamide->ReactionMix Heating Heat to 70°C ReactionMix->Heating Crude Crude 3-AP Solution Heating->Crude Filter Hot Gravity Filtration Crude->Filter Crystallize Cool & Crystallize Filter->Crystallize Isolate Filter Crystals Crystallize->Isolate Wash Wash with Ligroin Isolate->Wash Dry Dry in Vacuum Wash->Dry Final Pure this compound Dry->Final

Caption: Workflow for the synthesis of this compound via Hofmann Rearrangement.

Alternative Synthesis Routes

While the Hofmann rearrangement is common, other methods have been reported, including:

  • Reduction of 3-nitropyridine.[7][16]

  • Heating 3-bromopyridine with ammonia and a copper sulfate catalyst in a sealed tube.[7][16]

  • Reaction of N-(cyanophenylmethyl)acylamides with olefins in the presence of trifluoroacetic acid.[17]

Purification Protocol

Crude this compound obtained from synthesis is often colored and contains impurities.[16] A standard purification technique is recrystallization.

  • Dissolution: Dissolve the crude product in a suitable hot solvent system, such as a mixture of benzene and ligroin.[16]

  • Decolorization: Add activated carbon (e.g., Norit) and a reducing agent like sodium hydrosulfite to the hot solution to remove colored impurities.[16]

  • Filtration: Perform a hot gravity filtration to remove the activated carbon and other insoluble materials.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by chilling in a refrigerator to induce crystallization of the purified this compound.[16]

  • Isolation: Collect the crystals by filtration, wash with a non-polar solvent like ligroin to remove residual soluble impurities, and dry under vacuum.[16]

Analytical HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. Given its hydrophilic nature, a reversed-phase method is suitable.[18]

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve the synthesized/crude this compound in the mobile phase to a similar concentration.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 20 mM ammonium formate, pH adjusted). The organic/aqueous ratio must be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where 3-AP has strong absorbance (e.g., ~260 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standards and sample. Purity is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks.

Mechanism of Action: A Potent Potassium Channel Blocker

The primary pharmacological action of aminopyridines, including 3-AP, is the blockade of voltage-gated potassium (K⁺) channels.[5][19] This mechanism is fundamental to its effects on the nervous system.

In neurons, the repolarization phase of an action potential is driven by the efflux of K⁺ ions through voltage-gated K⁺ channels. By blocking these channels, 3-AP effectively slows down this repolarization process.[20] This leads to a broadening of the action potential duration. The prolonged depolarization of the presynaptic nerve terminal keeps voltage-gated calcium (Ca²⁺) channels open for a longer period. The resulting increase in Ca²⁺ influx significantly enhances the release of neurotransmitters (like acetylcholine at the neuromuscular junction) into the synaptic cleft.[19] This enhanced neurotransmitter release can overcome conduction deficits in demyelinated axons, which is the therapeutic basis for the use of its isomer, 4-aminopyridine (dalfampridine), in multiple sclerosis.[21]

Caption: 3-AP blocks K⁺ channels, prolonging the action potential and boosting neurotransmitter release.

Applications in Drug Discovery and Organic Synthesis

The true power of this compound in a research and development context lies in its dual utility: as a pharmacologically active agent and as a versatile synthetic intermediate.[3][4]

  • Pharmaceutical Intermediate: The pyridine ring and the reactive amine group make 3-AP a valuable starting material for creating more complex molecules with diverse biological activities.[3] It is a key precursor in the synthesis of drugs targeting neurological disorders, cancers, and infectious diseases.[3][22] For instance, it is used in the synthesis of Troxipide (an anti-ulcer agent) and 3-pyridylnicotinamide.[6]

  • Medicinal Chemistry Scaffold: Aminopyridine derivatives are explored for a wide range of therapeutic targets. They form the core of molecules with antibacterial, anti-inflammatory, anticancer, and antiviral properties.[5] Their ability to engage with enzymes and receptors makes them a privileged scaffold in medicinal chemistry.[5]

  • Ligand in Coordination Chemistry: The nitrogen atoms in 3-AP can coordinate with metal ions, making it useful in the synthesis of metal complexes with potential catalytic or biological applications.[10]

  • Research Tool: As a known K⁺ channel blocker, 3-AP is used as a research tool to study the physiology of neurons, synaptic transmission, and conditions involving demyelination.[1][21]

Safety, Handling, and Toxicology

This compound is a toxic substance and must be handled with extreme caution.[9][23]

Table 2: GHS Hazard Information for this compound

Hazard ClassHazard StatementGHS Code(s)
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.H301, H311, H331
Skin Irritation Causes skin irritation.H315
Eye Irritation Causes serious eye irritation.H319
STOT (Single) May cause respiratory irritation.H335
STOT (Repeated) May cause damage to organs through prolonged or repeated exposure.H373
Source: Aggregated GHS information from multiple suppliers.[9][11][24]
Safe Handling and Storage
  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[23][24][25]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with a face shield.[24] Respiratory protection may be necessary for handling large quantities.

  • Handling: Avoid contact with skin, eyes, and clothing.[24] Prevent dust formation. Do not eat, drink, or smoke in the work area.[23][25]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[24][25] Protect from moisture, air, and direct sunlight.[23] Store in a designated "poison" or toxics cabinet.[10]

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[24]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[23][24]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[23][24]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[24]

Toxicology Summary

This compound is toxic by ingestion, inhalation, and dermal absorption.[9][23] The oral LD₅₀ in quail is reported as 178 mg/kg, and the intraperitoneal LD₅₀ in mice is 28 mg/kg.[6][26] It can cause central nervous system effects, including dizziness and headaches, and prolonged exposure may lead to neurotoxic effects.[9]

Conclusion

This compound is far more than a simple chemical intermediate; it is a cornerstone molecule for innovation in medicinal chemistry and a powerful tool for neuroscientific research. Its well-defined synthesis, rich chemistry, and potent biological activity as a potassium channel blocker ensure its continued relevance. For researchers and drug developers, a thorough understanding of its properties, handling requirements, and mechanistic action is essential for leveraging its full potential to create novel therapeutics and advance our understanding of complex biological systems.

References

  • Allen, C. F. H., & Wolf, C. N. (1950). This compound. Organic Syntheses.
  • This compound synthesis. ChemicalBook.
  • This compound. Wikipedia.
  • This compound CAS# 462-08-8. SincereChemical.
  • This compound 462-08-8 wiki. Guidechem.
  • A One-Pot Synthesis of 3-Aminopyridines. J-Stage.
  • This compound MSDS | CAS 462-08-8 MSDS. Loba Chemie.
  • This compound | 462-08-8. ChemicalBook.
  • This compound 99 462-08-8. Sigma-Aldrich.
  • Aminopyridines. EPA.
  • This compound. NIST WebBook.
  • HPLC Methods for analysis of this compound.
  • This compound | C5H6N2 | CID 10009. PubChem.
  • 3-Amino Pyridine CAS No 462-08-8 MATERIAL SAFETY D
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • This compound: A Key Building Block in Pharmaceutical Innov
  • This compound (FOR SYNTHESIS).
  • This compound | 462-08-8. Tokyo Chemical Industry (India) Pvt. Ltd.
  • This compound: A Versatile Organic Intermediate for Synthesis and Pharmaceutical Applic
  • Buy this compound | 462-08-08. Smolecule.
  • A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC - PubMed Central.
  • 462-08-8 this compound C5H6N2, Formula,NMR,Boiling Point,Density,Flash Point. MolCore.
  • This compound(462-08-8) 1H NMR spectrum. ChemicalBook.
  • This compound(462-08-8) MS. ChemicalBook.
  • This compound IR Spectrum. NIST WebBook.
  • Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. PubMed.
  • Class III Antiarrhythmics (Potassium Channel Blockers). CV Pharmacology.

Sources

physical and chemical properties of 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Aminopyridine

Abstract

This technical guide provides a comprehensive overview of the core (pyridin-3-amine), a critical heterocyclic building block in modern chemical and pharmaceutical sciences.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points to offer field-proven insights into the causality behind its properties and the experimental methodologies used for their determination. We will explore its molecular structure, physicochemical characteristics, reactivity, and key applications, supported by detailed protocols and authoritative references. The aim is to equip the reader with the foundational knowledge required for the effective handling, application, and innovation of this compound in a laboratory setting.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 462-08-8) is an aromatic organic compound consisting of a pyridine ring substituted with an amino group at the C-3 position.[2] This seemingly simple structure belies a rich and versatile chemical nature that has made it an invaluable intermediate in the synthesis of a wide array of functional molecules, particularly pharmaceuticals and agrochemicals.[3][4][5][6] Its significance in drug discovery is notable, serving as a foundational scaffold for compounds targeting neurological disorders, infectious diseases, and oncology.[1][7][8]

The unique electronic properties imparted by the nitrogen heteroatom in the pyridine ring, combined with the reactivity of the exocyclic amino group, grant this compound a distinct chemical personality.[2] Understanding its physical properties, such as solubility and pKa, is paramount for predicting its behavior in physiological systems and for designing robust synthetic routes and formulation strategies. This guide will dissect these properties, linking them to their practical implications in research and development.

Molecular Structure and Core Physicochemical Properties

The fundamental properties of this compound dictate its handling, storage, and application. A summary of these key parameters is presented below, followed by a detailed discussion of their scientific significance.

PropertyValueSource(s)
CAS Number 462-08-8[4][9]
Molecular Formula C₅H₆N₂[4][9][10]
Molecular Weight 94.11 g/mol [3][4][9]
Appearance White to light yellow or brown crystalline powder/solid[3][4][9][11]
Odor Unpleasant, slight amine-like[4][7][9]
Melting Point 60-65 °C (140-149 °F)[3][4][12][13]
Boiling Point ~248-252 °C (478-486 °F)[3][4][10][12]
Water Solubility >1000 g/L at 20 °C (Highly soluble)[3][12]
Solubility (Organic) Soluble in alcohol, ether, acetone, benzene, chloroform[3][4]
pKa 6.04 (at 25 °C)[3]
logP (Octanol/Water) 0.1 to 0.11[3][9][13]
Flash Point ~88-126 °C (190-259 °F)[9][10][12]
Interpretation of Physicochemical Data
  • Melting and Boiling Points: The relatively low melting point indicates that this compound is a solid at room temperature but can be easily melted for certain reaction conditions. Its high boiling point is characteristic of an aromatic compound with hydrogen bonding capabilities, suggesting low volatility under standard conditions.

  • Solubility Profile: The high aqueous solubility is a key feature, driven by the ability of both the pyridine nitrogen and the amino group to form hydrogen bonds with water.[3][12] This property is crucial in pharmaceutical applications, as it influences bioavailability and formulation options. Its solubility in common organic solvents like ethanol, acetone, and benzene also provides broad flexibility for its use in organic synthesis.[3][4]

  • pKa and Basicity: The pKa of 6.04 corresponds to the protonation of the more basic ring nitrogen, not the amino group.[3] This is a critical distinction. The pyridine nitrogen is more basic than the exocyclic amino group because the lone pair of the amino nitrogen is partially delocalized into the electron-deficient pyridine ring. At a physiological pH of ~7.4, the pyridine ring will be predominantly in its neutral, unprotonated form, which has significant implications for its ability to cross biological membranes and interact with molecular targets.

  • logP (Lipophilicity): A logP value close to zero (0.11) indicates that this compound has a balanced hydrophilic-lipophilic character.[3][9][13] This balance is often a desirable starting point in drug design, as it allows for sufficient aqueous solubility for formulation while retaining enough lipophilicity to permeate cell membranes.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay between the electron-withdrawing pyridine ring and the electron-donating amino group.

Basicity and Protonation

As a diamine, this compound has two potential sites for protonation. The ring nitrogen is the more basic site. This is because the lone pair on the exocyclic amino group participates in resonance with the aromatic ring, reducing its availability for protonation.

Caption: Predominant protonation occurs at the pyridine ring nitrogen.

Reactions of the Amino Group

The amino group undergoes typical reactions for aromatic amines, making it a versatile handle for synthetic modifications:

  • Acylation: Reacts readily with acid chlorides and anhydrides to form amides.

  • Alkylation: Can be alkylated under appropriate conditions.

  • Diazotization: Reacts with nitrous acid to form a diazonium salt, which is a key intermediate for introducing a wide range of other functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.

Electrophilic Aromatic Substitution

The amino group is a powerful activating group, directing electrophilic substitution to the ortho and para positions (C2, C4, and C6). The pyridine ring itself is electron-deficient and generally resistant to electrophilic attack, but the activating effect of the amino group overcomes this, enabling reactions like halogenation and nitration.

Experimental Protocols

To ensure scientific integrity, the determination of key properties must follow validated, reproducible methods.

Protocol: Determination of pKa by Potentiometric Titration

This protocol describes the standard method for accurately determining the acid dissociation constant (pKa) of a compound like this compound.[14][15]

Causality: Potentiometric titration is the gold standard for pKa determination because it directly measures the change in pH (proton activity) as a function of added titrant volume.[14][15] The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[14] For a base like this compound, we titrate its acidic conjugate form with a strong base.

Methodology:

  • Preparation of Analyte Solution: Accurately weigh ~100 mg of this compound and dissolve it in 50 mL of deionized, carbonate-free water. Add a stoichiometric excess of 0.1 M HCl (e.g., 1.1 equivalents) to fully convert the this compound to its hydrochloride salt.

  • System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) that bracket the expected pKa.[14]

  • Titration Setup: Place the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25.0 ± 0.1 °C). Introduce a calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to prevent absorption of atmospheric CO₂.[14]

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding the titrant in small, precise increments (e.g., 0.05-0.10 mL). Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The equivalence point is identified as the point of maximum slope on the curve, which can be found using the first derivative (ΔpH/ΔV). The pKa is the pH value recorded at the volume corresponding to half of the equivalence point volume.[14][16]

Caption: Workflow for pKa determination via potentiometric titration.

Applications in Research and Drug Development

The physicochemical properties of this compound directly enable its widespread use as a versatile pharmaceutical intermediate.[1][6]

  • Scaffold for Drug Candidates: Its structure is a common feature in drugs targeting the central nervous system. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is crucial for molecular recognition at enzyme and receptor binding sites.[17]

  • Intermediate for Complex Heterocycles: The reactivity of the amino group allows this compound to be a starting point for the synthesis of more complex fused heterocyclic systems, which are prevalent in medicinal chemistry.[3][18][19]

  • Potassium Channel Blocker: Aminopyridines, in general, are known to block voltage-gated potassium channels.[7][20] This property is exploited in drugs used to treat conditions like multiple sclerosis.

  • Agrochemicals: It serves as a precursor for various herbicides and insecticides.[4][7]

Safety, Handling, and Storage

As a research chemical, proper handling of this compound is essential for laboratory safety.

  • Hazards: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[21][22] It causes skin and serious eye irritation and may cause respiratory irritation.[21][22] There is also a danger of cumulative effects or damage to organs through prolonged or repeated exposure.[7][21]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[22] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[22]

  • Handling: Avoid creating dust.[21] Do not eat, drink, or smoke when using this product.[22] Wash hands thoroughly after handling.[22] In case of contact, immediately wash skin with plenty of water and seek medical attention.[22] If inhaled, move the person to fresh air.[21] If swallowed, call a poison center or doctor immediately.[21][22]

  • Storage: this compound is hygroscopic and air-sensitive.[3][4][7] It should be stored in a cool, dry, well-ventilated place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen).[4][7] Store away from strong oxidizing agents and strong acids.[7]

References

  • This compound | C5H6N2 | CID 10009 - PubChem. (n.d.). National Center for Biotechnology Information.
  • This compound. (n.d.). Wikipedia.
  • This compound. (n.d.). Stenutz.
  • 462-08-8 CAS | this compound. (n.d.). Loba Chemie.
  • 3-Amino pyridine, 98% | 462-08-8. (n.d.). Otto Chemie Pvt. Ltd.
  • Solubility of this compound in Acetone + n-Butyl Acetate from (288.15 to 323.15) K. (2012). Journal of Chemical & Engineering Data, 57(4), 1242–1244. ACS Publications.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (2002). Journal of Chemical Education, 79(5), 635. ACS Publications.
  • This compound: A Key Building Block in Pharmaceutical Innovation. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound. (n.d.). Organic Syntheses.
  • This compound. (n.d.). NIST WebBook. National Institute of Standards and Technology.
  • This compound MSDS. (2012). Loba Chemie.
  • Aminopyridine. (n.d.). LookChem.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
  • Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. (2020). ResearchGate.
  • This compound. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Take this compound and protonate the amino group. The calculated pKa is -1. Why is it so reactive? (2016). Reddit.
  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications. Royal Society of Chemistry.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
  • A One-Pot Synthesis of 3-Aminopyridines. (1984). J-Stage.
  • This compound. (n.d.). NIST WebBook. National Institute of Standards and Technology.
  • This compound, 462-08-8. (n.d.). The Good Scents Company.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2021). Future Medicinal Chemistry. PMC - PubMed Central.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Medicinal Chemistry. Royal Society of Chemistry.
  • 3-Amino pyridine, 98% | 462-08-8. (n.d.). Otto Chemie Pvt. Ltd.
  • Synthesis of this compound. (2021). ResearchGate.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules. PMC - PubMed Central.

Sources

An In-depth Technical Guide to the Mechanism of Action of 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular and physiological mechanisms of 3-aminopyridine, a compound of significant interest in both neuroscience research and clinical applications. We will delve into its primary molecular targets, the downstream consequences of its action on neuronal function, and the experimental methodologies used to elucidate these properties.

Introduction: The Significance of this compound

This compound (3-AP) is a potassium channel blocker that has garnered attention for its ability to enhance neurotransmission. While its therapeutic window is narrow, its well-characterized mechanism of action makes it an invaluable tool for studying neuronal excitability and synaptic function. Clinically, its derivative, 4-aminopyridine (dalfampridine), is approved for the symptomatic treatment of multiple sclerosis, highlighting the therapeutic potential of modulating potassium channel activity. Understanding the precise mechanism of 3-AP is therefore crucial for both basic research and the development of more selective and safer neuromodulatory drugs.

Core Mechanism: Blockade of Voltage-Gated Potassium Channels

The primary mechanism of action of this compound is the blockade of voltage-gated potassium (K+) channels. These channels are integral membrane proteins that play a critical role in the repolarization phase of the action potential in neurons. By opening in response to membrane depolarization and allowing K+ ions to flow out of the cell, they help to terminate the action potential and maintain the resting membrane potential.

3-AP physically occludes the pore of these channels, thereby inhibiting the efflux of potassium ions. This blockade has a profound effect on the action potential, leading to its prolongation. The delayed repolarization results in an extended period of depolarization in the presynaptic terminal.

Impact on Neurotransmission

The prolongation of the action potential at the presynaptic terminal is the key to 3-AP's effect on neurotransmission. The extended depolarization keeps voltage-gated calcium (Ca2+) channels open for a longer duration. The influx of Ca2+ is the direct trigger for the fusion of synaptic vesicles containing neurotransmitters with the presynaptic membrane. Consequently, the increased and prolonged Ca2+ influx leads to an enhanced release of neurotransmitters, such as acetylcholine, into the synaptic cleft. This ultimately potentiates the signal transmitted to the postsynaptic neuron.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron cluster_2 Effect of this compound AP Action Potential Arrives Depolarization Membrane Depolarization AP->Depolarization VGKC Voltage-Gated K+ Channels Open Depolarization->VGKC VGCC Voltage-Gated Ca2+ Channels Open Depolarization->VGCC Repolarization Repolarization VGKC->Repolarization Ca_Influx Ca2+ Influx VGCC->Ca_Influx Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Influx->Vesicle_Fusion Receptor_Binding Neurotransmitter Binds to Postsynaptic Receptors Vesicle_Fusion->Receptor_Binding Neurotransmitter Diffusion Postsynaptic_Potential Postsynaptic Potential Generated Receptor_Binding->Postsynaptic_Potential Three_AP This compound Block Blocks VGKCs Three_AP->Block Block->VGKC Prolonged_Depol Prolonged Depolarization Block->Prolonged_Depol Increased_Ca Increased Ca2+ Influx Prolonged_Depol->Increased_Ca Enhanced_Release Enhanced Neurotransmitter Release Increased_Ca->Enhanced_Release

Figure 1: Signaling pathway of this compound's action.

Experimental Protocols for Studying this compound's Effects

Electrophysiological Recording: Patch-Clamp Technique

The patch-clamp technique is the gold standard for investigating the effects of ion channel modulators like 3-AP at the single-cell level.

Objective: To measure the effect of this compound on voltage-gated potassium currents in isolated neurons.

Methodology:

  • Cell Preparation: Isolate neurons from a relevant tissue source (e.g., dorsal root ganglia, hippocampus) and culture them for 24-48 hours.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an internal solution containing a high concentration of potassium.

  • Whole-Cell Configuration: Approach a neuron with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane. Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.

  • Voltage Protocol: Clamp the cell membrane at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit outward potassium currents.

  • Data Acquisition: Record the resulting currents before and after the application of this compound to the extracellular solution.

  • Analysis: Measure the peak outward current at each voltage step and plot the current-voltage (I-V) relationship. Compare the I-V curves in the control and 3-AP conditions to quantify the extent of channel blockade.

cluster_0 Preparation cluster_1 Patch-Clamp cluster_2 Drug Application & Recording cluster_3 Analysis Isolate_Cells Isolate Neurons Culture_Cells Culture Neurons Isolate_Cells->Culture_Cells Form_Seal Form Gigaohm Seal Whole_Cell Establish Whole-Cell Configuration Form_Seal->Whole_Cell Apply_Voltage Apply Voltage-Step Protocol Whole_Cell->Apply_Voltage Record_Currents Record K+ Currents (Control) Apply_Voltage->Record_Currents Apply_3AP Apply this compound Record_Currents->Apply_3AP Record_Currents_3AP Record K+ Currents (3-AP) Apply_3AP->Record_Currents_3AP Generate_IV Generate I-V Curves Record_Currents_3AP->Generate_IV Compare_Curves Compare Control vs. 3-AP Generate_IV->Compare_Curves

Figure 2: Experimental workflow for patch-clamp analysis of 3-AP.

In Vivo Microdialysis

Microdialysis is a powerful technique to measure neurotransmitter release in the brain of a living animal.

Objective: To determine the effect of this compound on the in vivo release of a specific neurotransmitter (e.g., acetylcholine) in a target brain region.

Methodology:

  • Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., hippocampus).

  • Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Sample Collection: Collect the dialysate samples at regular intervals (e.g., every 20 minutes).

  • Baseline Measurement: Collect several baseline samples to establish the basal neurotransmitter concentration.

  • Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

  • Post-Drug Sampling: Continue to collect dialysate samples to measure the change in neurotransmitter concentration following drug administration.

  • Analysis: Analyze the concentration of the neurotransmitter in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

Quantitative Data on this compound Activity

ParameterValueCell Type/PreparationReference
IC50 for K+ Channel Blockade 100-300 µMFrog node of Ranvier
Effect on Acetylcholine Release ~2-fold increaseRat cerebral cortex synaptosomes
Therapeutic Plasma Concentration (Dalfampridine) 15-30 ng/mLHuman

Conclusion and Future Directions

This compound serves as a cornerstone for understanding the role of potassium channels in neuronal function. Its ability to enhance neurotransmitter release by prolonging the presynaptic action potential has been well-established through techniques like patch-clamp electrophysiology and in vivo microdialysis. While its clinical use is limited by a narrow therapeutic index and potential for side effects such as seizures, the principles of its mechanism of action have paved the way for the development of more selective potassium channel modulators.

Future research in this area will likely focus on:

  • Developing Subtype-Selective Blockers: Designing molecules that target specific subtypes of voltage-gated potassium channels to improve therapeutic efficacy and reduce off-target effects.

  • Investigating Novel Therapeutic Applications: Exploring the potential of potassium channel modulation in other neurological and psychiatric disorders.

  • Combining with Other Therapeutic Modalities: Assessing the synergistic effects of potassium channel blockers with other drugs to enhance therapeutic outcomes.

By continuing to build upon our understanding of the fundamental mechanisms of compounds like this compound, the scientific community can forge new paths in the development of innovative treatments for a wide range of neurological conditions.

References

  • Dalfampridine: A Review of its Use in a New Formulation in Patients with Multiple Sclerosis. CNS Drugs.
  • Actions of aminopyridines on potassium currents in myelinated nerve. The Journal of General Physiology.
  • The effects of 3,4-diaminopyridine and this compound on the release of [3H]acetylcholine from rat cortical synaptosomes. British Journal of Pharmacology.

An In-Depth Technical Guide to 3-Aminopyridine as a Potassium Channel Blocker

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Aminopyridine (3-AP) for researchers, scientists, and drug development professionals. It delves into the core mechanisms, experimental validation, and therapeutic implications of 3-AP as a potassium channel blocker.

Section 1: Foundational Understanding of this compound

Chemical and Physical Properties

This compound (3-AP) is a colorless solid organic compound with the chemical formula C5H6N2.[1][2] It is one of three isomers of aminopyridine, characterized by an amino group attached to the third position of a pyridine ring.[1] This structural feature is crucial to its biological activity.[1]

Key Physicochemical Properties:

  • Molecular Weight: 94.117 g/mol [2]

  • Melting Point: 60-63 °C[3]

  • Boiling Point: 248-252 °C[2][4]

  • Solubility: Soluble in water, ethanol, and benzene.[1][3][4]

Synthesis Overview

Several methods are employed for the synthesis of 3-AP. A common laboratory and industrial method is the Hofmann rearrangement of nicotinamide using sodium hypobromite.[2] Another approach involves the reduction of 3-nitropyridine.[1]

Section 2: Mechanism of Action as a Potassium Channel Blocker

The primary pharmacological action of 3-AP is the blockade of voltage-gated potassium (Kv) channels.[1][5] This action is fundamental to its effects on cellular excitability.

The Role of Potassium Channels in Cellular Excitability

Voltage-gated potassium channels are critical in determining the resting membrane potential and in the repolarization phase of the action potential in excitable cells like neurons and muscle cells.[6] By allowing the efflux of potassium ions, these channels help to terminate the action potential and maintain the cell's electrical stability.

3-AP's Interaction with Voltage-Gated Potassium Channels

This compound and its isomer, 4-aminopyridine (4-AP), are known to block a variety of Kv channels.[7] The mechanism of this blockade is state-dependent, meaning 3-AP preferentially binds to the open state of the channel.[8] This interaction physically occludes the pore, preventing the outward flow of potassium ions.

The consequence of this blockade is a prolongation of the action potential duration.[6] By delaying repolarization, 3-AP increases the time the cell membrane remains depolarized. This leads to an enhanced influx of calcium ions through voltage-gated calcium channels, which in turn potentiates the release of neurotransmitters at the synapse.[9]

cluster_Neuron Presynaptic Neuron cluster_3AP Action of this compound Action_Potential Action Potential Arrives K_Channel_Open Voltage-Gated K+ Channels Open Action_Potential->K_Channel_Open K_Efflux K+ Efflux K_Channel_Open->K_Efflux K_Channel_Block Blocks Open K+ Channels K_Channel_Open->K_Channel_Block Repolarization Membrane Repolarization K_Efflux->Repolarization Ca_Channel_Close Voltage-Gated Ca2+ Channels Close Repolarization->Ca_Channel_Close Neurotransmitter_Release_Normal Normal Neurotransmitter Release Ca_Channel_Close->Neurotransmitter_Release_Normal 3AP This compound 3AP->K_Channel_Block Repolarization_Delayed Delayed Repolarization K_Channel_Block->Repolarization_Delayed AP_Prolonged Prolonged Action Potential Repolarization_Delayed->AP_Prolonged Ca_Channel_Open_Longer Ca2+ Channels Open Longer AP_Prolonged->Ca_Channel_Open_Longer Ca_Influx_Increased Increased Ca2+ Influx Ca_Channel_Open_Longer->Ca_Influx_Increased Neurotransmitter_Release_Enhanced Enhanced Neurotransmitter Release Ca_Influx_Increased->Neurotransmitter_Release_Enhanced

Caption: Mechanism of this compound Action.

Selectivity for Potassium Channel Subtypes

While 3-AP is considered a broad-spectrum potassium channel blocker, its affinity for different Kv channel subtypes varies.[5] Research has shown that aminopyridines, including 3-AP and its more studied counterpart 4-AP, exhibit different potencies across the Kv1, Kv2, and Kv3 families. For instance, a study on cloned Kv1.1 channels expressed in mammalian cells determined the IC50 for 3-AP to be 2.2 mM, which is significantly higher than that of 4-AP (89 µM), indicating a lower potency for this particular subtype.[10] The charged form of the aminopyridine is considered the active species, and the efficacy of 3-AP can be influenced by intracellular pH.[10]

Potassium Channel Subtype4-AP IC50 (µM)3-AP IC50 (mM)Reference
Kv1.1892.2[10]
Kv1.2590-[7]
Kv1.3195-[7]
Kv1.413-[7]
Kv3.129-[7]
Kv3.2100-[7]
Note: Data for 3-AP on several subtypes is less readily available in comparative studies.

Section 3: Therapeutic and Research Applications

The ability of 3-AP to enhance neurotransmitter release has led to its investigation in various neurological conditions.[1]

Multiple Sclerosis (MS)

In demyelinating diseases like MS, the exposure of juxtaparanodal potassium channels on axons can lead to a leakage of potassium ions, which impairs action potential conduction.[11] By blocking these exposed channels, aminopyridines can improve nerve impulse conduction.[11][12] While 4-AP (dalfampridine) is an approved treatment for improving walking in MS patients, 3,4-diaminopyridine (a related compound) has also shown efficacy in improving leg strength, though with some limiting side effects.[11][13] The general principle of potassium channel blockade is the therapeutic basis in this context.

Other Neurological Disorders

Aminopyridines have been explored for other conditions characterized by impaired neuromuscular transmission, such as Lambert-Eaton myasthenic syndrome.[5]

Research Applications

In a research setting, 3-AP is a valuable tool for studying the role of specific potassium channels in neuronal function.[1] It can be used to pharmacologically dissect the contribution of different ion channels to neuronal firing patterns and synaptic transmission.

Section 4: Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology to Study 3-AP Effects

Whole-cell patch-clamp is a gold-standard technique to study the effects of compounds on ion channels in individual cells.[14][15]

Objective: To characterize the inhibitory effect of 3-AP on voltage-gated potassium currents in a neuronal cell line or primary neurons.

Materials:

  • Cell culture of interest (e.g., HEK293 cells transfected with a specific Kv channel, or primary hippocampal neurons)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)

  • This compound stock solution (e.g., 100 mM in water)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Establish Whole-Cell Configuration:

    • Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record Baseline Currents:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit potassium currents.

    • Record the resulting outward currents.

  • Application of 3-AP:

    • Perfuse the external solution containing the desired concentration of 3-AP over the cell.

    • Allow 2-3 minutes for the drug to equilibrate.

  • Record Currents in the Presence of 3-AP:

    • Repeat the voltage-step protocol from step 4.

  • Data Analysis:

    • Measure the peak outward current at each voltage step before and after 3-AP application.

    • Calculate the percentage of current inhibition at each voltage.

    • Construct a dose-response curve by testing a range of 3-AP concentrations to determine the IC50.

start Start prep_cells Prepare Cells on Coverslip start->prep_cells pull_pipette Pull Patch Pipette (3-5 MΩ) prep_cells->pull_pipette giga_seal Form Gigaohm Seal pull_pipette->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline_rec Record Baseline K+ Currents (Voltage-Step Protocol) whole_cell->baseline_rec apply_3ap Perfuse with 3-AP Solution baseline_rec->apply_3ap post_3ap_rec Record K+ Currents with 3-AP apply_3ap->post_3ap_rec washout Washout 3-AP (Optional) post_3ap_rec->washout data_analysis Analyze Data: - % Inhibition - Dose-Response Curve - IC50 Calculation post_3ap_rec->data_analysis washout->data_analysis end_exp End data_analysis->end_exp

Caption: Patch-Clamp Electrophysiology Workflow.

Section 5: Safety and Toxicology

This compound is a toxic compound and must be handled with appropriate safety precautions.[16] It is harmful if swallowed, inhaled, or absorbed through the skin.[17][18] Acute toxicity can lead to central nervous system effects, including convulsions.[19]

  • LD50 (mouse, intravenous): 24 mg/kg[19]

  • LD50 (quail, oral): 178 mg/kg[2]

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling 3-AP. All work should be conducted in a well-ventilated area or a chemical fume hood.[18]

Section 6: Conclusion

This compound is a valuable pharmacological tool for the study of voltage-gated potassium channels. Its ability to prolong action potentials and enhance neurotransmitter release provides a clear mechanism for its therapeutic potential in certain neurological disorders. While less potent than its isomer 4-AP for some channel subtypes, its distinct properties warrant its continued investigation. A thorough understanding of its mechanism, coupled with rigorous experimental validation using techniques like patch-clamp electrophysiology, is essential for its effective application in both research and drug development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Comprehensive Overview.
  • Wikipedia. This compound.
  • Bever CT Jr, Young D, Anderson PA, et al. Treatment with oral 3,4 diaminopyridine improves leg strength in multiple sclerosis patients: results of a randomized, double-blind, placebo-controlled, crossover trial. Neurology. 1996;47(6):1457-1462. [Link]
  • Kirsch GE, Drewe JA. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes. Mol Pharmacol. 1994;45(6):1242-1252. [Link]
  • Bever CT Jr. The current status of studies of aminopyridines in patients with multiple sclerosis. Ann Neurol. 1994;36 Suppl:S118-S121. [Link]
  • Haz-Map. This compound - Hazardous Agents.
  • PubChem. This compound. [Link]
  • Katz E, Ferro J, Gappmaier E, et al. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. J Biol Chem. 2021;296:100302. [Link]
  • Polman CH, Bertelsmann FW, van Loenen AC, Koetsier JC. 4-aminopyridine in the treatment of patients with multiple sclerosis. Arch Neurol. 1994;51(3):292-296. [Link]
  • Keogh M, Sedehizadeh S, Maddison P. The use of aminopyridines in neurological disorders.
  • Guidechem. This compound 462-08-8 wiki.
  • Sincere Chemical. This compound CAS# 462-08-8.
  • Loba Chemie. This compound MSDS.
  • ChemicalBook. This compound | 462-08-8.
  • Panyi G, Deutsch C. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. J Gen Physiol. 1994;104(5):903-922. [Link]
  • Selleck Chemicals. 4-Aminopyridine Potassium Channel inhibitor.
  • Mathie A, Wooltorton JR, Watkins CS. Voltage-activated potassium channels in mammalian neurons and their block by novel pharmacological agents. Gen Pharmacol. 1998;30(1):13-24. [Link]
  • Hearing M. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Methods Mol Biol. 2018;1677:313-328. [Link]
  • Wikipedia.
  • CV Pharmacology. Class III Antiarrhythmics (Potassium Channel Blockers).

Sources

The Discovery and Enduring Utility of 3-Aminopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3-Aminopyridine (3-AP), a seemingly simple heterocyclic amine that has carved a significant niche in the landscape of chemical synthesis and pharmacology. From its early 20th-century origins to its contemporary role as a crucial pharmaceutical intermediate and a tool for neuroscience research, the story of this compound is one of evolving scientific understanding and application. This document will delve into the historical context of its discovery, detail its synthesis and chemical properties, and provide a thorough examination of its pharmacological profile, with a particular focus on its action as a potassium channel blocker.

Discovery and Early History: A Molecule of the Pyridine Age

The precise moment of the first synthesis of this compound is not pinpointed to a single seminal publication but rather emerged from the intensive exploration of pyridine chemistry in the late 19th and early 20th centuries. Following the isolation of pyridine from coal tar and the elucidation of its structure, a flurry of research focused on the synthesis and characterization of its derivatives.[1][2]

Early synthetic routes to this compound were varied and often challenging, reflecting the nascent state of organic synthesis at the time. Methods documented in the early 1900s included the reduction of 3-nitropyridine, the Hofmann rearrangement of nicotinamide, and the reaction of 3-bromopyridine with ammonia.[3] These early efforts laid the groundwork for more refined and efficient synthetic protocols that would later enable its production on a larger scale.

Initially, the applications of this compound were primarily as a chemical intermediate. Its bifunctional nature, possessing both a nucleophilic amino group and a basic pyridine ring, made it a valuable building block in the burgeoning synthetic dye and agrochemical industries.[4][5] However, it was its latent pharmacological properties that would eventually propel it into the realm of drug development and neuroscience.

Synthesis and Chemical Properties: A Versatile Building Block

The most common and well-documented laboratory and industrial synthesis of this compound is the Hofmann rearrangement of nicotinamide (the amide of nicotinic acid, Vitamin B3).[6] This reaction provides a reliable and scalable method for producing high-purity this compound.

Experimental Protocol: Synthesis of this compound via Hofmann Rearrangement

This protocol is adapted from a well-established procedure and should be performed by trained chemists with appropriate safety precautions.

Materials:

  • Nicotinamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Ice

  • Sodium chloride (NaCl)

  • Diethyl ether

  • Benzene

  • Ligroin

  • Activated carbon (Norit)

  • Sodium hydrosulfite

Procedure:

  • Preparation of Sodium Hypobromite Solution: In a beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve sodium hydroxide in water. With continuous stirring, slowly add bromine to the cold sodium hydroxide solution to form sodium hypobromite in situ.

  • Hofmann Rearrangement: Once the temperature of the sodium hypobromite solution is at 0°C, add finely powdered nicotinamide in one portion with vigorous stirring. The reaction mixture is then gently heated to approximately 70°C and maintained at this temperature for a period to ensure the completion of the rearrangement.

  • Work-up and Extraction: After the reaction is complete, the solution is cooled to room temperature and saturated with sodium chloride to reduce the solubility of the organic product. The aqueous solution is then extracted with diethyl ether.

  • Purification: The combined ether extracts are dried over anhydrous sodium hydroxide pellets. The ether is then removed by distillation. The crude this compound is further purified by recrystallization from a mixture of benzene and ligroin, often with the use of activated carbon and sodium hydrosulfite to decolorize the solution. The purified this compound is obtained as white to light yellow crystals.[3]

Causality in Experimental Choices:

  • The in situ preparation of sodium hypobromite is crucial for both safety and reactivity. Bromine is highly corrosive and volatile, and preparing the reagent as needed minimizes handling risks.

  • The use of finely powdered nicotinamide ensures its rapid dissolution and uniform reaction with the hypobromite solution.

  • Saturating the aqueous solution with sodium chloride during work-up is a common technique to "salt out" organic compounds, thereby increasing the efficiency of the ether extraction.

  • Recrystallization is a standard purification technique for solid organic compounds. The choice of a benzene-ligroin solvent system provides a medium in which this compound is soluble at elevated temperatures but less so at room temperature, allowing for the formation of pure crystals upon cooling.

Chemical Synthesis Pathway

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Nicotinamide Nicotinamide N_Bromoamide N-Bromoamide Intermediate Nicotinamide->N_Bromoamide Bromination & Deprotonation Isocyanate Pyridyl Isocyanate Intermediate N_Bromoamide->Isocyanate Rearrangement (Loss of Br⁻) Carbamic_Acid Carbamic Acid Intermediate Isocyanate->Carbamic_Acid Hydrolysis Aminopyridine This compound Carbamic_Acid->Aminopyridine Decarboxylation Reagents 1. Br₂, NaOH (aq) 2. Heat

Caption: Hofmann rearrangement for this compound synthesis.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₅H₆N₂[4]
Molar Mass 94.11 g/mol [4]
Appearance White to light yellow crystalline solid[1]
Melting Point 60-63 °C[3]
Boiling Point 248 °C[6]
Solubility Soluble in water, alcohol, and benzene[6]
pKa 6.0[7]
logP 0.11[8]

Pharmacological Profile: A Potassium Channel Modulator

The primary mechanism of action for the pharmacological effects of this compound is its ability to block voltage-gated potassium (Kv) channels.[9] While much of the detailed research has focused on its isomers, 4-aminopyridine and 3,4-diaminopyridine, the fundamental principle of action is shared across these molecules.

Mechanism of Action

Voltage-gated potassium channels are crucial for repolarizing the cell membrane following an action potential. By allowing the efflux of potassium ions, they help to terminate the period of membrane depolarization. This compound, in its protonated (cationic) form, is thought to enter the open Kv channels from the intracellular side and physically occlude the pore, thereby preventing the passage of potassium ions.[7][10]

This blockade of potassium channels has a profound effect on neuronal excitability. By inhibiting the repolarizing potassium current, this compound prolongs the duration of the action potential. This extended depolarization has a critical downstream consequence: it increases the open time of voltage-gated calcium channels, leading to a greater influx of calcium ions into the presynaptic terminal. The elevated intracellular calcium concentration, in turn, enhances the release of neurotransmitters into the synaptic cleft.[11]

G cluster_membrane Presynaptic Terminal Membrane Kv_Channel Voltage-Gated K⁺ Channel (Open) Prolonged_Depolarization Prolonged Depolarization Kv_Channel->Prolonged_Depolarization Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Influx Increased Ca²⁺ Influx Ca_Channel->Ca_Influx Three_AP This compound (3-AP) Three_AP->Kv_Channel Blocks K⁺ Efflux Action_Potential Action Potential Arrives Depolarization Membrane Depolarization Action_Potential->Depolarization Depolarization->Kv_Channel Opens Depolarization->Ca_Channel Opens Prolonged_Depolarization->Ca_Channel Stays Open Longer Neurotransmitter_Release Enhanced Neurotransmitter Release Ca_Influx->Neurotransmitter_Release

Caption: Mechanism of action of this compound.

Therapeutic Applications

The ability of aminopyridines to enhance neurotransmitter release has led to their investigation and use in treating certain neurological conditions characterized by impaired neuromuscular transmission. While 4-aminopyridine (dalfampridine) and 3,4-diaminopyridine (amifampridine) are the clinically approved drugs, the foundational research on the effects of aminopyridines, including 3-AP, has been instrumental. These conditions include:

  • Lambert-Eaton Myasthenic Syndrome (LEMS): An autoimmune disorder where the release of acetylcholine at the neuromuscular junction is impaired.

  • Multiple Sclerosis (MS): In some individuals with MS, aminopyridines can improve motor function, likely by enhancing signal conduction in demyelinated axons.[12]

Safety and Toxicology

This compound is a toxic substance and should be handled with appropriate personal protective equipment in a well-ventilated area.

MetricValueSpeciesRoute
LD₅₀ 28 mg/kgMouseIntraperitoneal
LD₅₀ 178 mg/kgQuailOral

Data sourced from various safety data sheets and toxicological databases.

Overexposure to this compound can lead to central nervous system stimulation, convulsions, and respiratory distress. It is a skin and eye irritant.

Conclusion: An Enduring Legacy

From its origins as a product of early 20th-century organic synthesis to its role as a valuable tool in modern neuroscience and a precursor to therapeutic agents, this compound exemplifies the enduring utility of fundamental chemical structures. Its journey underscores the importance of continued investigation into the properties and potential applications of even well-established molecules. As synthetic methodologies become more sophisticated and our understanding of complex biological systems deepens, it is likely that this compound and its derivatives will continue to find new and innovative applications in science and medicine.

References

  • Al-Fahad, A. J., Al-Ghamdi, M. A., & Al-Hazmi, G. A. (2021). Theoretical Analysis of the Molecular Determinants Responsible for the K(+) Channel Blocking by Aminopyridines. Molecules, 26(11), 3321. [Link]
  • American Chemical Society. (2020). Pyridine. Chemical & Engineering News. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • Brown, D. A., & Scholfield, C. N. (2007). State-Dependent Enhancement of Subthreshold A-Type Potassium Current by 4-Aminopyridine in Tuberomammillary Nucleus Neurons. Journal of Neuroscience, 27(40), 10762-10772. [Link]
  • Wikipedia contributors. (2023). Pyridine. In Wikipedia, The Free Encyclopedia. [Link]
  • Mercado, J. L., & Kigerl, K. A. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of General Physiology, 153(11), e202112918. [Link]
  • Armstrong, C. M., & Loboda, A. (2001). A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action. The Journal of general physiology, 117(3), 223–232. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Kirsch, G. E., Drewe, J. A., & Brown, A. M. (1994). Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes. Molecular pharmacology, 45(6), 1242–1252. [Link]
  • National Center for Biotechnology Information. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]
  • Hermann, A., & Gorman, A. L. (1982). Aminopyridine block of transient potassium current. The Journal of general physiology, 80(1), 83–110. [Link]
  • Shieh, C. C., & Kirsch, G. E. (1994). Mutational analysis of ion conduction and drug binding sites in the inner mouth of voltage-gated K+ channels. Biophysical journal, 67(6), 2316–2325. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Frontier: Photochemical C3-Amination of Pyridines and the Role of this compound. [Link]
  • National Center for Biotechnology Information. (2000). Pyridine. In Some Industrial Chemicals. [Link]
  • Orie, K. J., Duru, R. U., & Ngochindo, R. I. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 23. [Link]
  • Choquet, D., & Korn, H. (1992). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of general physiology, 100(5), 823–851. [Link]
  • Wikipedia contributors. (2023). This compound. In Wikipedia, The Free Encyclopedia. [Link]
  • Wu, C. H., Tsai, M. C., & Chen, C. C. (2012). Aminopyridines potentiate synaptic and neuromuscular transmission by targeting the voltage-activated calcium channel β subunit. The Journal of biological chemistry, 287(4), 2416–2427. [Link]
  • Fedida, D., Bouchard, R., & Chen, F. S. (1998). On the Mechanism by which 4-Aminopyridine Occludes Quinidine Block of the Cardiac K+ Channel, hKv1.5. The Journal of general physiology, 111(4), 539–554. [Link]
  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry, 7(5), 239-240. [Link]
  • Oxford, G. S., & Wagoner, P. K. (1989). Aminopyridines block an inactivating potassium current having slow recovery kinetics. Biophysical journal, 55(4), 741–753. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem. [Link]
  • Allen, C. F. H., & Wolf, C. N. (1950). This compound. Organic Syntheses, 30, 3. [Link]
  • Orie, K. J., Duru, R. U., & Ngochindo, R. I. (2021). Synthesis of this compound. [Diagram]. In Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • Wikipedia contributors. (2023). Potassium channel. In Wikipedia, The Free Encyclopedia. [Link]
  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2018). Synthesis, characterization, structure determination from powder X-ray diffraction data, and biological activity of azo dye of this compound and its complexes of Ni(II) and Cu(II). Journal of Saudi Chemical Society, 22(8), 957-969. [Link]
  • Baroudi, A., & Othman, M. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(19), 6296. [Link]
  • Papke, D., Rapedius, M., & Heinemann, S. H. (2024). The binding and mechanism of a positive allosteric modulator of Kv3 channels.
  • The Good Scents Company. (n.d.). This compound. [Link]
  • Fedida, D. (1997). Slow gating charge immobilization in the human potassium channel Kv1.5 and its prevention by 4-aminopyridine. The Journal of physiology, 505(Pt 3), 565–577. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 3-Aminopyridine for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Aminopyridine (3-AP), a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, presents significant, acute health risks that necessitate rigorous safety and handling protocols.[1] Its utility as a potassium channel blocker in neurological research underscores its potent biological activity and, consequently, its toxicity.[1][2] This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage this compound safely. It moves beyond procedural checklists to explain the scientific rationale—the "why"—behind each safety recommendation, grounding every protocol in the compound's fundamental chemical and toxicological properties. By integrating mechanistic insights with practical, field-proven methodologies, this document aims to foster a culture of intrinsic safety in the laboratory.

Physicochemical and Toxicological Profile of this compound

Understanding the inherent properties of this compound is the foundation of its safe handling. It is a colorless to light yellow or brown crystalline solid with a distinct, unpleasant odor.[1][3] It is readily soluble in water, which increases the risk of widespread contamination in the event of a spill and facilitates rapid absorption through the skin.[1][4]

PropertyValueSource
Chemical Formula C₅H₆N₂[5]
Molar Mass 94.12 g/mol [5]
Melting Point 60-65 °C (140-149 °F)[1][6]
Boiling Point 248 °C (478 °F)[6]
Flash Point 124 °C (255 °F)[6]
Solubility in Water >1000 g/L[6]
Appearance White to light brown crystalline solid[1][3]
Mechanism of Action: The Basis of Neurotoxicity

The primary hazard of this compound stems from its function as a potent voltage-gated potassium (K+) channel blocker.[2][7] In the central and peripheral nervous systems, these channels are critical for repolarizing the neuronal membrane to terminate an action potential.

By obstructing these channels, this compound prolongs the action potential, leading to an excessive influx of calcium ions into the presynaptic terminal. This, in turn, causes a massive release of neurotransmitters, particularly acetylcholine, resulting in a state of neuronal hyperexcitability.[2][8] This uncontrolled neural firing manifests as the severe symptoms of 3-AP poisoning: convulsions, seizures, delirium, and, in extreme cases, respiratory failure and death.[4][7][8] Understanding this mechanism clarifies that 3-AP is not merely a chemical irritant but a potent neurotoxin requiring the highest level of caution.

cluster_Neuron Presynaptic Neuron AP Action Potential (AP) Arrives K_Channel Voltage-Gated K+ Channel (Open) AP->K_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel (Open) AP->Ca_Channel Opens K_Channel->AP Repolarizes Membrane (Normally) Vesicles Neurotransmitter Vesicles Ca_Channel->Vesicles Triggers Fusion Release Excessive Neurotransmitter Release Vesicles->Release AP3 This compound Block BLOCKS AP3->Block Block->K_Channel Prevents Repolarization

Caption: Mechanism of this compound neurotoxicity.

Toxicological Data and Hazard Classification

This compound is classified as acutely toxic by all routes of exposure: ingestion, inhalation, and dermal contact.[9] It is readily absorbed through intact skin, making dermal contact a significant risk.[7]

Toxicity DataValueSpeciesRouteSource
LD₅₀ 178 mg/kgQuailOral[6][7]
LD₅₀ 28 mg/kgMouseIntraperitoneal[7]
LD₅₀ 30 mg/kgMouseSubcutaneous[1]

The Globally Harmonized System (GHS) classification underscores its severe hazards.

GHS ClassificationPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 2) 💀DangerH300: Fatal if swallowed
Acute Toxicity, Dermal (Category 3) 💀DangerH311: Toxic in contact with skin
Acute Toxicity, Inhalation (Category 3) 💀DangerH331: Toxic if inhaled
Skin Irritation (Category 2) WarningH315: Causes skin irritation
Eye Irritation (Category 2A) WarningH319: Causes serious eye irritation
STOT, Single Exposure (Category 3) WarningH335: May cause respiratory irritation
STOT, Repeated Exposure (Category 2) ⚕️WarningH373: May cause damage to organs through prolonged or repeated exposure

Sources:[5]

Symptoms of Exposure:

  • Neurological: Dizziness, headache, agitation, delirium, muscle tremors, choreoathetosis (involuntary movements), and convulsions are hallmark signs of systemic poisoning.[1][8]

  • Dermal/Ocular: Causes redness, pain, and irritation.[9] Prolonged contact can lead to absorption and systemic effects.

  • Inhalation: Irritation of the respiratory tract, coughing, and shortness of breath.[9]

  • Ingestion: Nausea, vomiting, and rapid onset of severe neurological symptoms.[9]

Risk Management: Engineering and Administrative Controls

The cornerstone of safety is a multi-layered approach that prioritizes eliminating hazards before relying on personal protective equipment (PPE).

Engineering Controls
  • Chemical Fume Hood: All handling of solid this compound and preparation of its solutions MUST be conducted in a certified chemical fume hood. This is non-negotiable. The hood contains airborne powders and vapors, protecting the user from inhalation exposure.

  • Ventilated Enclosures: For weighing operations where the airflow of a standard fume hood may affect balance accuracy, a dedicated ventilated balance enclosure or glove box provides the safest alternative.[10]

  • Safety Infrastructure: An eyewash station and safety shower must be immediately accessible (<10 seconds travel time) from the workstation.

Administrative Controls
  • Designated Areas: All work with this compound should be restricted to a clearly marked, designated area within the laboratory to prevent cross-contamination.[11]

  • Restricted Access: Only trained and authorized personnel should be permitted to handle or work in the vicinity of this compound.

  • Substitution: Whenever possible, consider purchasing pre-weighed amounts or solutions to eliminate the high-risk step of handling the toxic powder.[12]

Personal Protective Equipment (PPE) - The Final Barrier

PPE is essential but should never be the primary means of protection. It must be selected based on the specific tasks being performed.

cluster_ppe PPE Selection Workflow Start Task: Handling This compound Solid Handling Solid (Weighing, Transfer) Start->Solid Liquid Handling Dilute Solutions (<1 M) Start->Liquid Risk Risk of Splash or Aerosol? Gloves Nitrile Gloves (Double-gloved for solid) Solid->Gloves Liquid->Risk Liquid->Gloves Eyes Safety Glasses with Side Shields Risk->Eyes No Face Goggles & Face Shield Risk->Face Yes Coat Lab Coat Eyes->Coat Face->Coat Respirator Work in Fume Hood Gloves->Respirator Coat->Respirator End Proceed with Task Respirator->End

Caption: Personal Protective Equipment (PPE) selection workflow.

  • Hand Protection: Use chemical-resistant nitrile gloves. When handling the solid powder, double-gloving is mandatory . Change gloves immediately if they become contaminated.

  • Eye and Face Protection: Chemical safety goggles are required at all times. When there is a risk of splashing, a full-face shield must be worn in addition to goggles.[11]

  • Body Protection: A fully fastened lab coat is required. For tasks with a higher risk of contamination, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All work that can generate dust or aerosols must be performed in a chemical fume hood.[11]

Standard Operating Protocol: Weighing and Dissolving Solid this compound

This protocol is designed to minimize exposure during one of the highest-risk procedures. It employs the "tare method" to avoid manipulating open powder on a balance outside of a fume hood.[1][10]

  • Preparation (Inside Fume Hood):

    • Don all required PPE (double nitrile gloves, goggles, face shield, lab coat).

    • Cover the work surface of the fume hood with absorbent, disposable bench paper.

    • Gather all necessary equipment: a sealable container (e.g., vial with a screw cap), spatula, and solvent.

  • Taring the Vessel:

    • Take the empty, sealed container to the analytical balance.

    • Place it on the balance and press the "Tare" or "Zero" button. The balance should read 0.0000 g.

    • Return the tared, sealed container to the fume hood.

  • Adding the Powder (Inside Fume Hood):

    • Open the this compound stock bottle and the tared container.

    • Carefully use a clean spatula to transfer the approximate amount of powder into the tared container. Avoid creating airborne dust.

    • IMMEDIATELY and securely seal both the stock bottle and the tared container containing the powder.

  • Weighing:

    • Wipe the exterior of the sealed container with a damp cloth to remove any clinging dust.

    • Transport the sealed container back to the balance.

    • The mass displayed is the exact weight of the this compound powder. Record this value.

  • Dissolution (Inside Fume Hood):

    • Return the sealed container to the fume hood.

    • Unseal the container and add the required volume of solvent to dissolve the powder.

    • Reseal the container and mix gently until the solid is fully dissolved.

  • Decontamination and Cleanup:

    • Wipe down the spatula and any surfaces inside the fume hood with a cloth dampened with a solvent known to dissolve 3-AP (e.g., water or ethanol), followed by a dry cloth.

    • Dispose of all contaminated disposable items (bench paper, gloves, wipes) into a designated hazardous waste container.[10][13]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

cluster_emergency Emergency Decision Tree Start EMERGENCY (Spill or Exposure) Exposure Personnel Exposure Start->Exposure Spill Chemical Spill Start->Spill SkinEye Skin/Eye Contact Exposure->SkinEye Inhale Inhalation Exposure->Inhale Ingest Ingestion Exposure->Ingest SpillSize Spill Size? Spill->SpillSize MinorSpill Minor Spill (<1g, contained) SpillSize->MinorSpill Minor MajorSpill Major Spill (>1g or uncontained) SpillSize->MajorSpill Major ActionContain Contain with absorbent (NO DUST) Collect in waste container MinorSpill->ActionContain ActionEvac EVACUATE AREA Alert others Call Emergency Services MajorSpill->ActionEvac ActionShower Remove clothing Use safety shower/eyewash for 15 min SkinEye->ActionShower ActionAir Move to fresh air Inhale->ActionAir ActionRinse Rinse mouth DO NOT induce vomiting Ingest->ActionRinse Action911 SEEK IMMEDIATE MEDICAL ATTENTION (Call 911) ActionShower->Action911 ActionAir->Action911 ActionRinse->Action911

Caption: Decision tree for this compound emergencies.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing.[9] Flush the affected area with copious amounts of water for at least 15 minutes in a safety shower. Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[9] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Rinse mouth thoroughly with water.[9] Do NOT induce vomiting. Seek immediate medical attention.

Spill Management
  • Minor Spill (Solid): Evacuate non-essential personnel. Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep the material into a designated hazardous waste container without creating dust.[11]

  • Major Spill: Evacuate the entire area immediately. Alert colleagues and contact your institution's emergency response team.

Storage and Waste Disposal

Storage

Store this compound in a cool, dry, well-ventilated area in a tightly sealed container. Keep it locked up and segregated from incompatible materials.

  • Incompatible Materials:

    • Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid): Can cause a violent or exothermic reaction.

    • Strong Oxidizing Agents (e.g., Peroxides, Nitrates): Can create a fire or explosion hazard.[1]

    • Acid Chlorides and Acid Anhydrides: React vigorously.[1]

Waste Disposal

This compound waste is considered hazardous and must be disposed of accordingly.[10][13]

  • NEVER dispose of this compound or its solutions down the drain.[10][11]

  • Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container for hazardous waste.[13]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor for pickup and disposal, which is typically done via high-temperature incineration.[13]

Conclusion

This compound is an indispensable tool in modern chemical and pharmaceutical research, but its potent neurotoxicity demands the highest standards of safety. By understanding its mechanism of action, adhering to multilayered risk management strategies, and meticulously following proven handling and emergency protocols, researchers can mitigate the significant risks it poses. Safety is not a static checklist but a dynamic practice rooted in scientific understanding and unwavering diligence.

References

  • ResearchGate. (2015, August 10). Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of this compound by Peroxomonosulfuric Acid.
  • University of Washington. (n.d.). 4-Aminopyridine SOP. Retrieved from University of Washington Environmental Health & Safety. [Link]
  • Duke University. (n.d.). WORKING SAFELY WITH TOXIC POWDERS. Retrieved from Duke Occupational Hygiene and Safety Division. [Link]
  • Organic Syntheses. (n.d.). This compound.
  • Kirsch, G. E., & Narahashi, T. (1983). 3,4-diaminopyridine. A potent new potassium channel blocker. Biophysical journal, 43(1), 89–91. [Link]
  • Suvchem Laboratory Chemicals. (n.d.). This compound (FOR SYNTHESIS).
  • U.S. Environmental Protection Agency. (2005). Aminopyridines.
  • U.S. Occupational Safety and Health Administration. (n.d.). This compound.
  • ResearchGate. (n.d.). Synthesis of this compound.
  • Loba Chemie. (2012). This compound MSDS.
  • Wikipedia. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile.
  • PubMed Central. (2014). Target organ profiles in toxicity studies supporting human dosing: an assessment of recovery and chronic dosing.
  • PubMed. (2014). Liver and kidney damage induced by 4-aminopyridine in a repeated dose (28 days) oral toxicity study in rats: gene expression profile of hybrid cell death.
  • King, A. M., Menke, N. B., Katz, K. D., & Pizon, A. F. (2012). 4-aminopyridine toxicity: a case report and review of the literature. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 8(3), 314–321. [Link]

Sources

solubility of 3-Aminopyridine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Aminopyridine for Researchers and Drug Development Professionals

Abstract

This compound is a pivotal organic compound, serving as a foundational building block in the synthesis of pharmaceuticals, agrochemicals, and specialized colorants.[1][2] Its efficacy in applications, ranging from its role as a potassium channel blocker in treating neurological disorders to its use as a chemical intermediate, is fundamentally governed by its physicochemical properties, most notably its solubility.[3] This technical guide provides a comprehensive analysis of the solubility of this compound across a spectrum of solvents. We delve into the underlying molecular principles dictating its solubility, present quantitative data, outline a robust experimental protocol for solubility determination, and discuss the practical implications for laboratory research and industrial process development.

Introduction to this compound: A Molecule of Significance

This compound (C₅H₆N₂) is a colorless to light yellow crystalline solid characterized by an amino group substituted at the third position of a pyridine ring.[3][4] This unique arrangement of a basic amino group and the aromatic pyridine moiety imparts a distinct set of chemical properties that are leveraged in numerous fields.

Key Physicochemical Properties:

  • Molecular Formula: C₅H₆N₂[5]

  • Molecular Weight: 94.11 g/mol [3]

  • Melting Point: 60-63 °C[2]

  • Boiling Point: 248 °C[2]

  • Appearance: White to light yellow crystalline powder[6]

In the pharmaceutical sector, this compound is a critical intermediate and active ingredient. It is notably recognized for its function as a potassium channel blocker, a mechanism essential for its application in treating neurological conditions like multiple sclerosis.[3] In process chemistry, its solubility is a paramount concern, dictating the choice of solvents for reaction media, influencing reaction kinetics, and defining the parameters for purification via crystallization.[7][8] A thorough understanding of its solubility profile is therefore not merely academic but a prerequisite for efficient, scalable, and robust process design.

The Theoretical Underpinnings of this compound's Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[9][10] The molecular structure of this compound provides clear indicators of its solubility behavior.

  • Hydrogen Bonding: The primary amino group (-NH₂) contains hydrogen atoms bonded to a highly electronegative nitrogen atom, making it a potent hydrogen bond donor. The nitrogen atom in the pyridine ring, with its lone pair of electrons, acts as a hydrogen bond acceptor. This dual capability allows this compound to form strong hydrogen bonds with protic solvents like water and alcohols (e.g., ethanol, methanol), leading to high solubility.

  • Polarity and Dipole-Dipole Interactions: The presence of nitrogen atoms makes the molecule polar, resulting in a net dipole moment. This allows for favorable dipole-dipole interactions with other polar solvents such as acetone and acetonitrile.

  • Aromatic System: The pyridine ring provides a nonpolar, aromatic character, enabling van der Waals interactions (London dispersion forces) with nonpolar aromatic solvents like benzene and toluene, contributing to its solubility in these media.[1][2]

The high solubility in water (>1000 g/L) is a direct consequence of extensive hydrogen bonding, which overcomes the crystal lattice energy of the solid solute.[11]

G cluster_3AP This compound cluster_Water Water (Solvent) N_ring N C1 C N_ring->C1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 N_amino N C3->N_amino C5 C C4->C5 C5->N_ring H1_amino H N_amino->H1_amino H2_amino H N_amino->H2_amino O_water O H1_amino->O_water H-Bond (Donor) H1_water H O_water->H1_water H2_water H O_water->H2_water H1_water->N_ring H-Bond (Acceptor) caption Fig 1: Hydrogen bonding between this compound and water. G start Start: Prepare Materials step1 Step 1: Add Excess This compound to Vial start->step1 step2 Step 2: Add Known Volume of Solvent step1->step2 step3 Step 3: Equilibrate (e.g., 24-48h at constant T°) step2->step3 step4 Step 4: Settle & Separate (Allow solid to settle) step3->step4 step5 Step 5: Sample & Filter (Syringe filter, 0.45 µm) step4->step5 step6 Step 6: Analyze Concentration (HPLC, UV-Vis, Gravimetric) step5->step6 end End: Calculate Solubility step6->end caption Fig 2: Workflow for Equilibrium Shake-Flask Solubility Determination.

Sources

A Comprehensive Technical Guide to the Stability and Storage of 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

As a cornerstone in the synthesis of numerous pharmaceuticals and fine chemicals, the integrity of 3-Aminopyridine is paramount to the success of research and development endeavors. This guide provides a detailed technical overview of the stability of this compound, offering scientifically grounded protocols for its storage and handling to ensure its quality and reliability in demanding applications.

The Chemical Profile of this compound: Understanding its Inherent Nature

This compound is a versatile bifunctional molecule, possessing both a basic pyridine ring and a nucleophilic amino group. This duality in its chemical nature is the very source of its synthetic utility and, concurrently, its susceptibility to degradation. A thorough understanding of its physicochemical properties is the first step in establishing effective stability protocols.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Appearance White to light yellow or beige crystalline solid.[1][2][3]
Molecular Formula C₅H₆N₂[1][4]
Molecular Weight 94.11 g/mol [1][4]
Melting Point 60-63 °C[1][5]
Boiling Point 248 °C[1][5]
Solubility Soluble in water, alcohol, and benzene.[1][2][3][6]
Hygroscopicity Hygroscopic.[3]

The presence of the electron-donating amino group on the pyridine ring makes this compound particularly prone to oxidative and light-induced degradation pathways. Furthermore, its hygroscopic nature means it can readily absorb atmospheric moisture, which can act as a medium for degradative reactions.

Factors Governing the Stability of this compound: A Mechanistic Perspective

The stability of this compound is not absolute and is influenced by several environmental factors. Understanding the mechanisms by which these factors induce degradation is crucial for developing effective mitigation strategies.

  • Atmospheric Oxygen: The amino group of this compound is susceptible to oxidation by atmospheric oxygen. This can lead to the formation of colored impurities, often observed as a darkening of the material over time. The oxidation process can be accelerated by the presence of metal ions, which can act as catalysts.

  • Light Exposure: this compound is photosensitive. Exposure to light, particularly in the UV spectrum, can provide the activation energy for photochemical reactions, leading to the formation of radical species and subsequent degradation products. This is a common degradation pathway for aromatic amines.

  • Moisture: As a hygroscopic compound, this compound readily absorbs water from the air.[3] This absorbed moisture can facilitate hydrolytic degradation and can also act as a solvent, increasing the mobility of reactants and accelerating decomposition.

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation. While this compound is stable at its recommended storage temperatures, prolonged exposure to higher temperatures will accelerate its decomposition.

  • Incompatible Materials: this compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7] Contact with these substances will lead to vigorous and potentially hazardous reactions, resulting in the complete degradation of the material.

Recommended Storage and Handling Protocols: A Self-Validating System

The following protocols are designed to create a self-validating system for the storage and handling of this compound, ensuring its integrity from receipt to use.

Long-Term Storage
  • Inert Atmosphere: To prevent oxidation and moisture absorption, this compound should be stored under a dry, inert atmosphere such as nitrogen or argon. For laboratory-scale quantities, this can be achieved by using a desiccator with a suitable drying agent and flushing the container with inert gas before sealing.

  • Light Protection: The material should be stored in amber glass bottles or other opaque containers to protect it from light. For particularly sensitive applications, wrapping the container in aluminum foil can provide an additional barrier.

  • Temperature Control: A cool and dry environment is essential.[7] Storage at 2-8°C is recommended to minimize the rate of any potential degradation reactions.

  • Container Integrity: Containers should be tightly sealed to prevent the ingress of air and moisture.[7][8][9][10] Use of containers with high-quality, inert liners is advised.

Handling Procedures
  • Controlled Environment: Whenever possible, handle this compound in a glove box or under a gentle stream of inert gas to minimize exposure to air and moisture.

  • Minimize Exposure Time: Only remove the required amount of material from the main container and ensure the container is promptly and securely resealed.

  • Avoid Contamination: Use clean, dry spatulas and glassware. Avoid introducing any potential contaminants, especially metals, which can catalyze oxidation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, as this compound is toxic if swallowed, in contact with skin, or if inhaled.[8][11][12]

Experimental Workflow: Purity Assessment and Stability-Indicating Method Development

Regularly assessing the purity of this compound is a critical component of quality control. A well-developed, stability-indicating analytical method is the cornerstone of this process.

Step-by-Step Protocol for Purity Assessment by HPLC

This protocol provides a general framework for the analysis of this compound purity. Method optimization and validation will be required for specific applications.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water). This yields a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Preparation of Sample Solution:

    • Prepare the sample solution in the same manner as the standard solution, using the stored this compound.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard and sample solutions.

    • The purity of the sample is determined by comparing the peak area of the this compound in the sample chromatogram to the total area of all peaks.

Caption: A typical workflow for the purity assessment of this compound by HPLC.

Logical Framework for Developing a Stability-Indicating Method

A stability-indicating method is one that can accurately quantify the active ingredient in the presence of its degradation products. The development of such a method is a logical, stepwise process.

Stability-Indicating Method Development Forced_Degradation Forced Degradation Expose this compound to stress conditions: - Acid & Base Hydrolysis - Oxidation - Photolysis - Thermal Stress Method_Development Initial Method Development Select appropriate column, mobile phase, and detection wavelength for this compound. Forced_Degradation->Method_Development Generates Degradation Products Method_Optimization Method Optimization Adjust chromatographic parameters (e.g., gradient, flow rate) to achieve baseline separation of this compound from all degradation products. Method_Development->Method_Optimization Requires Separation Method_Validation Method Validation Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Method_Optimization->Method_Validation Finalized Method

Caption: A logical workflow for the development of a stability-indicating analytical method.

Conclusion

The chemical stability of this compound is a critical factor that underpins its reliable use in research and development. By understanding its inherent chemical properties and sensitivities, and by implementing the rigorous storage, handling, and analytical protocols outlined in this guide, scientists can ensure the integrity of their starting materials, leading to more reproducible and reliable outcomes.

References

  • This compound MSDS | CAS 462-08-8 MSDS - Loba Chemie. (2012, December 11).
  • This compound | C5H6N2 | CID 10009 - PubChem. National Center for Biotechnology Information.
  • This compound - Wikipedia.
  • This compound (FOR SYNTHESIS) - Suvchem Laboratory Chemicals.

Sources

A Technical Guide to the Research Applications of 3-Aminopyridine: From Ion Channel Modulation to Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Aminopyridine (3-AP), a versatile heterocyclic amine, has garnered significant attention within the scientific community for its diverse biological activities and utility as a chemical intermediate.[1][2] Primarily recognized for its role as a potassium channel blocker, 3-AP serves as a powerful pharmacological tool to investigate neuronal excitability, synaptic transmission, and the pathophysiology of neurological disorders.[1] Its proconvulsant properties have established it as a reliable agent for inducing seizure-like events in preclinical models, facilitating epilepsy research.[3] Beyond neuroscience, this compound is a valuable building block in synthetic chemistry, contributing to the development of novel pharmaceuticals, agrochemicals, and materials.[1][2][4] This guide provides an in-depth exploration of the core mechanisms, key research applications, and detailed experimental protocols involving this compound, offering researchers and drug development professionals a comprehensive resource to leverage its full potential.

The Molecular Profile of this compound

This compound (3-AP), with the chemical formula C₅H₆N₂, is an organic compound featuring an amino group attached to the third position of a pyridine ring.[1][5] It presents as a colorless to light yellow solid and is soluble in water and various organic solvents.[1][6][7][8] The unique positioning of the amino group distinguishes it from its isomers (2-aminopyridine and 4-aminopyridine), influencing its reactivity and biological interactions.[1][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 462-08-8[1]
Molecular Weight 94.11 g/mol [1]
Melting Point 63-65 °C[6][8][9]
Boiling Point 248-252 °C[6][7][8]
Appearance White to light yellow solid/flakes[6][7]
Solubility Soluble in water, alcohol, benzene[1][7][8]

Core Mechanism of Action: Modulation of Voltage-Gated Potassium Channels

The primary pharmacological action of aminopyridines, including 3-AP, is the blockade of voltage-gated potassium (K+) channels.[1][10] These channels are crucial for the repolarization phase of the action potential in neurons.[11] By inhibiting the outward flow of potassium ions, 3-AP broadens the action potential duration.[11][12]

This prolongation has significant downstream effects:

  • Increased Calcium Influx: The extended depolarization phase keeps voltage-gated calcium (Ca2+) channels open for a longer period.[12]

  • Enhanced Neurotransmitter Release: The resulting increase in intracellular calcium concentration promotes the fusion of synaptic vesicles with the presynaptic membrane, leading to augmented neurotransmitter release.[1][12]

While its isomer, 4-aminopyridine (4-AP), is more extensively studied and considered a more potent K+ channel blocker, 3-AP exhibits similar, albeit less potent, effects and serves as a valuable tool in its own right.[13][14] Some research also suggests that aminopyridines may directly stimulate high voltage-activated calcium channels, adding another layer to their mechanism of action.[15]

Mechanism_of_Action cluster_membrane Presynaptic Terminal AP Action Potential (AP) K_Channel Voltage-Gated K+ Channel AP->K_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel AP->Ca_Channel Opens K_Channel->AP Repolarizes (Broadened) Vesicle Synaptic Vesicle (Neurotransmitter) Ca_Channel->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release ThreeAP This compound ThreeAP->K_Channel Blocks

Caption: Mechanism of this compound at the presynaptic terminal.

Key Research Applications & Methodologies

A Preclinical Model for Seizure and Epilepsy Research

3-AP is a potent convulsant agent, and its application to neural tissue reliably induces epileptiform activity.[3] This makes it an invaluable tool for studying the fundamental mechanisms of ictogenesis (seizure initiation) and for screening potential anti-epileptic drugs (AEDs).[16][17] Local application of 3-AP leads to characteristic alterations in neuronal activity, including enhanced background firing, augmentation of excitatory postsynaptic potentials (EPSPs), and paroxysmal depolarization shifts (PDSs), which are the cellular hallmark of a seizure.[3]

This protocol describes a method for inducing and recording seizure-like events (SLEs) in acute brain slices using this compound. This in vitro model allows for controlled investigation of seizure dynamics and the efficacy of anticonvulsant compounds.[16][17]

1. Materials & Reagents:

  • Animals: Wistar rats or C57BL/6 mice (postnatal day 30-35).[17][18]

  • Solutions:

    • Cutting Solution (ice-cold, oxygenated): NMDG-based or sucrose-based protective solution to improve slice health.[17]

    • Artificial Cerebrospinal Fluid (aCSF, oxygenated with 95% O₂/5% CO₂): Standard composition (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 1 MgSO₄, 2 CaCl₂, 24 NaHCO₃, 10-13 D-glucose.[17]

    • Pro-epileptic aCSF: Standard aCSF containing 100 µM this compound (or 4-AP, which is more common in recent literature but the principle is identical).[16][17]

  • Equipment: Vibrating microtome (vibratome), recording chamber, perfusion system, amplifier for extracellular field potential recordings, data acquisition system, and microelectrodes.

2. Procedure:

  • Slice Preparation:

    • Anesthetize the animal according to approved institutional protocols.

    • Rapidly decapitate and extract the brain, placing it immediately into ice-cold, oxygenated cutting solution.

    • Prepare 300-400 µm thick horizontal or coronal slices containing the region of interest (e.g., hippocampus, entorhinal cortex) using a vibratome.[17][18]

    • Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.[17]

  • Recording Setup:

    • Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

    • Place a recording microelectrode (filled with aCSF) into the desired brain region (e.g., CA1 of the hippocampus or deep layers of the entorhinal cortex) to record local field potentials.[16][18]

  • Induction and Recording of SLEs:

    • Record a stable baseline of spontaneous activity for 15-20 minutes in standard aCSF.

    • Switch the perfusion to the pro-epileptic aCSF containing this compound.

    • Continue recording for 40-60 minutes. SLEs typically emerge after several minutes of perfusion and are characterized by a sudden, large-amplitude negative DC shift lasting at least 10 seconds, superimposed with high-frequency ripple discharges.[16]

  • Data Analysis (Self-Validation):

    • Control: The baseline recording in standard aCSF should show no spontaneous epileptiform activity.

    • Induction: Successful induction is validated by the consistent appearance of SLEs matching the defined electrographic criteria. Slices that do not exhibit SLEs are excluded.[16]

    • Washout: Perfusion with standard aCSF after the experiment should ideally lead to a reduction or cessation of SLEs, demonstrating the pharmacological effect is reversible.

    • Drug Testing: To test an AED, perfuse the slice with aCSF containing both 3-AP and the test compound after SLEs have been established. A reduction in the frequency or duration of SLEs indicates efficacy.[16]

Workflow_Seizure_Model cluster_prep Slice Preparation cluster_exp Electrophysiology Experiment cluster_analysis Data Analysis Anesthesia Anesthesia Dissection Dissection Anesthesia->Dissection Slicing Slicing Dissection->Slicing Recovery Recovery Slicing->Recovery Baseline Baseline Recording (Standard aCSF) Recovery->Baseline Induction Induce SLEs (3-AP in aCSF) Baseline->Induction Switch Perfusion Washout Washout (Standard aCSF) Induction->Washout Switch Perfusion Analyze Analyze SLE Frequency & Duration Washout->Analyze

Caption: Experimental workflow for the in vitro 3-AP seizure model.

Investigating Neurological Disorders

The ability of aminopyridines to enhance neuronal conduction has made them subjects of interest for demyelinating disorders like Multiple Sclerosis (MS).[1][10][19] In MS, the loss of the myelin sheath exposes K+ channels on the axon, leading to current leakage and conduction failure.[19] By blocking these exposed channels, aminopyridines can help restore action potential propagation.[19] While 4-AP (as dalfampridine) is the clinically approved compound for improving walking in MS patients, 3-AP and its derivatives are valuable research tools for exploring the mechanisms of conduction block and repair.[10][20]

Applications in Synthetic Chemistry

This compound is a crucial intermediate in the synthesis of a wide range of organic compounds.[2][4][7] Its amino and pyridine functionalities allow it to serve as a versatile building block for:

  • Pharmaceuticals: It is a starting material for drugs targeting neurological conditions, cancer, and infectious diseases.[1][4][5] Its derivatives have shown potential as antibacterial, antitumor, and anti-inflammatory agents.[1][21]

  • Agrochemicals and Dyes: It is used in the production of pesticides and various colorants.[2][7][8]

  • Ligand Chemistry: It can act as a ligand to form coordination complexes with metal ions, which have applications in catalysis and materials science.[1][5][21]

Safety and Handling

This compound is a toxic compound and must be handled with appropriate safety precautions.[22][23]

  • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[22][23][24] It can cause damage to organs through prolonged or repeated exposure.[22]

  • Handling: Always use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[22][23] Avoid creating dust.[23]

  • First Aid:

    • Ingestion: Immediately call a poison center or doctor.[22][23][24]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[22]

    • Skin Contact: Immediately wash with plenty of soap and water.[23]

    • Eye Contact: Rinse cautiously with water for several minutes.[22][23]

Future Directions & Conclusion

This compound remains a compound of significant interest. Future research will likely focus on synthesizing novel derivatives with improved potency and selectivity for specific K+ channel subtypes, potentially leading to new therapeutic agents with fewer side effects.[20] Its role as a scaffold in medicinal chemistry continues to be explored for developing treatments against a range of conditions, including neglected tropical diseases.[25]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Comprehensive Overview.
  • Wikipedia. This compound.
  • Organic Syntheses. This compound.
  • CDH Fine Chemical.
  • ResearchG
  • Smolecule. Buy this compound | 462-08-08.
  • Sigma-Aldrich. This compound 99 462-08-8.
  • Loba Chemie. This compound MSDS | CAS 462-08-8 MSDS.
  • PubMed Central.
  • SincereChemical. This compound CAS# 462-08-8.
  • ChemDmart.
  • ChemicalBook. This compound | 462-08-8.
  • RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • PubMed. The use of aminopyridines in neurological disorders.
  • PubMed. Convulsive effects of this compound on cortical neurones.
  • PubMed Central. 3,4-diaminopyridine. A potent new potassium channel blocker.
  • PubMed Central.
  • Future Origin.
  • PubMed Central. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Mechanism of 4-aminopyridine action on voltage-g
  • PubMed. 3-Carene Modulates Baseline Brain Electrical Activity Without Suppressing 4-Aminopyridine-Induced Seizure Events: An In Vivo and In Vitro Electrophysiological Study.
  • PubMed. Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis.
  • Frontiers. The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs.
  • CV Pharmacology. Class III Antiarrhythmics (Potassium Channel Blockers).
  • MDPI.

Sources

3-Aminopyridine as a chemical intermediate in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Aminopyridine as a Chemical Intermediate

Authored by: A Senior Application Scientist

Abstract

This compound (CAS: 462-08-8), a pivotal heterocyclic amine, has established itself as a cornerstone intermediate in the synthesis of a diverse array of functional molecules, most notably in the pharmaceutical and agrochemical sectors. Its unique electronic structure, characterized by a nucleophilic amino group and a deactivating pyridine ring, offers a versatile platform for complex molecular architecture. This guide provides an in-depth exploration of this compound, covering its synthesis, core reactivity, and critical role as a precursor in the development of high-value compounds. We will delve into specific, field-proven synthetic protocols, supported by mechanistic insights and safety considerations, to offer researchers and drug development professionals a comprehensive resource for leveraging this essential building block.

Core Properties and Significance of this compound

This compound, also known as 3-pyridylamine, is a colorless to light brown crystalline solid.[1][2] Structurally, it consists of a pyridine ring where an amino group is substituted at the C-3 position.[3] This specific arrangement of the electron-donating amino group on the electron-deficient pyridine ring dictates its chemical behavior and makes it a valuable intermediate.[3][4]

The compound's significance lies in its dual functionality: the pyridine nitrogen offers a site for coordination and quaternization, while the exocyclic amino group serves as a potent nucleophile for a wide range of coupling and condensation reactions.[4] This versatility has made this compound a key starting material for numerous active pharmaceutical ingredients (APIs) targeting conditions from neurological disorders to inflammatory diseases.[3][4]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below for quick reference.

PropertyValueSource(s)
CAS Number 462-08-8[1]
Molecular Formula C₅H₆N₂[3]
Molar Mass 94.117 g·mol⁻¹[1]
Appearance Colorless to brown crystalline solid[1][2]
Melting Point 60-65 °C (140-149 °F)[1][2]
Boiling Point 248-252 °C (478-486 °F)[1][3]
Solubility Soluble in water, ethanol, benzene, ether[2][3]
Density 1.107 g/cm³[2]
Flash Point 124 °C (255 °F)[1]

Synthesis of this compound: The Hofmann Rearrangement

While several methods exist for the synthesis of this compound, including the reduction of 3-nitropyridine and amination of 3-bromopyridine, the Hofmann rearrangement of nicotinamide is one of the most common and well-documented routes.[1][3][5] This reaction provides a reliable pathway from a readily available starting material.

The core of the Hofmann rearrangement involves the treatment of a primary amide (nicotinamide) with a halogen (bromine) and a strong base (sodium hydroxide). The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to yield the primary amine (this compound) with one fewer carbon atom.

Synthesis Workflow via Hofmann Rearrangement

The following diagram illustrates the logical flow of the synthesis process.

Workflow: Synthesis of this compound cluster_0 Reagent Preparation cluster_1 Main Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Prepare NaOH Solution B Cool to 0°C A->B C Add Bromine to form NaOBr (in situ) B->C D Add Nicotinamide to NaOBr solution C->D Reactant E Heat to initiate Hofmann Rearrangement D->E F Cool and Saturate with NaCl E->F Reaction Mixture G Continuous Ether Extraction F->G H Dry and Evaporate Ether G->H I Dissolve crude product in Benzene/Ligroin H->I Crude Product J Treat with Norit & Sodium Hydrosulfite I->J K Filter, Cool, and Crystallize J->K L Isolate pure this compound K->L

Caption: Logical workflow for the synthesis of this compound via Hofmann Rearrangement.

Detailed Experimental Protocol

The following protocol is adapted from the procedure published in Organic Syntheses.[5]

Materials:

  • Sodium hydroxide (NaOH): 75 g (1.87 moles)

  • Water: 800 ml

  • Bromine (Br₂): 95.8 g (0.6 mole)

  • Nicotinamide (finely powdered): 60 g (0.49 mole)

  • Sodium chloride (NaCl)

  • Diethyl ether

  • Sodium hydroxide pellets (for drying)

  • Benzene

  • Ligroin (b.p. 60–90°)

  • Norit (activated carbon)

  • Sodium hydrosulfite

Procedure:

  • Preparation of Sodium Hypobromite: In a 2-L beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g of NaOH in 800 ml of water. With stirring, add 95.8 g of bromine. Maintain the temperature at or below 0°C.

  • Hofmann Reaction: Once the hypobromite solution is at 0°C, add 60 g of finely powdered nicotinamide all at once with vigorous stirring. The reaction is exothermic; maintain control over the temperature. After the initial reaction subsides, the mixture is typically heated to complete the rearrangement.

  • Work-up: Cool the solution to room temperature and saturate it with approximately 170 g of sodium chloride.

  • Extraction: Transfer the solution to a continuous liquid-liquid extractor and extract with diethyl ether for 15–20 hours. Causality: Continuous extraction is necessary due to the high water solubility of this compound, ensuring efficient recovery.

  • Isolation of Crude Product: Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation from a steam bath. The residue, which crystallizes on cooling, is the crude this compound. Yield: 39–41 g (85–89%).[5]

  • Purification: Dissolve the crude product in a mixture of 320 ml of benzene and 80 ml of ligroin. Heat the solution on a steam bath with 5 g of Norit and 2 g of sodium hydrosulfite for 20 minutes. Causality: Norit adsorbs colored impurities, while sodium hydrosulfite reduces any remaining oxidized species.

  • Crystallization: Filter the hot solution by gravity. Allow it to cool slowly to room temperature, then chill overnight in a refrigerator.

  • Final Product: Isolate the white crystals by gravity filtration, wash with 25 ml of ligroin, and dry in a vacuum desiccator. Yield of pure product: 28–30 g (61–65%).[5]

Application in Pharmaceutical Synthesis: The Case of Piroxicam

This compound is a precursor to a range of pharmaceuticals, including Troxipide, Paliperidone, and Pirenzapine.[1][6] Its utility is exceptionally demonstrated in the synthesis of Piroxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class.

The synthesis involves the amidation reaction between an activated benzothiazine carboxylate intermediate and an aminopyridine. While Piroxicam itself is synthesized from 2-aminopyridine, the fundamental reaction pathway serves as an excellent model for the reactivity of aminopyridines in forming critical amide linkages in drug molecules. The principles are directly applicable to syntheses involving this compound for other targets.

Piroxicam Synthesis Workflow

This diagram outlines the key steps in forming the final API from its core intermediates.

Workflow: Piroxicam Synthesis from Intermediates A Saccharin Starting Material C Base-Catalyzed Alkylation A->C B Methyl Chloroacetate B->C D N-Alkylated Intermediate C->D E Base-Catalyzed Rearrangement (Dieckmann-like Condensation) D->E F Benzothiazine Carboxylate Intermediate E->F H Amidation Reaction (High Temperature) F->H G 2-Aminopyridine G->H I Crude Piroxicam H->I J Recrystallization / Purification I->J K Pure Piroxicam API J->K

Caption: Logical workflow for the synthesis of Piroxicam.

General Protocol for Amidation

The final step in Piroxicam synthesis is the coupling of the benzothiazine carboxylate intermediate with an aminopyridine.[7][8] This transamidation is typically conducted at high temperatures in an inert, high-boiling solvent.

Materials:

  • Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (Piroxicam intermediate)

  • 2-Aminopyridine (or this compound for analogous syntheses)

  • Xylene or Dimethyl sulfoxide (DMSO)

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser and a nitrogen inlet, combine the benzothiazine carboxylate intermediate and 2-aminopyridine in a high-boiling solvent like xylene.

  • Heating: Heat the reaction mixture to reflux (typically 115-175°C).[8] The reaction progress can be monitored by observing the distillation of methanol, a byproduct of the transamidation.

  • Reaction Completion: Maintain the temperature until the reaction is substantially complete, as determined by a suitable analytical method (e.g., TLC or HPLC).

  • Isolation: Cool the reaction mixture, which often results in the precipitation of the product. The crude Piroxicam can be isolated by filtration.

  • Purification: The crude solid is then purified by recrystallization from an appropriate solvent system to yield the final, high-purity API. Causality: The high temperature is required to overcome the activation energy for the nucleophilic attack of the aminopyridine onto the ester carbonyl, leading to the formation of the thermodynamically stable amide bond.

Safety, Handling, and Spectroscopic Data

Hazard and Safety Information

This compound is a toxic compound and must be handled with appropriate precautions.[9][10][11]

Hazard InformationPrecautionary Measures
GHS Pictograms GHS06 (Toxic), GHS08 (Health Hazard)
Signal Word Danger
Hazard Statements H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Handling Use only in a well-ventilated area (fume hood). Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection.[9][11]
First Aid (Inhalation) Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11]
First Aid (Skin Contact) Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[11]
First Aid (Ingestion) Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[10][11]
Safe Handling Workflow

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Spectroscopic Data Summary

Spectroscopic data is crucial for the identification and quality control of chemical intermediates.

TechniqueKey Data PointsSource(s)
¹H NMR Spectra available in CDCl₃ and DMSO. Characteristic aromatic proton signals are observed.[12]
¹³C NMR Spectrum data available for structural confirmation.[12]
Mass Spec (MS) Molecular Weight: 94.1145. Base peak and fragmentation patterns are well-documented.[13][14]
IR Spectroscopy Key absorptions indicating N-H stretching of the amine and C=N/C=C stretching of the pyridine ring.[14][15]

Conclusion

This compound stands as a testament to the power of functionalized heterocyclic compounds in modern organic synthesis. Its strategic importance is rooted in its accessible synthesis and the versatile reactivity of its amino and pyridine moieties. This guide has illuminated the primary synthetic route via the Hofmann rearrangement, provided a detailed experimental protocol, and contextualized its application through the synthesis of the NSAID Piroxicam. By adhering to rigorous safety protocols, researchers can effectively and safely harness the synthetic potential of this compound to drive innovation in drug discovery and materials science, reinforcing its status as an indispensable chemical intermediate.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Comprehensive Overview. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdUe_ArJcK5mpEr5iqeaCH_kI36WcBtw_QllanOPoWn8Ou-RG9D8YgA1DxTNjTUvrcCbxFUzY9kAHZdpWdzHAFIjidAH355reOd3lbMsz0Pv7vigJvw1r_m-hl0tVk9jS5JlaTxy4ZEHYgv0o26vr_rItSZjjjbS4AUfnr9BDI6KmtFw==]
  • Wikipedia. This compound. [URL: https://en.wikipedia.org/wiki/3-Aminopyridine]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-06). This compound: A Key Building Block in Pharmaceutical Innovation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHue6WNIwDP2MSSp9pmQYS_Q2w1F8OeDTWk1UzdRJJI0lR2mzvBRCD9w9Txy6RF2CISngMs1pX2wXT2oOQS66sBPNnFeccsXszvUNKlOmf_u2aOeC3SGdUyjdZfXxX7Z5RWsVjVrnfMOOEDwepHtcI_1BsE_oePN1lhwC_eAqM3lTfTiGXRhTD0nRKvoRIhdQTK6X12dQ6Y6L_5IgsbmcRXi5C_rlFsJQwOjes=]
  • Loba Chemie. (2012-12-11). This compound MSDS. [URL: https://www.lobachemie.com/msds/3-AMINOPYRIDINE-00870.pdf]
  • Suvchem Laboratory Chemicals. This compound (FOR SYNTHESIS). [URL: https://www.suvchem.com/msds/A0023600250.pdf]
  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Organic Intermediate for Synthesis and Pharmaceutical Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjDjQlCkyuZptRMNiWO419ZKPhaJwxz9KaOeMlmIqE5lhADqkbZFelX-nMJmYU8wkFSDcaG_ryZ46OGV-YzPMcYmWDOv69uv6oHpRu9H5r2LbdA_nziwfnPyEQkSSYsZQkbBhqpijEz-PNTJH27P11VMlBA0p0MSHoiSU3O5My2zrYz4h3KVg_nKfi929ETy-lqHz4689_ziNbuW3rx2o2H6DDwz99CWhdfYVXnpmwZaXb0bt1jeVbKdHQiFzqVWI1imwjfbdGY1BSs1I=]
  • Organic Syntheses. This compound. [URL: http://www.orgsyn.org/demo.aspx?prep=cv7p0027]
  • Sincere Chemical. This compound CAS# 462-08-8. [URL: https://www.sincerechemical.com/3-aminopyridine-cas-462-08-8/]
  • CDH Fine Chemical. 3-Amino Pyridine CAS No 462-08-8 MATERIAL SAFETY DATA SHEET. [URL: https://www.cdhfinechemical.com/images/product/msds/2785_msds.pdf]
  • ResearchGate. Synthesis of this compound. [Scientific Diagram]. [URL: https://www.researchgate.net/figure/Synthesis-of-3-Aminopyridine_fig1_361288282]
  • LookChem. Aminopyridine. [URL: https://www.lookchem.com/Aminopyridine/]
  • Jubilant Ingrevia Limited. 3-(Aminomethyl)pyridine Safety Data Sheet. [URL: https://www.jubilantpharmova.com/pdf/3-aminomethyl-pyridine-sds.pdf]
  • Benchchem. An In-depth Technical Guide to the Chemical Structure and Synthesis of Piroxicam-d4. [URL: https://www.benchchem.com/w/wp-content/uploads/2024/07/Piroxicam-d4-Technical-Guide.pdf]
  • Fisher Scientific. This compound Safety Data Sheet. [URL: https://www.fishersci.com/sds?productName=AC104560250&productDescription=this compound%2C+99%25+25GR&vendorId=VN00032119&countryCode=US&language=en]
  • PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10009]
  • Organic Syntheses. 2,3-diaminopyridine. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0346]
  • ACS Publications. One-Pot Three-Component Reaction for the Synthesis of 3-Sulfonyl-2-aminopyridines. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c02353]
  • ChemicalBook. Piroxicam synthesis. [URL: https://www.chemicalbook.com/synthesis/36322-90-4.htm]
  • ChemicalBook. This compound(462-08-8) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/462-08-8_1hnmr.htm]
  • Veer-Chemie. 3- Aminopyridine. [URL: https://veer-chemie.com/product/3-aminopyridine/]
  • ChemicalBook. This compound(462-08-8) MS. [URL: https://www.chemicalbook.com/spectrum/462-08-8_ms.htm]
  • National Institute of Standards and Technology. This compound - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C462088]
  • Acta Poloniae Pharmaceutica. SYNTHESIS OF NEW PIROXICAM DERIVATIVES AND THEIR INFLUENCE ON LIPID BILAYERS. [URL: https://www.ptfarm.pl/pub/File/Acta_Poloniae/2014/6/1043.pdf]
  • ChemicalBook. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/3731-52-0_1hnmr.htm]
  • Google Patents. EP0049099B1 - Synthetic method and intermediate for piroxicam. [URL: https://patents.google.

Sources

An In-Depth Technical Guide to the Neuroactive Properties of 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the neuroactive properties of 3-Aminopyridine (3-AP), a versatile chemical compound with significant implications for neuroscience research and pharmaceutical development. As a member of the aminopyridine family, 3-AP shares the core mechanism of action as a potassium channel blocker with its better-known isomers, 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP). However, subtle structural differences confer a unique pharmacological profile to 3-AP, warranting a detailed examination of its specific neuroactive characteristics. This document delves into the molecular mechanisms, electrophysiological effects, potential therapeutic applications, and key experimental considerations for researchers working with this compound.

Introduction to this compound: A Profile

This compound, also known as pyridin-3-amine, is a colorless solid organic compound with the chemical formula C5H6N2.[1] It is structurally characterized by a pyridine ring with an amino group at the third position.[2] This seemingly minor positional difference from its isomers has significant consequences for its biological activity. While all three aminopyridines are recognized as potassium channel blockers, their potencies, selectivities, and overall neuropharmacological effects vary.[3][4]

Table 1: Physicochemical Properties of this compound [5][6]

PropertyValue
CAS Number 462-08-8
Molecular Formula C5H6N2
Molar Mass 94.117 g/mol
Appearance Colorless to light yellow solid
Melting Point 65 °C
Boiling Point 248 °C
Solubility in Water >1000 g/L
pKa 6.0

The high water solubility of 3-AP is a notable feature, influencing its pharmacokinetic profile and experimental handling. Its pKa of 6.0 indicates that at physiological pH, a significant portion of the molecule will be in its protonated, charged form, which is believed to be the active species for blocking potassium channels.[7]

Molecular Mechanisms of Neuroactivity

The primary neuroactive effect of this compound stems from its ability to modulate the function of ion channels, thereby altering neuronal excitability and synaptic communication. While the classical view has focused on potassium channels, emerging evidence suggests a more complex interplay with other ion channels.

Blockade of Voltage-Gated Potassium Channels (Kv)

The principal mechanism of action for aminopyridines is the blockade of voltage-gated potassium channels.[3] These channels are crucial for repolarizing the neuronal membrane following an action potential. By blocking these channels, 3-AP prolongs the duration of the action potential. This prolongation has significant downstream effects on neurotransmitter release.

While comprehensive data on the subtype selectivity of 3-AP is less abundant compared to 4-AP, studies have begun to elucidate its profile. For instance, 3-AP has been shown to block Kv1.1 channels, albeit with a higher IC50 (lower potency) compared to 4-AP. One study reported an IC50 of 2.2 mM for 3-AP on Kv1.1 channels at physiological pH, which was significantly higher than the 89 µM observed for 4-AP.[7] This suggests that the position of the amino group on the pyridine ring is a critical determinant of blocking efficacy.

Diagram 1: Mechanism of Action of this compound on Neuronal Action Potential

Effect of 3-AP on Action Potential cluster_0 Normal Action Potential cluster_1 Action Potential with this compound Na_influx Na+ Influx K_efflux K+ Efflux Repolarization Repolarization AP_Na_influx Na+ Influx AP_K_block 3-AP blocks K+ channels AP_Na_influx->AP_K_block AP_prolonged Prolonged Depolarization AP_K_block->AP_prolonged AP_Ca_influx Increased Ca2+ Influx AP_prolonged->AP_Ca_influx

Caption: 3-AP blocks K+ channels, prolonging the action potential and increasing Ca2+ influx.

Modulation of High-Voltage Activated Calcium Channels (HVACCs)

Recent research has unveiled a novel mechanism of action for aminopyridines that is independent of their potassium channel blocking activity. A study demonstrated that 2-aminopyridine, this compound, and 3,4-DAP can directly potentiate high-voltage activated calcium channels (HVACCs).[8] While 4-AP was the most efficacious in this regard, 3-AP also significantly increased the amplitude of the barium current (IBa) carried through these channels.[8] This suggests that 3-AP can enhance calcium influx at the presynaptic terminal through a direct effect on calcium channels, in addition to the indirect effect of prolonging the action potential. This dual mechanism may contribute to its potent effects on neurotransmitter release.

Electrophysiological and Neurochemical Consequences

The modulation of ion channels by this compound leads to distinct changes in neuronal function at both the cellular and network levels.

Alterations in Neuronal Excitability and Action Potential Waveform

By blocking potassium channels, 3-AP is expected to broaden the action potential, increasing its duration. This effect is a direct consequence of delayed repolarization. While detailed patch-clamp studies specifically characterizing the effects of 3-AP on neuronal action potential parameters are limited, the convulsive effects observed at higher concentrations are a strong indicator of its ability to induce neuronal hyperexcitability.[9] Local application of 3-AP in the motor cortex of cats at concentrations of 15-20 mM resulted in an enhancement of background firing, augmentation of excitatory postsynaptic potentials (EPSPs), and depression of inhibitory postsynaptic potentials (IPSPs).[9]

Enhancement of Neurotransmitter Release

A primary consequence of prolonged presynaptic depolarization and increased calcium influx is the enhanced release of neurotransmitters. Studies have shown that aminopyridines, including 3-AP, can increase the release of various neurotransmitters. In rat synaptosomal preparations, 3-AP was shown to induce the release of dopamine, although it was less active than 4-AP and 3,4-DAP.[10] This facilitation of neurotransmitter release is a key factor in the potential therapeutic effects of aminopyridines in conditions characterized by impaired synaptic transmission.

Diagram 2: this compound's Dual Action on Neurotransmitter Release

cluster_0 Presynaptic Terminal Three_AP This compound Kv_Channel Kv Channel Three_AP->Kv_Channel Blocks HVAC_Channel HVAC Channel Three_AP->HVAC_Channel Potentiates Ca_Influx Ca2+ Influx HVAC_Channel->Ca_Influx Action_Potential Action Potential Action_Potential->Kv_Channel activates Action_Potential->HVAC_Channel activates Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release

Caption: 3-AP enhances neurotransmitter release via K+ channel blockade and HVAC potentiation.

Pharmacokinetics and Toxicology

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) and toxicological profile of 3-AP is critical for its application in research and potential therapeutic development.

ADME Profile

Detailed in vivo pharmacokinetic studies specifically on this compound are not extensively reported in the readily available literature. However, general characteristics of monoaminopyridines suggest they are readily absorbed through the skin and gastrointestinal tract and are widely distributed in the body, including the brain.[8] The metabolic fate of 3-substituted pyridines has been investigated in various animal species, with N-oxidation being a reported metabolic pathway.[11] Further studies are needed to fully characterize the ADME profile of 3-AP.

Toxicological Profile

This compound is a toxic compound.[5] Acute toxicity data indicates an intraperitoneal LD50 in mice of 28 mg/kg and an oral LD50 in quail of 178 mg/kg.[5][8] It is classified as toxic if swallowed, in contact with skin, or if inhaled.[6][12] The primary toxicological concern at the neurological level is its pro-convulsive activity, which is a direct extension of its mechanism of action leading to neuronal hyperexcitability.[9]

Table 2: Acute Toxicity Data for this compound

SpeciesRouteLD50Reference
MouseIntraperitoneal28 mg/kg[8]
QuailOral178 mg/kg[5]
RatOral50-200 mg/kg[13]
MouseIntravenous24 mg/kg[13]

Comparative Pharmacology with Other Aminopyridines

The neuroactive properties of 3-AP are best understood in the context of its isomers, 4-AP and 3,4-DAP.

FeatureThis compound4-Aminopyridine3,4-Diaminopyridine
Potassium Channel Blockade Less potent than 4-AP and 3,4-DAP.[7]Potent blocker of various Kv channels.[2][14]More potent than 4-AP on some Kv channels.[15]
HVACC Potentiation Potentiates HVACCs.[8]Most efficacious potentiator of HVACCs among the three.[8]Potentiates HVACCs.[8]
Dopamine Release Induces dopamine release, but less active than 4-AP and 3,4-DAP.[10]Induces dopamine release.[10]Induces dopamine release.[10]
Blood-Brain Barrier Penetrability Expected to cross the BBB.[8]Readily crosses the BBB.[15][16]Lower BBB penetrability than 4-AP.[16]
Clinical Applications Not established.Approved for improving walking in multiple sclerosis.[3]Approved for Lambert-Eaton myasthenic syndrome.[3]
Toxicity Toxic, pro-convulsant.[9]Toxic, pro-convulsant at higher doses.[4]Lower CNS toxicity than 4-AP due to lower BBB penetration.[16]

Potential Therapeutic Applications and Research Directions

While 4-AP (as dalfampridine) and 3,4-DAP (as amifampridine) have found clinical use, the therapeutic potential of 3-AP remains largely unexplored.[3] Its neuroactive properties suggest that it could be a valuable tool for basic research into synaptic transmission and neuronal excitability. Furthermore, its distinct pharmacological profile may offer advantages in specific therapeutic contexts that warrant further investigation.

The development of derivatives of this compound could lead to compounds with improved potency, selectivity, and safety profiles. Structure-activity relationship (SAR) studies focusing on modifications of the this compound scaffold are a promising avenue for future drug discovery efforts.

Experimental Protocols and Considerations

For researchers embarking on studies involving this compound, careful consideration of experimental design and methodology is paramount.

Preparation of this compound Solutions

Given its high water solubility, preparing stock solutions of this compound is straightforward.

Protocol for Preparing a 100 mM Stock Solution of this compound:

  • Materials: this compound (MW: 94.117 g/mol ), ultrapure water, appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Procedure:

    • Weigh out 94.12 mg of this compound powder.

    • Dissolve the powder in 10 mL of ultrapure water.

    • Vortex or sonicate until fully dissolved.

    • Sterile filter the solution using a 0.22 µm filter if for use in cell culture.

    • Store the stock solution in aliquots at -20°C to prevent repeated freeze-thaw cycles.

Note: Always handle this compound in a well-ventilated area or a chemical fume hood due to its toxicity upon inhalation.[12]

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings

Whole-cell patch-clamp is the gold standard for investigating the effects of 3-AP on neuronal ion channels and action potentials.[9][17]

Exemplar Protocol for Whole-Cell Patch-Clamp Recording:

  • Preparation: Prepare artificial cerebrospinal fluid (aCSF) and internal pipette solution. A typical aCSF composition is (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2. The internal solution composition will vary depending on whether voltage-clamp or current-clamp recordings are being performed.[18]

  • Cell Preparation: Use cultured neurons or acute brain slices.

  • Recording:

    • Obtain a gigaseal between the patch pipette and the neuronal membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • In current-clamp mode , record the resting membrane potential and action potential firing in response to current injections before and after bath application of 3-AP (e.g., in the range of 100 µM to 1 mM).

    • In voltage-clamp mode , hold the neuron at a specific potential (e.g., -70 mV) and apply voltage steps to elicit potassium currents. Record these currents before and after application of 3-AP to determine its effect on channel kinetics and amplitude.[19]

Diagram 3: Experimental Workflow for In Vitro Electrophysiology

Start Prepare Neuronal Culture/Slice Patch Obtain Whole-Cell Patch-Clamp Recording Start->Patch Baseline Record Baseline Activity (Action Potentials, K+ Currents) Patch->Baseline Apply_3AP Bath Apply this compound Baseline->Apply_3AP Record_3AP Record Activity in Presence of 3-AP Apply_3AP->Record_3AP Washout Washout 3-AP Record_3AP->Washout Record_Washout Record Post-Washout Activity Washout->Record_Washout Analysis Data Analysis (Compare Parameters) Record_Washout->Analysis

Caption: Workflow for assessing 3-AP's effects on neuronal activity using patch-clamp.

Conclusion

This compound is a neuroactive compound with a multifaceted mechanism of action that includes the blockade of voltage-gated potassium channels and the potentiation of high-voltage activated calcium channels. While it is less potent than its isomers 4-aminopyridine and 3,4-diaminopyridine in some respects, its unique pharmacological profile presents opportunities for both basic neuroscience research and drug discovery. A deeper understanding of its specific interactions with various ion channel subtypes, its full pharmacokinetic and metabolic profile, and its efficacy in preclinical models of neurological disorders will be crucial for unlocking its full potential. This guide provides a foundational framework for researchers and drug development professionals to approach the study and application of this compound with scientific rigor and a clear understanding of its neuroactive properties.

References

  • Aminopyridines - EPA. (n.d.).
  • Structure-activity relationship studies of three novel 4-aminopyridine K + channel blockers. (2019). Scientific Reports, 10(1), 52.
  • Pharmacokinetics and tissue distribution of 3,4-diaminopyridine in rats. (2019). Biopharmaceutics & Drug Disposition, 40(8), 294-301.
  • The use of aminopyridines in neurological disorders. (2013).
  • 4-Aminopyridine is superior to 3,4-diaminopyridine in the treatment of patients with multiple sclerosis. (1994). Archives of Neurology, 51(11), 1136-1139.
  • Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. (2020). Scientific Reports, 10(1), 52.
  • 4-Aminopyridine ameliorates relapsing remitting experimental autoimmune encephalomyelitis in SJL/J mice. (2018). Journal of Neuroimmunology, 323, 10-17.
  • Mechanism of aminopyridine-induced release of [3H]dopamine from rat brain synaptosomes. (1991). General Pharmacology: The Vascular System, 22(1), 169-172.
  • Evaluation of 4-aminopyridine and 3,4-diaminopyridine penetrability into cerebrospinal fluid in anesthetized rats. (1984). Brain Research, 304(1), 166-169.
  • This compound - Hazardous Agents | Haz-Map. (n.d.).
  • Neuroprotective Properties of 4-Aminopyridine. (2021).
  • Comparison of 10-mg doses of 4-aminopyridine and 3,4-diaminopyridine for the treatment of downbeat nystagmus. (2011). Journal of Neuro-Ophthalmology, 31(4), 320-325.
  • This compound MSDS | CAS 462-08-8 MSDS - Loba Chemie. (2012).
  • This compound - Wikipedia. (n.d.).
  • 4-Aminopyridine Ameliorates Mobility but Not Disease Course in an Animal Model of Multiple Sclerosis. (2012). PLoS ONE, 7(12), e52483.
  • 4-Aminopyridine Derivatives Enhance Impulse Conduction in Guinea-Pig Spinal Cord Following Traumatic Injury. (2007). Journal of Neurotrauma, 24(8), 1365-1375.
  • This compound | C5H6N2 | CID 10009 - PubChem. (n.d.).
  • Convulsive effects of this compound on cortical neurones. (1979). Electroencephalography and Clinical Neurophysiology, 47(6), 745-751.
  • Preparation method of this compound - Google Patents. (n.d.).
  • Whole cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. (2017). Journal of Visualized Experiments, (127), 55823.
  • Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. (2024). Scientific Reports, 14(1), 11105.
  • A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. (2021). Journal of Biological Chemistry, 296, 100302.
  • Research Progress on the Pyroptosis Mechanism and Related Active Ingredients of Natural Drugs in Spinal Cord Injury. (2024). ACS Chemical Neuroscience.
  • Aminopyridines for the treatment of neurologic disorders. (2013). Current Opinion in Neurology, 26(4), 410-415.
  • Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels. (2022). ACS Chemical Neuroscience, 13(10), 1547-1558.
  • Poisoning with 4-Aminopyridine: Report of Three Cases. (1982). Annals of Emergency Medicine, 11(5), 259-262.
  • Effect of 4-aminopyridine on axonal conduction-block in chronic spinal cord injury. (1989). Brain Research Bulletin, 22(1), 47-52.
  • This compound - Organic Syntheses Procedure. (n.d.).
  • Long-term potentiation and 4-aminopyridine. (1985). Cellular and Molecular Neurobiology, 5(3), 297-301.
  • Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes. (1994). The Journal of Pharmacology and Experimental Therapeutics, 270(2), 738-746.
  • Whole cell patch clamp electrophysiology in human neuronal cells. (2016). Journal of Visualized Experiments, (112), e54024.
  • Whole-Cell Patch-Clamp Recordings in Brain Slices. (2016). Journal of Visualized Experiments, (112), e54024.
  • 4-Aminopyridine-mediated Increase in Long-Term Potentiation in CA1 of the Rat Hippocampus. (1986). Neuroscience Letters, 70(1), 106-109.
  • Whole Cell Patch Clamp Protocol | AXOL Bioscience. (n.d.).
  • Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents. (n.d.).
  • Effect of 4-aminopyridine in acute spinal cord injury. (2001). Journal of Spinal Cord Medicine, 24(1), 43-48.
  • Selective dopaminergic neurotoxicity of three heterocyclic amine subclasses in primary rat midbrain neurons. (2014). Neurotoxicology, 41, 126-134.
  • 2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.).
  • Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit. (2014). Journal of Biological Chemistry, 289(6), 3675-3686.
  • The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. (1980). European Journal of Drug Metabolism and Pharmacokinetics, 5(1), 53-57.
  • Long-term potentiation and 4-aminopyridine. (1985). Cellular and Molecular Neurobiology, 5(3), 297-301.
  • This compound | C5H6N2 | CID 10009 - PubChem. (n.d.).
  • Voltage gating and 4-aminopyridine inhibition in the Shaker Kv channel revealed by a closed-state model. (2023). Proceedings of the National Academy of Sciences, 120(10), e2215712120.
  • Long-term potentiation - Wikipedia. (n.d.).
  • Inverse Modulation of Neuronal Kv12.1 and Kv11.1 Channels by 4-Aminopyridine and NS1643. (2020). Frontiers in Pharmacology, 11, 579.
  • A-Type KV Channels in Dorsal Root Ganglion Neurons: Diversity, Function, and Dysfunction. (2016). Frontiers in Molecular Neuroscience, 9, 84.
  • Long-term potentiation changes cell structures - DNA Learning Center. (n.d.).

Sources

Pharmacological Profile: Mechanism of Action and Therapeutic Implications

Author: BenchChem Technical Support Team. Date: January 2026

The biological activities of 3-aminopyridine and its derivatives are diverse, but a predominant mechanism of action for many of its therapeutically relevant analogues is the blockade of voltage-gated potassium channels (Kv).[1]

Primary Mechanism: Voltage-Gated Potassium Channel Blockade

Voltage-gated potassium channels are crucial for repolarizing the cell membrane following an action potential.[2] In neurons, this repolarization is necessary to terminate the release of neurotransmitters. In demyelinated neurons, as seen in multiple sclerosis, the exposure of these potassium channels leads to a leakage of potassium ions, which impairs the ability of the action potential to propagate along the axon, resulting in a conduction block.[1]

Aminopyridines, including derivatives of this compound, physically occlude the pore of these channels, preventing the efflux of potassium ions.[1] This action prolongs the duration of the action potential, allowing for a greater influx of calcium ions at the axon terminal, which in turn enhances the release of neurotransmitters and can restore nerve impulse conduction in demyelinated axons.[1][3]

While 4-aminopyridine is the most well-known Kv channel blocker in this class, this compound derivatives have also been developed with this mechanism in mind.[4] The blockade of Kv channels is not only relevant for neurological conditions but also has implications for cancer therapy, as these channels are often overexpressed in cancer cells and play a role in proliferation.[1][3]

Downstream Signaling Consequences

The blockade of potassium channels by aminopyridine derivatives initiates a cascade of downstream signaling events. In cardiomyocytes, for example, this can lead to the activation of extracellular signal-regulated kinase (ERK) through a pathway involving calcium influx, Pyk2, and the epidermal growth factor receptor (EGFR).[5] Furthermore, the resulting ionic imbalances, particularly the efflux of potassium, are critical for the activation of the NLRP3 inflammasome, a key component of the innate immune system implicated in sterile inflammation, such as that occurring after spinal cord injury.[6]

Potassium Channel Blockade Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 3AP_Derivative This compound Derivative Kv_Channel Voltage-Gated K+ Channel (Kv) 3AP_Derivative->Kv_Channel Blocks K_ion K+ Kv_Channel->K_ion Efflux inhibited AP_Prolongation Action Potential Prolongation Kv_Channel->AP_Prolongation Leads to Ca_Channel Voltage-Gated Ca2+ Channel Ca_ion_in Ca2+ Ca_Channel->Ca_ion_in Influx Increased_Ca Increased Intracellular [Ca2+] Ca_ion_out Ca2+ AP_Prolongation->Ca_Channel Opens Neurotransmitter_Release Enhanced Neurotransmitter Release Increased_Ca->Neurotransmitter_Release ERK_Activation ERK Pathway Activation Increased_Ca->ERK_Activation NLRP3_Activation NLRP3 Inflammasome Activation Increased_Ca->NLRP3_Activation

Caption: Mechanism of this compound derivatives as Kv channel blockers.

Applications in Medicinal Chemistry: A Target-Centric Overview

The this compound scaffold has been successfully employed in the development of inhibitors for a variety of therapeutic targets.

Kinase Inhibitors in Oncology

A significant area of application for this compound derivatives is in the development of protein kinase inhibitors for cancer therapy. The 3-amino group serves as a key hydrogen bond donor, mimicking the hinge-binding motif of ATP.

  • Interleukin-2 inducible T-cell kinase (Itk) Inhibitors: Structure-based design starting with a 3-aminopyrid-2-one motif led to the discovery of potent and selective Itk inhibitors.[7] Functionalization of the 3-amino group was crucial for enhancing inhibitory activity, while modifications at the 5-position of the pyridone ring were key to achieving selectivity.[7]

  • ALK2 Inhibitors: Derivatives of 3,5-diaryl-2-aminopyridine have been investigated as inhibitors of ALK2, a BMP type I receptor kinase implicated in fibrodysplasia ossificans progressiva.[8][9]

  • General Anticancer Activity: Numerous studies have demonstrated the antiproliferative activity of this compound derivatives against various cancer cell lines.[10][11][12] The structure-activity relationship (SAR) often reveals that the nature and position of substituents on the pyridine ring and the amino group significantly influence the potency and selectivity.[2][13]

Compound ClassTarget KinaseKey SAR InsightsPotency (IC50/Ki)Reference
3-Aminopyrid-2-onesItkFunctionalization of the 3-amino group; substituted heteroaromatic ring at position 5 for selectivity.7 nM (Ki for compound 7v)[7]
3,5-Diaryl-2-aminopyridinesALK2Modifications to the 2-aminopyridine scaffold increased potency and selectivity.Micromolar to nanomolar range[8][9]
Pyridine-UreasVEGFR-2Specific urea substitutions led to potent inhibition.Compound 8e: 3.93 µM (IC50)[12]
Imidazo[1,2-α]pyridinesVariousSubstitutions at C-2 and C-3 positions are critical for activity.Compound 16: 12.98 µM (IC50 against MCF-7)[10]
Modulators of Neurological Function

As discussed, the ability of aminopyridines to block potassium channels makes them attractive candidates for treating neurological disorders characterized by impaired neuronal conduction. While 4-aminopyridine (dalfampridine) is the approved drug for multiple sclerosis, research into other derivatives, including those of this compound, is ongoing to identify compounds with improved therapeutic windows and pharmacokinetic properties.[4]

Emerging Therapeutic Areas

The versatility of the this compound scaffold extends beyond oncology and neurology. Researchers are exploring its potential in developing agents for:

  • Alzheimer's Disease: The pyridine nucleus is a common feature in multi-target-directed ligands for Alzheimer's disease, and this compound provides a valuable starting point for the synthesis of such compounds.

  • Infectious Diseases: The ability of the this compound core to be elaborated into complex heterocyclic systems has led to the discovery of derivatives with antibacterial and antifungal activities.

Practical Methodologies for Drug Discovery

This section provides standardized protocols for the synthesis and biological evaluation of this compound derivatives, designed to be readily adaptable in a drug discovery laboratory.

Workflow for Synthesis and Evaluation

Drug_Discovery_Workflow Start This compound Core Synthesis Synthesis of Amide Derivative (Protocol 5.2) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Cytotoxicity Screening (MTT Assay - Protocol 5.3) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocol: Synthesis of a this compound Amide Derivative

This protocol describes a general method for the acylation of this compound with a substituted benzoyl chloride.

  • Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Reaction Setup: Cool the solution to 0°C in an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of the desired substituted benzoyl chloride (1.1 eq) in the same anhydrous solvent to the stirred this compound solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[14]

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[14][15]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[14][15]

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its synthetic tractability and ability to form key interactions with a multitude of biological targets have solidified its status as a privileged structure in medicinal chemistry. The continued exploration of SAR for this class of compounds, particularly in the context of kinase inhibition and the modulation of ion channels, holds significant promise for the development of next-generation therapeutics. Future efforts will likely focus on leveraging computational methods for the rational design of more potent and selective this compound derivatives, as well as exploring novel applications in emerging disease areas. The solid foundation of chemical and biological knowledge surrounding this versatile core ensures that it will remain a cornerstone of drug discovery for the foreseeable future.

References

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed.
  • This compound - Organic Syntheses Procedure. Organic Syntheses.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Center for Biotechnology Information.
  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Publications.
  • A simple synthesis of aminopyridines: use of amides as amine source. SciELO.
  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Harvard DASH.
  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information.
  • MTT Cell Assay Protocol. Texas Children's Hospital.
  • Preparation method of this compound - Google Patents. Google Patents.
  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research.
  • Synthesis of this compound. ResearchGate.
  • Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. ResearchGate.
  • Potassium channel blocker activates extracellular signal-regulated kinases through Pyk2 and epidermal growth factor receptor in rat cardiomyocytes. PubMed.
  • Research Progress on the Pyroptosis Mechanism and Related Active Ingredients of Natural Drugs in Spinal Cord Injury. Dove Press.
  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. National Center for Biotechnology Information.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
  • Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. ResearchGate.
  • Current status of novel pyridine fused derivatives as anticancer agents: An insight into future perspectives and structure activity relationship (SAR). PubMed.
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI.
  • Voltage-gated Potassium Channels as Therapeutic Drug Targets. National Center for Biotechnology Information.
  • Targeting Voltage-Gated Potassium Channels in Breast Cancer: Mechanistic Insights into 4-Aminopyridine-Induced Cell Death. National Center for Biotechnology Information.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Aminopyridine from Nicotinamide via Hofmann Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed protocols and in-depth scientific context for the synthesis of 3-aminopyridine from nicotinamide. The primary method detailed is the Hofmann rearrangement, a robust and historically significant reaction for converting primary amides into primary amines with one less carbon atom. This document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the reaction mechanism, practical execution, purification strategies, and methods for analytical validation. Emphasis is placed on the causality behind experimental choices, safety considerations, and troubleshooting common issues to ensure reliable and reproducible outcomes.

Introduction and Scientific Background

This compound is a vital heterocyclic building block in the pharmaceutical and agrochemical industries.[1] Its structure is incorporated into a variety of molecules with diverse biological activities. The synthesis of this compound is a classic example of the Hofmann rearrangement (also known as Hofmann degradation), first reported by August Wilhelm von Hofmann in 1881.[2][3] This reaction provides a direct pathway to primary amines from primary amides via an isocyanate intermediate, effectively removing the carbonyl carbon.[4][5]

The conversion of nicotinamide (Vitamin B3) to this compound is a particularly illustrative application of this reaction.[6] The process involves the in-situ generation of sodium hypobromite from bromine and sodium hydroxide, which acts as the oxidizing agent to initiate the rearrangement.[4] Understanding the mechanistic underpinnings of this multi-step transformation is crucial for optimizing reaction conditions and minimizing side-product formation.

The Hofmann Rearrangement: A Mechanistic Deep Dive

The transformation of nicotinamide into this compound is not a single conversion but a sequence of carefully orchestrated chemical events. The causality behind each step is critical for a successful synthesis.

The overall reaction is as follows: Nicotinamide + Br₂ + 4 NaOH → this compound + Na₂CO₃ + 2 NaBr + 2 H₂O

The mechanism proceeds through several key intermediates:[6][7]

  • Formation of N-Bromoamide: The reaction is initiated by the deprotonation of the amide nitrogen by the strong base (NaOH). The resulting anion acts as a nucleophile, attacking molecular bromine to form an N-bromonicotinamide intermediate.[7][8]

  • Second Deprotonation: The presence of the electron-withdrawing bromine and carbonyl groups increases the acidity of the remaining N-H proton, which is readily abstracted by another equivalent of hydroxide to form a bromoamide anion.[6]

  • The Rearrangement Step: This is the core of the Hofmann rearrangement. The unstable bromoamide anion undergoes a concerted 1,2-shift. The pyridyl group migrates from the carbonyl carbon to the nitrogen atom, simultaneously displacing the bromide ion as a leaving group. This step forms a pyridyl isocyanate intermediate.[2][9]

  • Hydrolysis and Decarboxylation: The highly electrophilic isocyanate is attacked by water (or hydroxide ions) in the aqueous basic medium.[2] This nucleophilic addition forms an unstable carbamic acid derivative.[4] Under the basic conditions, the carbamic acid is rapidly deprotonated and subsequently undergoes decarboxylation (loss of CO₂) to yield the final this compound product.[6]

Hofmann_Mechanism cluster_start Step 1: N-Bromination cluster_rearrange Steps 2 & 3: Rearrangement cluster_hydrolysis Step 4: Hydrolysis & Decarboxylation Nicotinamide Nicotinamide Bromoamide N-Bromonicotinamide Nicotinamide->Bromoamide  Br₂, NaOH Bromoamide_anion Bromoamide Anion Bromoamide->Bromoamide_anion  NaOH Isocyanate Pyridyl Isocyanate Bromoamide_anion->Isocyanate  Rearrangement (-Br⁻) Carbamic_acid Carbamic Acid Intermediate Isocyanate->Carbamic_acid  H₂O Product This compound Carbamic_acid->Product  -CO₂

Caption: Key mechanistic steps of the Hofmann rearrangement.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis and purification of this compound. The primary protocol is adapted from the well-validated procedure published in Organic Syntheses, with modifications to replace hazardous solvents in the purification step.[10]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)Notes
Nicotinamide122.1260.00.49Finely powdered
Sodium Hydroxide40.0075.01.87Pellets or flakes
Bromine159.8195.8 (30.7 mL)0.60Corrosive, Toxic
Water (Deionized)18.02800 mL-
Sodium Chloride58.44~170 g-For salting out
Diethyl Ether74.12~1.5 - 2 L-For extraction
Toluene92.14As needed-Recrystallization
Hexane86.18As needed-Recrystallization
Sodium Hydrosulfite174.112.0 g-For decolorizing
Activated Carbon12.015.0 g-For decolorizing
Anhydrous MgSO₄/Na₂SO₄-As needed-For drying
Synthesis Procedure

CAUTION: This procedure involves highly corrosive and toxic reagents. Bromine, in particular, should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty chemical-resistant gloves. Sodium hydroxide is highly caustic and can cause severe burns.

  • Preparation of Sodium Hypobromite Solution: In a 2-liter beaker equipped with a mechanical stirrer and placed in an ice-salt bath, dissolve 75 g (1.87 moles) of sodium hydroxide in 800 mL of water.

  • Once the NaOH solution has cooled, slowly add 95.8 g (30.7 mL, 0.6 moles) of bromine with continuous stirring. Maintain the temperature of the solution at or below 0 °C during the addition.

  • Reaction Initiation: Once the bromine addition is complete and the temperature is stable at 0 °C, add 60 g (0.49 moles) of finely powdered nicotinamide all at once with vigorous stirring.[10] The powder should dissolve quickly.

  • Continue stirring in the ice-salt bath for approximately 15 minutes, by which time the solution should become clear.

  • Heating and Rearrangement: Replace the ice-salt bath with a water bath preheated to 75 °C. Heat the reaction mixture to 70–75 °C and maintain this temperature with stirring for 45 minutes.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Saturate the solution with sodium chloride (approx. 170 g) to reduce the solubility of the organic product in the aqueous layer.

  • Transfer the solution to a large separatory funnel and extract with diethyl ether. It is recommended to perform multiple extractions (e.g., 4 x 200 mL followed by several 100 mL portions) to ensure complete recovery. For optimal efficiency, a continuous liquid-liquid extractor can be used over 15-20 hours.[10]

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.

  • Isolation of Crude Product: Remove the diethyl ether by rotary evaporation. The residue will be a dark red crystalline solid. The expected yield of crude this compound is 39–41 g (85–89%).[10]

Purification Protocol (Modernized)

The original Organic Syntheses protocol utilizes a benzene-ligroin mixture for recrystallization.[10] Due to the high toxicity and carcinogenic nature of benzene, the following safer alternative using a toluene/hexane solvent system is recommended.

  • Decolorization: Dissolve the crude product (39-41 g) in a minimal amount of hot toluene (~300-350 mL) in an Erlenmeyer flask. Add 5 g of activated carbon and 2 g of sodium hydrosulfite to the hot solution.[10]

  • Heat the mixture on a steam bath or hot plate for 20 minutes with occasional swirling.

  • Hot Filtration: Perform a hot gravity filtration through fluted filter paper to remove the activated carbon and other insoluble impurities. This step is crucial and should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least one hour to maximize crystal precipitation.

  • Isolation of Pure Product: Collect the white to pale-yellow crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals on the filter with a small amount of cold hexane to remove any residual toluene and soluble impurities.

  • Dry the purified crystals in a vacuum desiccator. The expected yield of pure this compound is 30–33 g (65–71% overall yield).[10] The melting point should be sharp at 63–64 °C.[10]

Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification prep_hypo 1. Prepare NaOBr solution (NaOH + Br₂ at 0°C) add_nicotinamide 2. Add Nicotinamide (Stir at 0°C for 15 min) prep_hypo->add_nicotinamide heat 3. Heat Reaction (70-75°C for 45 min) add_nicotinamide->heat cool_saturate 4. Cool and Saturate with NaCl heat->cool_saturate extract 5. Extract with Diethyl Ether cool_saturate->extract dry_evaporate 6. Dry & Evaporate Solvent (Crude Product) extract->dry_evaporate decolorize 7. Decolorize with Carbon/Hydrosulfite in Hot Toluene dry_evaporate->decolorize hot_filter 8. Hot Gravity Filtration decolorize->hot_filter crystallize 9. Cool to Crystallize hot_filter->crystallize isolate_dry 10. Isolate & Dry Crystals (Pure this compound) crystallize->isolate_dry

Sources

Application Notes & Protocols: Synthesis of 3-Aminopyridine via Hofmann Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Aminopyridine and the Hofmann Rearrangement

This compound is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1][2][3] Its unique electronic and structural properties make it a valuable scaffold for designing molecules with desired pharmacological profiles. The Hofmann rearrangement, a classic named reaction in organic chemistry, provides an efficient and reliable method for the synthesis of this compound from the readily available starting material, nicotinamide.[4][5][6] This reaction, also known as the Hofmann degradation, is characterized by the conversion of a primary amide to a primary amine with one fewer carbon atom.[4][6][7] The key transformation involves the loss of the carbonyl carbon as carbon dioxide.[4][5][7]

This document serves as a comprehensive guide for researchers, providing in-depth mechanistic insights and a detailed, field-proven protocol for the synthesis of this compound using the Hofmann rearrangement.

Mechanistic Deep Dive: Understanding the Hofmann Rearrangement

The Hofmann rearrangement proceeds through a series of well-defined steps, initiated by the in-situ formation of a hypohalite (typically hypobromite) from the reaction of a halogen with a strong base.[4] A thorough understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The generally accepted mechanism involves the following key transformations:[4][5][7][8]

  • N-Halogenation: The primary amide (nicotinamide) is first deprotonated by the base, followed by reaction with the halogen (e.g., bromine) to form an N-haloamide intermediate.

  • Second Deprotonation: The presence of the electron-withdrawing halogen and carbonyl group increases the acidity of the remaining N-H proton, which is subsequently removed by the base to form an N-haloamide anion.

  • Rearrangement to Isocyanate: This is the critical, rate-determining step of the reaction. The N-haloamide anion undergoes a concerted rearrangement where the aryl group (the pyridine ring) migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous loss of the halide ion. This step forms an isocyanate intermediate.

  • Hydrolysis and Decarboxylation: The isocyanate intermediate is then hydrolyzed by water to form an unstable carbamic acid.[4][5][8] This carbamic acid readily undergoes decarboxylation (loss of CO2) to yield the final primary amine product, this compound.[4][5][8]

Hofmann_Rearrangement_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Nicotinamide Nicotinamide (Amide) N_Bromoamide N-Bromonicotinamide Nicotinamide->N_Bromoamide + Br₂ / OH⁻ Reagents Br₂ + NaOH(aq) N_Bromoamide_Anion N-Bromonicotinamide Anion N_Bromoamide->N_Bromoamide_Anion + OH⁻ Isocyanate Pyridyl Isocyanate N_Bromoamide_Anion->Isocyanate Rearrangement (-Br⁻) Carbamic_Acid Pyridylcarbamic Acid Isocyanate->Carbamic_Acid + H₂O Aminopyridine This compound Carbamic_Acid->Aminopyridine - CO₂ CO2 CO₂ Carbamic_Acid->CO2 Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification Prep_Hypobromite Prepare NaOBr solution (NaOH + Br₂ in H₂O at 0°C) Add_Nicotinamide Add Nicotinamide to cold NaOBr solution Prep_Hypobromite->Add_Nicotinamide Heat_Reaction Heat reaction mixture (70-75°C for 45 min) Add_Nicotinamide->Heat_Reaction Cool_Saturate Cool and saturate with NaCl Heat_Reaction->Cool_Saturate Extract Continuous liquid-liquid extraction with Ether Cool_Saturate->Extract Dry_Evaporate Dry ether extract and evaporate solvent Extract->Dry_Evaporate Recrystallize Recrystallize from Benzene/Ligroin Dry_Evaporate->Recrystallize Isolate Isolate and dry pure this compound Recrystallize->Isolate

Sources

Application Notes and Protocols for the Use of 3-Aminopyridine in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Guide Rooted in Practicality and Scientific Rigor

This document provides a comprehensive experimental framework for the application of 3-Aminopyridine (3-AP) in cell culture systems. As a seasoned application scientist, my objective extends beyond a mere recitation of procedural steps. This guide is crafted to empower you, the researcher, with a deep understanding of the scientific causality behind each recommendation. We will delve into the mechanism of action, explore the nuances of experimental design, and provide robust, step-by-step protocols. The methodologies outlined herein are designed to be self-validating, ensuring the integrity and reproducibility of your findings. By integrating field-proven insights with authoritative scientific literature, this guide aims to be an indispensable resource for your research endeavors.

This compound: A Tool for Modulating Neuronal Excitability

This compound (3-AP) is a pyridinamine compound widely utilized in neurobiology to investigate the intricate processes governing neuronal communication. It belongs to a class of compounds known as potassium (K+) channel blockers. By interfering with the normal flow of potassium ions across the neuronal membrane, 3-AP serves as a potent modulator of neuronal excitability.

Mechanism of Action: A Closer Look at Potassium Channel Blockade

The primary molecular targets of 3-AP are voltage-gated potassium channels (Kv channels). These channels are crucial for the repolarization phase of the action potential, the rapid electrical impulse that allows neurons to communicate. By blocking these channels, 3-AP effectively prolongs the duration of the action potential. This extended depolarization has a significant downstream consequence: it increases the open time of voltage-gated calcium (Ca2+) channels. The resulting enhanced influx of calcium into the presynaptic terminal is a key trigger for the fusion of synaptic vesicles with the cell membrane, leading to an augmented release of neurotransmitters into the synaptic cleft.[1][2] Some research also suggests that aminopyridines may have a direct potentiating effect on high voltage-activated calcium channels, independent of their action on potassium channels.[1]

G cluster_0 Normal Neuronal Firing cluster_1 Action of this compound AP Action Potential K_channel K+ Channel Opening AP->K_channel Ca_channel Ca2+ Channel Opening AP->Ca_channel Repolarization Membrane Repolarization K_channel->Repolarization Ca_influx Ca2+ Influx Ca_channel->Ca_influx NT_release Neurotransmitter Release Ca_influx->NT_release Three_AP This compound Block_K Blocks K+ Channels Three_AP->Block_K Prolonged_AP Prolonged Action Potential Block_K->Prolonged_AP Increased_Ca_influx Increased Ca2+ Influx Prolonged_AP->Increased_Ca_influx Enhanced_NT_release Enhanced Neurotransmitter Release Increased_Ca_influx->Enhanced_NT_release

Caption: Mechanism of this compound in enhancing neurotransmitter release.

Comparative Potency: 3-AP vs. 4-AP

It is crucial to recognize that 3-AP is often less potent than its isomer, 4-aminopyridine (4-AP).[3] Studies comparing their effects on dopamine release from synaptosomes found 4-AP to be more active than 3-AP.[3] While both compounds share a similar mechanism of action, this difference in potency necessitates careful dose-response studies when substituting for or comparing with 4-AP. Extrapolating effective concentrations directly from 4-AP protocols may lead to suboptimal results.

Experimental Design: A Framework for Trustworthy Data

The integrity of your research hinges on a meticulously planned experimental design. The following principles are essential for generating reproducible and interpretable data when working with 3-AP.

The Cornerstone of Validity: Controls
  • Vehicle Control: This is non-negotiable. 3-AP is typically dissolved in water or a low concentration of DMSO. A vehicle control group, treated with the same concentration of the solvent as the experimental groups, is essential to ensure that the observed effects are attributable to 3-AP and not the vehicle.

  • Positive Control: The use of a well-characterized compound with a similar mechanism of action, such as 4-AP, can validate your experimental system. If your cells respond to 4-AP as expected, it provides confidence that they are capable of responding to potassium channel blockade.

Determining Optimal Parameters: Dose-Response and Time-Course Studies

A "one-size-fits-all" approach to concentration and incubation time is a recipe for failure.

  • Dose-Response: It is imperative to perform a dose-response study to identify the optimal working concentration of 3-AP for your specific cell type and desired biological endpoint. This involves treating cells with a range of 3-AP concentrations and measuring the effect.

  • Time-Course: A time-course experiment will establish the kinetics of the 3-AP effect. This will help you determine the optimal duration of exposure to achieve the desired outcome without inducing secondary effects or cytotoxicity.

Detailed Experimental Protocol

This protocol provides a general framework. Remember to optimize it for your specific cell type and experimental goals.

Materials and Reagents
  • This compound (powder, high purity)

  • Sterile, nuclease-free water or DMSO

  • Appropriate cell culture medium for your neuronal cells

  • Primary neurons (e.g., cortical, hippocampal) or a suitable neuronal cell line

  • Sterile, conical tubes and microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Cell culture plates (format depends on the downstream assay)

Stock Solution Preparation: The Foundation of Accuracy

Causality: Preparing a concentrated stock solution is a critical step that minimizes the volume of solvent added to your cell cultures and allows for precise and reproducible dilutions.

  • Calculation: Determine your desired stock concentration (e.g., 100 mM). Using the molecular weight of 3-AP (94.11 g/mol ), calculate the mass required.

  • Dissolution:

    • For an aqueous stock, dissolve the 3-AP powder in sterile, nuclease-free water. Gentle warming (to no more than 37°C) and vortexing can aid dissolution.

    • For a DMSO stock, use high-quality, sterile DMSO.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, polypropylene tube.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C.

Table 1: Recommended Concentration and Storage Parameters

ParameterRecommendationRationale
Stock Concentration 10 mM - 100 mMA concentrated stock allows for accurate serial dilutions and minimizes solvent volume in the final culture.
Solvent Sterile Water or DMSO3-AP is soluble in both. The choice depends on the tolerance of your cell type to the solvent.
Working Concentration 10 µM - 1 mM (empirical determination is crucial)The effective concentration is highly cell-type dependent. Start with a broad range for your dose-response study.
Final DMSO Concentration < 0.1% (v/v)High concentrations of DMSO can be toxic to cells and may have off-target effects.
Storage -20°C in single-use aliquotsEnsures the stability and integrity of the compound.
Cell Treatment Workflow

G start Seed Neuronal Cells culture Culture to Desired Maturity/ Confluency start->culture prepare_working Prepare 3-AP Working Solutions and Vehicle Control culture->prepare_working medium_change Perform Partial Medium Change (Optional, for long-term cultures) culture->medium_change add_treatment Add 3-AP/Vehicle Control to Cell Culture Medium prepare_working->add_treatment medium_change->add_treatment incubate Incubate for Predetermined Duration add_treatment->incubate downstream_assay Perform Downstream Assays incubate->downstream_assay end Analyze and Interpret Data downstream_assay->end

Caption: A generalized workflow for a this compound cell culture experiment.

  • Cell Plating: Seed your neuronal cells at a density appropriate for your specific downstream application and allow them to adhere and mature.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 3-AP stock solution. Perform serial dilutions in pre-warmed, complete cell culture medium to achieve your desired final concentrations. Prepare a vehicle control solution with the same final concentration of water or DMSO.

  • Cell Treatment: Gently remove a portion of the conditioned medium from your cell culture wells and replace it with the medium containing the appropriate concentration of 3-AP or vehicle control.

  • Incubation: Return the culture plates to a 37°C, 5% CO2 incubator for the duration determined by your time-course experiments.

  • Downstream Analysis: Following the incubation period, proceed with your chosen analytical methods.

Downstream Assays: Quantifying the Effects of 3-AP

The choice of downstream assay will depend on your research question. Common applications include:

  • Electrophysiology (Patch-Clamp or Microelectrode Arrays - MEAs): To directly measure changes in neuronal firing rates, action potential properties, and network activity.

  • Calcium Imaging: To visualize and quantify changes in intracellular calcium dynamics resulting from prolonged depolarization.

  • Neurotransmitter Release Assays: To measure the release of specific neurotransmitters (e.g., dopamine, glutamate) using techniques like HPLC or ELISA.[3][4][5]

  • Cell Viability Assays (e.g., MTT, LDH): To assess the potential cytotoxicity of 3-AP at different concentrations and incubation times.[6][7]

Troubleshooting Guide: Navigating Common Experimental Hurdles

Problem Potential Cause Recommended Solution
No observable effect - Concentration of 3-AP is too low.- Incubation time is insufficient.- Your cell type is not sensitive to 3-AP.- Conduct a thorough dose-response study, starting with a wider range of concentrations.- Perform a time-course experiment to determine the optimal treatment duration.- Confirm the expression of target Kv channels in your cell line. Consider using a positive control like 4-AP.
High Cell Death/Toxicity - 3-AP concentration is too high.- Prolonged exposure is causing cytotoxicity.- The concentration of the solvent (e.g., DMSO) is too high.- Lower the concentration of 3-AP.- Reduce the incubation time.- Ensure the final concentration of your vehicle is non-toxic (typically <0.1% for DMSO).
High Variability Between Replicates - Inconsistent cell seeding density.- Inaccurate pipetting.- "Edge effects" in multi-well plates.- Ensure a homogenous cell suspension and consistent plating volume.- Use calibrated pipettes and proper technique.- Avoid using the outermost wells of the plate for experimental conditions, or fill them with sterile medium to maintain humidity.

Concluding Remarks: A Commitment to Scientific Excellence

This compound is a valuable pharmacological agent for dissecting the complexities of neuronal function. Success in its application lies not just in following a protocol, but in understanding the principles that underpin it. By embracing a methodical approach that includes rigorous controls, careful optimization, and a keen awareness of the underlying science, you will be well-equipped to generate high-quality, impactful data.

References

  • Short-Term Epileptiform Activity Potentiates Excitatory Synapses but Does Not Affect Intrinsic Membrane Properties of Pyramidal Neurons in the Rat Hippocampus In Vitro. PMC - PubMed Central.
  • Neuroprotective Properties of 4-Aminopyridine.
  • Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit. PubMed Central.
  • Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release
  • A Comparison of 3,4-diaminopyridine and 4-aminopyridine in the Anaesthetized Cat. European Journal of Pharmacology. (1982).
  • Interneuron-Driven Ictogenesis in the 4-Aminopyridine Model: Depolarization Block and Potassium Accumulation Initi
  • Assessment of cell viability in primary neuronal cultures. PubMed.
  • Characterizing Concentration-Dependent Neural Dynamics of 4-Aminopyridine-Induced Epileptiform Activity. PMC - PubMed Central.
  • Characterizing concentration-dependent neural dynamics of 4-aminopyridine-induced epileptiform activity. bioRxiv. (2018).
  • Measuring Neuronal Cell Health through Viability and Neurite Outgrowth. Thermo Fisher Scientific - US.
  • Cell Viability Assays for Neural Stem Cells. Thermo Fisher Scientific - US.
  • Assessment of Cell Viability in Primary Neuronal Cultures.
  • Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. Brain.
  • The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. Frontiers. (2019).
  • Mechanism of aminopyridine-induced release of [3H]dopamine from rat brain synaptosomes. General Pharmacology. (1991).
  • Convulsive effects of this compound on cortical neurones. PubMed.
  • Viability and survival test.
  • 4-Aminopyridine is superior to 3,4-diaminopyridine in the treatment of p
  • 3-Carene Modulates Baseline Brain Electrical Activity Without Suppressing 4-Aminopyridine-Induced Seizure Events: An In Vivo and In Vitro Electrophysiological Study. PubMed. (2025).
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. (2025).
  • Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH.
  • An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. PMC - PubMed Central.
  • How to Measure Neurotransmitter Levels?.
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Medi
  • Radiochemical Synthesis and Evaluation of 3-[11C]Methyl-4-aminopyridine in Rodents and Nonhuman Primates for Imaging Potassium Channels in the CNS. NIH.
  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget. (2017).
  • Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging.
  • Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. PMC - NIH.

Sources

Application Notes and Protocols for In Vivo Studies with 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Aminopyridine Class in a Research Context

Aminopyridines are a class of organic compounds characterized by a pyridine ring substituted with an amino group. The position of this amino group significantly influences the molecule's physicochemical properties and biological activity. The three primary isomers are 2-, 3-, and 4-aminopyridine. While all aminopyridines are known to function as potassium channel blockers, their potency and selectivity can vary.[1][2][3]

4-aminopyridine (also known as dalfampridine in its sustained-release formulation) is the most extensively studied of the isomers and is clinically approved for the improvement of walking in patients with multiple sclerosis.[1][3] Its therapeutic effects are primarily attributed to its potent blockade of voltage-gated potassium channels in the central nervous system.[1][3] In contrast, 3-aminopyridine is a less potent potassium channel blocker.[1] This lower potency is a critical consideration in the design of in vivo studies, as it may necessitate higher doses to achieve biological effects comparable to those of 4-aminopyridine. However, this must be balanced with the potential for increased toxicity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the determination of appropriate dosages of this compound for in vivo studies. Given the relative scarcity of published data on the in vivo use of this compound compared to its 4-isomer, a strong emphasis is placed on the necessity of conducting thorough dose-finding studies.

Mechanism of Action: The Role of Potassium Channel Blockade

The primary mechanism of action for aminopyridines is the blockade of voltage-gated potassium (Kv) channels.[1][2][3] These channels are crucial for the repolarization phase of the action potential in neurons. By blocking these channels, aminopyridines prolong the duration of the action potential. This prolonged depolarization leads to an increased influx of calcium ions through voltage-gated calcium channels at the presynaptic terminal, which in turn enhances the release of neurotransmitters.

While this is the generalized mechanism, the specific subtypes of Kv channels targeted and the potency of blockade differ between the aminopyridine isomers. 4-aminopyridine is a more potent blocker of Kv channels than this compound.[1] This difference in potency is a key factor to consider when designing in vivo experiments.

Experimental Design Considerations for In Vivo Studies with this compound

Due to the limited availability of specific in vivo dosage data for this compound, a carefully designed dose-response study is essential to determine the optimal dose for a particular research question and animal model.

Animal Model Selection

The choice of animal model will depend on the specific research question. Mice and rats are the most common models for initial in vivo pharmacological and toxicological studies.

Route of Administration

The route of administration can significantly impact the bioavailability and pharmacokinetics of this compound. Common routes for preclinical studies include:

  • Intraperitoneal (IP) Injection: Often used for initial studies due to its relative ease of administration and rapid absorption.

  • Oral Gavage (PO): Relevant for studies aiming to model oral drug administration in humans.

  • Intravenous (IV) Injection: Provides 100% bioavailability and is useful for pharmacokinetic studies.

  • Subcutaneous (SC) Injection: Allows for slower absorption compared to IP or IV routes.

Vehicle Selection

This compound is soluble in water.[4] Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are appropriate vehicles for parenteral administration. The solution should be prepared fresh on the day of the experiment and filtered through a 0.22 µm filter to ensure sterility.

Dose-Finding and Toxicity

A critical aspect of in vivo studies with any compound is determining the therapeutic window. For this compound, the following toxicity data is available:

SpeciesRoute of AdministrationLD50
MouseIntraperitoneal (i.p.)28 mg/kg[5]
RatOral50-200 mg/kg[6]
QuailOral178 mg/kg[4]

Key Considerations for Dose Selection:

  • Starting Dose: A starting dose should be significantly lower than the reported LD50. A conservative approach is to start with a dose that is at least 10-fold lower than the LD50.

  • Dose Escalation: Doses should be escalated gradually in different cohorts of animals. A common approach is to use a geometric progression (e.g., doubling the dose for each new cohort).

  • Maximum Tolerated Dose (MTD): The MTD is the highest dose that does not cause unacceptable toxicity. In the case of this compound, a key observable toxic effect is the induction of convulsions.[5][6]

  • Therapeutic Index: This is the ratio between the toxic dose and the therapeutic dose. A wider therapeutic index is desirable for any compound being developed as a therapeutic agent.

Protocols for In Vivo Administration of this compound

The following protocols are intended as a starting point. Researchers must adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.

Protocol 1: Preparation of this compound Solution for Injection

Materials:

  • This compound powder

  • Sterile 0.9% saline or PBS

  • Sterile 15 mL or 50 mL conical tubes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of this compound: Based on the desired concentration and final volume. For example, to prepare 10 mL of a 1 mg/mL solution, weigh out 10 mg of this compound.

  • Dissolve the powder: Add the weighed this compound to a sterile conical tube. Add the desired volume of sterile saline or PBS.

  • Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming may be used if necessary, but allow the solution to return to room temperature before administration.

  • Sterile filter the solution: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile tube. This removes any potential microbial contamination.

  • Label and store: Clearly label the tube with the compound name, concentration, and date of preparation. It is recommended to use the solution on the day of preparation.

Protocol 2: Dose-Finding Study for Intraperitoneal Administration in Mice

Objective: To determine the dose-response relationship of this compound for a specific biological endpoint and to identify the Maximum Tolerated Dose (MTD).

Animals:

  • Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old. Use a sufficient number of animals per group (typically n=5-10) to achieve statistical power.

Experimental Groups:

  • Group 1: Vehicle control (sterile saline or PBS)

  • Group 2: 1 mg/kg this compound

  • Group 3: 3 mg/kg this compound

  • Group 4: 10 mg/kg this compound

  • Group 5: 20 mg/kg this compound (approaching the LD50, use with caution and careful monitoring)

Note: These are suggested starting doses. The actual doses should be determined based on the specific research question and any preliminary data.

Procedure:

  • Acclimatization: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.

  • Randomization: Randomly assign animals to the different experimental groups.

  • Body Weight Measurement: Weigh each animal immediately before dosing to calculate the exact volume of the solution to be injected.

  • Dosing: Administer the appropriate dose of this compound or vehicle via intraperitoneal injection. The injection volume should be in accordance with institutional guidelines (typically 5-10 mL/kg).[7][8]

  • Observation:

    • Continuous observation for the first hour: Closely monitor the animals for any signs of toxicity, particularly the onset of tremors, ataxia, or convulsions.

    • Regular monitoring for 24-48 hours: Observe the animals at regular intervals (e.g., 2, 4, 8, 24, and 48 hours post-injection) for any changes in behavior, posture, activity level, and general health.

    • Endpoint Measurement: At a predetermined time point based on the expected biological effect, perform the necessary measurements (e.g., behavioral tests, tissue collection for analysis).

  • Humane Endpoints: If an animal experiences severe, prolonged convulsions or shows signs of significant distress, it should be humanely euthanized according to the approved institutional protocol.

  • Data Analysis: Analyze the data to determine the dose-response relationship for the desired biological effect and to identify the MTD.

Data Visualization

Experimental Workflow for a Dose-Finding Study

G cluster_prep Preparation cluster_admin Administration & Observation cluster_analysis Analysis acclimatize Animal Acclimatization randomize Randomization into Groups acclimatize->randomize weigh Measure Body Weight randomize->weigh prepare_sol Prepare 3-AP Solutions weigh->prepare_sol inject IP Injection of 3-AP or Vehicle prepare_sol->inject observe_acute Continuous Observation (1h) - Convulsions, Ataxia inject->observe_acute observe_chronic Regular Monitoring (24-48h) - Behavior, Health observe_acute->observe_chronic measure Measure Biological Endpoint observe_chronic->measure analyze Dose-Response Analysis measure->analyze determine_mtd Determine MTD analyze->determine_mtd G cluster_membrane Presynaptic Terminal kv_channel Voltage-Gated K+ Channel ap Action Potential kv_channel->ap repolarizes ca_channel Voltage-Gated Ca2+ Channel ca_influx Ca2+ Influx ca_channel->ca_influx vesicle Synaptic Vesicle (Neurotransmitter) nt_release Neurotransmitter Release vesicle->nt_release aminopyridine This compound aminopyridine->kv_channel blocks ap->kv_channel opens ap->ca_channel opens ca_influx->vesicle triggers fusion

Caption: Simplified mechanism of this compound at the presynaptic terminal.

References

  • Houston, J. B., & Pleuvry, B. J. (1984). Comparison of some pharmacological properties of 4-aminopyridine and 3,4-diaminopyridine in vivo. British Journal of Anaesthesia, 56(10), 1139–1142.
  • BenchChem. (2025). A Comparative Guide to the Biological Activities of Aminopyridine Isomers.
  • BenchChem. (2025).
  • U.S. Environmental Protection Agency. (2006). Aminopyridines.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. (2025).
  • Al-Awar, R., & Al-Hadiya, H. (2010). In vivo 4-aminopyridine treatment alters the neurotoxin 3-acetylpyridine-induced plastic changes in intrinsic electrophysiological properties of rat cerebellar Purkinje neurones. Neuroscience Letters, 482(3), 229-233.
  • Sturman, O., & Moghaddam, B. (2016). 3-Acetylpyridine Neurotoxicity in Mice. eNeuro, 3(6), ENEURO.0222-16.2016.
  • Wikipedia. (n.d.). This compound.
  • Kepplinger, J., & Thöne, J. (2019). The use of aminopyridines in neurological disorders. Journal of Neurology, 266(10), 2359-2367.
  • van der Zee, C. E., & de Boer, A. G. (1987). The Action of Some New Aminopyridines on Mammalian Non-Myelinated Nerve Fibres. European Journal of Pharmacology, 141(3), 371-377.
  • Washington State University Institutional Animal Care and Use Committee. (2018). Dosing Volumes, Needle, Minipump Guidelines 2018.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • PubChem. (n.d.). This compound.
  • Ziemssen, T., & Kern, R. (2021). Neuroprotective Properties of 4-Aminopyridine.
  • Synthesis of this compound.
  • U.S. Environmental Protection Agency. (2006). Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine.
  • BenchChem. (2025). A Comparative Guide to Aminopyridine Isomers as Ligands for Researchers and Drug Development Professionals.
  • Hsu, C. G., Talukder, M. A. H., Yue, L., Turpin, L. C., Noble, M., & Elfar, J. C. (2018). Human equivalent dose of oral 4-aminopyridine differentiates nerve crush injury from transection injury and improves post-injury function in mice.
  • Washington State University Institutional Animal Care and Use Committee. (2023).
  • Poisoning with 4-Aminopyridine: Report of Three Cases.
  • Research Progress on the Pyroptosis Mechanism and Related Active Ingredients of Natural Drugs in Spinal Cord Injury. MDPI. (2026).
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegener

Sources

Application Notes & Protocols for the Preparation of 3-Aminopyridine Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyridine (3-AP) is a pivotal chemical intermediate, serving as a foundational building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its structure, featuring a pyridine ring with an amine functional group, allows for diverse chemical modifications, making it a valuable precursor for compounds targeting neurological disorders, cancers, and infectious diseases.[1][3] The reliability and reproducibility of experimental results are fundamentally dependent on the precise and accurate preparation of starting materials. This guide provides a comprehensive technical overview and detailed protocols for the preparation, validation, and storage of this compound stock solutions to ensure consistency and integrity in research and development applications.

Foundational Knowledge: Physicochemical Properties and Safety

A thorough understanding of the physicochemical properties and hazards of this compound is critical for its safe handling and the preparation of stable, accurate solutions.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₅H₆N₂[4][5]
Molecular Weight 94.11 g/mol [6]
CAS Number 462-08-8[7]
Appearance White to pale yellow crystalline powder or flakes.[8]
Melting Point 60-63 °C[9]
Boiling Point ~248 °C[9]
pKa 6.04 (at 25 °C)[4][10]
Solubility Water: >1000 g/L. Soluble in ethanol, benzene, ether.[4][9][11]
Stability Stable under standard conditions. Hygroscopic & Air Sensitive.[8][11][12][13]
In-Depth Solubility and Stability Profile

Solubility: this compound exhibits high solubility in water and common polar organic solvents like ethanol.[9] Its high water solubility is a key characteristic, enabling the preparation of high-concentration aqueous stock solutions. A 10% w/v solution (100 g/L) in water results in a pH of approximately 10 at 20°C, indicating the basic nature of the compound.[4][10]

Stability: While stable under normal laboratory temperatures and pressures, this compound is hygroscopic and air-sensitive, meaning it readily absorbs moisture from the atmosphere.[8][13] This necessitates storage in tightly sealed containers in a dry environment, such as a desiccator. Solutions, particularly aqueous ones, should be protected from light and stored appropriately to prevent degradation. While specific stability data for 3-AP solutions is not extensively published, a study on the related compounds 4-aminopyridine and 3,4-diaminopyridine demonstrated excellent chemical stability in prepared capsules for up to 6 months at both refrigerated (4°C) and room temperature (22-24°C) conditions.[14]

Critical Safety & Handling Mandates

This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

  • Toxicity: It is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[15][16]

  • Irritation: Causes skin irritation and serious eye irritation. May also cause respiratory irritation.[15]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.

Mandatory Handling Procedures:

  • Engineering Controls: Always handle solid this compound and concentrated solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.[17]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[15][18]

  • Accidental Exposure:

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[15][18]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]

    • Ingestion: Rinse mouth and immediately call a poison center or doctor. Do not induce vomiting.[15][18]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Experimental Protocols for Stock Solution Preparation

The choice of solvent (aqueous vs. organic) depends entirely on the downstream application and the required compatibility with experimental systems (e.g., cell culture media, reaction chemistry).

Protocol 1: Preparation of Aqueous Stock Solution (e.g., 100 mM)

This protocol is suitable for applications where water is a compatible solvent.

Principle: This procedure relies on the high water solubility of this compound. The compound is directly dissolved in high-purity water. Given its basic nature, pH adjustment may be necessary for certain biological applications, though it is often used without modification.

Materials & Reagents:

  • This compound (CAS 462-08-8), ≥98% purity

  • High-purity water (e.g., Milli-Q®, 18.2 MΩ·cm)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Spatula and weighing paper/boat

  • Magnetic stirrer and stir bar

  • Sterile syringe filters (0.22 µm) for sterile applications

  • Sterile conical tubes or vials for storage

Step-by-Step Methodology:

  • Calculation: Determine the mass of this compound required.

    • Formula: Mass (g) = Desired Concentration (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol )

    • Example for 50 mL of 100 mM solution: Mass = 0.1 mol/L × 0.050 L × 94.11 g/mol = 0.4706 g

  • Weighing: In a chemical fume hood, accurately weigh the calculated mass of this compound using an analytical balance.

  • Dissolution:

    • Transfer the weighed solid to a volumetric flask of the appropriate size (e.g., 50 mL).

    • Add approximately 70-80% of the final volume of high-purity water.

    • Add a magnetic stir bar and place the flask on a magnetic stirrer. Stir until the solid is completely dissolved. The solution should be clear and colorless to pale yellow.[4]

  • Volume Adjustment: Once dissolved, carefully add high-purity water to the calibration mark on the volumetric flask. Cap and invert the flask several times to ensure a homogenous solution.

  • Sterilization (Optional): For biological applications requiring sterility, filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting & Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, clearly labeled tubes.

    • Store at 2-8°C for short-term use (weeks) or at -20°C for long-term storage (months). Protect from light.

Diagram: Aqueous Stock Solution Workflow

cluster_prep Preparation cluster_process Processing & Storage calc 1. Calculate Mass (e.g., 0.4706 g for 50 mL of 100 mM) weigh 2. Weigh Solid (in fume hood) calc->weigh dissolve 3. Dissolve in ~70% Water (in Volumetric Flask) weigh->dissolve adjust 4. Add Water to Final Volume dissolve->adjust filter 5. Sterile Filter (Optional) (0.22 µm filter) adjust->filter For sterile applications aliquot 6. Aliquot into Tubes adjust->aliquot For non-sterile applications filter->aliquot store 7. Store at 2-8°C or -20°C (Protect from light) aliquot->store

Caption: Workflow for preparing aqueous 3-AP stock solution.

Protocol 2: Preparation of Stock Solution in DMSO

This protocol is ideal for applications requiring an organic solvent, such as solubilizing compounds for high-throughput screening or when the final working solution cannot tolerate water.

Principle: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds. It is often the solvent of choice for creating high-concentration master stocks for drug discovery applications.

Materials & Reagents:

  • This compound (CAS 462-08-8), ≥98% purity

  • Anhydrous, molecular biology grade DMSO

  • Calibrated analytical balance

  • Glass vials with PTFE-lined caps

  • Positive displacement pipette or glass syringes for handling DMSO

  • Vortex mixer

Step-by-Step Methodology:

  • Calculation: Determine the mass of this compound required for the desired volume and concentration. The calculation is the same as in Protocol 1.

  • Weighing: In a chemical fume hood, weigh the calculated mass of this compound directly into a tared, appropriately sized glass vial.

  • Dissolution:

    • Using a positive displacement pipette, add the calculated volume of anhydrous DMSO to the vial.

    • Securely cap the vial.

    • Vortex the mixture at room temperature until the solid is completely dissolved. Gentle warming in a water bath (<40°C) may be used to aid dissolution if necessary, but is typically not required for 3-AP.

  • Aliquoting & Storage:

    • Dispense aliquots into smaller glass vials with PTFE-lined caps to minimize freeze-thaw cycles and moisture absorption.

    • Store vials tightly sealed at room temperature or -20°C in a desiccated container. DMSO solutions are prone to absorbing atmospheric water, which can lower the freezing point and potentially affect compound stability.

Diagram: DMSO Stock Solution Workflow

cluster_prep_dmso Preparation cluster_store_dmso Storage calc_dmso 1. Calculate Mass weigh_dmso 2. Weigh Solid Directly into Glass Vial calc_dmso->weigh_dmso dissolve_dmso 3. Add Anhydrous DMSO weigh_dmso->dissolve_dmso vortex_dmso 4. Cap and Vortex to Dissolve dissolve_dmso->vortex_dmso aliquot_dmso 5. Aliquot into Vials (PTFE-lined caps) vortex_dmso->aliquot_dmso store_dmso 6. Store Tightly Sealed (RT or -20°C, desiccated) aliquot_dmso->store_dmso

Caption: Workflow for preparing 3-AP stock solution in DMSO.

Quality Control and Validation

A prepared stock solution is only as reliable as its validation. Implementing simple QC checks ensures concentration accuracy and solution integrity.

ParameterQC MethodRationale & Procedure
Concentration UV-Vis Spectrophotometry This compound has a UV absorbance maximum. A freshly prepared stock can be diluted to a concentration within the linear range of a spectrophotometer and its absorbance measured. This can be compared against a standard curve or a theoretical value calculated using the Beer-Lambert law (A = εbc) with a known extinction coefficient.
Purity/Integrity Visual Inspection Before each use, visually inspect the solution for any signs of precipitation, crystallization, or color change. If any are observed, the aliquot should be discarded.
Documentation Labeling & Record Keeping All stock vials must be clearly labeled with the compound name, concentration, solvent, preparation date, and preparer's initials. Maintain a corresponding logbook entry.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Precipitation in aqueous solution upon storage at 2-8°C. Concentration is too high for the storage temperature (supersaturation).Gently warm the solution to room temperature to redissolve. Consider preparing a lower concentration stock or storing at room temperature if stability allows.
Solution appears cloudy or has particulates. Incomplete dissolution; insoluble impurities in the starting material; microbial contamination (aqueous solutions).Continue stirring/vortexing. If cloudiness persists, filter the solution. For aqueous stocks, ensure sterile technique was used.
Inconsistent experimental results using the same stock. Degradation of the compound; inaccurate initial weighing; improper storage leading to concentration changes (e.g., evaporation, water absorption in DMSO).Prepare a fresh stock solution from the solid material. Re-validate the concentration. Always use tightly sealed containers and aliquot to minimize handling of the main stock.

References

  • Wikipedia. (n.d.). This compound.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • Loba Chemie. (2012). This compound MSDS.
  • Suvchem Laboratory Chemicals. (n.d.). This compound (FOR SYNTHESIS).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). This compound: A Key Building Block in Pharmaceutical Innovation.
  • LookChem. (n.d.). Aminopyridine.
  • Reddit. (2016). Take this compound and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. r/chemistry.
  • Reddit. (2023). [College: Organic Chemistry] Does 2-Aminopyridine or this compound have a lower pKa?. r/HomeworkHelp.
  • PubMed Central (PMC). (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
  • RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • PrepChem.com. (n.d.). Preparation of this compound.
  • ResearchGate. (n.d.). Syntheis of this compound.
  • Organic Syntheses. (n.d.). This compound.
  • Google Patents. (n.d.). CN111170937A - Preparation method of this compound.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(2), 155–157.
  • PubChem. (n.d.). This compound.

Sources

Application Notes and Protocols: Utilizing 3-Aminopyridine in Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Principles: Understanding 3-Aminopyridine's Mechanism of Action

This compound is a well-established blocker of voltage-gated potassium (K+) channels.[1][2] Its primary utility in neurophysiology stems from its ability to modulate neuronal excitability by inhibiting the outflow of potassium ions that are crucial for the repolarization phase of an action potential.[3] This blockade effectively broadens the action potential, a characteristic that has significant implications for neurotransmitter release and overall neuronal signaling.[4][5]

While often grouped with the more extensively studied 4-aminopyridine (4-AP), 3-AP exhibits its own distinct pharmacological profile.[6] It demonstrates a dose-dependent blockade of various K+ channel subtypes, including the transient A-type currents and the delayed rectifier currents.[7][8][9][10] The differential sensitivity of these channels to 3-AP allows for the dissection of their specific contributions to neuronal firing patterns.[11]

Caption: Mechanism of this compound action on neuronal voltage-gated potassium channels.

Experimental Design and Methodologies

The successful application of 3-AP in patch-clamp experiments hinges on meticulous planning and execution. This section outlines the critical steps, from solution preparation to data acquisition.

Preparation of this compound Solutions

Accurate preparation of 3-AP solutions is fundamental to obtaining reproducible results.

Stock Solution Preparation:

  • Chemicals and Reagents: this compound (MW: 94.11 g/mol ), high-purity water (e.g., Milli-Q), and appropriate solvents (if necessary).[12]

  • Calculation: Determine the required mass of 3-AP for your desired stock concentration (e.g., 100 mM).

  • Dissolution: Dissolve the weighed 3-AP in a precise volume of high-purity water. Gentle warming or vortexing can aid dissolution. For compounds that are difficult to dissolve, a small amount of DMSO can be used, but the final concentration in the working solution should be minimized to avoid off-target effects.

  • pH and Osmolarity: Adjust the pH of the stock solution to the desired physiological range (typically 7.2-7.4) using HCl or NaOH.[13] While not always necessary for stock solutions, checking and adjusting the osmolarity of the final working solution is critical.[13]

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C to prevent degradation from repeated freeze-thaw cycles.

Working Solution Preparation:

  • On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in your standard artificial cerebrospinal fluid (aCSF) or external recording solution.[14][15] Ensure the final solution is well-mixed and filtered (0.2 µm filter) before use.[14][15]

Patch-Clamp Electrophysiology Protocol

This protocol provides a generalized workflow for whole-cell patch-clamp recordings. Specific parameters will need to be optimized for your particular cell type and experimental goals.

Equipment and Materials:

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette puller

  • Perfusion system

  • Standard internal and external recording solutions[13][14][15][16]

Step-by-Step Procedure:

  • Cell Preparation: Prepare your cells of interest (e.g., cultured neurons, acute brain slices) according to established laboratory protocols.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ. The optimal resistance will depend on the cell type.

  • Establish a Recording:

    • Fill the pipette with the appropriate internal solution and mount it on the headstage.

    • Approach a healthy cell under visual control and apply gentle positive pressure.

    • Once in proximity to the cell, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal (gigaseal).

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Baseline Recording: Before applying 3-AP, record baseline activity to serve as a control. This may include spontaneous firing, evoked action potentials, or voltage-gated currents.

  • Application of this compound: Apply 3-AP via bath perfusion for a global effect or using a puffer pipette for localized and rapid application.

  • Data Acquisition: Record the electrophysiological changes induced by 3-AP. Key parameters to observe include changes in action potential duration, firing frequency, and the amplitude and kinetics of potassium currents.

  • Washout: To test for the reversibility of the drug's effects, perfuse the recording chamber with a drug-free external solution.

Caption: A streamlined workflow for a typical patch-clamp experiment involving this compound.

Data Interpretation and Troubleshooting

A critical aspect of any pharmacological experiment is the accurate interpretation of the results and the ability to troubleshoot potential issues.

Expected Electrophysiological Effects

The application of 3-AP is expected to produce a range of measurable effects, the magnitude of which will be concentration-dependent.

Parameter Expected Effect of this compound Rationale
Action Potential Duration IncreaseBlockade of repolarizing K+ currents prolongs the action potential.[4][5]
Neuronal Firing Rate Increase or BurstingBroadened action potentials can lead to increased neurotransmitter release and enhanced excitability.
A-Type K+ Current (IA) Reduction in Amplitude3-AP is a known blocker of these transient potassium channels.[7]
Delayed Rectifier K+ Current (IK) Reduction in Amplitude3-AP also blocks these sustained potassium channels, contributing to action potential broadening.[8][9][10]
Troubleshooting Common Experimental Issues

Even with careful planning, experiments can encounter unforeseen challenges.

Problem Potential Cause(s) Suggested Solution(s)
No observable effect of 3-AP - Inactive compound (degradation).- Incorrect concentration.- Cell type lacks sensitive K+ channels.- Prepare fresh solutions.- Perform a dose-response curve.- Verify K+ channel expression in your cell type through literature or molecular techniques.
Inconsistent results between experiments - Variability in solution preparation.- Inconsistent application timing or method.- Health of the cells.- Use a standardized protocol for solution preparation.- Employ a consistent drug application method (e.g., timed perfusion).- Ensure consistent cell culture or slice preparation techniques.[17]
Difficulty achieving a stable recording - Poor seal formation.- Mechanical instability of the setup.- Cell health.- Optimize pipette resistance and polishing.- Ensure the recording rig is free from vibrations.- Use healthy, viable cells.

References

  • The use of aminopyridines in neurological disorders. PubMed. [Link]
  • An open-labelled clinical and electrophysiological study of 3,4 diaminopyridine in the treatment of fatigue in multiple sclerosis. PubMed. [Link]
  • A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release
  • Aminopyridine block of transient potassium current. PubMed. [Link]
  • Interactions of aminopyridines with potassium channels of squid axon membranes. PubMed Central (PMC). [Link]
  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. PubMed. [Link]
  • Aminopyridine block of potassium channels in mouse neuroblastoma cells. PubMed. [Link]
  • 3,4-diaminopyridine. A potent new potassium channel blocker. PubMed Central (PMC). [Link]
  • Cardiac Delayed Rectifier Potassium Channels in Health and Disease. PubMed Central (PMC). [Link]
  • Aminopyridines Block an Inactivating Potassium Current Having Slow Recovery Kinetics. PubMed. [Link]
  • A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release
  • In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative. Clinical and Experimental Pharmacology and Physiology. [Link]
  • Aromatic Diazotization of this compound. Science Forums. [Link]
  • Mechanism of inhibition of delayed rectifier K+ current by 4-aminopyridine in rabbit coronary myocytes. PubMed Central (PMC). [Link]
  • Effects of 4-aminopyridine on action potentials generation in mouse sinoauricular node strips. PubMed Central (PMC). [Link]
  • Mechanism of inhibition of delayed rectifier K+ current by 4-aminopyridine in rabbit coronary myocytes. PubMed. [Link]
  • This compound. Organic Syntheses. [Link]
  • Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells. National Institutes of Health (NIH). [Link]
  • Aminopyridine inhibition and voltage dependence of K+ currents in smooth muscle cells
  • State-Dependent Enhancement of Subthreshold A-Type Potassium Current by 4-Aminopyridine in Tuberomammillary Nucleus Neurons. Journal of Neuroscience. [Link]
  • How to troubleshoot experiments. Chemistry World. [Link]
  • Class III Antiarrhythmics (Potassium Channel Blockers). CV Pharmacology. [Link]
  • Whole-cell Patch Clamp Protocol. AXOL Bioscience. [Link]
  • Potassium channel blocker. Wikipedia. [Link]
  • Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine.
  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Journal of General Physiology. [Link]
  • This compound. Wikipedia. [Link]
  • Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]
  • Whole-cell Patch-clamp Recordings in Brain Slices. RE-Place. [Link]
  • On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. PubMed. [Link]
  • Whole Cell Patch Clamp Protocol. protocols.io. [Link]

Sources

Comprehensive Analytical Techniques for the Characterization of 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction

3-Aminopyridine (3-AP), a pivotal heterocyclic amine, serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its structural integrity and purity are paramount to the safety and efficacy of the final products. Therefore, the comprehensive characterization of this compound using a suite of orthogonal analytical techniques is a critical aspect of quality control and drug development. This guide provides a detailed overview of the primary analytical methodologies for the thorough characterization of this compound, offering insights into the principles, protocols, and expected outcomes.

Chromatographic Techniques: The Cornerstone of Purity Assessment

Chromatography is indispensable for separating this compound from its isomers (2-Aminopyridine and 4-Aminopyridine), impurities, and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of this compound, particularly for assessing its purity and quantifying it in various matrices.[2][3] Given that aminopyridines are hydrophilic basic compounds, several HPLC modes can be utilized for their separation.[4][5]

Key HPLC Modes for this compound Analysis:

  • Reversed-Phase Chromatography (RPC): Often the first choice for purity analysis. The use of a C18 column with an aqueous-organic mobile phase is common.[2] However, due to the polar nature of this compound, ion-pairing reagents may be necessary to achieve adequate retention and peak shape, which can be incompatible with mass spectrometry (MS) detection.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative to RPC for polar compounds, HILIC utilizes a polar stationary phase and a high organic content mobile phase to achieve retention.

  • Mixed-Mode Chromatography: This approach uses stationary phases with both reversed-phase and ion-exchange characteristics, offering unique selectivity for separating closely related compounds like aminopyridine isomers.[4]

  • Hydrogen-Bonding Mode: A novel separation technique that utilizes stationary phases capable of hydrogen bonding interactions with the analyte. This has proven effective in separating aminopyridine isomers.[4][5]

Protocol: HPLC Purity Determination of this compound

This protocol outlines a general reversed-phase HPLC method for the separation of aminopyridine isomers.

Instrumentation and Materials:

  • HPLC system with UV detector

  • Shim-pack Scepter C18 column or equivalent

  • Phosphate buffer solution (pH 7.0)

  • Methanol (HPLC grade)

  • This compound reference standard and sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer solution (pH 7.0) and methanol (90:10 v/v).[2]

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration.

    • Dissolve the this compound sample in the mobile phase. A typical concentration is 0.3 g in 10.0 mL.[2]

  • Chromatographic Conditions:

    • Column: Shim-pack Scepter C18

    • Mobile Phase: Phosphate buffer (pH 7.0) : Methanol (90:10)

    • Flow Rate: 0.5 mL/min[2]

    • Column Temperature: 35 °C[2]

    • Detection Wavelength: 280 nm[2]

    • Injection Volume: 10 µL[2]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Interpretation: The purity of the this compound sample is determined by comparing the peak area of the main component to the total area of all peaks. The retention times of the aminopyridine isomers should be well-resolved.

Table 1: Typical HPLC Parameters for Aminopyridine Isomer Separation

ParameterValueReference
Column Shim-pack Scepter C18[2]
Mobile Phase Phosphate buffer (pH 7.0) : Methanol (90:10)[2]
Flow Rate 0.5 mL/min[2]
Temperature 35 °C[2]
Detection UV at 280 nm[2]

Diagram 1: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solution E Inject Standard B->E C Prepare Sample Solution F Inject Sample C->F D->E D->F G Integrate Peaks E->G F->G H Calculate Purity/Concentration G->H

Caption: A typical workflow for HPLC analysis.

Gas Chromatography (GC)

GC is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[6] It is particularly useful for identifying and quantifying residual solvents and other volatile impurities. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of separated components.[7]

Protocol: GC Analysis of this compound

This protocol provides a general guideline for the GC analysis of this compound.

Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., PEG-40M)

  • High-purity carrier gas (e.g., Helium, Nitrogen)

  • This compound reference standard and sample

  • Suitable solvent (e.g., Methanol, Dichloromethane)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent.

    • Prepare a dilution of the this compound sample in the same solvent.

  • GC Conditions:

    • Column: Capillary, PEG-40M[8]

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 280 °C

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 220 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.

  • Analysis: Inject a small volume (e.g., 1 µL) of the standard and sample solutions into the GC.

  • Data Interpretation: Identify the this compound peak based on its retention time compared to the standard. Quantify impurities by comparing their peak areas to the main peak area. For GC-MS, confirm the identity of peaks by comparing their mass spectra to a reference library.[9]

Table 2: Example GC Parameters for this compound Analysis

ParameterValueReference
Column Capillary, PEG-40M[8]
Injector Temp. 250 °C-
Detector Temp. 280 °C (FID)-
Oven Program Isothermal at 150 °C[8]

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods are essential for elucidating and confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination. ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

  • ¹H NMR: The proton NMR spectrum of this compound will show distinct signals for the aromatic protons and the amine protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide information about the connectivity of the protons. For example, in CDCl₃, characteristic peaks can be observed around 8.08, 7.99, 7.03, and 6.96 ppm for the aromatic protons and around 3.89 ppm for the amine protons.[10]

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

  • ¹⁵N NMR: This technique can provide direct information about the nitrogen atoms in the pyridine ring and the amino group.[7]

Diagram 2: NMR Spectroscopy Logic

NMR_Logic cluster_nmr NMR Spectroscopy cluster_info Structural Information A 1H NMR D Proton Environment & Connectivity A->D B 13C NMR E Carbon Skeleton B->E C 15N NMR F Nitrogen Environment C->F G Complete Molecular Structure D->G E->G F->G

Caption: Logic flow of NMR for structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic ring, and C=C and C=N stretching vibrations of the pyridine ring.[11]

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationReference
3375, 3323N-H stretching (asymmetric and symmetric)[12]
1602, 1575, 1488C=C and C=N stretching (aromatic ring)[11]
1303C-NH₂ stretching[12]
800, 709C-H out-of-plane bending[11]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) will be observed at m/z 94, corresponding to its molecular weight.[7][9] The fragmentation pattern can provide further structural confirmation.

UV-Visible Spectroscopy

UV-Visible spectroscopy can be used for the quantitative analysis of this compound and to gain information about its electronic transitions. The UV spectrum of this compound typically shows absorption maxima that can be used for concentration determination.[9]

Thermal Analysis: Assessing Stability and Physical Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the physical properties and thermal stability of this compound.[13]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to study polymorphism.[14] The melting point of this compound is typically in the range of 60-63 °C.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated. It is used to determine the thermal stability and decomposition profile of the compound.[13][14]

Protocol: Thermal Analysis of this compound

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into an appropriate sample pan (e.g., aluminum for DSC, platinum for TGA).

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature. The melting point is determined from the onset of the melting endotherm.

  • TGA Analysis:

    • Place the sample pan into the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert or oxidative atmosphere.

    • Record the mass loss as a function of temperature. The onset of mass loss indicates the decomposition temperature.

Thermal_Analysis_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis A Weigh Sample B Heat in DSC A->B E Heat in TGA A->E C Record Heat Flow vs. Temp B->C D Determine Melting Point & Enthalpy C->D F Record Mass vs. Temp E->F G Determine Decomposition Temperature F->G

Sources

The Strategic Role of 3-Aminopyridine in the Synthesis of Pharmaceutical Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Aminopyridine, a versatile heterocyclic amine, has emerged as a cornerstone in the landscape of pharmaceutical research and development. Its unique electronic properties and trifunctional nature, offering sites for electrophilic substitution, nucleophilic attack, and derivatization of the amino group, render it a privileged scaffold in medicinal chemistry. This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in the synthesis of complex pharmaceutical compounds. We will delve into the strategic considerations behind its use, detailed reaction protocols for key transformations, and a case study on the synthesis of a pyrazolopyridine-based therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound in their quest for novel therapeutics.

Introduction: The Versatility of the this compound Scaffold

The pyridine ring is a ubiquitous motif in a vast number of biologically active compounds and approved drugs. The introduction of an amino group at the 3-position significantly modulates the electronic and steric properties of the pyridine nucleus, creating a versatile building block for drug discovery. The amino group can act as a nucleophile, a directing group for electrophilic aromatic substitution, or a handle for the attachment of various pharmacophoric elements. Furthermore, the pyridine nitrogen can be protonated or alkylated, influencing the compound's solubility and pharmacokinetic profile.

The strategic importance of this compound lies in its ability to serve as a starting material for a diverse array of chemical transformations, including:

  • N-Acylation and N-Alkylation: The amino group readily undergoes reactions with acylating and alkylating agents to form amides and secondary or tertiary amines, respectively. This allows for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

  • Diazotization: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing various functional groups such as halogens, hydroxyl, and cyano groups onto the pyridine ring.

  • Palladium-Catalyzed Cross-Coupling Reactions: The pyridine ring of this compound and its derivatives can be functionalized through powerful cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

  • Cyclization Reactions: The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, which are often found in the core structures of many pharmaceutical agents.

These synthetic handles make this compound a valuable starting point for the construction of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs targeting a wide range of diseases, including neurological disorders, cancer, and infectious diseases.[1]

Core Synthetic Protocols

The following protocols outline fundamental transformations of this compound that are commonly employed in the synthesis of pharmaceutical intermediates.

Protocol 1: N-Acylation of this compound

This protocol describes a general procedure for the acylation of this compound to form an amide linkage, a common functional group in many drug molecules.

Rationale: The formation of an amide bond from this compound is a robust and high-yielding reaction. The choice of acylating agent (e.g., acid chloride, anhydride, or carboxylic acid with a coupling agent) can be tailored based on the desired substituent and the overall synthetic strategy. The resulting amide can serve as a key intermediate for further functionalization or as the final active pharmaceutical ingredient (API).

Experimental Protocol:

Step Procedure Notes
1 In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).The choice of solvent depends on the solubility of the reactants and the reaction temperature.
2 Add a base (e.g., triethylamine or pyridine, 1.1-1.5 eq.) to the solution and stir.The base acts as a scavenger for the acid by-product (e.g., HCl) generated during the reaction.
3 Cool the reaction mixture to 0 °C in an ice bath.This is to control the exothermicity of the reaction, especially when using reactive acylating agents like acid chlorides.
4 Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.05 eq.) to the stirred solution.The slow addition helps to maintain a controlled reaction temperature and prevent side reactions.
5 Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).Reaction times can vary depending on the reactivity of the starting materials.
6 Upon completion, quench the reaction by adding water.
7 Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
8 Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.These washing steps remove unreacted starting materials and by-products.
9 Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
10 Purify the crude product by recrystallization or column chromatography on silica gel.The choice of purification method depends on the physical properties of the product.

Data Presentation:

Reactant 1 Reactant 2 Base Solvent Yield (%)
This compoundAcetyl chlorideTriethylamineDichloromethane>90
This compoundBenzoyl chloridePyridineTetrahydrofuran>85
Protocol 2: Halogenation of the Pyridine Ring

This protocol details the regioselective halogenation of the this compound ring, a key step in preparing intermediates for cross-coupling reactions.

Rationale: The amino group in this compound is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This allows for the selective introduction of halogens at the 2-, 4-, and 6-positions of the pyridine ring. Halogenated aminopyridines are valuable intermediates for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.

Experimental Protocol: Synthesis of 2-Amino-3,5-dichloropyridine

Step Procedure Notes
1 In a three-necked round-bottom flask equipped with a thermometer, condenser, and magnetic stirrer, dissolve 2-amino-5-chloropyridine (1.0 eq.) in a solvent mixture of DMF and methanol.2-Amino-5-chloropyridine is used as the starting material for this specific di-chlorinated product.
2 Add N-chlorosuccinimide (NCS) (2.38 eq.) to the stirred solution.NCS is a convenient and effective chlorinating agent.
3 Heat the reaction mixture to 45 °C and maintain this temperature with stirring for approximately 2.5 hours.The reaction progress should be monitored by TLC or GC.
4 Upon completion, cool the reaction mixture and proceed with work-up.
5 The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure 2-amino-3,5-dichloropyridine.

Data Presentation:

Starting Material Reagent Solvent Temperature (°C) Time (h) Yield (%)
2-Amino-5-chloropyridineN-ChlorosuccinimideDMF/Methanol452.570.5

Case Study: Synthesis of Tracazolate Analogues

Tracazolate is a pyrazolopyridine derivative that has been investigated for its anxiolytic properties.[2] While the direct synthesis of Tracazolate from this compound is not the most common route, the pyrazolopyridine core is often constructed using aminopyridine precursors. This case study will outline a general and plausible synthetic approach to Tracazolate analogues, highlighting the strategic use of a this compound derivative.

Synthetic Strategy:

The synthesis of a Tracazolate analogue can be envisioned through the cyclization of a suitably substituted aminopyridine with a β-dicarbonyl compound or its equivalent.

Workflow Diagram:

G cluster_0 Intermediate Synthesis cluster_1 Core Assembly cluster_2 Final Product This compound This compound Halogenation Halogenation This compound->Halogenation Electrophilic Substitution Substituted this compound Substituted this compound Halogenation->Substituted this compound Cyclization Cyclization Substituted this compound->Cyclization Beta-ketoester Beta-ketoester Beta-ketoester->Cyclization Pyrazolopyridine Core Pyrazolopyridine Core Cyclization->Pyrazolopyridine Core Functionalization Functionalization Pyrazolopyridine Core->Functionalization Tracazolate Analogue Tracazolate Analogue Functionalization->Tracazolate Analogue

Caption: Synthetic workflow for Tracazolate analogues.

Protocol 3: Synthesis of a Pyrazolopyridine Core

This protocol describes a plausible cyclization reaction to form the pyrazolopyridine scaffold.

Rationale: The reaction between an aminopyridine and a β-ketoester is a classic method for the synthesis of pyrazolopyridines. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic heterocyclic core.

Experimental Protocol:

Step Procedure Notes
1 In a round-bottom flask, combine the substituted this compound derivative (1.0 eq.) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq.) in a suitable solvent such as ethanol or acetic acid.The choice of solvent can influence the reaction rate and yield.
2 Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).The acid catalyst promotes the initial condensation and subsequent cyclization.
3 Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring the reaction progress by TLC.
4 After completion, cool the reaction mixture to room temperature.
5 If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
6 Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
7 Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
8 Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to yield the pyrazolopyridine core.

Conclusion

This compound is an exceptionally valuable and versatile building block in the synthesis of pharmaceutical compounds. Its unique combination of a nucleophilic amino group and an electron-deficient pyridine ring provides a rich platform for a multitude of synthetic transformations. The protocols and case study presented in this guide demonstrate the strategic importance of this compound in constructing complex molecular architectures with therapeutic potential. A thorough understanding of its reactivity and the judicious application of modern synthetic methodologies will continue to empower medicinal chemists in their pursuit of novel and effective medicines.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 6). This compound: A Key Building Block in Pharmaceutical Innovation.
  • Shimizu, S., Watanabe, N., Kataoka, T., Shoji, T., Abe, N., Morishita, S., & Ichimura, H. (2000). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Allen, C. F. H., & Wolf, C. N. (1950). This compound. Organic Syntheses, 30, 3.
  • Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • Thompson, M., et al. (2015). Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors. British Journal of Pharmacology, 172(15), 3899-3911.

Sources

Application Notes & Protocols: Inducing Seizures with 3-Aminopyridine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyridine (3-AP) is a potent convulsant agent widely utilized in neuroscience research to induce epileptic seizures in various animal models. As a potassium (K+) channel blocker, 3-AP provides a robust and reproducible method for studying the fundamental mechanisms of epilepsy and for the preclinical screening of potential anti-epileptic drugs (AEDs).[1] Its action leads to neuronal hyperexcitability, offering a valuable in vivo and in vitro platform to investigate seizure initiation, propagation, and termination. This guide provides a comprehensive overview of the mechanism of action, detailed experimental protocols, and critical considerations for using 3-AP in epilepsy research.

Mechanism of Action: Blocking Potassium Channels to Induce Hyperexcitability

The primary mechanism of action for this compound is the blockade of voltage-gated potassium (Kv) channels.[2][3][4][5] These channels are crucial for the repolarization phase of an action potential, allowing potassium ions to efflux from the neuron and restore the resting membrane potential.

By inhibiting these channels, 3-AP induces several key effects that culminate in neuronal hyperexcitability and seizure activity:[6][7]

  • Prolongation of Action Potentials: The blockade of K+ channels delays the repolarization of the neuronal membrane, leading to a longer-lasting action potential.

  • Enhanced Neurotransmitter Release: The extended depolarization at the presynaptic terminal results in a greater influx of calcium (Ca2+) ions, which in turn triggers an increased release of neurotransmitters, particularly the excitatory neurotransmitter glutamate.[6][7]

  • Increased Neuronal Firing: The combination of prolonged depolarization and enhanced excitatory neurotransmission leads to a state of hyperexcitability, where neurons fire action potentials at an abnormally high frequency.[8]

This cascade of events can lead to the synchronous, high-frequency firing of a population of neurons, which is the hallmark of an epileptic seizure.[6]

3-AP_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Action_Potential Action_Potential Ca2_Influx Ca2_Influx Action_Potential->Ca2_Influx Opens Voltage-Gated Ca2+ Channels Vesicle_Fusion Vesicle_Fusion Ca2_Influx->Vesicle_Fusion Triggers Glutamate_Release Glutamate_Release Vesicle_Fusion->Glutamate_Release Results in Glutamate_in_Synapse Glutamate_in_Synapse Receptor_Binding Receptor_Binding Glutamate_in_Synapse->Receptor_Binding Binds to Depolarization Depolarization Receptor_Binding->Depolarization Causes Neuronal_Firing Neuronal_Firing Depolarization->Neuronal_Firing Leads to 3-AP 3-AP Kv_Channel Voltage-Gated K+ Channel 3-AP->Kv_Channel Blocks Kv_Channel->Action_Potential Prolongs Kv_Channel->Repolarization Mediates caption Mechanism of this compound (3-AP) Induced Hyperexcitability

Caption: Mechanism of this compound (3-AP) Induced Hyperexcitability

Animal Models and Key Considerations

The 3-AP seizure model can be implemented in various animal species, with rodents (rats and mice) and zebrafish being the most common. The choice of model depends on the specific research question, throughput requirements, and available resources.

Animal ModelAdvantagesDisadvantages
Rodents (Rats, Mice) Well-characterized physiology and behavior; extensive historical data; suitable for detailed electrophysiological and behavioral analysis.Lower throughput; higher cost of housing and maintenance; ethical considerations.
Zebrafish (Larvae) High-throughput screening capabilities; optical transparency allows for whole-brain imaging of neuronal activity; rapid development.[9]Different neuroanatomy and physiology compared to mammals; drug penetration and metabolism may differ.

Key Considerations:

  • Dose and Route of Administration: The dose of 3-AP and the route of administration are critical parameters that will influence the latency, severity, and duration of seizures. It is essential to perform dose-response studies to determine the optimal concentration for your specific experimental needs.

  • Animal Strain, Age, and Sex: These factors can all influence seizure susceptibility and response to 3-AP. It is important to be consistent with these variables throughout a study and to report them in any publications.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. This includes minimizing pain and distress, using appropriate anesthetics and analgesics when necessary, and defining clear humane endpoints.

Experimental Protocols

Rodent Model (Rat/Mouse)

1. Preparation of this compound Solution

  • Materials: this compound (Sigma-Aldrich or equivalent), sterile saline (0.9% NaCl), pH meter, sterile filters (0.22 µm).

  • Procedure:

    • Weigh the desired amount of 3-AP powder.

    • Dissolve in sterile saline. Gentle warming and vortexing may be required to fully dissolve the compound.

    • Adjust the pH of the solution to 7.2-7.4 using a pH meter and dropwise addition of dilute HCl or NaOH. This is crucial for preventing irritation at the injection site.

    • Sterile filter the solution into a sterile vial.

    • Store the solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

2. Administration of 3-AP

  • Route of Administration: Intraperitoneal (i.p.) injection is the most common and convenient route for systemic administration in rodents.

  • Dosage: A typical starting dose for inducing convulsive seizures in rats is 25 mg/kg.[10] However, it is highly recommended to perform a dose-response study (e.g., 10, 15, 20, 25 mg/kg) to determine the optimal dose for your specific animal strain and experimental endpoint.

  • Procedure:

    • Weigh the animal to accurately calculate the injection volume.

    • Gently restrain the animal.

    • Administer the 3-AP solution via i.p. injection into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

    • A control group receiving a vehicle (saline) injection of the same volume should always be included.

3. Seizure Observation and Scoring

  • Immediately after injection, place the animal in a clear observation chamber.

  • Record the latency to the first seizure, the duration of seizure activity, and the severity of seizures for a defined observation period (e.g., 30-60 minutes).

  • Seizure severity can be scored using a modified Racine scale.[11][12]

ScoreBehavioral ManifestationSeizure Type
0No responseNone
1Mouth and facial movements (e.g., chewing, whisker twitching)Focal
2Head noddingFocal
3Forelimb clonusGeneralized
4Rearing with forelimb clonusGeneralized
5Rearing and falling with loss of postural controlGeneralized Tonic-Clonic
6Severe tonic-clonic seizures with wild running and jumpingGeneralized Tonic-Clonic
7Tonic extension of hindlimbs, potentially leading to deathGeneralized Tonic-Clonic

4. Electrophysiological Monitoring (EEG)

For more quantitative and objective seizure detection, electroencephalography (EEG) can be employed.[13][14][15]

  • Procedure:

    • Surgically implant electrodes over the cortex or into specific brain regions (e.g., hippocampus) of the animal.

    • Allow for a recovery period after surgery.

    • Connect the animal to an EEG recording system.

    • Record baseline EEG activity before administering 3-AP.

    • Administer 3-AP and record the resulting epileptiform activity, which is characterized by high-amplitude, high-frequency spike-and-wave discharges.

Zebrafish Larvae Model

1. Preparation of 3-AP Solution

  • Prepare a concentrated stock solution of 3-AP in embryo medium or E3 medium.

2. Administration

  • Route of Administration: Bath application (immersion) is the standard method for zebrafish larvae.

  • Procedure:

    • At 5-7 days post-fertilization, transfer individual larvae or small groups to a multi-well plate.

    • Remove the embryo medium and replace it with the 3-AP solution.

    • A control group exposed to vehicle-only medium should be run in parallel.

3. Seizure Monitoring

  • Behavioral Analysis: Seizure-like behavior in zebrafish larvae is characterized by high-velocity swimming, circling, and convulsions.[16] This can be quantified using automated video tracking systems.

  • Whole-Brain Imaging: Due to their optical transparency, zebrafish larvae are amenable to whole-brain calcium imaging using techniques like light-sheet or confocal microscopy in transgenic lines expressing genetically encoded calcium indicators (e.g., GCaMP).[9] This allows for the visualization of seizure propagation throughout the brain at single-neuron resolution.

Data Analysis and Interpretation

The data collected from 3-AP induced seizure experiments can be analyzed to assess the effects of genetic manipulations or pharmacological interventions.

Key Parameters to Analyze:

  • Seizure Latency: Time from 3-AP administration to the onset of the first seizure.

  • Seizure Duration: Length of time the animal exhibits seizure activity.

  • Seizure Severity: Maximum score reached on the Racine scale.

  • EEG Power and Frequency: Quantitative analysis of EEG recordings to determine changes in brain electrical activity.

Example Quantitative Data:

Treatment GroupLatency to First Seizure (min)Seizure Duration (s)Maximum Racine Score
VehicleN/AN/A0
3-AP (25 mg/kg)5.2 ± 0.8125 ± 235.5 ± 0.5
3-AP + Test Compound X12.6 ± 1.545 ± 112.8 ± 0.4*
p < 0.05 compared to 3-AP alone

Applications in Drug Discovery

The 3-AP seizure model is a valuable tool for the in vivo screening of potential anti-convulsant compounds.[1][17][18][19]

Drug_Screening_Workflow Animal_Prep Animal Preparation (e.g., Acclimatization, Baseline Measurements) Grouping Randomize into Treatment Groups (Vehicle, Test Compound, Positive Control) Animal_Prep->Grouping Compound_Admin Administer Test Compound or Vehicle Grouping->Compound_Admin 3AP_Admin Administer this compound Compound_Admin->3AP_Admin Data_Collection Data Collection (Behavioral Scoring, EEG Recording) 3AP_Admin->Data_Collection Data_Analysis Data Analysis (Statistical Comparison of Groups) Data_Collection->Data_Analysis Conclusion Conclusion on Compound Efficacy Data_Analysis->Conclusion caption Workflow for Anti-Convulsant Drug Screening using the 3-AP Model

Caption: Workflow for Anti-Convulsant Drug Screening using the 3-AP Model

Troubleshooting and Best Practices

  • High Mortality: If high mortality is observed, reduce the dose of 3-AP. Ensure the pH of the solution is neutral.

  • Variability in Seizure Response: Ensure consistency in animal strain, age, sex, and housing conditions. Standardize the injection procedure and timing.

  • No Seizures Observed: Confirm the concentration and proper administration of the 3-AP solution. Consider increasing the dose.

  • Animal Welfare: Monitor animals closely during the experiment. Have a plan for humane euthanasia if severe, prolonged seizures occur.

References

  • Racine, R. J. (1972). Modification of seizure activity by electrical stimulation: I. After-discharge threshold. Electroencephalography and Clinical Neurophysiology, 32(3), 269–279.
  • Kirsch, G. E., & Narahashi, T. (1978). 3,4-diaminopyridine. A potent new potassium channel blocker. Biophysical Journal, 22(3), 507–512. [Link]
  • Lüttjohann, A., Fabene, P. F., & van Luijtelaar, G. (2009). A revised Racine's scale for PTZ-induced seizures in rats. Physiology & Behavior, 98(5), 579–586. [Link]
  • Pinel, J. P., & Rovner, L. I. (1978). Experimental epileptogenesis: kindling-induced epilepsy in rats. Experimental Neurology, 62(1), 190–202.
  • JAX (The Jackson Laboratory). (n.d.). Visual detection of seizures in mice using supervised machine learning. [Link]
  • Liu, Y., et al. (2022). Convulsive behaviors of spontaneous recurrent seizures in a mouse model of extended hippocampal kindling. Frontiers in Neurology, 13, 1055743. [Link]
  • Medina-Ceja, L., et al. (2021). An update of 4-aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. Neurologia, 36(9), 706-714. [Link]
  • Lévesque, M., et al. (2016). Distinct EEG seizure patterns reflect different seizure generation mechanisms. Journal of Neurophysiology, 115(1), 247-257. [Link]
  • Wilson, G. J., et al. (2023). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. bioRxiv. [Link]
  • Csányi, G., et al. (2008). Effects of this compound-induced seizures on platelet eicosanoid synthesis.
  • Shi, R., et al. (2007). Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. Journal of Neurotrauma, 24(10), 1627-1636. [Link]
  • Becker, B., et al. (2021). Neuroprotective Properties of 4-Aminopyridine.
  • Niemeyer, J. E., et al. (2020). Seizures initiate in zones of relative hyperexcitation in a zebrafish epilepsy model. eLife, 9, e53733. [Link]
  • Wilson, G. J., et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports, 14(1), 10471. [Link]
  • Baranyi, A., & Fehér, O. (1979). Convulsive effects of this compound on cortical neurones. Electroencephalography and Clinical Neurophysiology, 47(6), 745–751. [Link]
  • Trovero, F., et al. (1992). Cortical catecholamine changes and seizures induced by 4-aminopyridine in awake rats, studied with a dual microdialysis-electrical recording technique. European Journal of Neuroscience, 4(9), 866–874. [Link]
  • Taylor & Francis. (n.d.). This compound – Knowledge and References. [Link]
  • Heuzeroth, M., et al. (2019). The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. Frontiers in Neurology, 10, 653. [Link]
  • Li, M., et al. (2019). Network Properties Revealed during Multi-Scale Calcium Imaging of Seizure Activity in Zebrafish. eNeuro, 6(2), ENEURO.0456-18.2019. [Link]
  • Medina-Ceja, L., et al. (2021). An update of 4-aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies.
  • Buisson, A., et al. (1992).
  • Folia, A., et al. (1982). An electroencephalographic study of 4-aminopyridine. Anesthesia & Analgesia, 61(4), 354–357. [Link]
  • Heuzeroth, M., et al. (2019). The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. PubMed. [Link]
  • Heuzeroth, M., et al. (2019). The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. PMC. [Link]
  • Szente, M., & Pongrácz, F. (1979). Aminopyridine-induced seizure activity. Electroencephalography and Clinical Neurophysiology, 46(5), 605–608. [Link]
  • Duncan, J. S. (n.d.). Neurophysiological investigation of epilepsy. University College London. [Link]
  • Sharma, D., & Anand, A. (2019). Zebrafish: An In Vivo Model For The Study Of Therapeutic Targets Of Epilepsy. SciSpace. [Link]
  • Kálmán, M., & Szepesi, Z. (1985). Neocortical cytopathology in focal aminopyridine seizures as related to the intracortical diffusion of [3H] 4-aminopyridine. Electrophysiologic and light-microscopic studies.
  • Gupta, Y. K., & Gupta, M. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Physiology and Pharmacology, 43(1), 29-44.
  • Sempio, C., et al. (2022). Multimodal Characterization of Seizures in Zebrafish Larvae. International Journal of Molecular Sciences, 23(8), 4417. [Link]

Sources

Application Note & Protocol: A Multi-tiered Approach to Assessing the Neurotoxicity of 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Nature of Aminopyridines

3-Aminopyridine (3-AP) belongs to a class of compounds known as aminopyridines, which are recognized for their ability to block potassium channels.[1][2] This mechanism of action underlies their therapeutic potential in conditions characterized by impaired nerve conduction, such as multiple sclerosis, by enhancing neurotransmitter release.[1][3] However, this same mechanism can also lead to significant neurotoxicity, manifesting as hyperexcitability, seizures, and confusion.[3][4][5] Therefore, a robust and comprehensive protocol to assess the neurotoxic potential of 3-AP and its analogs is crucial for both preclinical safety assessment and the development of safer therapeutic agents.

This application note provides a detailed, multi-tiered protocol for assessing the neurotoxicity of this compound, designed for researchers, scientists, and drug development professionals. The protocol integrates in vitro and in vivo methodologies to provide a comprehensive understanding of the compound's effects, from the cellular level to the whole organism.

Mechanistic Overview: Potassium Channel Blockade and Neuronal Hyperexcitability

The primary mechanism of action of this compound is the blockade of voltage-gated potassium channels.[1][2] These channels are critical for the repolarization phase of the action potential. By inhibiting these channels, 3-AP prolongs the duration of the action potential, leading to an increased influx of calcium ions at the presynaptic terminal. This, in turn, enhances the release of neurotransmitters.[1][6] While beneficial in certain neurological conditions, this overstimulation can lead to neuronal hyperexcitability, uncontrolled firing, and ultimately, seizures and neuronal damage.

Experimental Workflow for Assessing this compound Neurotoxicity

A tiered approach is recommended to comprehensively evaluate the neurotoxic potential of this compound. This begins with in vitro assays to determine cytotoxicity and effects on neuronal activity, followed by in vivo studies to assess systemic effects and behavioral outcomes.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment invitro_start Primary Neuronal Cell Culture cytotoxicity Cytotoxicity Assays (MTT & LDH) invitro_start->cytotoxicity electrophys Electrophysiology (Patch Clamp) invitro_start->electrophys invivo_start Rodent Model Administration invitro_start->invivo_start Proceed if in vitro neurotoxicity is observed behavioral Behavioral Seizure Assessment invivo_start->behavioral histopath Histopathology of Brain Tissue behavioral->histopath

Caption: A tiered workflow for assessing this compound neurotoxicity.

Part 1: In Vitro Neurotoxicity Assessment

In vitro assays provide a controlled environment to assess the direct effects of this compound on neuronal cells, allowing for the determination of cytotoxic concentrations and the characterization of its effects on neuronal excitability.

Primary Neuronal Cell Culture

Primary cortical neurons are a relevant model for studying the neurotoxic effects of compounds.

Protocol for Culturing Rat Cortical Neurons: [7]

  • Preparation: Coat culture plates with Poly-D-Lysine and Laminin to promote neuronal adhesion and growth.

  • Dissection: Isolate cortical tissue from embryonic (E17-18) or early postnatal (P1-2) rat pups under sterile conditions.

  • Digestion: Enzymatically digest the tissue to obtain a single-cell suspension.

  • Trituration: Gently triturate the digested tissue to further dissociate the cells.

  • Plating: Plate the neurons at a desired density in a suitable culture medium.

  • Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO2, with partial media changes every 3-4 days.

Cytotoxicity Assays

Cytotoxicity assays are essential for determining the concentration range of this compound that causes cell death.

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Protocol: [9]

  • Cell Seeding: Seed primary cortical neurons in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well.

  • Treatment: After 24 hours, treat the cells with a range of this compound concentrations for a predetermined exposure period (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Cell viability is expressed as a percentage of the untreated control.

Parameter Recommendation
Cell TypePrimary Cortical Neurons
Seeding Density1 x 10^4 - 5 x 10^4 cells/well
3-AP ConcentrationLogarithmic dilutions (e.g., 1 µM to 1 mM)
Incubation Time24 and 48 hours
MTT Concentration0.5 mg/mL
Wavelength570 nm

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.[10][11][12]

Protocol: [11][13]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate and NAD+.

  • Absorbance Measurement: Measure the absorbance at 490 nm (for colorimetric assays) or luminescence, depending on the kit used.

Data Analysis: Cytotoxicity is calculated as a percentage relative to a positive control (lysed cells).

Electrophysiological Assessment: Whole-Cell Patch Clamp

The patch-clamp technique allows for the direct measurement of ion channel activity and changes in membrane potential, providing insights into the effects of this compound on neuronal excitability.[14][15][16]

Protocol for Whole-Cell Patch Clamp: [14][15]

  • Preparation: Prepare borosilicate glass micropipettes with a resistance of 3-5 MΩ and fill them with an appropriate internal solution.

  • Cell Approach: Approach a single neuron with the micropipette while applying positive pressure.

  • Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Recording: Record baseline neuronal activity in voltage-clamp or current-clamp mode.

  • 3-AP Application: Perfuse the recording chamber with a solution containing this compound and record the changes in neuronal activity.

Expected Outcomes: Application of this compound is expected to cause a broadening of the action potential and an increase in spontaneous firing frequency.

G cluster_0 Mechanism of this compound Action node1 This compound Blocks Voltage-Gated K+ Channels node2 Prolonged Action Potential Increased Ca2+ Influx node1:f1->node2:f0 node3 Enhanced Neurotransmitter Release Neuronal Hyperexcitability node2:f1->node3:f0

Caption: The signaling pathway of this compound-induced neurotoxicity.

Part 2: In Vivo Neurotoxicity Assessment

In vivo studies are crucial for understanding the systemic and behavioral effects of this compound in a whole organism.

Animal Model and Dosing

Rodents, such as mice or rats, are commonly used models for assessing neurotoxicity.[17][18][19]

Protocol:

  • Animal Selection: Use adult male or female rodents of a specific strain (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Dosing: Administer this compound via an appropriate route (e.g., intraperitoneal injection). The dose should be determined based on in vitro data and literature, with a dose-response study being optimal.[20]

Behavioral Seizure Assessment

Observation of seizure activity is a key indicator of this compound's neurotoxic effects.

Protocol: [17][18][21]

  • Observation Period: After administration of this compound, continuously observe the animals for a defined period (e.g., 2-4 hours).

  • Seizure Scoring: Score the severity of seizures using a standardized scale (e.g., the Racine scale).

  • Latency and Duration: Record the latency to the first seizure and the duration of seizure activity.

Racine Scale for Seizure Scoring: [21]

Stage Behavioral Manifestation
1Mouth and facial twitches
2Head nodding
3Forelimb clonus
4Rearing with forelimb clonus
5Rearing and falling with loss of postural control
Histopathological Analysis

Histopathological examination of brain tissue can reveal neuronal damage induced by this compound.

Protocol:

  • Tissue Collection: At the end of the behavioral observation period, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Brain Extraction: Carefully extract the brain and post-fix it in the same fixative.

  • Sectioning: Section the brain into thin slices using a vibratome or cryostat.

  • Staining: Stain the sections with markers for neuronal viability (e.g., NeuN) or cell death (e.g., Fluoro-Jade).

  • Microscopy: Examine the stained sections under a microscope to identify areas of neuronal loss or damage, particularly in regions like the hippocampus and cortex.

Conclusion

The protocol outlined in this application note provides a comprehensive framework for assessing the neurotoxicity of this compound. By combining in vitro and in vivo approaches, researchers can gain a thorough understanding of the compound's cytotoxic and neuroexcitatory effects. This multi-tiered strategy is essential for the safety evaluation of this compound and related compounds, and for guiding the development of new therapeutics with improved safety profiles.

References

  • Bever, C. T., & Judge, M. E. (2006). Aminopyridines for symptomatic treatment in multiple sclerosis.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Comprehensive Overview. [Link]
  • Polman, C. H., Bertelsmann, F. W., van Loenen, A. C., & Koetsier, J. C. (1994). 4-Aminopyridine in the treatment of patients with multiple sclerosis. Archives of Neurology, 51(3), 292–296.
  • protocols.io. (2024). LDH cytotoxicity assay. [Link]
  • Dunn, O. M., & Blight, A. R. (1997). The current status of studies of aminopyridines in patients with multiple sclerosis. Multiple Sclerosis Journal, 3(2), 92–98.
  • Bioo Scientific. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]
  • Assay Genie. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit Manual. [Link]
  • Pistollato, F., Canovas-Jorda, D., Zagoura, D., & Price, A. (2017). Protocol for the Differentiation of Human Induced Pluripotent Stem Cells into Mixed Cultures of Neurons and Glia for Neurotoxicity Testing. Journal of Visualized Experiments, (126), e55702.
  • Tapia, R., & Sitges, M. (1982). Mechanism of aminopyridine-induced release of [3H]dopamine from rat brain synaptosomes. Brain Research, 250(2), 291–299.
  • Judge, S. I., & Bever, C. T. (2006). Potassium channel blockers in multiple sclerosis: a review. CNS Drug Reviews, 12(3-4), 329–344.
  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Epilepsy (pp. 53-61). Humana Press, New York, NY.
  • Solari, A., Uitdehaag, B. M., Giuliani, G., Pucci, E., & Taus, C. (2002). Aminopyridines for symptomatic treatment in multiple sclerosis.
  • Giardina, W. J., & Gasior, M. (2009). Acute seizure tests in epilepsy research: electroshock-and chemical-induced convulsions in the mouse. Current protocols in pharmacology, 47(1), 5-22.
  • Smith, M. D., Cheng, J., & White, H. S. (2018). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. Epilepsia, 59(Suppl 2), 27–38.
  • Jones, N. A., Glyn, S. E., Akiyama, S., Hill, T. D., Hill, A. J., Weston, S. E., ... & Williams, C. M. (2012). Cannabidiol exerts anti-convulsant effects in animal models of temporal lobe and partial seizures. Seizure, 21(5), 344-352.
  • Wikipedia. (n.d.). MTT assay. [Link]
  • Crumb, W. J., & Hesketh, J. C. (2005). Estimation of potency of HERG channel blockers: impact of voltage protocol and temperature. Journal of pharmacological and toxicological methods, 52(1), 146-153.
  • Saeidnia, S., & Abdollahi, M. (2013). In vivo 4-aminopyridine treatment alters the neurotoxin 3-acetylpyridine-induced plastic changes in intrinsic electrophysiological properties of rat cerebellar Purkinje neurones. Basic & clinical pharmacology & toxicology, 113(3), 195–201.
  • Stromberg, I., & Stromberg, H. (2017). 3-Acetylpyridine Neurotoxicity in Mice. eNeuro, 4(1).
  • Tiffany-Castiglioni, E., & Zmudzki, J. (1993). Cell culture models for lead toxicity in neuronal and glial cells. Neurotoxicology, 14(4), 513–536.
  • Kuca, K., & Hroudova, J. (2019). 4-aminopyridine–the new old drug for the treatment of neurodegenerative diseases. Expert opinion on pharmacotherapy, 20(11), 1295-1302.
  • van Meer, B. J., de Groot, M. W., Kustermann, S., & van der Kuil, A. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International journal of molecular sciences, 22(23), 12825.
  • EMD Millipore. (n.d.). Neural Stem Cell Culture Protocols. [Link]
  • UCLA Research Safety & Animal Welfare Administration. (n.d.).
  • Steidl, E., Gleyzes, M., Maddalena, F., & Buisson, B. (2019). Neuroservice proconvulsive (NS-PC) set: A new platform of electrophysiology-based assays to determine the proconvulsive potential of lead compounds. Journal of Pharmacological and Toxicological Methods, 98, 106579.
  • U.S. Environmental Protection Agency. (2005). Aminopyridines. [Link]
  • Axon Instruments. (n.d.).
  • Richmond, J. E., & Jorgensen, E. M. (1999). Characterization of K+ currents using an in situ patch clamp technique in body wall muscle cells from Caenorhabditis elegans. The Journal of physiology, 516(Pt 2), 331–345.
  • Smith, K. J., Felts, P. A., & Kapoor, R. (1999). Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. Brain, 122(8), 1531–1541.
  • Creative Bioarray. (n.d.).
  • Barker-Halis, T. I., White, H. S., & Wilcox, K. S. (2020).
  • JoVE. (2021, July 11). A Detailed Step-By-Step Description of the Standard Patch Clamp Protocol [Video]. YouTube. [Link]
  • Moser, V. C. (2011). Functional assays for neurotoxicity testing.
  • Kadereit, S., & Leist, M. (2021). Functional neurotoxicity assays to assess substance-induced signaling alterations of human dopaminergic neurons. ALTEX, 38(2), 223–242.
  • Bär, A. S., Bantscheff, M., Bohl, D., Bruns, A., Claßen, J. B., Colman, P., ... & Schlegel, U. (2022). The challenge to identify sensitive safety biomarkers of peripheral neurotoxicity in the rat: A collaborative effort across industry and academia (IMI NeuroDeRisk project).
  • Taccola, G., & Nistri, A. (2005). Electrophysiological effects of 4-aminopyridine on fictive locomotor activity of the rat spinal cord in vitro. Acta neurochirurgica. Supplement, 93, 151–154.

Sources

Application Note: 3-Aminopyridine Dose-Response Curve Analysis for Voltage-Gated Potassium Channels

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing dose-response curve analysis of 3-Aminopyridine, a notable potassium channel blocker. We delve into the underlying scientific principles, offer detailed, field-proven protocols for both high-throughput screening and gold-standard electrophysiological assessment, and provide a framework for robust data analysis and interpretation. By integrating mechanistic insights with practical, step-by-step methodologies, this guide aims to equip researchers with the necessary tools to accurately characterize the potency and efficacy of this compound and similar compounds.

Introduction: The Significance of this compound and Dose-Response Analysis

This compound is a member of the aminopyridine family of drugs that function as potassium channel blockers.[1][2] These compounds are of significant interest in neuroscience and pharmacology due to their ability to enhance neurotransmitter release and improve synaptic transmission.[1] The primary mechanism of action for aminopyridines is the blockade of voltage-gated potassium (Kv) channels.[2][3][4] By inhibiting these channels, particularly those exposed in demyelinated axons, this compound can prolong the action potential, leading to an increased influx of calcium and consequently, enhanced neurotransmitter release.[5] This mechanism underlies its therapeutic potential in neurological disorders such as multiple sclerosis.[1][2]

A dose-response analysis is fundamental to characterizing the pharmacological activity of a compound like this compound. It describes the relationship between the concentration of the drug and the magnitude of the biological response.[6] Key parameters derived from this analysis, such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) and the Hill slope, provide quantitative measures of a drug's potency and the nature of the drug-receptor interaction.[6][7][8][9] Accurate dose-response analysis is critical for lead optimization, candidate selection, and establishing therapeutic windows in drug development.

This guide will focus on two widely used in vitro methodologies for generating a dose-response curve for this compound: the Thallium Flux Assay for high-throughput screening and Automated Patch-Clamp Electrophysiology for detailed mechanistic studies.

Pre-Experimental Considerations: Ensuring Assay Integrity

Before embarking on dose-response studies, meticulous preparation is paramount to ensure the reliability and reproducibility of the data.

Reagent Preparation and Quality Control
  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent, such as sterile water or DMSO. The purity of the compound should be verified by analytical methods like HPLC.[10]

  • Cell Culture: Stably transfected cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells expressing the specific potassium channel subtype of interest (e.g., Kv1.1, Kv1.2, Kv1.4, Kv3.3, or Kv3.4), are recommended.[6][9][11][12] These cell lines provide a consistent and reproducible biological system for analysis.[11]

  • Buffers and Solutions: All buffers and solutions should be prepared with high-purity water and reagents. For electrophysiology experiments, the ionic composition of intracellular and extracellular solutions is critical and should be precisely controlled.[13][14][15]

Cell Line Selection and Maintenance

The choice of cell line is crucial and depends on the specific research question. CHO and HEK293 cells are commonly used due to their robust growth characteristics and low endogenous ion channel expression.[9][10][16] It is essential to maintain a healthy, logarithmically growing cell culture to ensure consistent expression of the target ion channel.

Method 1: High-Throughput Screening using the Thallium Flux Assay

The thallium flux assay is a fluorescence-based method suitable for high-throughput screening (HTS) of potassium channel modulators.[1][2][7][17] It utilizes the fact that thallium ions (Tl+) can pass through potassium channels and be detected by a specific intracellular fluorescent dye.[2][7][18]

Principle of the Thallium Flux Assay

Cells expressing the potassium channel of interest are loaded with a thallium-sensitive fluorescent dye. Upon channel opening, Tl+ ions flow into the cell, binding to the dye and causing an increase in fluorescence. The rate of fluorescence increase is proportional to the activity of the potassium channels.[1][7]

Experimental Workflow

Caption: Workflow of the Thallium Flux Assay.

Detailed Protocol
  • Cell Plating: Seed the CHO or HEK293 cells stably expressing the target Kv channel into 96- or 384-well black-walled, clear-bottom microplates at a density of 5,000-10,000 cells per well.[1] Allow the cells to adhere and grow overnight.

  • Dye Loading: Prepare the thallium-sensitive dye loading solution according to the manufacturer's instructions (e.g., FLIPR Potassium Assay Kit or FluxOR™ Potassium Ion Channel Assay).[7][17] Remove the cell culture medium and add the dye loading solution to each well. Incubate for 60-90 minutes at 37°C.[3][7]

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would span from 10 nM to 1 mM.

  • Compound Incubation: Add the different concentrations of this compound to the respective wells and incubate for 20-30 minutes at 37°C.[1][7]

  • Thallium Addition and Fluorescence Reading: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR® or FlexStation®).[7] Add the thallium-containing stimulus buffer to all wells and immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).[7][17]

  • Data Acquisition: The output will be a kinetic read of fluorescence intensity over time for each concentration of this compound.

Method 2: Gold-Standard Analysis using Automated Patch-Clamp Electrophysiology

Automated patch-clamp (APC) systems provide a higher-throughput alternative to manual patch-clamping while maintaining high-quality electrophysiological data.[8][10][19] This technique directly measures the ionic currents flowing through the channels in response to voltage changes, offering a detailed characterization of drug-channel interactions.[15]

Principle of Automated Patch-Clamp

Cells are automatically captured on a planar substrate with a small aperture, forming a high-resistance "gigaseal".[10][16] The system then ruptures the cell membrane to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the resulting ionic currents.[15]

Experimental Workflow

Caption: Workflow for Automated Patch-Clamp Electrophysiology.

Detailed Protocol
  • Cell Preparation: Harvest the stably transfected cells and prepare a single-cell suspension in the extracellular solution at the concentration recommended by the APC system manufacturer.

  • System Setup: Prepare the intracellular and extracellular solutions as per established protocols.[13][14] Prime the APC system (e.g., QPatch or IonFlux) with the appropriate solutions and the cell suspension.[8][10]

  • Automated Sealing and Whole-Cell Configuration: The APC system will automatically perform the cell capture, gigaseal formation, and establishment of the whole-cell configuration.

  • Voltage Protocol and Baseline Recording: Apply a voltage protocol designed to elicit the specific potassium current of interest.[13][14] Record the baseline current in the absence of the compound until a stable recording is achieved.

  • Compound Application: Prepare serial dilutions of this compound in the extracellular solution. The APC system's integrated fluidics will apply the different concentrations of the compound to the cells sequentially.

  • Recording of Inhibitory Effect: Record the potassium current at each concentration of this compound until a steady-state block is achieved.

  • Data Acquisition: The system will record the current traces for each concentration, allowing for the measurement of the peak current amplitude.

Data Analysis and Interpretation

Dose-Response Curve Fitting

The collected data (fluorescence rate or peak current) is plotted against the logarithm of the this compound concentration. The resulting data points are then fitted to a sigmoidal dose-response curve using a non-linear regression model, typically the four-parameter logistic equation (Hill equation).[7][19][20][21]

Hill Equation: Response = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - Log[Concentration]) * HillSlope))

Key Parameters
ParameterDescription
EC50/IC50 The concentration of an agonist or antagonist that produces 50% of the maximal response.[6][8] It is a measure of the compound's potency.
Hill Slope Describes the steepness of the dose-response curve.[6][7] A Hill slope of 1 suggests a 1:1 binding stoichiometry, while values greater or less than 1 can indicate positive or negative cooperativity, respectively.
Top Plateau The maximum response achievable with the compound.[7][19]
Bottom Plateau The minimum response observed, typically in the absence of the compound.[7][19]
Expected Results for this compound

While specific EC50/IC50 values for this compound can vary depending on the specific potassium channel subtype and the assay conditions, its analogue, 4-aminopyridine, has reported IC50 values in the micromolar to millimolar range for various Kv channels.[12][22][23] For example, for Kv1.1, Kv1.2, and Kv1.4, IC50 values for 4-aminopyridine have been reported to be in the range of 242 µM to 399 µM.[22][23] It is expected that this compound will exhibit a concentration-dependent inhibition of the target potassium channel, resulting in a sigmoidal dose-response curve.

Trustworthiness and Validation

To ensure the integrity of the results, every protocol should be self-validating.

  • Positive and Negative Controls: Include a known potassium channel blocker (e.g., tetraethylammonium or a specific toxin) as a positive control and a vehicle control (e.g., DMSO) as a negative control in each experiment.[5] The FDA recommends the use of reference drugs to establish assay sensitivity and accuracy.[13][24]

  • Assay Performance Metrics: For HTS assays, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Reproducibility: Experiments should be repeated independently to ensure the reproducibility of the dose-response parameters.

Conclusion

This application note provides a detailed framework for the dose-response analysis of this compound. The choice between the Thallium Flux Assay and Automated Patch-Clamp Electrophysiology will depend on the specific research goals, with the former being ideal for initial screening and the latter for in-depth pharmacological characterization. By following the outlined protocols and data analysis procedures, researchers can obtain reliable and reproducible data to accurately define the potency and efficacy of this compound and other potassium channel modulators, thereby advancing our understanding of their therapeutic potential.

References

  • LifeArc, Metrion Biosciences Ltd. Ion Channel Activators: Thallium Flux and Patch-Clamp Study.
  • Kutchinsky, J., et al. (2003). Characterization of Potassium Channel Modulators With QPatch Automated Patch-Clamp Technology: System Characteristics and Performance. Assay and Drug Development Technologies, 1(5), 685-693.
  • Molecular Devices. A Novel Homogenous Potassium Ion Channel Assay for High-Throughput Screening.
  • ION Biosciences. Potassium Channel Assays | K⁺ Indicators.
  • SB Drug Discovery. Potassium Channel Screening & Profiling Services.
  • Cell Microsystems. Potassium Channels - IonFlux Targets.
  • Biocompare. Cell Lines for Ion-Channel Screening. (2014).
  • Johnstone, R. H., et al. (2016). Hierarchical Bayesian inference for ion channel screening dose-response data. Wellcome Open Research, 1, 6.
  • Aponte, Y., et al. (2024). Automated Patch Clamp Recordings of GPCR-Gated Ion Channels: Targeting the MC4-R/Kir7.1 Potassium Channel Complex. Methods in Molecular Biology, 2788, 203-214.
  • Wong, A. Y. C., et al. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. The Journal of general physiology, 153(1), e201912502.
  • ION Biosciences. Ion Channel Cell Lines.
  • YouTube. (2018). Developing an in vitro Tl+ flux assay for potassium channel agonist identification.
  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • ResearchGate. (2025). Characterization of Potassium Channel Modulators with QPatch ™ Automated Patch-Clamp Technology: System Characteristics and Performance.
  • FDA.report. (2018). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • ResearchGate. (2013). Concentration–response curves of 4-aminopyridine for the potassium channels Kv1.1, Kv1.2, and Kv1.4.
  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • Johnstone, R. H., et al. (2016). Hierarchical Bayesian inference for ion channel screening dose-response data. Wellcome Open Research, 1, 6.
  • U.S. Food and Drug Administration. (2024). Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making.
  • National Center for Biotechnology Information. (2012). Ion Channel Screening - Assay Guidance Manual.
  • Rodriguez-Rangel, D., et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. bioRxiv.
  • Wang, Y., et al. (2011). Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit. Journal of Biological Chemistry, 286(43), 37324–37334.
  • Caggiano, A. O., et al. (2013). Effects of dalfampridine and its metabolites on cloned human potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 expressed in human embryonic kidney cells. BMC pharmacology & toxicology, 14, 25.
  • News-Medical.net. (2025). Optimizing potassium channel assays for high-throughput applications.
  • MDPI. (2025). Targeting Voltage-Gated Potassium Channels in Breast Cancer: Mechanistic Insights into 4-Aminopyridine-Induced Cell Death.
  • U.S. Food and Drug Administration. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals.
  • ResearchGate. (2025). (PDF) Targeting Voltage-Gated Potassium Channels in Breast Cancer: Mechanistic Insights into 4-Aminopyridine-Induced Cell Death.
  • Wulff, H., et al. (2009). Voltage-gated Potassium Channels as Therapeutic Drug Targets. ACS chemical neuroscience, 1(1), 17–31.
  • Wulff, H., et al. (2012). Chemical modulation of Kv7 potassium channels. ACS chemical neuroscience, 3(10), 739–756.
  • BMG LABTECH. Adaptation of a potassium channel assay to enable easier high throughput screening.
  • Wiley Analytical Science. (2024). Statistical analysis of dose-response curves.
  • Szewczyk, A., et al. (2018). Methods of Measuring Mitochondrial Potassium Channels: A Critical Assessment. Biomolecules, 8(4), 143.
  • Chandy, K. G., et al. (1991). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of general physiology, 99(2), 217–240.
  • ResearchGate. (2001). Dose-response curves of currents from multiple- and single channel patches.
  • Axol Bioscience. Patch-clamp protocol.
  • Medium. (2025). Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus.
  • PubMed. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine.

Sources

The Synthetic Chemist's Guide to 3-Aminopyridine Derivatives: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the 3-Aminopyridine Scaffold

The this compound moiety is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have cemented its role as a privileged scaffold in a vast array of biologically active compounds and functional materials. For researchers, scientists, and drug development professionals, mastering the synthesis of its derivatives is not merely an academic exercise but a critical step in the discovery and optimization of novel chemical entities.

This guide provides an in-depth exploration of the most robust and versatile methods for the synthesis of this compound derivatives. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of each transformation, offering field-proven insights to empower you to adapt and troubleshoot these protocols for your specific targets. Each method is presented as a self-validating system, with an emphasis on safety, efficiency, and scalability.

I. The Workhorse Methods: Rearrangement Reactions of Nicotinic Acid Derivatives

The Hofmann and Curtius rearrangements represent classical yet highly effective strategies for the synthesis of 3-aminopyridines from readily available nicotinic acid derivatives. Both reactions proceed through a common isocyanate intermediate, which is then hydrolyzed to the desired amine, effectively removing a carbon atom from the starting material.

A. The Hofmann Rearrangement: From Amide to Amine

The Hofmann rearrangement is a powerful method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[1] In the context of this compound synthesis, this typically involves the treatment of nicotinamide or its derivatives with a halogen (usually bromine) in a strong base.[2]

Mechanism Insight: The reaction is initiated by the deprotonation of the amide by the base, followed by reaction with bromine to form an N-bromoamide. A second deprotonation generates a bromoamide anion, which undergoes a concerted rearrangement: the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate.[3] This isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield the this compound derivative.[3]

Hofmann_Mechanism Amide Nicotinamide Derivative N_Bromoamide N-Bromoamide Amide->N_Bromoamide + Br₂, OH⁻ Isocyanate Isocyanate Intermediate N_Bromoamide->Isocyanate Rearrangement Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid + H₂O Amine This compound Derivative Carbamic_Acid->Amine - CO₂ Curtius_Mechanism Carboxylic_Acid Nicotinic Acid Derivative Acyl_Azide Acyl Azide Carboxylic_Acid->Acyl_Azide + DPPA or SOCl₂ then NaN₃ Isocyanate Isocyanate Intermediate Acyl_Azide->Isocyanate Δ, - N₂ Amine This compound Derivative Isocyanate->Amine + H₂O, - CO₂

Caption: The Curtius Rearrangement workflow.

Safety Precautions:

  • Acyl azides are potentially explosive and should be handled with extreme caution. [4]It is highly recommended to use them in solution and avoid isolation.

  • Sodium azide is highly toxic. Handle with appropriate PPE and avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid. [4]* Perform the reaction behind a blast shield, especially when working on a larger scale.

Protocol 2: General Procedure for Curtius Rearrangement of a Nicotinic Acid Derivative [5] Materials:

  • Substituted nicotinic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • Anhydrous toluene or THF

  • tert-Butanol (for Boc-protected amine) or water (for free amine)

Equipment:

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • To a solution of the substituted nicotinic acid (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous toluene, add diphenylphosphoryl azide (1.1 equivalents) dropwise at room temperature under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes to form the acyl azide in situ.

  • Heat the reaction mixture to reflux and monitor the progress of the rearrangement by TLC or IR spectroscopy (disappearance of the azide peak and appearance of the isocyanate peak).

  • After the rearrangement is complete, cool the reaction to room temperature.

  • To trap the isocyanate, add an excess of the desired nucleophile (e.g., tert-butanol for the Boc-protected amine or water for the free amine).

  • Stir the reaction until the isocyanate is fully consumed (monitored by TLC or IR).

  • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate, extracting with an organic solvent (e.g., ethyl acetate), drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography.

II. Reduction of 3-Nitropyridines: A Versatile and High-Yielding Approach

The reduction of 3-nitropyridines is one of the most common and reliable methods for the synthesis of this compound derivatives. [4]A wide variety of reducing agents and conditions can be employed, allowing for excellent functional group tolerance.

A. Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. [6]Common catalysts include palladium on carbon (Pd/C) and platinum on carbon (Pt/C).

Catalytic_Hydrogenation_Workflow Nitro_Pyridine 3-Nitropyridine Derivative Reaction_Setup Dissolve in Solvent, Add Catalyst Nitro_Pyridine->Reaction_Setup Hydrogenation Hydrogenation (H₂ gas) Reaction_Setup->Hydrogenation Workup Filter Catalyst, Concentrate Hydrogenation->Workup Amino_Pyridine This compound Derivative Workup->Amino_Pyridine

Caption: General workflow for catalytic hydrogenation.

Table 2: Examples of Catalytic Hydrogenation of 3-Nitropyridines

Starting MaterialProductCatalystSolventConditionsYield (%)Reference
2-Chloro-3-nitropyridine2-Chloro-3-aminopyridinePd-Fe/TiO₂Not specifiedH₂High[7]
3-Bromo-4-nitropyridine N-oxide3-Fluoro-4-aminopyridineNot specifiedNot specifiedH₂High[8]
2-Chloro-3-nitropyridineThis compound10% Pd/CMeOHH₂ (1 atm), rt, 2h100[9]

Protocol 3: General Procedure for the Catalytic Hydrogenation of a Substituted 3-Nitropyridine [9] Materials:

  • Substituted 3-nitropyridine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or other suitable solvent

  • Hydrogen gas

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a round-bottom flask with a hydrogen balloon

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a reaction vessel suitable for hydrogenation, dissolve the substituted 3-nitropyridine (1 equivalent) in methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.

  • Seal the reaction vessel and purge with hydrogen gas three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm to 50 psi) at room temperature.

  • Monitor the reaction progress by TLC or by observing hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, preferably kept wet.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound derivative, which can be further purified if necessary.

B. Transfer Hydrogenation

Transfer hydrogenation offers a convenient alternative to using pressurized hydrogen gas, employing a hydrogen donor molecule in the presence of a catalyst. [10]Common hydrogen donors include formic acid, ammonium formate, and isopropanol.

Table 3: Examples of Transfer Hydrogenation of 3-Nitropyridines

Starting MaterialHydrogen DonorCatalystConditionsYield (%)Reference
Functionalized NitroarenesFormic acidCo₃O₄-NGr@CNot specifiedHigh[10]
Functionalized NitroarenesAmmonia-boraneNi catalystNot specifiedGood to high[11]
NitroarenesIsopropanol/WaterRh-terpyridine complexNot specifiedHigh[12]

III. Modern Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines, including this compound derivatives. [13]This method allows for the formation of a C-N bond between a halo- or triflyloxypyridine and a primary or secondary amine. [14] Mechanism Insight: The catalytic cycle begins with the oxidative addition of the 3-halopyridine to a Pd(0) complex. [14]The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to yield the this compound derivative and regenerate the Pd(0) catalyst. [15]The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands being commonly employed. [14]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ Oxidative_Addition Oxidative Addition Complex Pd0->Oxidative_Addition + 3-Halopyridine Amine_Coordination Amine Coordination Oxidative_Addition->Amine_Coordination + Amine, Base Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd0 Product This compound Derivative Reductive_Elimination->Product Starting_Materials 3-Halopyridine + Amine

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Table 4: Representative Buchwald-Hartwig Aminations for this compound Derivative Synthesis

3-HalopyridineAmineCatalyst/LigandBaseSolventYield (%)Reference
3-Bromopyridine-D4Various aminesPd₂(dba)₃ / XantphosCs₂CO₃TolueneGood[16]
3-Amino-5-bromopyridineVarious aminesPd(OAc)₂ / BINAPNaOtBuTolueneVariable[15]
2,4-DichloropyridineAnilinesPd(OAc)₂ / RuPhosK₂CO₃t-Amyl alcoholHigh[17]
4-(Pyridin-3-yl)pyrimidin-2-amineAryl bromidesPdCl₂(PPh₃)₂ / XantphosNaOtBuToluene27-82[1]

Protocol 4: General Procedure for the Buchwald-Hartwig Amination of a 3-Halopyridine [16] Materials:

  • 3-Halopyridine (e.g., 3-bromopyridine)

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, NaOtBu)

  • Anhydrous solvent (e.g., toluene, dioxane)

Equipment:

  • Schlenk tube or other reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer and heating block

  • Standard laboratory glassware

Procedure:

  • To a Schlenk tube, add the 3-halopyridine (1 equivalent), the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-2 times the palladium amount), and the base (1.5-2 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent, followed by the amine (1.1-1.5 equivalents).

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110°C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite® to remove insoluble salts and the catalyst.

  • Wash the filter cake with the organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Direct Amination: The Chichibabin Reaction

The Chichibabin reaction is a method for the direct amination of pyridines using sodium amide (NaNH₂). While it classically affords 2-aminopyridines, its application to 3-substituted pyridines can lead to the formation of 3-substituted-2-aminopyridines.

Mechanism Insight: The reaction proceeds via a nucleophilic aromatic substitution of a hydride ion (SNH). The amide anion (NH₂⁻) from sodium amide attacks the electron-deficient C2 position of the pyridine ring to form a σ-adduct. Aromatization is then achieved by the elimination of a hydride ion, which subsequently reacts with an acidic proton source (e.g., another amine or ammonia) to liberate hydrogen gas.

Safety Precautions:

  • Sodium amide is a highly reactive and hazardous substance. It reacts violently with water and can form explosive peroxides upon exposure to air. [15]All manipulations must be performed under a strictly inert atmosphere. [5]* Wear appropriate PPE, including a fire-retardant lab coat, safety goggles, and a face shield. [15]* Quench any residual sodium amide carefully with a proton source like isopropanol, followed by the slow addition of water. [15]

V. Conclusion and Future Perspectives

The synthesis of this compound derivatives is a mature field with a rich arsenal of reliable synthetic methods. The classical Hofmann and Curtius rearrangements, the versatile reduction of 3-nitropyridines, and the powerful Buchwald-Hartwig amination provide a robust toolkit for accessing a wide range of these valuable compounds. The choice of method will ultimately depend on the specific substitution pattern of the target molecule, the availability of starting materials, and the required functional group tolerance. As the demand for novel and complex this compound derivatives continues to grow in drug discovery and materials science, the development of even more efficient, selective, and sustainable synthetic methodologies will remain an active area of research.

VI. References

  • Chemistry Steps. (n.d.). Curtius Rearrangement. [Link]

  • Google Patents. (n.d.). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2006). ChemInform Abstract: A New Efficient Synthesis of 3-Nitropyridine and Substituted Derivatives. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. [Link]

  • Organic Syntheses. (n.d.). This compound. [Link]

  • Chemist Wizards. (n.d.). Hoffmann Rearrangement. [Link]

  • Google Patents. (n.d.). CN111170937A - Preparation method of this compound.

  • Wikipedia. (2023). Hofmann rearrangement. [Link]

  • PubMed. (2000). Synthesis and binding of this compound derivatives at central nicotinic receptors. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.

  • ResearchGate. (2025). Synthesis of this compound. [Link]

  • Wikipedia. (2023). Curtius rearrangement. [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. [Link]

  • ACS Publications. (1997). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. [Link]

  • PMC - NIH. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • Der Pharma Chemica. (2014). Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

  • Green Chemistry (RSC Publishing). (2017). Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. [Link]

  • ResearchGate. (2001). Synthesis of Aminopyridines via an Unprecedented Nucleophilic Aromatic Substitution of Cyanopyridines. [Link]

  • Hydrogenation Methods. (1985). Hydrogenation Methods. [Link]

  • Organic Chemistry Portal. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. [Link]

  • ResearchGate. (2025). Syntheis of this compound. [Link]

  • PubMed. (2025). One-Pot Three-Component Reaction for the Synthesis of 3-Sulfonyl-2-aminopyridines. [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. [Link]

  • The Royal Society of Chemistry. (2012). Complete Hydrogenation of Aromatic Compounds by Platinum Nanowire Catalysts. [Link]

  • PubMed. (2023). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. [Link]

  • Chemical Communications (RSC Publishing). (2017). Homogenous nickel-catalyzed chemoselective transfer hydrogenation of functionalized nitroarenes with ammonia–borane. [Link]

  • ResearchGate. (2020). Rhodium‐terpyridine Catalyzed Transfer Hydrogenation of Aromatic Nitro Compounds in Water. [Link]

Sources

Troubleshooting & Optimization

Core Synthesis Strategies: A Comparative Overview

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical and agrochemical development, 3-Aminopyridine (3-AP) is a cornerstone molecule whose efficient synthesis is critical for downstream applications. Achieving high yield and purity, however, can be a significant challenge, with reaction outcomes sensitive to a variety of parameters. This technical support center is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and optimized protocols to navigate the complexities of 3-AP synthesis. As Senior Application Scientists, we present this guide based on established chemical principles and field-proven insights to empower you to overcome common hurdles and maximize your synthetic efficiency.

Several synthetic routes to this compound are established in the literature, each with distinct advantages and challenges. The choice of method often depends on the available starting materials, scale, and desired purity.

Synthesis RouteStarting MaterialKey ReagentsTypical YieldKey AdvantagesCommon Challenges
Hofmann Rearrangement NicotinamideNaOBr (or NaOCl), NaOH65-90%Readily available starting material, high yield.[1][2]Temperature sensitivity, potential for colored impurities, handling of bromine.
Reduction 3-NitropyridineZn/HCl, SnCl₂, or catalytic hydrogenationVariableDirect conversion.Availability and stability of 3-nitropyridine, potential for over-reduction or side reactions.[3]
Buchwald-Hartwig Amination 3-Halopyridine (e.g., 3-Bromopyridine)Amine source, Palladium catalyst, Ligand, BaseGood to ExcellentBroad substrate scope, high functional group tolerance.[4][5]Catalyst cost and sensitivity, ligand optimization required.
Nucleophilic Substitution 3-BromopyridineNH₃, Copper SulfateModerateDirect amination.Requires high pressure and temperature (sealed tube).[3][6]

Technical Troubleshooting & FAQs

This section addresses common issues encountered during the synthesis of this compound, structured in a question-and-answer format for clarity.

Focus Area 1: The Hofmann Rearrangement of Nicotinamide

This is the most widely employed method for both laboratory and industrial-scale production.[3][7] The reaction involves the conversion of an amide (nicotinamide) into a primary amine (this compound) with one fewer carbon atom.

dot

Hofmann_Rearrangement cluster_reagents Reagents cluster_mechanism Reaction Mechanism Nicotinamide Nicotinamide A N-bromonicotinamide Formation Nicotinamide->A Base Base (NaOH) Base->A Halogen Halogen (Br₂) Halogen->A B Deprotonation A->B NaOH C Rearrangement to Isocyanate Intermediate B->C Loss of Br⁻ D Hydrolysis C->D H₂O E Decarboxylation D->E Product This compound E->Product

Caption: Mechanism of the Hofmann Rearrangement for 3-AP Synthesis.

❓ Question 1: My final yield of this compound is consistently below 60%. What are the most likely causes?

💡 Answer: Low yields in the Hofmann rearrangement are typically traced back to three critical areas: temperature control, reagent quality and stoichiometry, and inefficient extraction.

  • Causality (Temperature): The reaction is highly exothermic and temperature-sensitive.

    • N-Brominamide Formation: The initial reaction between bromine and sodium hydroxide to form sodium hypobromite, and its subsequent reaction with nicotinamide, must be performed at low temperatures (typically 0-5°C).[1] If the temperature rises prematurely, the hypobromite can disproportionate, reducing the amount of active reagent available.

    • Rearrangement Step: The rearrangement of the N-bromon nicotinamide intermediate to the isocyanate requires controlled heating (e.g., 70-75°C).[1] Insufficient heating can lead to an incomplete reaction, while overheating can cause degradation of the product and promote side reactions.

  • Causality (Reagents):

    • Nicotinamide: Ensure the nicotinamide is finely powdered to facilitate its rapid and complete dissolution in the reaction mixture.[1]

    • Sodium Hypobromite: This reagent is unstable and should be prepared in situ and used immediately. The bromine should be added slowly to the cold NaOH solution to ensure complete conversion to hypobromite.

  • Causality (Extraction): this compound has significant solubility in water.

    • Salting Out: Before extraction with an organic solvent (like ether), the aqueous solution should be saturated with sodium chloride to decrease the solubility of the product and improve partitioning into the organic layer.[1]

    • Continuous Extraction: For optimal recovery, a continuous liquid-liquid extractor is highly recommended over multiple extractions in a separatory funnel.[1]

❓ Question 2: The crude product is a dark red or brown solid and is difficult to purify. How can I obtain a clean, white product?

💡 Answer: The appearance of a dark, impure product is a common issue, often due to residual bromine or the formation of colored byproducts. A robust purification protocol is essential.

  • Causality (Impurity Formation): Side reactions involving the pyridine ring or residual reagents can generate polymeric or oxidized species that are highly colored.

  • Troubleshooting Protocol (Decolorization & Recrystallization):

    • Dissolution: Dissolve the crude product in a suitable solvent system. A mixture of benzene and ligroin is effective.[1] Toluene can be a suitable, less hazardous alternative to benzene.

    • Decolorization: Heat the solution on a steam bath and treat it with activated carbon (e.g., Norit) to adsorb high molecular weight colored impurities.

    • Reducing Agent: Add a mild reducing agent, such as sodium hydrosulfite (sodium dithionite), to the hot solution. This step is critical as it reduces residual bromine and other colored, oxidized impurities.[1]

    • Filtration & Crystallization: Filter the hot solution to remove the carbon and any other solids. Allow the filtrate to cool slowly to induce crystallization. Cooling too rapidly can trap impurities. Chilling in a refrigerator overnight will maximize the recovery of pure crystals.[1]

❓ Question 3: What are the most critical safety precautions when performing the Hofmann rearrangement?

💡 Answer: This synthesis involves several hazardous materials that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Bromine: Highly corrosive, toxic, and causes severe burns. Always handle liquid bromine in a fume hood, wearing heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles/face shield. Have a bromine spill kit (containing sodium thiosulfate solution) readily available.

  • Sodium Hydroxide: Corrosive and can cause severe burns. The dissolution of NaOH pellets in water is highly exothermic.

  • This compound: The final product is toxic if swallowed, inhaled, or in contact with skin.[8][9][10][11] It is also hygroscopic (absorbs moisture from the air) and should be stored in a tightly sealed container.[9]

Focus Area 2: Buchwald-Hartwig Amination

This modern palladium-catalyzed cross-coupling reaction is an excellent method for forming C-N bonds, especially for substrates where traditional methods fail.[4][12]

dot

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_Complex Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OA_Complex + Ar-X Amido_Complex Amido Complex (Ar-Pd(II)-NR'R'')L₂ OA_Complex->Amido_Complex + HNR'R'' - HX (via Base) Amido_Complex:s->Pd0:w Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination Ar-X (3-Halopyridine) Ar-X (3-Halopyridine) Ar-X (3-Halopyridine)->OA_Complex Amine + Base Amine + Base Amine + Base->Amido_Complex

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

❓ Question 4: My Buchwald-Hartwig amination of 3-bromopyridine is sluggish or fails completely. What should I troubleshoot?

💡 Answer: The success of this catalytic reaction hinges on the synergy between the palladium source, the ligand, the base, and the solvent. Failure often points to an issue with one of these components.

  • Causality (Catalyst & Ligand): The electronic and steric properties of the phosphine ligand are paramount. For electron-deficient heteroaryl halides like 3-bromopyridine, bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) are often required to promote the rate-limiting reductive elimination step.[13] The Pd(0) active catalyst can also be sensitive to air and moisture.

    • Troubleshooting:

      • Ensure all reagents and the solvent are anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon).

      • Screen different ligands. If using a simple ligand like P(t-Bu)₃ is failing, switch to a more advanced biarylphosphine ligand.

      • Use a pre-catalyst (e.g., Pd(OAc)₂) which is more stable to air than many Pd(0) sources.

  • Causality (Base): The base's role is to deprotonate the amine (or the amine-catalyst complex) to form the palladium-amido intermediate.[4] The base must be strong enough to do this but not so strong that it degrades the substrate or ligand.

    • Troubleshooting:

      • Sodium tert-butoxide (NaOtBu) is a common and effective base for this transformation.

      • If NaOtBu is failing, consider other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃), as the cation can have a significant effect on the reaction rate.

Optimized Laboratory Protocol: Hofmann Rearrangement

This protocol is adapted from the robust and well-vetted procedure published in Organic Syntheses, providing a reliable method for achieving high yields of pure this compound.[1]

Step-by-Step Methodology
  • Preparation of Sodium Hypobromite Solution:

    • In a 2-liter beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g (1.87 moles) of sodium hydroxide in 800 mL of water.

    • Once the solution is cooled, slowly add 95.8 g (0.6 mole) of bromine with continuous stirring, ensuring the temperature is maintained at or below 0°C.

  • Reaction with Nicotinamide:

    • To the cold hypobromite solution, add 60 g (0.49 mole) of finely powdered nicotinamide all at once with vigorous stirring.

    • Continue stirring in the ice bath for 15 minutes, by which time the solution should become clear.

  • Rearrangement:

    • Replace the ice-salt bath with a water bath pre-heated to 75°C.

    • Heat the reaction mixture to 70-75°C and maintain this temperature with stirring for 45 minutes.

  • Work-up and Extraction:

    • Cool the solution to room temperature.

    • Saturate the solution with approximately 170 g of sodium chloride (NaCl) to salt out the product.

    • Extract the product with diethyl ether. For best results, use a continuous liquid-liquid extractor for 15-20 hours.

    • Dry the combined ether extracts over 4-5 g of anhydrous sodium hydroxide pellets.

  • Isolation of Crude Product:

    • Filter the dried ether solution and remove the ether by distillation on a steam bath.

    • The residue will crystallize upon cooling, yielding 39-41 g (85-89%) of crude, dark red this compound.

  • Purification/Recrystallization:

    • Dissolve the crude product in a mixture of 320 mL of benzene (or toluene) and 80 mL of ligroin.

    • Heat the solution on a steam bath and add 5 g of activated carbon (Norit) and 2 g of sodium hydrosulfite. Maintain heat for 20 minutes.

    • Filter the hot solution by gravity. Allow the filtrate to cool slowly to room temperature, then chill overnight in a refrigerator.

    • Collect the white crystals by gravity filtration (Note: 3-AP is hygroscopic and can liquefy if suction filtration is used).[1]

    • Wash the crystals with a small amount of cold ligroin and dry in a vacuum desiccator.

    • Expected Yield: 30-33 g (65-71% overall yield) of pure, white this compound, m.p. 63-64°C.[1]

References
  • Allen, C. F. H.; Wolf, C. N. This compound. Organic Syntheses1950, 30, 3. DOI: 10.15227/orgsyn.030.0003. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Comprehensive Overview. [Link]
  • Wikipedia. This compound. [Link]
  • Google Patents.
  • Suvchem Laboratory Chemicals. This compound (FOR SYNTHESIS)
  • University of Calgary. Chichibabin reaction. [Link]
  • Wikipedia. Chichibabin reaction. [Link]
  • Grokipedia. Chichibabin reaction. [Link]
  • Loba Chemie.
  • Google Patents. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Chemistry Notes.
  • Nanyang Technological University. Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. [Link]
  • ResearchGate. Synthesis of this compound. [Link]
  • Wikipedia.
  • ResearchGate.
  • Chemistry LibreTexts. Chichibabin Reaction. [Link]
  • ResearchGate. Optimization of the reaction condition between N-aminopyridine 3a and acetic acid 4a. [Link]
  • Google Patents.
  • Royal Society of Chemistry.
  • ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • SciELO. A simple synthesis of aminopyridines: use of amides as amine source. [Link]
  • nptel.ac.in. Chichibabin Reaction. [Link]
  • YouTube. Chichibabin Amination Reaction Full Detailed Reaction Mechanism. [Link]
  • Organic Syntheses. 2,3-diaminopyridine. [Link]

Sources

Technical Support Center: 3-Aminopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for troubleshooting reactions involving 3-Aminopyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when working with this versatile reagent. Here, we provide in-depth, field-proven insights and solutions to ensure the success of your experiments.

Troubleshooting Guide: Common this compound Reaction Failures

This section addresses specific issues you might be facing in the lab. Each question is followed by a detailed explanation of potential causes and actionable steps to resolve the problem.

Q1: Why is my reaction yield with this compound consistently low?

Low yields in reactions involving this compound can often be traced back to several key factors, ranging from reagent quality to reaction conditions.

Possible Cause 1: Reagent Purity and Decomposition

This compound can degrade over time, especially if not stored correctly. It is susceptible to oxidation and can absorb moisture and carbon dioxide from the atmosphere, leading to the formation of impurities that can interfere with the reaction. The purity of other reagents, such as your electrophile or catalyst, is also critical.

Solution:

  • Verify Purity: Always use freshly purchased this compound or purify older batches. Purity can be checked by measuring its melting point (62-65 °C) or by analytical techniques like NMR or GC-MS.

  • Proper Storage: Store this compound in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place to prevent degradation.

Possible Cause 2: Inappropriate Base or Reaction pH

The basicity of this compound (pKa of the pyridinium ion is ~6.0) is a crucial factor. The reaction medium's pH can significantly affect its nucleophilicity. If the reaction medium is too acidic, the pyridine nitrogen will be protonated, deactivating the ring. Conversely, the amino group's nucleophilicity is pH-dependent.

Solution:

  • Base Selection: For reactions where the amino group acts as the nucleophile, a non-nucleophilic base is often required to deprotonate it without competing in the reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. The choice of base should be tailored to the specific reaction. For instance, in amide couplings, a hindered base like DIPEA is often preferred.

  • pH Monitoring: If possible, monitor the pH of your reaction. For many reactions, maintaining a slightly basic to neutral pH is optimal.

Possible Cause 3: Competing Side Reactions

This compound has two nucleophilic centers: the amino group (N1) and the pyridine ring nitrogen (N3). This can lead to competing N-alkylation or N-acylation at either site, depending on the electrophile and reaction conditions.

Solution:

  • Protecting Groups: If selectivity is an issue, consider using a protecting group for the more reactive site. For example, the amino group can be protected as a carbamate (e.g., Boc) to direct reactions to the pyridine nitrogen.

  • Solvent Choice: The solvent can influence the selectivity. Aprotic polar solvents like DMF or acetonitrile often favor reaction at the amino group, while nonpolar solvents might favor reaction at the pyridine nitrogen under certain conditions.

Q2: I am observing multiple unexpected spots on my TLC plate. What are the likely side products?

The formation of multiple products is a common issue and often points to the dual reactivity of this compound or decomposition.

Possible Side Products:

  • N1 and N3 Disubstitution: The electrophile may have reacted at both the amino group and the pyridine nitrogen, especially if an excess of the electrophile is used.

  • Oligomerization/Polymerization: this compound can potentially react with itself or the product under certain conditions, leading to oligomeric or polymeric materials.

  • Oxidation Products: If the reaction is not performed under an inert atmosphere, oxidation of the aminopyridine ring can occur, leading to colored impurities.

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and resolve the issue of multiple side products.

G cluster_0 Troubleshooting Multiple Side Products cluster_1 Condition Modifications start Multiple Spots on TLC check_reagents 1. Check Reagent Purity (NMR, GC-MS) start->check_reagents check_stoichiometry 2. Verify Stoichiometry check_reagents->check_stoichiometry If reagents are pure check_atmosphere 3. Ensure Inert Atmosphere check_stoichiometry->check_atmosphere If stoichiometry is correct modify_conditions 4. Modify Reaction Conditions check_atmosphere->modify_conditions If atmosphere is inert lower_temp Lower Temperature modify_conditions->lower_temp change_solvent Change Solvent modify_conditions->change_solvent use_pg Use Protecting Group modify_conditions->use_pg end_node Optimized Reaction lower_temp->end_node change_solvent->end_node use_pg->end_node

Caption: A decision-making workflow for troubleshooting the formation of multiple side products in this compound reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify this compound?

If you suspect the purity of your this compound is compromised, purification can be achieved through several methods.

  • Recrystallization: This is often the most effective method. Suitable solvent systems include toluene, benzene, or a mixture of ethanol and water. The choice of solvent will depend on the impurities present.

  • Sublimation: For small quantities, vacuum sublimation can yield very pure material.

  • Column Chromatography: While possible, it can be challenging due to the basic nature of this compound. It is recommended to use a silica gel column treated with a small amount of a basic modifier like triethylamine in the eluent to prevent streaking.

Q2: How do I choose the right solvent for my this compound reaction?

The choice of solvent is critical and depends on the specific reaction type.

Reaction TypeRecommended SolventsRationale
Amide Coupling DMF, DCM, AcetonitrileAprotic solvents that are good at solvating the coupling reagents and starting materials.
Suzuki Coupling Dioxane/Water, Toluene, DMEOften requires a mixture of an organic solvent and water to dissolve both the organic and inorganic reagents.
Buchwald-Hartwig Amination Toluene, Dioxane, THFAprotic solvents that are stable to the reaction conditions and effectively dissolve the catalyst and ligands.
Q3: What are the key safety considerations when working with this compound?

This compound is a toxic compound and should be handled with care.

  • Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin. It can affect the central nervous system.

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Disposal: Dispose of waste containing this compound according to your institution's hazardous waste disposal guidelines.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol provides a general guideline for the acylation of the amino group.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq) and a suitable aprotic solvent (e.g., DCM or THF).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) or DIPEA (1.2 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Electrophile Addition: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

  • This compound Properties and Safety Information.
  • Strategic Applications of Pyridine and Its Derivatives in Organic Synthesis. Chemical Reviews, American Chemical Society. [Link]

Technical Support Center: 3-Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Aminopyridine synthesis. This guide is designed to provide in-depth, field-proven insights into the common challenges and impurities encountered during the synthesis of this critical intermediate. As Senior Application Scientists, we understand that success in synthesis is not just about following a protocol but about anticipating and resolving issues rooted in chemical principles. This resource is structured in a question-and-answer format to directly address the practical problems you may face at the bench.

Frequently Asked Questions (FAQs): General Impurities

Q1: I have an unexpected peak in my crude NMR/LC-MS analysis after synthesizing this compound. What are the most common impurities I should consider?

A1: The impurity profile of this compound is highly dependent on the synthetic route employed. However, some general impurities are frequently observed across different methods:

  • Unreacted Starting Materials: This is the most straightforward impurity to identify. For instance, in the Hofmann rearrangement, you might see residual nicotinamide.

  • Isomeric Aminopyridines: Depending on the selectivity of your reaction (e.g., Chichibabin amination), you may form 2-aminopyridine or 4-aminopyridine isomers.

  • Over-aminated or Dimeric Products: Side reactions can lead to the formation of dipyridylamines or other coupled products, especially under harsh conditions.

  • Solvent Adducts or Residual Solvents: Ensure your purification and drying methods are adequate to remove solvents like ether, benzene, or ligroin, which are sometimes used in workups.[1]

  • Water: this compound is somewhat hygroscopic and can absorb atmospheric moisture, which may affect melting point and analytical results.[1]

Q2: My final product has a dark red or yellow coloration, but the literature reports it as a white or colorless solid. What causes this?

A2: Discoloration is a common issue and typically points to the presence of minor, highly colored impurities. These can arise from:

  • Oxidation: Aminopyridines can be susceptible to air oxidation, forming colored byproducts over time. Storing the material under an inert atmosphere (N₂ or Ar) can mitigate this.

  • Trace Metal Impurities: If metal catalysts were used (e.g., copper sulfate in older amination methods), residual metals can form colored complexes.[1][2]

  • Polymeric Byproducts: High temperatures or prolonged reaction times can sometimes lead to the formation of small amounts of polymeric material.

A common purification step to address color is treatment with activated carbon (Norit) and a mild reducing agent like sodium hydrosulfite during recrystallization.[1]

Troubleshooting Guide: Route-Specific Impurities

This section delves into the specific impurities associated with the most common synthetic pathways to this compound.

Route 1: Hofmann Rearrangement of Nicotinamide

The Hofmann rearrangement is a widely used method for converting nicotinamide to this compound using reagents like bromine in sodium hydroxide (forming sodium hypobromite in situ) or sodium hypochlorite.[1][3][4][5]

Q3: My yield is low, and I've isolated a significant amount of a white, insoluble solid from my Hofmann rearrangement reaction. What is it?

A3: This is almost certainly N,N'-di(pyridin-3-yl)urea . This is the most common and troublesome byproduct in this synthesis.

  • Causality (Why it forms): The key intermediate in the Hofmann rearrangement is a pyridyl isocyanate.[3][5] While this isocyanate is intended to hydrolyze to form the amine, it is also a potent electrophile. If it encounters a molecule of the this compound product (a nucleophile) before it reacts with water, a nucleophilic addition occurs, forming the highly stable and often insoluble urea derivative.[6]

Q4: How can I prevent the formation of N,N'-di(pyridin-3-yl)urea and improve my yield of this compound?

A4: Controlling the reaction to favor hydrolysis of the isocyanate intermediate is key.

  • Temperature Control: Maintain strict temperature control, especially during the addition of nicotinamide and the subsequent heating phase. The reaction is typically heated to around 70-75°C for a specific duration (e.g., 45 minutes).[1] Deviations can promote side reactions.

  • Reagent Stoichiometry and Addition: Ensure precise stoichiometry of the hypohalite solution. Adding the nicotinamide portion-wise or as a fine powder can sometimes help maintain a more controlled reaction environment.[1]

  • Dilution: Running the reaction at a slightly higher dilution can disfavor the bimolecular reaction between the isocyanate and the amine product, which leads to the urea byproduct.

The diagram below illustrates the critical branch point in the Hofmann rearrangement leading to either the desired product or the urea impurity.

Hofmann_Impurity_Formation cluster_main Hofmann Rearrangement Pathway Nicotinamide Nicotinamide N_Bromoamide N-Bromoamide Intermediate Nicotinamide->N_Bromoamide + NaOBr Isocyanate Pyridyl Isocyanate (Key Intermediate) N_Bromoamide->Isocyanate Rearrangement Product This compound (Desired Product) Isocyanate->Product + H₂O (Hydrolysis) [FAVORED PATH] Impurity N,N'-di(pyridin-3-yl)urea (Impurity) Isocyanate->Impurity + this compound [SIDE REACTION]

Caption: Formation of this compound vs. Urea Impurity.

Route 2: Amination of 3-Halopyridines

This classical route involves the nucleophilic substitution of a halogen (typically Br or Cl) at the 3-position of the pyridine ring with an ammonia source.[1][2] Modern variations may use palladium or copper catalysts.

Q5: I'm attempting to synthesize this compound from 3-bromopyridine and ammonia, but my reaction is incomplete, and I see multiple products. What are the likely impurities?

A5: Besides unreacted 3-bromopyridine, the primary side products in this reaction are:

  • Di(pyridin-3-yl)amine: This forms when the this compound product acts as a nucleophile and reacts with another molecule of 3-bromopyridine. This is more common at higher temperatures or if the concentration of ammonia is too low.

  • Positional Isomers: If your starting 3-bromopyridine is contaminated with 2- or 4-bromopyridine, you will inevitably form the corresponding 2- and 4-aminopyridine isomers, which can be difficult to separate.

  • Hydroxypyridines: If water is present under the reaction conditions (especially at high temperatures in sealed tubes), hydrolysis of the halopyridine can occur, leading to 3-hydroxypyridine.

Q6: How can I optimize the amination of 3-halopyridines to maximize the yield of the desired monomeric amine?

A6: The key is to favor the reaction with your primary amine source (ammonia) over side reactions.

  • Excess Ammonia: Use a large excess of ammonia. This increases the probability that the 3-halopyridine will react with ammonia rather than the this compound product.

  • Catalyst Choice: For more challenging substrates, modern cross-coupling reactions like the Buchwald-Hartwig amination can offer higher selectivity and yields under milder conditions, though catalyst removal becomes a new consideration.

  • Purity of Starting Material: Always verify the isomeric purity of your starting 3-halopyridine by GC or NMR before starting the reaction. The synthesis of pure 3-halopyridines can be challenging itself.[7][8][9][10]

The workflow below outlines a general approach to identifying an unknown impurity during synthesis.

Impurity_Troubleshooting_Workflow Start Unexpected Peak in Crude Analysis (LCMS/GCMS) Check_MW Determine Molecular Weight (from MS data) Start->Check_MW Compare_SM Compare MW to Starting Materials & Reagents Check_MW->Compare_SM Match Match? Compare_SM->Match Hypothesize Hypothesize Side Reaction (Dimerization, Urea, etc.) Check_DB Search Literature for Known Byproducts of Reaction Hypothesize->Check_DB Isolate Isolate Impurity (Prep-HPLC / Column) Check_DB->Isolate Characterize Characterize Structure (NMR, HRMS) Isolate->Characterize Result_Unknown Structure Confirmed Characterize->Result_Unknown Result_Known Impurity Identified Match->Hypothesize No Match->Result_Known Yes

Caption: General Workflow for Impurity Identification.

Protocols for Purification

Protocol 1: Recrystallization for Removal of Color and General Impurities

This protocol is adapted from established methods for purifying crude this compound.[1]

  • Dissolution: Dissolve the crude this compound (e.g., 40 g) in a suitable hot solvent mixture. A mixture of benzene (320 ml) and ligroin (80 ml) is classic, but toluene can be substituted for benzene for safety reasons.

  • Decolorization: To the hot solution, add activated carbon (Norit, ~5 g) and sodium hydrosulfite (~2 g). The hydrosulfite helps reduce colored oxidized species.

  • Hot Filtration: Heat the mixture on a steam bath for approximately 20 minutes. Perform a hot gravity filtration to remove the activated carbon and other insoluble materials.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then chill in a refrigerator or ice bath overnight to maximize crystal formation.

  • Isolation: Collect the crystals by gravity filtration. Suction filtration is often avoided as the compound can liquefy under vacuum due to its hygroscopic nature.[1]

  • Washing & Drying: Wash the crystals on the filter with a small amount of cold ligroin or hexane to remove residual soluble impurities. Dry the purified crystals in a vacuum desiccator.

Table 1: Comparison of Crude vs. Purified this compound

PropertyCrude ProductAfter Recrystallization
Appearance Dark red to yellow crystalsWhite to light-yellow crystals
Melting Point 61–63°C63–64°C
Purity (Typical) 85–95%>99%

(Data based on typical results from literature procedures)[1][11]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Comprehensive Overview.
  • Allen, C. F. H., and Wolf, C. N. (1950). This compound. Organic Syntheses, Coll. Vol. 4, p.45; Vol. 30, p.3. [Link]
  • Chemistry Notes. (2022).
  • Chemist Wizards. Hoffmann Rearrangement. [Link]
  • Google Patents. (CN107011255A). A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Google Patents. (CN111170937A).
  • Wikipedia. Hofmann rearrangement. [Link]
  • MDPI. (2025).
  • Wikipedia. Chichibabin reaction. [Link]
  • ResearchGate. Synthesis of this compound. [Link]
  • Science. (2022).
  • National Institutes of Health (NIH). (2022).
  • Eureka | Patsnap. Synthesis process of this compound. [Link]
  • ChemRxiv. (2022).
  • National Institutes of Health (NIH). (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. [Link]
  • ResearchGate. (2022).
  • PubMed. (2022).

Sources

Technical Support Center: A Guide to Preventing Degradation of 3-Aminopyridine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Aminopyridine. This guide is designed for researchers, scientists, and drug development professionals who rely on the stability and purity of this compound solutions for accurate and reproducible experimental results. As a critical intermediate in pharmaceuticals, agrochemicals, and dyes, ensuring the integrity of this compound in solution is paramount.[1][2] This document provides in-depth technical information, field-proven protocols, and troubleshooting advice to help you mitigate degradation and maintain the quality of your solutions.

Section 1: Understanding this compound Degradation

The stability of this compound in solution is compromised primarily by two key pathways: oxidation and photodegradation . The molecule's structure, featuring an amino group on a pyridine ring, is susceptible to chemical changes when exposed to certain environmental factors.[1][3][4]

1.1. The Core Mechanisms of Degradation

  • Oxidation: The amino group (-NH₂) makes the pyridine ring electron-rich, rendering it susceptible to attack by oxidizing agents.[5] This can include dissolved oxygen in solvents, peroxide contaminants, or metal ions that can catalyze oxidation reactions. Oxidation often leads to the formation of colored byproducts, such as N-oxides or polymeric materials, which are common indicators of degradation.[6] A study on the related compound 3,4-diaminopyridine showed that oxidative stress, particularly from hydrogen peroxide, is a major degradation pathway, leading to the formation of N-oxide and nitro-pyridine derivatives.[6]

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate degradation reactions.[2][3] This process can lead to complex chemical transformations and a loss of compound potency. While specific studies on this compound are limited, research on related pyridine compounds confirms their susceptibility to photocatalytic degradation.[7]

1.2. Accelerating Factors

Several conditions can accelerate the degradation of this compound in solution:

  • Air/Oxygen Exposure: The presence of dissolved oxygen is a primary driver for oxidation.

  • Light Exposure: Direct sunlight or ambient lab lighting can trigger photochemical reactions.[2][3]

  • Incompatible pH: Extreme pH values can catalyze hydrolysis or other degradation reactions. Kinetic studies on the oxidation of this compound show a strong dependence on pH.[5]

  • Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation.

  • High Temperatures: Elevated temperatures increase the rate of all chemical reactions, including degradation.[4]

Below is a conceptual diagram illustrating the primary sites on the this compound molecule that are vulnerable to degradation.

G cluster_molecule This compound Molecule cluster_stressors Degradation Stressors mol N / C---C /  / C---C---C-NH2 / C | H O2 Oxidizing Agents (O2, Peroxides) O2->mol Oxidative Attack on Amino Group & Ring Light UV/Visible Light Light->mol Photodegradation pH Incompatible pH Heat High Temperature

Caption: Key degradation stressors for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow/brown. What happened and is it still usable? A color change is a common visual indicator of oxidative degradation. The colored species are typically oxidized derivatives or polymers. While the solution may still contain some active this compound, its purity is compromised. For quantitative and sensitive applications, it is strongly recommended to discard the colored solution and prepare a fresh batch following the protocols in Section 3.

Q2: What is the best solvent for preparing a this compound stock solution? this compound is soluble in water, ethanol, and benzene.[8] For many biological applications, water or DMSO are common choices.[9] The key to stability is not just the solvent itself, but its quality. Always use high-purity, deoxygenated solvents. If using water, employ HPLC-grade water that has been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen.

Q3: How long can I store a this compound stock solution? The shelf-life depends heavily on the storage conditions. A properly prepared stock solution (deoxygenated solvent, protected from light, stored at low temperature) can be stable for several weeks to months. However, for critical applications, it is best practice to prepare fresh solutions. A stability study on the related compounds 4-aminopyridine and 3,4-diaminopyridine in capsule form showed they were stable for at least 6 months at room temperature or under refrigeration.[10]

Q4: Is it necessary to protect my solutions from light? Yes. Material Safety Data Sheets (MSDS) for this compound explicitly list direct sunlight as a condition to avoid.[3][4] To prevent photodegradation, always store solutions in amber vials or wrap clear containers in aluminum foil. Work with the solution in a fume hood with the sash lowered to minimize exposure to ambient light.

Q5: Can I filter-sterilize a this compound solution? Yes, filter sterilization using a 0.22 µm syringe filter is the recommended method for removing microbial contamination. Autoclaving is not recommended as the high temperatures can accelerate thermal degradation.

Section 3: Proactive Stability Protocols

Adhering to best practices during solution preparation and storage is the most effective way to prevent degradation.

Protocol 3.1: Preparation of a Stabilized this compound Stock Solution

This protocol outlines the steps for preparing a 100 mM stock solution in deoxygenated water, a common solvent for biological experiments.

Materials:

  • This compound (high-purity grade)

  • HPLC-grade water

  • Nitrogen or Argon gas source

  • Sterile, amber glass vial with a screw cap

  • Analytical balance and weighing paper

  • Spatula

  • Magnetic stirrer and stir bar

Procedure:

  • Deoxygenate the Solvent: Place a desired volume of HPLC-grade water (e.g., 10 mL) in a flask. Insert a long needle or pipette connected to a nitrogen or argon gas line. Bubble the inert gas through the solvent for at least 15-20 minutes to displace dissolved oxygen.

  • Weigh the Compound: Accurately weigh out the required amount of this compound. For a 10 mL solution of 100 mM, you will need 94.11 mg (Molecular Weight: 94.11 g/mol ).[1] Perform this step quickly to minimize exposure to air and moisture.[3]

  • Dissolution: Add the magnetic stir bar to your deoxygenated water. While gently stirring, add the weighed this compound powder to the solvent.

  • Complete Dissolution: Cap the flask and continue stirring until the solid is completely dissolved. If necessary, you can briefly and gently warm the solution, but avoid high temperatures.

  • Transfer and Store: Transfer the final solution into a sterile, amber glass vial. Purge the headspace of the vial with the inert gas before sealing it tightly.

  • Label and Store: Clearly label the vial with the compound name, concentration, date of preparation, and your initials. Store immediately under the recommended conditions (see Table 1).

Protocol 3.2: Recommended Storage and Handling Procedures

Consistent and proper storage is crucial for maintaining the integrity of your this compound solutions.

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated) or -20°C (Frozen)Low temperatures slow down the rate of chemical degradation.[11]
Atmosphere Inert Gas Headspace (Nitrogen/Argon)Minimizes exposure to oxygen, preventing oxidative degradation.[8]
Light Exposure Protect from Light (Amber Vials / Foil)Prevents light-induced photodegradation.[3][4]
Container Type Tightly Sealed Glass Vials (Amber)Prevents solvent evaporation and contamination from air.[3][4]
Handling Work under a fume hood.Minimizes inhalation risk and exposure to ambient lab conditions.

Section 4: Troubleshooting Guide

Even with careful preparation, issues can arise. This section provides a systematic approach to identifying and resolving common problems related to this compound degradation.

G start Experiment Yields Unexpected Results check_solution Inspect 3-AP Solution: - Color Change? - Precipitate? start->check_solution yes_degraded Visual Signs of Degradation Present check_solution->yes_degraded Yes no_degraded No Visual Signs check_solution->no_degraded No prepare_fresh Action: Discard old solution. Prepare fresh stock (Protocol 3.1). yes_degraded->prepare_fresh qc_test Perform QC Check: - UV-Vis Scan - HPLC Analysis no_degraded->qc_test qc_fail QC Fails: (Unexpected peaks, shifted λmax) qc_test->qc_fail Fail qc_pass QC Passes: Solution is likely stable. qc_test->qc_pass Pass qc_fail->prepare_fresh troubleshoot_other Troubleshoot other experimental variables. qc_pass->troubleshoot_other

Caption: Troubleshooting workflow for this compound solution stability.

Troubleshooting Table
SymptomProbable CauseRecommended Action
Solution is yellow/brown Oxidative Degradation: Exposure to air (oxygen) during preparation or storage.Discard the solution. Prepare a fresh solution using deoxygenated solvents and an inert gas headspace as per Protocol 3.1.
Precipitate forms in a stored solution Degradation/Solubility Issue: Formation of insoluble degradation products or change in solubility due to temperature fluctuations.Warm the solution gently to see if the precipitate redissolves. If it does not, it is likely a degradation product. Discard and prepare a fresh solution.
Loss of biological activity in an assay Chemical Degradation: The concentration of active this compound has decreased due to oxidation or photodegradation.Confirm degradation using an analytical method (e.g., HPLC). Prepare a fresh solution and re-run the experiment. Always use freshly prepared or properly stored solutions for sensitive assays.
Unexpected peaks in HPLC chromatogram Formation of Degradation Products: The solution is no longer pure.Identify degradation products if possible (e.g., by LC-MS).[6][12] Discard the solution and review preparation and storage procedures to identify the source of degradation.
Protocol 4.1: Quality Control Check using HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing the purity of a this compound solution.[12][13]

Objective: To separate this compound from its potential degradation products and quantify its concentration.

Example HPLC Method (based on literature for aminopyridines): [13]

  • Column: C18 bonded phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate with pH adjustment). A published method for the related 3,4-diaminopyridine uses 10 volumes of acetonitrile and 90 volumes of an aqueous solution of sodium octanesulfonate and ammonium acetate, with pH adjusted to 1.9 with trifluoroacetic acid.[13]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength appropriate for this compound (determine the λmax by scanning a fresh, pure sample).

  • Procedure:

    • Prepare a fresh standard solution of this compound at a known concentration.

    • Inject the standard to determine the retention time and peak area.

    • Inject your test solution (the stored stock).

    • Analysis: Compare the chromatograms. The appearance of new peaks or a significant decrease in the peak area of this compound in your test sample indicates degradation.

References

  • Oxidation and cleavage of this compound adenine dinucleotide phosphate with periodate.
  • This compound Safety D
  • This compound MSDS.Loba Chemie.
  • Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of this compound by Peroxomonosulfuric Acid.
  • This compound (FOR SYNTHESIS) Safety Data Sheet.
  • This compound 462-08-8 wiki.Guidechem.
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.Journal of Organic Chemistry.
  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degrad
  • This compound Safety D
  • This compound: A Comprehensive Overview.NINGBO INNO PHARMCHEM CO.,LTD.
  • HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions.
  • Safe handling and storage procedures for aminopyridines.BenchChem.
  • Preparation method of this compound.
  • Synthesis of this compound.
  • Flow Hydrodediazoniation of Arom
  • This compound.Pipzine Chemicals.
  • Exploring the Chemical Frontier: Photochemical C3-Amination of Pyridines and the Role of this compound.NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound 99%.Sigma-Aldrich.
  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules.International Journal of Pharmaceutical Compounding.
  • Chemical stability of 4-aminopyridine capsules.
  • A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO2) photocatalysis.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.International Journal of Innovative Research in Medical and Pharmaceutical Sciences.
  • This compound.Organic Syntheses.
  • This compound.
  • This compound.Wikipedia.
  • Amino acid stabilizers for water soluble diazonium compound condensation products.
  • 4-Aminopyridine.Tocris Bioscience.
  • Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegrad
  • List of stabilizers together with their mechanism of stabilization.
  • 4-Aminopyridine Potassium Channel inhibitor.Selleck Chemicals.

Sources

addressing 3-Aminopyridine solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Aminopyridine Solubility

Welcome to the technical support guide for this compound (3-AP). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered when preparing aqueous solutions of 3-AP. Our goal is to provide you with the foundational knowledge and practical steps to ensure your experiments are successful, repeatable, and built on a solid methodological footing.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for this compound's limited solubility in neutral aqueous buffers?

This compound is a weakly basic organic compound. Its structure consists of a pyridine ring, which is aromatic, and an amino group (-NH₂). While the amino and pyridine nitrogen atoms can participate in hydrogen bonding, which contributes to its moderate water solubility, the overall molecule is not sufficiently polar to dissolve freely at high concentrations in neutral water[1][2][3]. At a neutral pH of 7, the compound exists predominantly in its uncharged, free base form. This form is less soluble than its protonated (charged) counterpart because it cannot form strong ion-dipole interactions with water molecules.

Q2: How does pH manipulation improve the solubility of this compound?

The key to enhancing the aqueous solubility of 3-AP lies in understanding its acid-base chemistry. This compound has two nitrogen atoms that can be protonated, but the pyridine ring nitrogen is the more basic of the two. The pKa of the conjugate acid of this compound (3-aminopyridinium) is approximately 6.04[4][5].

The Henderson-Hasselbalch equation dictates the ratio of the protonated (conjugate acid, BH⁺) to the deprotonated (free base, B) form of the molecule.

pH = pKa + log([B]/[BH⁺])

To increase solubility, the goal is to maximize the concentration of the protonated, charged form (3-aminopyridinium ion). This is achieved by lowering the pH of the solution to a value below the pKa. When the pH is approximately two units below the pKa (e.g., pH ≈ 4), over 99% of the 3-AP molecules will be in the highly soluble, protonated form. This principle of increasing the charge of a molecule to enhance its interaction with polar solvents like water is a cornerstone of pharmaceutical formulation[3].

Visualizing the pH-Solubility Relationship

The following diagram illustrates how adjusting the pH below the pKa of this compound shifts the equilibrium towards the more soluble protonated species.

G cluster_0 pH > pKa (e.g., pH 7.4) cluster_1 pH < pKa (e.g., pH 4.0) insoluble This compound (B) (Free Base) Low Solubility soluble 3-Aminopyridinium (BH⁺) (Protonated Cation) High Solubility insoluble->soluble Equilibrium pka_node pKa ≈ 6.04 ph_adjust_down Add Acid (e.g., HCl) Decrease pH ph_adjust_down->soluble Shifts Equilibrium (Favors Protonation) ph_adjust_up Add Base (e.g., NaOH) Increase pH ph_adjust_up->insoluble Shifts Equilibrium (Favors Free Base)

Caption: pH-dependent equilibrium of this compound and its soluble form.

Q3: What is the optimal pH range for dissolving this compound and what buffers should I use?

For maximal solubility, the pH of your aqueous buffer should be at least one to two units below the pKa of ~6.04. Therefore, a pH range of 4.0 to 5.0 is recommended .

Recommended Buffers:

  • Acetate Buffer (pH 3.6 - 5.6): An excellent choice as its buffering range is ideal for protonating 3-AP.

  • Citrate Buffer (pH 3.0 - 6.2): Provides a wider range and is commonly used in biological and pharmaceutical formulations.

  • Phosphate Buffer (pH 5.8 - 8.0): While commonly used, be cautious. If your target pH is near 6.0, the buffering capacity will be strong, but you will be close to the pKa of 3-AP, which may not guarantee complete dissolution at high concentrations. It is more suitable if the final experimental pH needs to be closer to neutral after dilution of an acidified stock.

Avoid using buffers like Tris or HEPES for initial dissolution, as their buffering ranges are well above the pKa of 3-AP and will maintain it in its less soluble free base form.

Q4: I've adjusted the pH, but my compound is still not dissolving. What are my next steps?

If solubility issues persist even after acidification, consider the following troubleshooting steps, which are also outlined in the workflow diagram below.

  • Verify pH: Use a calibrated pH meter to confirm the actual pH of your solution. Do not rely on theoretical calculations alone.

  • Increase Volume: The concentration you are targeting may exceed the solubility limit, even in an acidified solution. Try reducing the concentration by increasing the solvent volume.

  • Gentle Heating: Gently warm the solution to 30-40°C while stirring. Increased temperature can enhance the rate of dissolution and solubility. However, be cautious and verify the thermal stability of 3-AP if prolonged heating is required[5].

  • Sonication: Use a bath sonicator to provide mechanical energy, which can help break up solid aggregates and accelerate dissolution.

  • Use the Hydrochloride Salt: If you are starting with the free base form of 3-AP, consider purchasing the hydrochloride (HCl) salt of this compound[6]. This salt form is already protonated and will readily dissolve in water or neutral buffers, saving you the acidification step.

Troubleshooting Workflow: Dissolving this compound

This flowchart provides a systematic approach to addressing solubility challenges.

G start Start: Weigh this compound (Free Base) add_buffer Add acidic buffer (pH 4-5) or acidified water start->add_buffer stir Stir/Vortex at Room Temp add_buffer->stir dissolved Completely Dissolved? stir->dissolved success Success: Solution Ready for Use (Adjust pH if needed) dissolved->success Yes troubleshoot Troubleshooting Required dissolved->troubleshoot No heat_sonicate Apply Gentle Heat (30-40°C) and/or Sonicate troubleshoot->heat_sonicate dissolved2 Completely Dissolved? heat_sonicate->dissolved2 dissolved2->success Yes reassess Re-assess Concentration dissolved2->reassess No dilute Is concentration too high? Dilute with more acidic buffer reassess->dilute dissolved3 Completely Dissolved? dilute->dissolved3 dissolved3->success Yes use_salt Final Option: Use this compound HCl salt for direct dissolution dissolved3->use_salt No

Caption: Systematic workflow for troubleshooting this compound solubility.

Experimental Protocol: Preparation of a 100 mM this compound Aqueous Stock Solution

This protocol describes a reliable method for preparing a high-concentration stock solution of 3-AP free base.

Materials:

  • This compound (free base, MW = 94.11 g/mol )

  • Deionized water

  • 1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Volumetric flasks and magnetic stirrer

Procedure:

  • Calculate Mass: To prepare 10 mL of a 100 mM solution, you will need:

    • 0.1 mol/L * 0.010 L * 94.11 g/mol = 0.0941 g (94.1 mg) of this compound.

  • Initial Slurry: Weigh 94.1 mg of 3-AP and add it to a 10 mL volumetric flask. Add approximately 7 mL of deionized water. The compound will likely not dissolve and will form a slurry.

  • Acidification: While stirring, add 1 M HCl dropwise to the slurry. Monitor the solution's appearance. As the pH drops, the solid will begin to dissolve.

  • pH Monitoring: Use the pH meter to monitor the pH. Continue adding HCl until all the solid has dissolved and the pH is stable in the range of 4.0 - 4.5 . This ensures complete protonation.

  • Final Volume Adjustment: Once the 3-AP is fully dissolved, carefully add deionized water to bring the final volume to the 10 mL mark on the volumetric flask.

  • Sterilization and Storage: If required for cell culture or other sterile applications, filter the final solution through a 0.22 µm syringe filter. Store the stock solution at 4°C. For long-term storage, aliquoting and freezing at -20°C is recommended.

Self-Validation: The clarity of the final solution at a verified acidic pH is the primary indicator of a successful protocol. If precipitation occurs upon storage, it may indicate that the pH has shifted or the concentration is too high for the storage temperature.

Data Summary

The table below summarizes the key physicochemical properties of this compound relevant to its solubility.

PropertyValueSource
Molecular Weight 94.11 g/mol [2][4][5]
Appearance White to light yellow crystalline powder[1][5]
pKa (Conjugate Acid) ~6.04 (at 25°C)[4][5]
Melting Point 60-63 °C[4]
Water Solubility Reported as >1000 g/L, but highly pH dependent[4]
Recommended pH for Dissolution 4.0 - 5.0Derived from pKa

References

  • Allen, C. F. H., & Wolf, C. N. (1950). This compound. Organic Syntheses, 30, 3. doi:10.15227/orgsyn.030.0003
  • Reddit. (2016). Take this compound and protonate the amino group. The calculated pKa is -1. Why is it so reactive?.
  • This compound (CAS 462-08-8) Technical Specifications & Industrial Applications. (n.d.). LookChem.
  • This compound. (n.d.). Wikipedia.
  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. doi:10.15227/orgsyn.043.0022
  • This compound. (n.d.). PubChem.
  • Aminopyridine. (n.d.). LookChem.
  • This compound: A Comprehensive Overview. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • This compound. (n.d.). Pipzine Chemicals.
  • Aromatic Diazotization of this compound. (2020, March 3). Science Forums.
  • This compound Hydrochloride | 73074-20-1. (n.d.). Venkatasai Life Sciences.

Sources

Technical Support Center: Managing Off-Target Effects of 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 3-Aminopyridine (3-AP) in their experiments. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of 3-AP's mechanism of action and ensure the scientific integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary, or "on-target," mechanism of action for this compound?

This compound, like other aminopyridines such as 4-Aminopyridine (4-AP) and 3,4-Diaminopyridine (3,4-DAP), primarily functions by blocking voltage-gated potassium (Kv) channels.[1][2] This blockade slows down the repolarization phase of the action potential. The resulting prolongation of the presynaptic action potential increases the open time of voltage-gated calcium channels (Cav), leading to greater calcium (Ca²⁺) influx into the presynaptic terminal. Because neurotransmitter release is highly dependent on intracellular Ca²⁺ concentration, this amplified influx significantly enhances the release of neurotransmitters like acetylcholine and dopamine.[1][3][4]

Q2: What are the principal known "off-target" effects of aminopyridines that could confound my experimental data?

While Kv channel blockade is the canonical mechanism, emerging evidence, primarily from studies on 4-AP and 3,4-DAP, challenges this exclusive view. Researchers using 3-AP should be aware of these potential off-target actions:

  • Direct Modulation of High-Voltage-Activated Calcium Channels (HVACCs): Seminal studies now suggest that aminopyridines can directly potentiate HVACCs, independent of their effect on Kv channels.[5] This action appears to be mediated through the intracellular β subunit of the calcium channel.[5] This means that 3-AP could be increasing neurotransmitter release via two distinct mechanisms, one on-target (Kv blockade) and one off-target (direct Cav agonism).

  • Concentration-Dependent Effects: The specificity of aminopyridines is highly dependent on the concentration used. While therapeutic concentrations of 3,4-DAP (low micromolar) show a high-affinity effect on Kv3 channels, higher concentrations (millimolar) have been reported to have an off-target agonist effect on Cav1 "L-type" channels.[2][3] It is crucial to establish a dose-response curve to use the lowest effective concentration.

  • General Toxicity: this compound is classified as a toxic substance.[6][7] High concentrations can lead to neurotoxic effects, including dizziness and headaches, which could manifest in cellular or animal models as generalized, non-specific changes in activity or viability.[6][8]

Q3: How does the potency of 3-AP compare to other commonly used aminopyridines like 4-AP?

Studies on dopamine release from synaptosomes have shown that 3-AP is less active than 4-AP and 3,4-DAP.[4] This is a critical consideration. To achieve a desired biological effect comparable to that seen with 4-AP, a higher concentration of 3-AP may be required. This inherently increases the risk of engaging off-target pathways and inducing toxicity.

Q4: What are the general safety precautions for handling 3-AP?

This compound is a toxic compound that can be absorbed through the skin.[6][8] Inhalation or ingestion can cause irritation and central nervous system effects.[6] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or chemical fume hood. It is incompatible with strong oxidizing agents and strong acids.[6]

Troubleshooting Guide: Isolating On-Target Effects

This section addresses specific issues you may encounter and provides workflows to validate that your observed phenomena are due to the intended mechanism of 3-AP.

Problem: My results are variable, or I'm observing effects that don't align with Kv channel blockade. Could this be an off-target issue?

Yes, this is a strong possibility. Inconsistent results or unexpected cellular responses often point to the engagement of multiple or unintended molecular targets. The dual action on both Kv and Cav channels is a likely culprit.[5]

Solution Workflow:

  • Confirm Target Engagement: First, ensure that 3-AP is engaging its intended target in your system. This can be challenging without specialized tools, but downstream functional assays are a good proxy.[9][10][11][12]

  • Perform a Dose-Response Analysis: This is the most critical first step. Determine the EC₅₀ (or IC₅₀) for your desired effect. Always use the lowest possible concentration that produces a robust and reproducible on-target effect to minimize off-target engagement.[13][14][15]

  • Implement Control Experiments: Use a panel of pharmacological controls to dissect the mechanism. (See Protocol Section below).

Problem: How can I definitively prove that the effects I'm seeing are due to Kv channel blockade and not direct calcium channel modulation?

This requires a carefully designed set of control experiments to pharmacologically isolate the different potential pathways.

Solution Workflow:

  • Use a Structurally Unrelated Kv Channel Blocker: Replicate the key experiment using a different class of Kv channel blocker, such as Tetraethylammonium (TEA).[5] If TEA recapitulates the effects of 3-AP, it strengthens the hypothesis that the effect is mediated by Kv channels.

  • Use a More Specific Kv Subtype Blocker: If you know the specific Kv channel subtype expressed in your system (e.g., Kv3.3/3.4), use a more selective blocker for that subtype if available.[3] Comparing the results to 3-AP can help confirm the target.

  • Block Downstream Calcium Influx: Pre-incubate your cells or tissue with a broad-spectrum Cav channel blocker (e.g., cadmium, Cd²⁺) before adding 3-AP.[4] If the effect of 3-AP is completely abolished, it confirms the effect is dependent on Ca²⁺ influx. However, this does not distinguish between on-target and off-target mechanisms.

  • Isolate the Off-Target Pathway: Use a high-voltage-activated calcium channel (HVACC) antagonist in conjunction with 3-AP. If the magnitude of the 3-AP effect is reduced but not eliminated, it suggests that part of the effect is due to direct HVACC modulation.[5]

The diagram below illustrates the on-target versus potential off-target mechanisms of action.

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway AP This compound Kv Block Kv Channels AP->Kv Prolong Prolong Action Potential Kv->Prolong Cav_On Open Voltage-Gated Ca²⁺ Channels Prolong->Cav_On Ca_Influx_On ↑ Ca²⁺ Influx Cav_On->Ca_Influx_On Release_On ↑ Neurotransmitter Release Ca_Influx_On->Release_On AP_Off This compound Cav_Off Directly Potentiate HVACCs AP_Off->Cav_Off Ca_Influx_Off ↑ Ca²⁺ Influx Cav_Off->Ca_Influx_Off Release_Off ↑ Neurotransmitter Release Ca_Influx_Off->Release_Off G start Start: Observe Effect with 3-AP dose_response Step 1: Perform 3-AP Dose-Response Curve (Determine EC₉₀) start->dose_response control_exp Step 2: Test Alternative Kv Blocker (e.g., TEA) dose_response->control_exp replicate_q Does TEA replicate the effect? control_exp->replicate_q pre_incubate Step 3: Pre-incubate with HVACC Antagonist replicate_q->pre_incubate Yes conclusion3 Conclusion: Mechanism is likely independent of Kv blockade. Re-evaluate hypothesis. replicate_q->conclusion3 No add_3ap Add 3-AP (EC₉₀) + HVACC Antagonist pre_incubate->add_3ap effect_q Is 3-AP effect reduced or abolished? add_3ap->effect_q conclusion1 Conclusion: Effect is likely mediated by Kv blockade. effect_q->conclusion1 No (No Change) conclusion2 Conclusion: Effect is a composite of On-Target (Kv) and Off-Target (HVACC) actions. effect_q->conclusion2 Yes (Reduced)

Caption: Experimental workflow for validating the mechanism of this compound.

By following these guidelines and protocols, researchers can more confidently interpret their data and publish robust, high-quality findings that account for the complex pharmacology of this compound.

References
  • Krishnan, K., et al. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of Biological Chemistry, 296, 100302. [Link]
  • Guan, S., et al. (2011). Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit. The Journal of biological chemistry, 286(43), 37311-21. [Link]
  • Scheer, H. W., & Lavoie, P. A. (1991). Mechanism of aminopyridine-induced release of [3H]dopamine from rat brain synaptosomes. General Pharmacology, 22(1), 169-72. [Link]
  • Durant, N. N., & Marshall, I. G. (1980). Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction. European journal of pharmacology, 67(2-3), 201-8. [Link]
  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. EPA. [Link]
  • Krishnan, K., et al. (2021).
  • Tapia, R. (1985). Effects of drugs on neurotransmitter release: experiments in vivo and in vitro. Neuroscience and biobehavioral reviews, 9(3), 391-7. [Link]
  • Wikipedia. (n.d.). This compound. Wikipedia. [Link]
  • Snyers, L., et al. (1993). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1150(2), 291-301. [Link]
  • Snyers, L., et al. (1993). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. PubMed. [Link]
  • Scheer, H. W., & Lavoie, P. A. (1991).
  • Yilmaz, M., et al. (2024).
  • FDA. (2006).
  • Zhang, T., et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. bioRxiv. [Link]
  • ResearchGate. (n.d.). Synthesis of this compound.
  • Lawton, G. R., et al. (2009). Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability. Bioorganic & medicinal chemistry letters, 19(19), 5585-8. [Link]
  • Lomenick, B., et al. (2009). Determining target engagement in living systems. Nature chemical biology, 5(8), 538-44. [Link]
  • MDC. (2020). Strategies for target and pathway engagement in cellular assays. MDC. [Link]
  • Wang, Z., et al. (1998). Dose-Dependence of 4-Aminopyridine Plasma Concentrations and Electrophysiological Effects in Dogs.
  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
  • da Silva, I. A., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 8(3), 2689-2720. [Link]
  • Adegoke, R. O., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 22. [Link]
  • ResearchGate. (n.d.). Theoretical and experimental IR spectra and assignments of this compound.
  • Schoolcraft, K. C., & Bogyo, M. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS chemical biology, 15(3), 565-567. [Link]
  • Google Patents. (n.d.). CN111170937A - Preparation method of this compound.
  • Gonotkov, M. A., et al. (2015). Effects of 4-aminopyridine on action potentials generation in mouse sinoauricular node strips. PloS one, 10(7), e0132208. [Link]
  • Singh, S., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]
  • Ziemssen, T., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Journal of medicine and life, 12(3), 200-209. [Link]
  • Patsnap. (2024). How can off-target effects of drugs be minimised?.
  • den Hertog, A., et al. (1989). The Action of Some New Aminopyridines on Mammalian Non-Myelinated Nerve Fibres. European Journal of Pharmacology, 166(2), 247-54. [Link]
  • Wu, J., et al. (2022). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society, 144(5), 2333-2346. [Link]
  • Yilmaz, M., et al. (2024). 3-Carene Modulates Baseline Brain Electrical Activity Without Suppressing 4-Aminopyridine-Induced Seizure Events: An In Vivo and In Vitro Electrophysiological Study. Neuroscience, 551, 108-120. [Link]
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
  • Robertson, B., & Martin, D. (1993). Voltage-activated potassium channels in mammalian neurons and their block by novel pharmacological agents. WestminsterResearch. [Link]
  • Ben-Baruch, G., & Ichida, S. (1987). 4-Aminopyridine-induced ultrastructural alterations of pinched-off nerve terminals from rat cerebral cortex. General pharmacology, 18(3), 291-5. [Link]
  • Gonotkov, M. A., & Golovko, V. A. (2013). Aminopyridine lengthened the plateau phase of action potentials in mouse sinoatrial node cells. Bulletin of experimental biology and medicine, 156(1), 4-6. [Link]
  • Steffan, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine.
  • Smith, K. J., et al. (2000). Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. Brain, 123(8), 1704-15. [Link]
  • Shinde, P., et al. (2024). 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury in mice.
  • Hawryluk, G. W. J., et al. (2022). Acute axon damage and demyelination are mitigated by 4-aminopyridine (4-AP) therapy after experimental traumatic brain injury.

Sources

Technical Support Center: Achieving High-Purity 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Aminopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into obtaining high-purity this compound for your critical applications. We will delve into the causality behind experimental choices, offer self-validating protocols, and address common troubleshooting scenarios.

Understanding this compound and Its Common Impurities

This compound (pyridin-3-amine) is a colorless to light yellow or brown crystalline solid with the chemical formula C₅H₆N₂.[1][2] It is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3][4][5][6] The purity of this compound is paramount for these applications, as impurities can lead to undesirable side reactions, reduced product yields, and compromised biological activity.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Weight94.11 g/mol [1]
Melting Point60-63 °C (lit.)[3][7]
Boiling Point248 °C (lit.)[3][7]
SolubilitySoluble in water, alcohol, and benzene.[3][4][6]
AppearanceWhite to light brown solid with an unpleasant odor.[1]

Common impurities in commercially available or synthetically prepared this compound often stem from the manufacturing process, which frequently involves the Hofmann rearrangement of nicotinamide.[2][8] These impurities can include:

  • Unreacted Starting Materials: Residual nicotinamide.

  • Side-Reaction Products: Other pyridine derivatives formed during the synthesis.

  • Colored Impurities: The crude product is often described as dark red or brown, indicating the presence of colored organic impurities.[9]

  • Degradation Products: this compound can be sensitive to air and light, leading to the formation of degradation products over time.

Purification Methodologies: A Step-by-Step Guide

The most common and effective method for purifying this compound is recrystallization. The choice of solvent is critical and depends on the impurity profile.

Experimental Protocol 1: Recrystallization from a Mixed Solvent System (Benzene/Ligroin)

This protocol is adapted from a well-established procedure and is highly effective for removing colored impurities and other organic contaminants.[9]

Materials:

  • Crude this compound

  • Benzene

  • Ligroin (b.p. 60-90 °C)

  • Activated Charcoal (e.g., Norit)

  • Sodium Hydrosulfite

  • Heating mantle with a stirrer

  • Erlenmeyer flask

  • Gravity filtration setup (funnel, fluted filter paper)

  • Ice bath

  • Vacuum desiccator

Procedure:

  • Dissolution: In a fume hood, dissolve the crude this compound in a mixture of benzene and ligroin (a 4:1 ratio of benzene to ligroin is a good starting point) by gently heating on a steam bath or in a water bath.[9] Use the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization: To the hot solution, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and a pinch of sodium hydrosulfite.[9] The activated charcoal adsorbs colored impurities, while sodium hydrosulfite can help to reduce certain colored species.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the activated charcoal and any insoluble impurities. It is crucial to keep the solution hot during this step to prevent premature crystallization of the product in the filter paper.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by gravity filtration. Suction filtration is generally avoided as this compound is somewhat hygroscopic and can liquefy.[9]

  • Washing: Wash the collected crystals with a small amount of cold ligroin to remove any residual soluble impurities.[9]

  • Drying: Dry the purified crystals in a vacuum desiccator to remove all traces of solvent.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My final product is still colored (yellow or brown). What should I do?

A1: The persistence of color indicates that the initial decolorization step was not sufficient.

  • Troubleshooting Steps:

    • Repeat the recrystallization process. You may need to increase the amount of activated charcoal slightly.

    • Ensure the sodium hydrosulfite is fresh, as it can degrade over time.

    • Consider a different solvent system for recrystallization. Crystallization from chloroform/petroleum ether has also been reported.[3][4][6]

Q2: The yield of my purified this compound is very low. What are the possible causes?

A2: Low yield can result from several factors during the recrystallization process.

  • Troubleshooting Steps:

    • Excess Solvent: Using too much solvent for dissolution will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary for complete dissolution.

    • Premature Crystallization: If the product crystallizes during hot filtration, this will lead to a loss of material. Ensure your filtration apparatus is pre-heated.

    • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. You can also try concentrating the mother liquor to obtain a second crop of crystals.[9]

Q3: The melting point of my purified product is broad or lower than the literature value (60-63 °C). Why?

A3: A broad or depressed melting point is a classic indicator of impurities.

  • Troubleshooting Steps:

    • The product likely still contains impurities. A second recrystallization is recommended.

    • Ensure the product is completely dry. Residual solvent can also depress the melting point. Dry the product under vacuum for an extended period.

Q4: My this compound is difficult to handle as it seems to be liquefying. What is happening?

A4: this compound is known to be somewhat hygroscopic, meaning it can absorb moisture from the air.[9]

  • Troubleshooting Steps:

    • Handle the purified product in a dry environment as much as possible.

    • Store the final product in a tightly sealed container, preferably in a desiccator.

    • As mentioned in the protocol, avoid suction filtration which can exacerbate this issue due to the high airflow over the crystals.[9]

Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process for purifying this compound.

Caption: Recrystallization Workflow for this compound.

Caption: Troubleshooting Decision Tree for this compound Purification.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Ottokemi. (n.d.). 3-Amino pyridine, 98% | 462-08-8.
  • Google Patents. (2020). CN111170937A - Preparation method of this compound.
  • Wikipedia. (n.d.). This compound.
  • Google Patents. (2017). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Organic Syntheses. (1950). This compound. Org. Synth. 1950, 30, 3.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Comprehensive Overview.

Sources

3-Aminopyridine Technical Support Center: Troubleshooting Unexpected Side Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 3-Aminopyridine (3-AP) in animal studies. This guide is designed to provide in-depth technical assistance and troubleshooting for unexpected side effects that may arise during your experiments. As a Senior Application Scientist with extensive field experience, this resource is structured to offer not just protocols, but a deeper understanding of the causality behind the observed effects, ensuring the integrity and success of your research.

Introduction to this compound in Research

This compound (3-AP) is one of the three isomers of aminopyridine and is a valuable tool in neuroscience research, primarily known for its ability to block voltage-gated potassium channels.[1] This action prolongs the action potential, leading to an increase in neurotransmitter release.[1] Consequently, 3-AP is widely used to induce epileptiform activity and seizures in animal models to study the mechanisms of epilepsy and test potential anticonvulsant therapies.[1] However, beyond its expected convulsant effects, 3-AP can elicit a range of unexpected systemic side effects that can confound experimental results and impact animal welfare. This guide will address these often-overlooked effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary, expected effects of this compound in animal models?

The primary and most documented effect of 3-AP is the induction of seizures.[1] This is a direct consequence of its potassium channel blocking activity, which leads to neuronal hyperexcitability. In rodents and cats, administration of 3-AP reliably precipitates convulsions.[1]

Q2: Are there known lethal doses (LD50) for this compound in common laboratory animals?

Yes, acute toxicity data is available for some species. It is crucial to be aware of these values to determine appropriate and safe dosing for your studies.

SpeciesRoute of AdministrationLD50
MouseIntraperitoneal (i.p.)28 mg/kg
QuailOral178 mg/kg

Data sourced from EPA and Sigma-Aldrich.[1]

Q3: How do the side effects of this compound compare to its more commonly studied isomer, 4-Aminopyridine (4-AP)?

While both are potassium channel blockers, 4-AP is generally considered more potent.[2] Much of the detailed research on cardiovascular and other systemic effects has been conducted on 4-AP. While some overlap in side effect profiles can be anticipated due to their similar primary mechanism, direct extrapolation should be done with caution. For instance, 4-AP has been shown to cause a transient decrease in arterial pressure followed by a prolonged increase in cats and dogs, along with cardiac arrhythmias.[3] While specific cardiovascular studies on 3-AP are limited, it is prudent to monitor cardiovascular parameters during your experiments.

Troubleshooting Guide: Unexpected Side Effects

This section is dedicated to identifying and managing unexpected side effects of 3-AP administration in animal studies.

Issue 1: Unexplained Cardiovascular Instability

Symptoms:

  • Sudden changes in heart rate (tachycardia or bradycardia).

  • Fluctuations in blood pressure.

  • Arrhythmias observed during monitoring.

Potential Cause: While detailed studies on 3-AP are scarce, the known cardiovascular effects of the closely related 4-AP suggest a potential for direct or indirect effects on the cardiovascular system.[3] These effects are likely due to the blockade of potassium channels in cardiac and vascular smooth muscle, as well as effects on the autonomic nervous system.

Troubleshooting Protocol:

  • Baseline Monitoring: Always record baseline cardiovascular parameters (heart rate, blood pressure) before 3-AP administration.

  • Continuous Monitoring: If your experimental design allows, continuously monitor cardiovascular parameters during and after 3-AP administration, especially during the initial dose-finding phase.

  • Dose Adjustment: If cardiovascular instability is observed, consider reducing the dose of 3-AP.

  • Supportive Care: In case of severe hypotension or bradycardia, be prepared to provide supportive care as per your institution's animal care guidelines. This may include fluid administration.

  • Consider Anesthesia: The choice of anesthetic can influence cardiovascular parameters. Be consistent with your anesthetic regimen and be aware of its potential interactions with 3-AP.

Issue 2: Atypical Motor Deficits - Ataxia and Tremors Not Associated with Seizures

Symptoms:

  • Observable lack of voluntary coordination of muscle movements (ataxia).

  • Involuntary, rhythmic muscle contractions (tremors) that are distinct from convulsive seizures.

Potential Cause: While seizures are the most prominent neurological effect, the widespread action of 3-AP on neuronal excitability can also lead to more subtle motor disturbances. Ataxia can result from effects on the cerebellum, an area rich in potassium channels. Tremors may be due to increased neurotransmitter release in motor pathways. Studies on the related compound 4-AP have shown its potential to induce ataxia.[4]

Troubleshooting Protocol:

  • Detailed Behavioral Scoring: Implement a detailed behavioral scoring system to differentiate between seizure activity, ataxia, and tremors. This will allow for more accurate assessment of the drug's effects.

  • Dose-Response Characterization: Carefully characterize the dose-response relationship for these specific motor deficits. You may find that lower doses produce ataxia and tremors without progressing to full-blown seizures.

  • Control for Stress: Handling and injection procedures can induce stress-related motor effects. Ensure proper animal handling techniques and include appropriate vehicle-control groups.

Issue 3: Unexpected Changes in Body Temperature

Symptoms:

  • Hyperthermia (increased body temperature).

  • Hypothermia (decreased body temperature).

Potential Cause: Thermoregulation is a complex physiological process involving the central and peripheral nervous systems. While direct studies on 3-AP and thermoregulation are limited, the convulsant activity it induces can lead to hyperthermia due to increased muscle activity. Conversely, effects on the hypothalamus, the body's thermoregulatory center, could potentially lead to either hyper- or hypothermia. The choice of anesthetic can also significantly impact body temperature.

Troubleshooting Protocol:

  • Monitor Core Body Temperature: Use a rectal probe or other appropriate methods to monitor the core body temperature of the animals before, during, and after 3-AP administration.

  • Maintain Ambient Temperature: House animals in a temperature-controlled environment to minimize external influences on body temperature.

  • Supportive Care for Hyperthermia: If significant hyperthermia is observed, particularly in conjunction with seizures, provide supportive care such as cooling pads as directed by your veterinary staff.

  • Supportive Care for Hypothermia: If hypothermia occurs, provide a heat source to maintain normal body temperature.

Experimental Protocols

Protocol for Intraperitoneal (i.p.) Administration of this compound in Mice

This protocol provides a general guideline. Doses and volumes should be optimized for your specific experimental needs and in accordance with your institution's animal care and use committee (IACUC) guidelines.

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • pH meter and solutions for adjustment (e.g., dilute HCl or NaOH)

  • Sterile syringes and needles (e.g., 27-gauge)

  • Animal scale

Procedure:

  • Preparation of 3-AP Solution:

    • Calculate the required amount of 3-AP based on the desired dose (e.g., mg/kg) and the number of animals.

    • Dissolve the 3-AP powder in sterile saline to the desired concentration. Gentle warming and vortexing may be required to fully dissolve the compound.

    • Check the pH of the solution. If necessary, adjust to a physiologically compatible pH (around 7.4).

    • Sterile-filter the solution through a 0.22 µm filter into a sterile tube.

  • Dosing:

    • Weigh each mouse to determine the precise injection volume.

    • Gently restrain the mouse.

    • Administer the 3-AP solution via intraperitoneal injection into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

    • Administer a corresponding volume of sterile saline to the control group.

  • Post-Injection Monitoring:

    • Closely monitor the animals for the onset of expected effects (seizures) and any unexpected side effects as detailed in the troubleshooting guide.

    • Record all observations with timestamps.

Visualization of Key Mechanisms and Workflows

Mechanism of this compound Action

G This compound This compound Voltage-gated K+ Channel Voltage-gated K+ Channel This compound->Voltage-gated K+ Channel Blocks Action Potential Action Potential Voltage-gated K+ Channel->Action Potential Prolongs Repolarization Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx Increases Neurotransmitter Release Neurotransmitter Release Ca2+ Influx->Neurotransmitter Release Enhances Neuronal Hyperexcitability Neuronal Hyperexcitability Neurotransmitter Release->Neuronal Hyperexcitability Seizures Seizures Neuronal Hyperexcitability->Seizures

Caption: Mechanism of this compound-induced neuronal hyperexcitability.

Experimental Workflow for Troubleshooting Side Effects

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Literature Review Literature Review Protocol Design Protocol Design Literature Review->Protocol Design IACUC Approval IACUC Approval Protocol Design->IACUC Approval Baseline Measurement Baseline Measurement IACUC Approval->Baseline Measurement 3-AP Administration 3-AP Administration Baseline Measurement->3-AP Administration Continuous Monitoring Continuous Monitoring 3-AP Administration->Continuous Monitoring Data Analysis Data Analysis Continuous Monitoring->Data Analysis Troubleshooting Troubleshooting Continuous Monitoring->Troubleshooting Unexpected Effects Interpretation Interpretation Data Analysis->Interpretation Troubleshooting->Protocol Design Refine

Caption: Iterative workflow for troubleshooting unexpected side effects.

References

  • U.S. Environmental Protection Agency. (2005). Aminopyridines. [Link]
  • Strupp, M., Kalla, R., Dichgans, M., Freilinger, T., Glasauer, S., & Brandt, T. (2004). Treatment of episodic ataxia type 2 with 4-aminopyridine. Neurology, 62(9), 1623–1625.
  • Goodman, A. D., Brown, T. R., Krupp, L. B., Schapiro, R. T., Cohen, R., Marinucci, L., & Blight, A. R. (2009). Sustained-release oral fampridine in multiple sclerosis: a randomised, double-blind, controlled trial. The Lancet, 373(9665), 732–738.
  • Palmer, C., Pairish, M., Kephart, S., Bouzida, D., Cui, J., Deal, J., ... & Guo, C. (2012). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. Bioorganic & medicinal chemistry letters, 22(24), 7605–7609.
  • Strupp, M., Thumser, M., Kalla, R., & Brandt, T. (2007). 4-Aminopyridine for the treatment of cerebellar and vestibular disorders. Current opinion in neurology, 20(1), 53–58.
  • Bowman, W. C., Harvey, A. L., & Marshall, I. G. (1977). The actions of aminopyridines on avian and amphibian neuromuscular junctions. Naunyn-Schmiedeberg's archives of pharmacology, 297(1), 99–103.
  • Spyker, D. A., Lynch, C., Shabanowitz, J., & Sinn, J. A. (1980). Poisoning with 4-aminopyridine: report of three cases. Clinical toxicology, 16(4), 487–497.
  • Bowman, W. C., & Savage, A. O. (1981). Actions of 4-aminopyridine on the cardiovascular systems of anaesthetized cats and dogs. British journal of anaesthesia, 53(4), 385–392.
  • Lemeignan, M., & Lechat, P. (1967). Sur les propriétés pharmacologiques de l'amino-4 pyridine. Thérapie, 22(2), 371–381.
  • Schafer, E. W., Jr., Brunton, R. B., Lockyer, N. F., & De Grazio, J. W. (1973). A summary of the acute toxicity of 4-aminopyridine to birds and mammals. Toxicology and Applied Pharmacology, 26(4), 532–538.
  • Uges, D. R., & van Dijk, A. (1982). 4-Aminopyridine, a new antagonist of the neuromuscular block of vecuronium. Acta anaesthesiologica Belgica, 33(2), 125–130.
  • King, A. M., Menke, N. B., Katz, K. D., & Pizon, A. F. (2012). 4-aminopyridine toxicity: a case report and review of the literature. Journal of medical toxicology, 8(3), 314–321.

Sources

Technical Support Center: 3-Aminopyridine Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Aminopyridine (3-AP). This guide is designed for researchers, scientists, and drug development professionals who may be encountering reproducibility challenges in their experiments involving this versatile yet sensitive compound. As a cornerstone intermediate in pharmaceuticals and agrochemicals, the successful use of this compound hinges on a nuanced understanding of its properties and reactivity.[1][2] This document moves beyond standard protocols to explain the causality behind experimental variables, empowering you to troubleshoot effectively and achieve consistent, reliable results.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during experiments with this compound in a direct question-and-answer format.

Q1: Why are my reaction yields consistently low or variable when using this compound?

This is one of the most frequent issues and often points to problems with reagent integrity rather than the reaction mechanism itself. Several factors can be at play.

Causality Analysis:

  • Reagent Purity & Degradation: Commercial this compound can vary in purity. The compound is a white to light yellow crystalline solid, but over time or with improper storage, it can degrade, often indicated by a darkening to a yellow or brown color.[1][3] This degradation introduces impurities that can interfere with your reaction.

  • Hygroscopic Nature: this compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] This absorbed water can alter the concentration of your reagent, leading to incorrect stoichiometry, and can quench moisture-sensitive reagents or intermediates.

  • Solvent Effects: this compound's solubility varies across different solvents.[2] An inappropriate solvent choice can lead to poor solubility of reactants, hindering the reaction rate and completion.

Troubleshooting Workflow & Protocols:

To ensure your this compound is of the highest quality before starting your experiment, implement the following pre-reaction quality control workflow.

G cluster_0 Pre-Experiment Quality Control Workflow A 1. Visual Inspection (Is 3-AP white/off-white?) B 2. Purity Verification (Melting Point / HPLC) A->B If color is acceptable C 3. Purification (If Needed) A->C If yellow/brown B->C If purity <99% or broad MP D 4. Drying & Storage (Vacuum oven / Desiccator) B->D If purity >99% C->B Re-verify purity F Discard or Re-purify Batch C->F If purification fails E Proceed with Experiment D->E

Caption: Pre-reaction quality control workflow for this compound.

Protocol 1: Purification of this compound via Recrystallization

This protocol is adapted from a verified procedure in Organic Syntheses, which is an authoritative source for robust chemical preparations.[4]

  • Dissolution: In a fume hood, dissolve the crude this compound (e.g., 40 g) in a heated mixture of benzene (320 mL) and ligroin (80 mL, b.p. 60-90°C). Use a steam bath or heating mantle.

  • Decolorization: To the hot solution, add activated carbon (e.g., 5 g of Norit) and 2 g of sodium hydrosulfite. Sodium hydrosulfite helps to reduce colored, oxidized impurities.[4]

  • Hot Filtration: Heat the mixture for 20 minutes, then filter it while hot through fluted filter paper by gravity to remove the carbon and other solids. Caution: Do not use suction filtration, as the cooling solvent can crystallize in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then chill in an ice bath or refrigerator overnight to maximize crystal formation.

  • Isolation & Drying: Collect the white crystals by gravity filtration. Since this compound is hygroscopic, suction filtration can cause the product to liquefy due to moisture condensation from the air.[4] Wash the crystals with a small amount of cold ligroin and dry them in a vacuum desiccator over a desiccant (e.g., P₂O₅ or CaCl₂).

  • Verification: Confirm the purity by measuring the melting point. Pure this compound melts at 63–64°C.[4]

Recrystallization Solvent SystemRatio (v/v)Expected Outcome
Benzene / Ligroin4 : 1Yields high-purity white crystals.[4]
Benzene-Effective for removing many impurities.[1]
Chloroform / Petroleum EtherVariableAn alternative system for crystallization.[1]
Q2: I'm observing a dark, tar-like substance and multiple spots on my TLC plate. What are the likely side reactions?

The formation of complex mixtures or discoloration often points to degradation of the starting material or incompatible reaction conditions.

Causality Analysis:

  • Oxidative Degradation: Aminopyridines can be susceptible to oxidation, especially when heated in the presence of air (oxygen). This can lead to the formation of colored oligomers or polymers.[6] The amino group can also be oxidized.

  • Incompatible Reagents: this compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1] Using these without careful control of reaction conditions (e.g., low temperature) can lead to uncontrolled, exothermic reactions and decomposition. When heated to decomposition, it emits toxic nitrogen oxides (NOx).[1][7]

  • Reaction with CO₂: As a basic amine, this compound can react with atmospheric carbon dioxide, especially in solution over time, to form carbamate salts. This introduces another species into your reaction mixture that could complicate the outcome.

Troubleshooting Workflow & Protocols:

To minimize degradation and side reactions, controlling the reaction atmosphere is critical.

G cluster_0 Minimizing Degradation Pathways A This compound B Oxidized Impurities (Colored Oligomers) A->B O₂ (Air) C Carbamate Salts A->C CO₂ (Air) D Desired Product A->D Reactant + E + F E Inert Atmosphere (N₂ or Ar) F Dry Solvents

Caption: Potential degradation pathways for this compound.

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried immediately before use to remove any adsorbed water.

  • Assembly: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, thermometer, and septum) while it is still warm and immediately purge the system with an inert gas like nitrogen or argon.

  • Inert Gas Inlet/Outlet: Connect the inert gas source to one neck of the flask (e.g., via a needle through a septum). The gas should flow into the apparatus and exit through an oil bubbler or a needle outlet to ensure a slight positive pressure, preventing air from entering.

  • Reagent Addition: Add dry solvents and reagents via syringe through a rubber septum. Add solid reagents like purified this compound under a strong flow of inert gas (a "nitrogen blanket").

  • Execution: Maintain a gentle, positive flow of the inert gas throughout the entire duration of the reaction, including workup if the products are also air-sensitive.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the definitive storage and handling procedures for this compound?

Answer: Due to its toxicity and chemical nature, strict protocols are mandatory.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, with the temperature maintained below 30°C.[1] It must be protected from direct sunlight, moisture, and air contact.[8][9] Store it separately from incompatible materials, especially strong acids and strong oxidizing agents.[1][9]

  • Handling: Always handle this compound in a well-ventilated area or chemical fume hood.[8][9] It is toxic if swallowed, inhaled, or absorbed through the skin.[8][9] Full personal protective equipment (PPE) is required: chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[10]

Q2: My "pure" this compound is a light tan color. Is it still suitable for use?

Answer: While high-purity this compound is a white or colorless solid, it is common for batches to have a slight off-white, yellow, or tan appearance.[1][3] This discoloration often indicates the presence of trace-level oxidized impurities. For non-critical applications or robust reactions, this may be acceptable. However, for sensitive reactions, such as catalysis, polymerization, or the synthesis of a pharmaceutical active ingredient, this level of impurity can lead to poor reproducibility. It is strongly recommended to perform a purity check (melting point, HPLC, or NMR) and recrystallize the material as described in Protocol 1 if purity is below your required standard.[4]

Q3: How can I reliably characterize my this compound to ensure batch-to-batch consistency?

Answer: A multi-point analytical approach is the most trustworthy method.

  • Melting Point: This is a fast and effective indicator of purity. Pure 3-AP has a sharp melting point of 63–64°C.[4] A broad or depressed melting range suggests impurities.

  • NMR Spectroscopy: ¹H NMR provides a definitive structural fingerprint. The table below summarizes expected chemical shifts. Significant deviation or the presence of unassigned peaks indicates impurities.

  • HPLC Analysis: A stability-indicating HPLC method is the gold standard for quantifying purity and detecting degradation products.[11][12] Methods using a C18 column with a buffered mobile phase are common for analyzing aminopyridines.[12]

Proton Assignment ¹H NMR Chemical Shift (ppm) in CDCl₃ [13]¹H NMR Chemical Shift (ppm) in DMSO-d₆ [13]
H-28.088.53
H-67.998.23
H-47.037.26
H-56.977.40
-NH₂3.89 (broad)5.80 (broad)

References

  • Loba Chemie. (2012). This compound MSDS.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Comprehensive Overview.
  • Suvchem Laboratory Chemicals. (n.d.). This compound (FOR SYNTHESIS).
  • Trissel, L. A., Zhang, Y., & Cohen, M. R. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(2), 155-157.
  • Raust, J. A., Goulay-Dufaÿ, S., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-88.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of this compound.
  • Pipzine Chemicals. (n.d.). This compound.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • Trissel, L. A., Zhang, Y., & Cohen, M. R. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed.
  • National Institute of Standards and Technology. (n.d.). This compound Ion clustering data. NIST Chemistry WebBook.
  • Allen, C. F. H., & Wolf, C. N. (1950). This compound. Organic Syntheses, 30, 3.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10009, this compound.
  • Wikipedia. (n.d.). This compound.
  • National Institute of Standards and Technology. (n.d.). This compound Mass spectrum (electron ionization). NIST Chemistry WebBook.
  • Google Patents. (2017). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Lawal, A., Obaleye, J. A., & El-Gohary, A. R. (2020). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. FUW Trends in Science & Technology Journal, 5(2), 427-433.
  • ResearchGate. (n.d.). Synthesis of this compound.
  • Google Patents. (2020). CN111170937A - Preparation method of this compound.
  • Pharmacompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

Sources

Technical Support Center: Optimizing 3-Aminopyridine Solubility via pH Adjustment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical and practical information for researchers, scientists, and drug development professionals on the effective solubilization of 3-Aminopyridine by adjusting pH. Adherence to these protocols is critical for ensuring experimental reproducibility and the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

Question: What is the baseline solubility of this compound in water?

Answer: this compound is highly soluble in water.[1][2][3] Several sources state its solubility as greater than 1000 g/L at 20°C.[2][4] This high intrinsic solubility means that for many applications, pH adjustment may not be necessary. However, for very high concentrations or in complex buffer systems, understanding its pH-dependent behavior is crucial.

Question: How does pH impact the solubility of this compound?

Answer: The solubility of this compound is significantly influenced by pH due to its chemical nature as a weak base. The key to understanding this relationship lies in its pKa value, which is approximately 6.04 .[1][2][4][5]

Expert Explanation: this compound has two nitrogen atoms that can be protonated: the amino group (-NH2) and the nitrogen within the pyridine ring. The ring nitrogen is more basic and is the primary site of protonation.

  • At a pH below the pKa (pH < 6.04): The pyridine ring nitrogen readily accepts a proton (H+) from the acidic environment. This forms the protonated, cationic species (a pyridinium ion). This charged form is highly polar and exhibits significantly increased solubility in aqueous solutions.

  • At a pH above the pKa (pH > 6.04): The compound exists predominantly in its neutral, uncharged form. While still soluble, it is less so than its protonated counterpart. A 100g/L solution of this compound in water exhibits a pH of approximately 10.[1][2][3][4][5][6]

This behavior can be visualized by the following equilibrium:

Chemical Equilibrium Neutral This compound (Neutral) Less Soluble Protonated 3-Aminopyridinium (Cationic) More Soluble Neutral->Protonated + H+ (Acidic pH, < 6.04) Protonated->Neutral - H+ (Basic pH, > 6.04) Protocol Workflow cluster_prep Preparation cluster_adjust pH Adjustment & Finalization weigh 1. Weigh 94.11 mg of This compound. add_water 2. Add ~8 mL of deionized water to a 10 mL volumetric flask. weigh->add_water dissolve 3. Add the weighed compound to the water and stir. add_water->dissolve ph_check 4. Place pH probe in solution. Monitor pH. dissolve->ph_check add_hcl 5. Add 0.1 M HCl dropwise until pH is stable at ~5.0. ph_check->add_hcl qs 6. Bring volume to 10 mL with deionized water (QS). add_hcl->qs filter 7. (Optional) Sterilize by filtering through a 0.22 µm filter. qs->filter

Caption: Workflow for preparing a pH-adjusted this compound stock solution.

  • Weigh Compound: Accurately weigh 94.11 mg of this compound for a final concentration of 100 mM in 10 mL.

  • Initial Dissolution: Add the powder to a beaker or flask containing approximately 80-90% of the final desired volume of solvent (e.g., 8 mL of water for a 10 mL final volume). Begin stirring. The compound should readily dissolve.

  • pH Measurement: Place a calibrated pH electrode into the solution. You will likely observe an initial pH in the basic range. [2][3][4][5]4. pH Adjustment: While stirring, add 0.1 M HCl drop-by-drop. Observe the pH value carefully. Continue adding acid until the pH is stable within the target range of 3.0 - 5.5.

  • Final Volume Adjustment: Once the target pH is reached and stable, transfer the solution to a 10 mL volumetric flask. Rinse the original beaker with a small amount of water and add the rinse to the flask to ensure a complete transfer. Carefully add water to the calibration mark (QS to 10 mL).

  • Storage: Store the final solution in a tightly sealed container at 2-8°C, protected from light.

Section 4: Technical Data Summary

PropertyValueSource(s)
Molecular Formula C₅H₆N₂[7]
Molecular Weight 94.11 g/mol [2][7]
pKa (25°C)6.04[1][2][4][5]
Appearance White to light yellow/brown crystalline solid[1][2][6]
Water Solubility (20°C)>1000 g/L[2][4]
pH of 100 g/L solution ~10[1][2][3][4][5][6]

References

  • Reddit. Take this compound and protonate the amino group. The calculated pKa is -1. Why is it so reactive? (2016). [Link]
  • ChemBK. This compound. [Link]
  • PubChem. This compound | C5H6N2 | CID 10009. [Link]

Sources

Technical Support Center: Minimizing 3-Aminopyridine-Induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 3-Aminopyridine (3-AP) in vitro. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate and mitigate the cytotoxic effects of 3-AP in your cell culture experiments. Our goal is to ensure the integrity of your research by minimizing off-target effects and maximizing the viability of your experimental models.

Introduction: Understanding this compound's Dual Role

This compound is a valuable tool in neuroscience and cell biology, primarily known as a potassium channel blocker that enhances neurotransmitter release and muscle contractility.[1][2] However, its utility can be hampered by off-target cytotoxic effects, which can confound experimental results. This guide is structured to provide a foundational understanding of the mechanisms of 3-AP-induced cytotoxicity and to offer practical, evidence-based solutions to minimize these effects.

The primary mechanism of 3-AP's toxicity involves the induction of apoptosis, or programmed cell death. This process is often initiated by an increase in intracellular calcium, disruption of mitochondrial membrane potential, and the subsequent activation of a cascade of enzymes known as caspases, particularly caspase-3 and caspase-9.[3][4] Furthermore, like other aminopyridines, 3-AP can induce oxidative stress, leading to the generation of reactive oxygen species (ROS) that damage cellular components.[5][6]

This guide will provide you with the knowledge and protocols to anticipate and counteract these cytotoxic pathways, ensuring that the observed effects in your experiments are a direct result of 3-AP's intended mechanism of action.

Part 1: Frequently Asked Questions (FAQs)

Q1: At what concentration does 3-AP typically become cytotoxic?

A1: The cytotoxic concentration of 3-AP can vary significantly depending on the cell line and the duration of exposure. While specific IC50 values for 3-AP are not as widely published as for its isomer, 4-aminopyridine (4-AP), data from 4-AP studies can provide a useful starting point. For example, the IC50 for 4-AP in MCF-7 breast cancer cells has been reported to be around 4 mM, and 5 mM for L-929 fibroblast-like cells.[7] It is crucial to perform a dose-response curve with your specific cell line to determine the optimal non-toxic working concentration. We recommend starting with a broad range of concentrations (e.g., 1 µM to 10 mM) and assessing cell viability using an MTT or similar assay after 24, 48, and 72 hours of exposure.[8]

Q2: How should I prepare and store my 3-AP stock solution to ensure stability and minimize toxic byproducts?

A2: this compound is a colorless solid that is soluble in water, alcohol, and benzene.[9] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile, high-quality solvent such as DMSO or sterile physiological saline.

  • Preparation: To prepare a 100 mM stock solution, dissolve 9.41 mg of 3-AP (molar mass: 94.117 g/mol ) in 1 mL of DMSO. Warm the solution at 37°C for 10 minutes and use an ultrasonic bath to ensure complete dissolution.[10]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C, where they should be stable for several months.[11] Studies on the encapsulated powder form of aminopyridines have shown excellent chemical stability for at least 6 months at room temperature or under refrigeration.[12][13]

  • Working Solution: When preparing your working solution, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final concentration of DMSO is below 0.1% to avoid solvent-induced toxicity.[14]

Q3: Can the cytotoxicity of 3-AP be reversed?

A3: To some extent, the early stages of 3-AP-induced cytotoxicity can be mitigated. If you observe signs of cytotoxicity, such as changes in cell morphology, you can try washing the cells with fresh, pre-warmed media to remove the 3-AP. Additionally, co-treatment with antioxidants or caspase inhibitors from the start of the experiment can prevent the initiation of apoptotic pathways.[1][10] However, once the apoptotic cascade is fully activated, it is generally irreversible.

Part 2: Troubleshooting Guides

This section addresses common problems encountered during in vitro experiments with 3-AP and provides a logical, step-by-step approach to resolving them.

Issue 1: High Levels of Cell Death Even at Low Concentrations of 3-AP

Possible Causes & Solutions:

  • Cell Line Sensitivity: Your cell line may be particularly sensitive to 3-AP.

    • Action: Perform a detailed dose-response and time-course experiment to establish a precise IC50 value for your specific cell line.[15] This will help you identify a sub-lethal concentration for your experiments.

  • Oxidative Stress: 3-AP may be inducing significant oxidative stress, leading to apoptosis.

    • Action: Co-treat your cells with an antioxidant. N-acetylcysteine (NAC) is a glutathione precursor and a potent ROS scavenger.[16]

      • Protocol: See "Protocol for Co-treatment with N-acetylcysteine (NAC)" below.

  • Contamination of Stock Solution: Your 3-AP stock solution may have degraded or become contaminated.

    • Action: Prepare a fresh stock solution of 3-AP from a reliable source. Filter-sterilize the stock solution through a 0.22 µm syringe filter before aliquoting and storing.

Issue 2: Inconsistent or Non-Reproducible Results

Possible Causes & Solutions:

  • Variability in Cell Health: The physiological state of your cells can influence their response to 3-AP.

    • Action: Standardize your cell culture practice. Ensure cells are in the logarithmic growth phase and at a consistent confluence when you begin your experiments. Avoid letting cells become over-confluent. Keep a detailed log of passage numbers, as cell behavior can change over time in culture.[17]

  • Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in the final concentration of 3-AP, especially when working with low concentrations.

    • Action: Calibrate your pipettes regularly. When preparing serial dilutions, use a fresh pipette tip for each dilution step to avoid carry-over.[18]

  • Instability of 3-AP in Media: 3-AP may not be stable in your cell culture medium over the duration of the experiment.

    • Action: Prepare fresh 3-AP-containing media for each experiment. If your experiment runs for multiple days, consider replacing the media every 24-48 hours.

Visualizing the Troubleshooting Workflow

Caption: Troubleshooting decision tree for 3-AP cytotoxicity.

Part 3: Key Experimental Protocols

Here are detailed protocols for mitigating 3-AP-induced cytotoxicity.

Protocol 1: Co-treatment with N-acetylcysteine (NAC)

This protocol is designed to counteract oxidative stress induced by 3-AP.[19]

Materials:

  • N-acetylcysteine (NAC) powder

  • Sterile PBS or cell culture medium for dissolution

  • 0.22 µm syringe filter

Procedure:

  • Prepare a 1 M NAC stock solution: Dissolve 163.2 mg of NAC in 1 mL of sterile PBS or serum-free medium. Adjust the pH to 7.4 with NaOH.

  • Filter-sterilize the NAC stock solution using a 0.22 µm syringe filter.

  • Store the stock solution in single-use aliquots at -20°C.

  • Determine the optimal NAC concentration: Perform a dose-response experiment with NAC alone (e.g., 1, 5, 10 mM) to ensure it is not toxic to your cells.

  • Co-treatment: Add NAC to your cell culture medium at the desired final concentration (typically 1-5 mM) at the same time as you add 3-AP.

  • Control Groups: Include controls for untreated cells, cells treated with 3-AP alone, and cells treated with NAC alone.

  • Assessment: Evaluate cell viability and markers of oxidative stress (e.g., ROS levels using DCFDA staining) at your desired time points.

Protocol 2: Inhibition of Caspase-3 Activity with z-DEVD-fmk

This protocol directly targets the executioner caspase in the apoptotic pathway.[11][20]

Materials:

  • z-DEVD-fmk (caspase-3 inhibitor)

  • DMSO

  • 0.22 µm syringe filter

Procedure:

  • Prepare a 10 mM stock solution: Reconstitute 1.0 mg of z-DEVD-fmk in 150 µl of DMSO.[11]

  • Store the stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Determine the optimal inhibitor concentration: A final concentration of 20-50 µM is commonly effective, but it is advisable to titrate the inhibitor for your specific experimental system.

  • Pre-incubation: Pre-incubate your cells with z-DEVD-fmk for 30-60 minutes before adding 3-AP.

  • Control Groups: Include controls for untreated cells, cells treated with 3-AP alone, and cells treated with z-DEVD-fmk alone. A negative control peptide inhibitor, such as z-FA-fmk, can also be used to demonstrate specificity.[20]

  • Assessment: Measure apoptosis using methods such as Annexin V/PI staining followed by flow cytometry, or by performing a caspase-3 activity assay.

Data Summary Table
CompoundTypical Stock ConcentrationSolventTypical Working ConcentrationKey Application
This compound 100 mMDMSO / Saline1 µM - 10 mMK+ Channel Blocker
N-acetylcysteine (NAC) 1 MPBS / Media (pH 7.4)1 - 5 mMAntioxidant
z-DEVD-fmk 10 mMDMSO20 - 50 µMCaspase-3 Inhibitor

Part 4: Visualizing the Mechanism of Cytotoxicity and Mitigation

The following diagram illustrates the proposed pathway of 3-AP-induced cytotoxicity and the points of intervention for the mitigation strategies described in this guide.

G cluster_0 This compound Action cluster_1 Cellular Response & Cytotoxicity cluster_2 Mitigation Strategies AP This compound K_Channel K+ Channel Blockade AP->K_Channel Ca_Influx ↑ Intracellular Ca2+ K_Channel->Ca_Influx Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys ROS ↑ ROS (Oxidative Stress) Mito_Dys->ROS Casp9 Caspase-9 Activation Mito_Dys->Casp9 ROS->Mito_Dys Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NAC N-acetylcysteine (NAC) NAC->ROS Scavenges zDEVD z-DEVD-fmk zDEVD->Casp3 Inhibits

Caption: Mechanism of 3-AP cytotoxicity and intervention points.

References

  • 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor p
  • Caspase-3 Inhibitor Z-DEVD-FMK (FMK004) by R&D Systems, Part of Bio-Techne. Bio-Techne. [Link]
  • Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model. MDPI. [Link]
  • (a) Chart comparing the IC50 values of the compounds for different cell lines...
  • 4-aminopyridine Induces Apoptosis of Human Acute Myeloid Leukemia Cells via Increasing [Ca2+]i Through P2X7 Receptor P
  • Synergistic Effects of 4-Aminopyridine and Paclitaxel on MCF 7 Cell Line. DergiPark. [Link]
  • The IC50 values of compounds 3b and 3d determined in K562 cells at...
  • This compound. Wikipedia. [Link]
  • This compound. Organic Syntheses. [Link]
  • Antioxidant Therapies for Neuroprotection—A Review. PMC - NIH. [Link]
  • Cell culture protection and in vivo neuroprotective capacity of flavonoids. PubMed. [Link]
  • Electrophysiologic and inotropic effects of K+-channel blockade in aged diaphragm.
  • Correlation coefficient (R 2 ) between IC 50 values in three cell lines.
  • N-Acetylcysteine.
  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding. [Link]
  • Common antioxidants for cell culture?
  • What should I do when drug-induced cell death is increased twice than before?
  • Management of this compound-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. PMC - NIH. [Link]
  • Method for preparing 3-aminopyridines
  • Vitamin E reverses multidrug resistance in vitro and in vivo. PubMed - NIH. [Link]
  • N-Acetylcysteine.
  • Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substr
  • Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.
  • Preventing the production of toxic mitochondrial proteins opens up a promising treatment target to pursue for p
  • Pro-Oxidant Activity of Amine-Pyridine-Based Iron Complexes Efficiently Kills Cancer and Cancer Stem-Like Cells. NIH. [Link]
  • Intravenous N-Acetylcysteine (NAC) Typical Dosing Scenario. Ontario Poison Centre. [Link]
  • This compound. Loba Chemie. [Link]
  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. [Link]
  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC - NIH. [Link]
  • Vitamin E and Its Molecular Effects in Experimental Models of Neurodegener
  • Selective dopaminergic neurotoxicity of three heterocyclic amine subclasses in primary r
  • NOVEL MECHANISMS OF PROTECTION AGAINST ACETAMINOPHEN HEPATOTOXICITY IN MICE BY GLUTATHIONE AND N-ACETYLCYSTEINE. PMC - NIH. [Link]
  • Targeting Mitochondrial Dysfunction to Prevent Endothelial Dysfunction and Atherosclerosis in Diabetes: Focus on the Novel Uncoupler BAM15. PubMed Central. [Link]
  • Mitochondrial Protection by PARP Inhibition. MDPI. [Link]
  • In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin. PubMed. [Link]
  • Modifications at the C-Terminus to Improve Pyrrole-Imidazole Polyamide Activity in Cell Culture. PMC - NIH. [Link]
  • Antioxidant action of vitamin E in vivo as assessed from its reaction products with multiple biological oxidants. PubMed. [Link]
  • Evaluation of oxidative stress-mediated cytotoxicity and genotoxicity of copper and flubendiamide: amelioration by antioxidants in vivo and in vitro. PMC - NIH. [Link]
  • Mitochondrial Dysfunction: Pathophysiology and Mitochondria-Targeted Drug Delivery Approaches. PMC - NIH. [Link]
  • Neuroprotection Induced by Vitamin E Against Oxidative Stress in Hippocampal Neurons: Involvement of TRPV1 Channels. PubMed. [Link]
  • What causes strange cell deaths in proliferation assay using 96-wells plate?
  • Synthesis of the vitamin E amino acid esters with an enhanced anticancer activity and in silico screening for new antineoplastic drugs. PubMed. [Link]
  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. [Link]

Sources

3-Aminopyridine Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Aminopyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation. As Senior Application Scientists, we provide not just solutions, but the underlying scientific principles to empower your research.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causative explanations and actionable protocols.

Question 1: Why are my experimental results inconsistent when using different batches of this compound?

Inconsistent results across different batches of this compound often stem from variability in purity and the presence of residual starting materials or byproducts from synthesis.[1][2] The most common synthetic route, the Hofmann rearrangement of nicotinamide, can leave unreacted starting material or generate related impurities that may have different pharmacological or chemical activities.[3][4]

Core Causality:

  • Purity Variations: Even slight differences in purity (e.g., 98% vs. 99.5%) can significantly alter the effective concentration of the active compound.

  • Presence of Isomers or Precursors: Residual nicotinamide or the formation of other aminopyridine isomers during synthesis can interfere with your assay.[5] For instance, in electrophysiology, where this compound is used as a potassium channel blocker, impurities might have off-target effects, leading to unpredictable results.[6][7]

Troubleshooting Workflow:

G start Inconsistent Results Observed check_coa Review Certificate of Analysis (CoA) for each batch start->check_coa compare_purity Compare purity levels (e.g., via HPLC data) check_coa->compare_purity check_impurities Identify listed impurities check_coa->check_impurities purity_diff Significant purity difference? compare_purity->purity_diff impurity_diff Different impurities listed? check_impurities->impurity_diff purity_diff->impurity_diff No qualify_new_batch Qualify new batch with a standard assay purity_diff->qualify_new_batch Yes impurity_diff->qualify_new_batch No contact_supplier Contact supplier for detailed impurity profile impurity_diff->contact_supplier Yes end_node Consistent Results Achieved qualify_new_batch->end_node purify Consider in-house purification contact_supplier->purify purify->qualify_new_batch

Experimental Protocol: Batch Qualification Assay

  • Prepare Stock Solutions: Accurately prepare stock solutions of both the old and new batches of this compound.

  • Select a Standard Assay: Use a simple, reliable assay you have already established. For electrophysiology, this could be measuring the broadening of an action potential in a control cell line.[7]

  • Run Parallel Experiments: Test both batches side-by-side at a key concentration.

  • Compare Results: If the results are statistically different, the new batch may require a different effective concentration or purification.

Question 2: The measured concentration of my this compound stock solution is consistently lower than calculated. What is happening?

This is a classic issue stemming from the hygroscopic nature of this compound.[8][9][10] The compound readily absorbs moisture from the atmosphere, adding water weight to the solid material. When you weigh out the powder, you are also weighing an unknown amount of water.

Core Causality:

  • Hygroscopicity: this compound is known to be hygroscopic, meaning it attracts and holds water molecules from the surrounding environment.[9][10] This is a critical physical property to consider during handling and storage.

  • Inaccurate Molar Mass: The added water increases the total mass, but not the moles of this compound, leading to a lower-than-expected molar concentration in your final solution.

Data Presentation: Impact of Water Absorption on Weighed Mass

True Mass of this compoundWater Content (%)Weighed MassError in Mass (%)
100.0 mg0.5%100.5 mg+0.5%
100.0 mg1.0%101.0 mg+1.0%
100.0 mg2.0%102.0 mg+2.0%
100.0 mg5.0%105.0 mg+5.0%

Troubleshooting Workflow:

G start Low Solution Concentration check_storage Review storage conditions start->check_storage improper_storage Stored in open air or non-desiccated environment? check_storage->improper_storage proper_storage Store in a desiccator over a drying agent improper_storage->proper_storage Yes weighing_protocol Review weighing protocol improper_storage->weighing_protocol No proper_storage->weighing_protocol quick_weighing Weigh quickly to minimize air exposure weighing_protocol->quick_weighing karl_fischer Perform Karl Fischer titration to determine water content quick_weighing->karl_fischer adjust_mass Adjust weighed mass based on water content karl_fischer->adjust_mass end_node Accurate Concentration Achieved adjust_mass->end_node

Experimental Protocol: Preparing an Accurate Stock Solution

  • Drying: Before weighing, dry the this compound in a vacuum desiccator over a suitable desiccant (e.g., phosphorus pentoxide) for at least 24 hours.

  • Weighing: Weigh the required amount of the dried compound quickly on a calibrated analytical balance.

  • Solubilization: Immediately dissolve the weighed powder in your chosen solvent (e.g., water or ethanol, in which it is highly soluble).[8][11]

  • Storage: Store the stock solution in a tightly sealed container at the recommended temperature (see FAQ section).

Question 3: My this compound powder has darkened over time. Is it still usable?

A color change from white/light yellow to a darker yellow or brown indicates potential degradation.[12] this compound can be sensitive to light and air, leading to oxidation and the formation of colored impurities.

Core Causality:

  • Oxidation: The amino group on the pyridine ring can be susceptible to oxidation, especially when exposed to air and light over prolonged periods. This can lead to the formation of nitro or other oxidized species, which are often colored.[13]

  • Decomposition: When heated, this compound can decompose, emitting toxic fumes of nitrogen oxides (NOx).[8][11] While storage at room temperature is generally acceptable, exposure to heat can accelerate degradation.

Recommendation: It is not recommended to use discolored this compound for quantitative or sensitive biological experiments. The presence of degradation products can lead to unpredictable and non-reproducible results. If the material has significantly darkened, it is best to discard it according to your institution's safety protocols and use a fresh batch. For less sensitive applications, a small-scale pilot experiment might be warranted, but proceed with caution.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound? Solid this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong acids and oxidizing agents.[8][9] A desiccator is highly recommended to mitigate its hygroscopic nature.[10] The recommended storage temperature is typically below 30°C.[8]

Q2: How should I prepare and store a stock solution of this compound? this compound is soluble in water and ethanol.[8][11] For a 100 mM aqueous stock solution, you would dissolve 94.11 mg of dry this compound in 10 mL of high-purity water. Store aqueous solutions at 2-8°C for short-term use (days to a week) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Q3: What are the primary safety precautions when handling this compound? this compound is toxic if swallowed, inhaled, or in contact with skin.[14][15] It can cause skin, eye, and respiratory irritation.[14][15] Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[14][15]

Q4: Can I purify this compound in my lab? Yes, if you have the appropriate equipment and expertise. Recrystallization is a common method. A published procedure involves dissolving the crude product in a mixture of benzene and ligroin, treating with activated carbon (Norit) and sodium hydrosulfite, followed by filtration and cooling to induce crystallization.[10] However, given the hazards of benzene, alternative solvent systems may be preferable. Always consult safety guidelines and perform such procedures in a well-ventilated fume hood.

Q5: What analytical methods can be used to check the purity of this compound? High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound and identifying potential impurities.[5][9][16] A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of phosphate buffer and methanol or acetonitrile) and UV detection can effectively separate this compound from its related isomers and other impurities.[5][17]

References

  • Loba Chemie. (2012). This compound MSDS | CAS 462-08-8 MSDS.
  • El-Kashef, H., et al. (2011). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed.
  • Autech Industry. (n.d.). This compound (CAS 462-08-8) Technical Specifications & Industrial Applications.
  • Trissel, L. A., & Trusley, C. R. (1993). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed.
  • ChemDmart. (n.d.). Safety data sheet.
  • Allen, C. F. H., & Wolf, C. N. (1950). This compound. Organic Syntheses, 30, 3. doi:10.15227/orgsyn.030.0003
  • Suvchem Laboratory Chemicals. (n.d.). This compound (FOR SYNTHESIS).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Comprehensive Overview.
  • Feng, J., Zhang, Z. Y., & Wallace, M. B. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B:Chemical Analysis, 55(12), 1396-1400.
  • CN111170937A - Preparation method of this compound. (n.d.). Google Patents.
  • Wikipedia. (n.d.). This compound.
  • PrepChem.com. (n.d.). Preparation of this compound.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Titus, M., & Kittel, R. J. (2018). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of Biological Chemistry, 293(42), 16346-16355.
  • ChemBK. (2024). This compound.

Sources

Technical Support Center: Safe Disposal of 3-Aminopyridine Waste

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe management and disposal of 3-Aminopyridine (3-AP) waste. This guide is designed for researchers, scientists, and drug development professionals who handle this compound. The following sections provide in-depth FAQs, troubleshooting advice, and standard protocols to ensure that your disposal practices are safe, compliant, and scientifically sound.

Section 1: Hazard Profile & Core Principles of this compound Waste

This compound is a highly toxic compound, classified as hazardous by regulatory bodies like OSHA and the EPA.[1] It is toxic if swallowed, inhaled, or if it comes into contact with skin.[2][3][4] The primary hazard lies in its acute toxicity, and it is also known to cause significant skin and eye irritation.[2][5] Environmentally, it is toxic to aquatic life with long-lasting effects.[5] Therefore, all waste streams containing 3-AP, including neat material, contaminated solutions, and used personal protective equipment (PPE), must be managed as hazardous waste.[2]

The core principle for managing 3-AP waste is containment and segregation . Never mix 3-AP waste with other waste streams unless explicitly permitted by a validated neutralization protocol. Improper mixing can lead to hazardous reactions, as 3-AP is incompatible with strong oxidizing agents and strong acids.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I classify this compound waste for disposal?

A1: this compound is classified as a toxic substance. For transport, it is designated under UN number UN2671 for Aminopyridines, with a hazard class of 6.1 (Toxic substances).[1][2] Depending on your jurisdiction and the concentration, it may also be considered an acutely hazardous waste. In the United States, certain aminopyridines fall under the EPA's "P-list" of acute hazardous wastes, which have stringent disposal regulations.[6] Always consult your institution's Environmental Health & Safety (EHS) office to confirm the specific waste codes applicable in your region.

Q2: What are the immediate steps for collecting 3-AP waste in the lab?

A2:

  • Designate a specific waste container: Use a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The label must clearly state "Hazardous Waste: this compound," along with the associated hazard pictograms (e.g., skull and crossbones).[3]

  • Segregation: Keep the 3-AP waste container separate from incompatible materials, especially strong acids and oxidizers.[1]

  • Work Area: Always handle and transfer waste inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

  • Log Sheet: Maintain a log of the waste added to the container, including quantities and dates.

Q3: Can I dispose of dilute 3-AP solutions down the drain?

A3: Absolutely not. It is prohibited to dispose of 3-AP waste by sewering (i.e., pouring it down the drain).[5][7] This compound is toxic to aquatic life, and its introduction into wastewater systems can have severe environmental consequences.[5] All aqueous solutions, regardless of concentration, must be collected and disposed of as hazardous waste.

Q4: What PPE is required when handling 3-AP waste?

A4: A comprehensive PPE strategy is mandatory.

PPE Category Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves. Prevents dermal absorption, as 3-AP is toxic upon skin contact.[2][4]
Eye Protection Chemical safety goggles or a face shield. Protects against splashes and dust, preventing severe eye irritation.[3]
Body Protection A lab coat, with consideration for a chemically resistant apron. Prevents contamination of personal clothing.

| Respiratory | A NIOSH-approved respirator may be necessary if dust is generated or if working outside a fume hood. | Prevents inhalation toxicity.[1][4] |

Always consult the Safety Data Sheet (SDS) and your institution's EHS guidelines for specific PPE requirements.[1][3]

Section 3: Troubleshooting Guide

This section addresses common issues that may arise during the handling and temporary storage of 3-AP waste.

Problem 1: I've spilled a small amount of solid 3-AP powder in the fume hood.

  • Immediate Action: Do not use water to clean it up initially, as this can increase the area of contamination.

  • Causality: Spills often occur during weighing or transfer. The primary risk is the generation of airborne dust.

  • Troubleshooting Steps:

    • Ensure the fume hood sash is at the proper height.

    • Wear appropriate PPE, including a respirator if indicated by your EHS office.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the mixture into a designated hazardous waste container.[1][3] Avoid creating dust.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.

    • Report the spill to your EHS office.

Problem 2: The cap on my 3-AP waste container appears swollen or distorted.

  • Immediate Action: Do not attempt to open the container. Place it in secondary containment and contact your EHS office immediately.

  • Causality: This indicates a buildup of pressure inside the container. This could be caused by an unintended chemical reaction due to contamination of the waste stream or decomposition.

  • Preventative Measures:

    • Strict Segregation: Ensure that only compatible waste is added to the container. Never mix 3-AP with unknown substances.

    • Temperature Control: Store waste containers in a cool, well-ventilated area away from direct sunlight or heat sources.[1][2]

Problem 3: Can I perform a chemical neutralization of 3-AP waste in my lab?

  • Expert Analysis: While chemically possible, in-lab neutralization of toxic waste like 3-AP is not recommended for most research facilities.

  • Causality & Risks:

    • The reaction of 3-AP (a base) with an acid is exothermic and can create aerosols.

    • Incomplete neutralization can result in a waste stream that is still hazardous.

    • The process itself generates additional hazardous waste (the neutralized salt solution) that still requires proper disposal.

    • It requires a specific, validated protocol and approval from your institution's EHS department, which is rarely granted for highly toxic substances.

  • Recommended Action: The safest and most compliant method for disposing of 3-AP waste is to use a licensed professional hazardous waste disposal service.[3] These services are equipped for high-temperature incineration or other specialized treatments that ensure complete destruction of the compound.

Section 4: Waste Disposal Decision Workflow

The following diagram outlines the logical steps for managing 3-AP waste from generation to final disposal.

G Diagram 1: this compound Waste Management Workflow A 3-AP Waste Generated (Solid, Liquid, or Contaminated PPE) B Is waste stream exclusively 3-AP or a known compatible mixture? A->B C Segregate in a dedicated, labeled hazardous waste container. (UN2671) B->C  Yes D Consult EHS Immediately. Do NOT mix. Treat as unknown hazardous waste. B->D  No / Unsure E Store in a cool, ventilated, secondary containment area. C->E F Is the container full? E->F G Arrange for pickup by a licensed hazardous waste disposal service. F->G  Yes H Continue to collect waste. Monitor container integrity. F->H  No

Caption: Workflow for safe segregation and disposal of 3-AP waste.

Section 5: References

  • This compound MSDS | CAS 462-08-8 MSDS . (2012). Loba Chemie. [Link]

  • This compound | Occupational Safety and Health Administration . OSHA. [Link]

  • This compound (FOR SYNTHESIS) . Suvchem Laboratory Chemicals. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . (2025). U.S. Environmental Protection Agency. [Link]

  • Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency. [Link]

  • EPA Subpart P Regulations . PharmWaste Technologies, Inc. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals . ASHP. [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals . eCFR. [Link]

Sources

improving the stability of 3-Aminopyridine stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Aminopyridine Stock Solutions

Welcome to the technical support center for this compound (3-AP). This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols to help you prepare, store, and utilize this compound stock solutions with maximum stability and efficacy.

Part 1: Frequently Asked Questions (FAQs)

Q1: My this compound stock solution has turned yellow/brown. What causes this, and is it still usable?

A1: The discoloration of your 3-AP solution is a classic indicator of oxidative degradation. The primary culprit is the amine group (-NH₂) on the pyridine ring, which is susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal contaminants. This process can form colored nitro or nitroso compounds and other complex degradation products.

Whether the solution is usable depends on the sensitivity of your assay. For highly sensitive applications, such as in vitro electrophysiology or developing pharmaceutical formulations, a discolored solution should be discarded as the presence of impurities could lead to non-reproducible or artifactual results. For less sensitive applications, its use is discouraged due to unknown concentrations of the active compound.

Mechanism Insight : The oxidation often involves a nucleophilic attack by the amino nitrogen on an electrophilic oxygen species.[1] This reaction can be catalyzed by light (photochemical oxidation) or transition metals.

Q2: What is the best solvent for preparing this compound stock solutions?

A2: The choice of solvent is critical and depends on your experimental requirements, particularly the final desired concentration and compatibility with your biological system.

SolventSolubilityAdvantagesConsiderations & Best Practices
Water >1000 g/L[2][3]Biologically compatible, inexpensive.3-AP is hygroscopic and forms a basic solution (pH ~10 for a 100 g/L solution)[2]. The basicity can affect assay conditions. For long-term storage, aqueous solutions are more prone to microbial growth. Use sterile, deoxygenated (sparged with N₂ or Ar) high-purity water.
DMSO High (e.g., 100 mM for 4-AP)Excellent solvating power, allows for high concentration stocks, can be stored at -20°C.DMSO is hygroscopic (absorbs water from the air), which can introduce water into your stock. It can also be toxic to some cell lines. Use anhydrous, high-purity DMSO and aliquot into single-use vials to minimize water absorption and freeze-thaw cycles.
Ethanol (EtOH) Soluble[2][4]Good solvating power, less toxic than DMSO for many cell types, volatile.Can be less suitable for long-term storage due to evaporation, even at low temperatures. Ensure the final concentration of EtOH in your assay is not detrimental. Use absolute (≥99.5%) ethanol.
Benzene Soluble[4][5]Historically used for purification/crystallization.[4][5]Not recommended for biological applications due to high toxicity and carcinogenicity.

Recommendation: For most biological applications, anhydrous DMSO is the preferred solvent for creating high-concentration primary stocks due to its superior stability profile when stored properly. For direct application where DMSO is not tolerated, freshly prepared solutions in sterile, deoxygenated water or an appropriate buffer are recommended.

Q3: What are the optimal storage conditions for this compound solid and stock solutions?

A3: Proper storage is paramount to prevent degradation. 3-AP is stable under normal temperatures and pressures but is sensitive to several environmental factors.[2][6]

FormTemperatureLightAtmosphereContainer
Solid Room Temperature or 2-8°CProtect from lightStore under an inert atmosphere (Argon or Nitrogen)[2]Tightly sealed, airtight container to protect from moisture[2][7][8]
Stock Solution -20°C (preferred) or 2-8°C (short-term)Protect from light (use amber vials or wrap in foil)[9]Overlay with inert gas (Ar/N₂) before sealingTightly sealed glass or polypropylene vials

Causality :

  • Low Temperature (-20°C): Drastically slows the rate of all chemical reactions, including oxidation and hydrolysis.

  • Light Protection: Prevents photochemical degradation, where light energy catalyzes the oxidation of the amine group.[10]

  • Inert Atmosphere: Displaces oxygen, the primary reactant in the oxidative degradation pathway.[9] 3-AP is also hygroscopic (absorbs moisture), and an inert atmosphere helps to keep it dry.[2][6]

Part 2: Troubleshooting Guide

This section addresses specific problems you might encounter.

Issue 1: Precipitate has formed in my stock solution upon thawing.
  • Root Cause Analysis:

    • Concentration Exceeds Solubility: The concentration of your stock may be too high to remain in solution at a lower temperature (e.g., after being removed from a -20°C freezer).

    • Solvent Water Absorption: If using a hygroscopic solvent like DMSO, it may have absorbed atmospheric water, reducing the solubility of 3-AP.

    • pH Shift (Aqueous Solutions): Absorption of atmospheric CO₂ can lower the pH of unbuffered aqueous solutions, potentially causing the protonated form of 3-AP to precipitate.

  • Troubleshooting Workflow:

    G start Precipitate observed in thawed solution q1 Is the solution gently warmed to 37°C and vortexed? start->q1 a1_yes Does precipitate redissolve? q1->a1_yes Yes res_discard Discard solution. Precipitate may be degradation products. q1->res_discard No res_ok Solution is likely usable. Consider preparing lower concentration aliquots. a1_yes->res_ok Yes q2 Was the stock prepared in anhydrous solvent and stored in single-use aliquots? a1_yes->q2 No q2->res_discard Yes action_remake Action: Remake stock using best practices. - Use anhydrous solvent. - Sparge solvent with Argon/Nitrogen. - Aliquot for single use. - Store at -20°C, protected from light. q2->action_remake No

    Caption: Troubleshooting workflow for precipitated solutions.

Issue 2: Inconsistent experimental results using the same stock solution.
  • Root Cause Analysis:

    • Progressive Degradation: The stock is degrading over time due to improper storage (light/air exposure) or repeated freeze-thaw cycles. Each use exposes the solution to potential contaminants.

    • Inaccurate Pipetting: High-concentration, viscous DMSO stocks can be difficult to pipette accurately.

    • Chemical Incompatibility: 3-AP is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2][11] Ensure it is not mixed with incompatible reagents in your experimental buffer.

  • Preventative Protocols:

    • Aliquoting: The single most effective way to ensure consistency is to aliquot the primary stock into single-use volumes immediately after preparation. This minimizes freeze-thaw cycles and contamination risk.

    • Solvent Equilibration: Before opening a vial of anhydrous solvent (e.g., DMSO), allow it to come to room temperature to prevent condensation of atmospheric water into the cold solvent.

    • Accurate Pipetting: Use positive displacement pipettes for viscous liquids like DMSO. When using air displacement pipettes, ensure you pre-wet the tip and pipette slowly to get the correct volume.

Part 3: Protocols and Methodologies

Protocol 1: Preparation of a 100 mM this compound Stock in Anhydrous DMSO

This protocol describes a self-validating system designed to minimize degradation.

Materials:

  • This compound (MW: 94.12 g/mol )[7]

  • Anhydrous DMSO (Biotechnology Grade)

  • Inert gas (Argon or Nitrogen) with tubing

  • Sterile, amber, or foil-wrapped glass vials with screw caps

  • Analytical balance, positive displacement pipette, or calibrated air displacement pipette

Procedure:

  • Pre-Weighing Preparation: Allow the sealed container of anhydrous DMSO to equilibrate to room temperature before opening.

  • Inert Atmosphere: Gently flush a sterile vial with inert gas for 30-60 seconds.

  • Weighing: Weigh 9.41 mg of 3-AP directly into the inert-gas-flushed vial. Perform this step quickly to minimize air exposure.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (to 30-37°C) can be used if necessary.

  • Aliquoting (Critical Step): Immediately dispense the 100 mM stock into smaller, single-use working aliquots (e.g., 20 µL) in inert-gas-flushed, light-protected vials.

  • Final Purge & Storage: Before tightly sealing each aliquot, gently flush the headspace with inert gas. Store immediately at -20°C.

Workflow Diagram:

Caption: Recommended workflow for preparing and storing stable 3-AP stocks.

References

  • This compound (CAS 462-08-8) Technical Specifications & Industrial Applications. (n.d.).
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Aldrich - 655503 - SAFETY DATA SHEET. (2025, September 22). Sigma-Aldrich.
  • This compound CAS# 462-08-8. (n.d.). SincereChemical.
  • Safe handling and storage procedures for aminopyridines. (n.d.). Benchchem.
  • 3 - SAFETY DATA SHEET. (n.d.).
  • This compound | 462-08-8. (2025, September 25). ChemicalBook.
  • Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of this compound by Peroxomonosulfuric Acid. (2015, August 10). ResearchGate.
  • This compound | C5H6N2 | CID 10009. (n.d.). PubChem.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(4), 297–299.
  • This compound. (n.d.). In Wikipedia.
  • This compound - Hazardous Agents. (n.d.). Haz-Map.
  • 4-Aminopyridine SOP. (n.d.).
  • This compound MSDS | CAS 462-08-8 MSDS. (2012, December 11). Loba Chemie.
  • This compound For Synthesis | Article No. 1075B. (n.d.). Loba Chemie.
  • Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. (n.d.).
  • This compound. (n.d.). In NIST WebBook. National Institute of Standards and Technology.
  • This compound - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Exploring the Chemical Frontier: Photochemical C3-Amination of Pyridines and the Role of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from an industry article on pyridine chemistry.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved from ICH Harmonised Tripartite Guideline.
  • Probing mechanism of Rhodamine B decolorization under homogeneous conditions via pH-controlled photocatalysis with anionic porphyrin. (n.d.). Scientific Reports.
  • Degradation of Reactive Brilliant Red X-3B by Photo-Fenton-like Process: Effects of Water Chemistry Factors and Degradation Mechanism. (2022, January 27). MDPI.
  • Photodegradation of the aminoazobenzene acid orange 52 by three advanced oxidation processes: UV/H2O2, UV/TiO2 and VIS/TiO2. (n.d.). ResearchGate.

Sources

identifying and removing byproducts in 3-Aminopyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Aminopyridine Reactions

Welcome to the technical support center for this compound chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this compound as a key building block. Our goal is to provide you with in-depth, field-proven insights to anticipate, identify, and resolve common challenges related to byproduct formation and purification. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to optimize your reactions for higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: My crude this compound, synthesized via Hofmann rearrangement, is a dark red or brown solid. Is this normal, and how do I decolorize it?

A1: Yes, it is quite common for crude this compound produced from the Hofmann rearrangement of nicotinamide to appear as dark-colored crystals.[1] This coloration is typically due to trace impurities and oxidation products formed under the reaction conditions (e.g., bromine and strong base).

  • Causality: The reaction conditions can lead to the formation of minor, highly colored polymeric or oxidized species. Since this compound is somewhat hygroscopic and sensitive to air, improper handling can exacerbate this issue.[1]

  • Solution: An effective and widely used decolorization method involves dissolving the crude product in a suitable solvent mixture (e.g., benzene and ligroin) and treating it with activated carbon (Norit) and a mild reducing agent like sodium hydrosulfite.[1] The mixture is heated briefly, and the hot solution is filtered to remove the carbon and adsorbed impurities. Upon cooling, significantly purer, white to pale yellow crystals of this compound can be obtained.[1]

Q2: I am performing an N-alkylation on this compound and observing the formation of a significant amount of a di-alkylated product. How can I improve the selectivity for mono-alkylation?

A2: This is a classic challenge in amine chemistry. The mono-alkylated product is often more nucleophilic than the starting this compound, making it susceptible to a second alkylation.

  • Causality: The electron-donating nature of the first alkyl group increases the electron density on the nitrogen atom, enhancing its reactivity towards the alkylating agent.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the stoichiometry of your alkylating agent. Using a slight excess (1.0 to 1.2 equivalents) can help, but may not completely solve the problem.[2]

    • Protecting Groups: A robust strategy is to protect the amino group, for instance with a Boc group. The protected amine can be alkylated, followed by deprotection to yield the desired mono-alkylated product.[2]

    • Reductive Amination: Instead of direct alkylation with an alkyl halide, consider a two-step reductive amination. Reacting this compound with an aldehyde or ketone to form an imine, followed by reduction (e.g., with sodium borohydride), provides excellent control and high yields of the mono-alkylated product.[2][3]

    • "Self-Limiting" Alkylation: Novel methods using N-aminopyridinium salts as ammonia surrogates have been developed. These reactions proceed through a transient pyridinium ylide intermediate and have been shown to be "self-limiting," yielding predominantly the mono-alkylated secondary amine.[4][5]

Q3: My column chromatography purification of a this compound derivative shows significant tailing, leading to poor separation. What causes this and how can I fix it?

A3: Tailing is a frequent issue when purifying basic compounds like aminopyridines on standard silica gel.[6]

  • Causality: The free silanol groups (Si-OH) on the surface of silica gel are acidic. They form strong, non-covalent interactions (acid-base interactions) with the basic nitrogen atoms of your aminopyridine derivative. This strong binding causes the compound to elute slowly and asymmetrically, resulting in tailing.

  • Solution: To mitigate this, you must neutralize the acidic sites on the silica gel. The most common and effective method is to add a small amount of a basic modifier to your eluent (mobile phase).

    • Recommended Modifier: Add 0.5-1% (v/v) of triethylamine (TEA) or pyridine to your solvent system (e.g., ethyl acetate/hexane).[6] The modifier will preferentially bind to the acidic sites on the silica, allowing your product to travel through the column more uniformly and result in sharper, more symmetrical peaks.

Troubleshooting Guide: Specific Byproduct Scenarios

Scenario 1: Di-acylation during Schotten-Baumann reaction

  • Problem: "I reacted this compound with chloroacetyl chloride and obtained a mixture of the desired N-acylated product and a significant amount of a di-acylated byproduct. How do I prevent this and purify my product?"

  • Analysis & Causality: The initially formed mono-acylated product still possesses a pyridine ring nitrogen which, although less nucleophilic than the exocyclic amine, can be acylated under forcing conditions, leading to an N-acylpyridinium salt. More commonly, if there are other nucleophilic sites or if reaction conditions are not well-controlled, di-acylation can occur. For other aminopyridines, N,N-diacylation of the exocyclic amine is also a known side reaction.[7]

  • Preventative Measures:

    • Temperature Control: Perform the addition of the acylating agent (e.g., chloroacetyl chloride) at a low temperature (0 °C or below) to control the reaction rate and improve selectivity.[8]

    • Slow Addition: Add the acylating agent dropwise using a dropping funnel to avoid localized high concentrations.[8]

    • Base Selection: Use a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct without competing in the acylation.[8]

  • Purification Strategy:

    • Aqueous Workup: An aqueous workup with a mild base like sodium bicarbonate can help remove acidic impurities and any unreacted acyl chloride.[8]

    • Column Chromatography: The mono- and di-acylated products generally have different polarities and can be separated effectively using silica gel column chromatography.

    • Recrystallization: If the polarity difference is small, recrystallization from a carefully selected solvent system can be a powerful final purification step.[8]

Scenario 2: Homocoupling and other byproducts in Buchwald-Hartwig Amination

  • Problem: "I am attempting a Buchwald-Hartwig amination of 3-bromopyridine with a primary amine, but I am getting a low yield of my desired product along with several unidentified spots on my TLC plate."

  • Analysis & Causality: Buchwald-Hartwig reactions are powerful but sensitive to conditions.[9][10] Byproducts can arise from several sources:

    • Homocoupling: The aryl halide can couple with itself (biaryl formation).

    • Hydrodehalogenation: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Catalyst Decomposition: The palladium catalyst can decompose, forming palladium black and losing activity.

    • Ligand Effects: The choice of phosphine ligand is critical and mismatched ligands can lead to side reactions or no reaction at all.[11][12]

  • Optimization & Troubleshooting:

    • Ligand Screening: This is the most critical parameter. For challenging substrates like 3-halopyridines, specialized ligands are often required. Consider ligands like Josiphos-type (e.g., CyPF-tBu) or bi-dentate ligands like BINAP and DDPF.[9][11]

    • Base and Solvent: The choice of base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, dioxane) must be optimized. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.

    • Temperature Control: Run the reaction at the lowest effective temperature (typically 80-120 °C) to minimize side reactions. Monitor progress by TLC or LC-MS to avoid prolonged heating after completion.[13]

  • Purification Strategy: The product mixture from a Buchwald-Hartwig reaction is best purified by flash column chromatography on silica gel. The polarity of the desired product, starting materials, and byproducts will dictate the optimal solvent system.

Data Summary: Common Byproducts and Solutions

Byproduct TypeCommon Reaction SourceMechanistic CauseRecommended Removal Method(s)
Di-alkylated Aminopyridine N-AlkylationThe mono-alkylated product is more nucleophilic than the starting amine.Column Chromatography, Reductive Amination (preventative)[2]
Di-acylated Aminopyridine N-AcylationOver-acylation due to harsh conditions or excess acylating agent.Column Chromatography, Recrystallization[7][8]
Oxidized/Colored Impurities Hofmann RearrangementAir sensitivity and harsh reaction conditions (base, halogen).Treatment with activated carbon and sodium hydrosulfite, followed by recrystallization.[1]
Biaryl Homocoupling Product Buchwald-Hartwig AminationSide reaction of the palladium catalyst with the aryl halide.Column Chromatography; optimize ligand and conditions to prevent.
Unreacted Starting Material All reactionsIncomplete reaction due to insufficient time, temperature, or reagent stoichiometry.Column Chromatography, Recrystallization, Acid-Base Extraction.
Chlorinated Byproducts Chlorination of this compoundOver-chlorination due to high temperatures or reaction times.[14]Column Chromatography, Fractional Crystallization.

Visualizations

Byproduct Formation Pathway

cluster_0 Acylation of this compound 3AP This compound Product Desired Mono-acylated Product 3AP->Product + R-COCl - HCl AcylCl Acyl Chloride (R-COCl) AcylCl->Product Byproduct Di-acylated Byproduct Product->Byproduct + R-COCl (Excess) - HCl

Caption: Formation of a di-acylated byproduct from excess acylating agent.

General Purification Workflow

Start Crude Reaction Mixture Workup Aqueous Workup (e.g., NaHCO3 wash) Start->Workup Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Workup->Extraction Dry Dry Organic Layer (e.g., Na2SO4) Extraction->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Flash Column Chromatography (Silica Gel + 1% TEA) Concentrate->Chromatography TLC Analyze Fractions by TLC Chromatography->TLC Combine Combine Pure Fractions TLC->Combine Final_Concentrate Concentrate Pure Fractions Combine->Final_Concentrate Recrystallize Recrystallization (Optional Final Polish) Final_Concentrate->Recrystallize Final_Product Pure this compound Derivative Final_Concentrate->Final_Product If sufficiently pure Recrystallize->Final_Product

Caption: A standard workflow for purifying this compound derivatives.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a general method for purifying a this compound derivative from a crude reaction mixture.

Objective: To separate the desired product from unreacted starting materials and byproducts using silica gel flash chromatography.

Materials:

  • Crude product mixture

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc) - HPLC grade

  • Basic Modifier: Triethylamine (TEA)

  • TLC plates (silica gel coated)

  • Glass column and appropriate glassware

  • Collection tubes/flasks

Methodology:

  • Determine Eluent System via TLC:

    • Dissolve a small amount of your crude mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in various ratios of Hexane/EtOAc (e.g., 9:1, 4:1, 1:1).

    • Crucially, add ~1% TEA to each eluent system. [6]

    • Identify a solvent system that gives your desired product an Rf value of approximately 0.2-0.3 and shows good separation from impurities.

  • Prepare the Column:

    • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare the "slurry" by mixing the required amount of silica gel with the initial, least polar eluent (e.g., 10% EtOAc in Hexane + 1% TEA).

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring no air bubbles are trapped. Elute with 2-3 column volumes of the starting eluent to stabilize the bed.

  • Load the Sample:

    • Dry Loading (Preferred): Dissolve your crude product in a minimal amount of a strong solvent (like Dichloromethane or Methanol). Add a small amount of silica gel (~2-3 times the weight of your crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the absolute minimum amount of the starting eluent. Pipette this concentrated solution directly onto the top of the silica bed, being careful not to disturb the surface.

  • Elute and Collect Fractions:

    • Begin eluting with the starting solvent system.

    • Collect fractions continuously in test tubes or flasks.

    • Gradually increase the polarity of the eluent as the column runs (gradient elution) based on your TLC analysis. For example, move from 10% EtOAc -> 20% EtOAc -> 40% EtOAc in Hexane (always including 1% TEA).

    • Monitor the elution by spotting fractions onto TLC plates and visualizing under a UV lamp and/or with a suitable stain.

  • Isolate the Product:

    • Once all fractions have been analyzed by TLC, combine the fractions that contain only the pure desired product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove any residual solvent.

    • Obtain the final mass and characterize the product (e.g., by NMR, MS) to confirm its identity and purity.

References

  • Preparation method of this compound. CN111170937A.
  • This compound. Wikipedia.
  • This compound. Organic Syntheses Procedure.
  • This compound synthesis. ChemicalBook.
  • An In-depth Technical Guide to the Synthesis Routes from 3-Amino-2-chloropyridine. Benchchem.
  • This compound | CAS 462-08-8. Veeprho.
  • This compound. SIELC Technologies.
  • Preparation of 2-chloro-3-aminopyridine. US3838136A.
  • Identifying and minimizing side products in chloroacetyl
  • The Buchwald–Hartwig Amination After 25 Years.
  • Buchwald–Hartwig amin
  • Acylation of Aminopyridines and Related Compounds with Endic Anhydride.
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
  • Preparation of Pyridines, Part 3: By Acyl
  • A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines.
  • Technical Support Center: N-Alkylation of Sterically Hindered Aminopyridines. Benchchem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem.
  • A Facile N-Monoalkylation of Aminopyridines.
  • 2,3-diaminopyridine. Organic Syntheses Procedure.
  • Aminopyridine. lookchem.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Preparation method of 2-chloro-3-aminopyridine. CN102532010A.
  • Technical Support Center: Purification of 6-Chloropyridin-3-amine Deriv
  • Buchwald-Hartwig Amin
  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology. CN104529886A.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. NIH.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 3-Aminopyridine and 4-Aminopyridine in Neurological Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of neurological disorders, the aminopyridine class of compounds offers a compelling avenue for therapeutic intervention. As potassium (K+) channel blockers, these molecules hold the potential to restore action potential conduction in demyelinated axons, a hallmark of debilitating conditions such as multiple sclerosis (MS) and spinal cord injury (SCI). This guide provides an in-depth, objective comparison of two prominent isomers: 3-Aminopyridine (3-AP) and 4-Aminopyridine (4-AP), focusing on their differential efficacy, underlying mechanisms, and the experimental frameworks required for their evaluation.

Introduction: The Aminopyridine Isomers

This compound and 4-Aminopyridine are structural isomers, differing only in the position of the amino group on the pyridine ring. This seemingly minor structural variance leads to significant differences in their chemical properties and, consequently, their biological activity. While both compounds are recognized as blockers of voltage-gated potassium channels, 4-AP has been more extensively studied and has found clinical application in the form of dalfampridine (a sustained-release formulation of 4-AP) for the improvement of walking in patients with multiple sclerosis[1][2][3]. 3-AP, on the other hand, remains a subject of preclinical investigation, with its therapeutic potential yet to be fully elucidated.

Mechanism of Action: A Shared Target, A Difference in Potency

The primary mechanism of action for both 3-AP and 4-AP is the blockade of voltage-gated potassium channels, particularly those of the Kv1 family, which are exposed on demyelinated axons. By inhibiting these channels, the aminopyridines prolong the action potential, allowing for more effective propagation of the nerve impulse across the demyelinated segment and enhancing the release of neurotransmitters at the synapse.

However, the efficacy with which they achieve this blockade differs significantly. The position of the amino group influences the molecule's ability to interact with the channel pore.

Caption: Mechanism of aminopyridine action on demyelinated axons.

Experimental evidence from whole-cell patch-clamp studies on cloned Kv1.1 channels has demonstrated that 4-AP is a significantly more potent blocker than 3-AP. At a physiological pH of 7.2, the concentration required for half-maximal inhibition (IC50) for 4-AP was 89 µM, whereas for 3-AP it was 2.2 mM, indicating that 4-AP is approximately 25 times more potent in this system[4]. Another study reported IC50 values of 170 µM and 230 µM for 4-AP on Kv1.1 and Kv1.2 channels, respectively[5][6]. This disparity in potency is a critical factor for consideration in therapeutic development, as a lower required effective concentration can translate to a more favorable therapeutic window and reduced off-target effects.

Comparative Efficacy: In Vitro and In Vivo Evidence

Direct comparative studies of the therapeutic efficacy of 3-AP and 4-AP in animal models of neurological disorders are limited. However, the available data, primarily from in vitro preparations, consistently point to the superiority of 4-AP.

In an isolated chick biventer cervicis nerve-muscle preparation, 4-AP was found to be approximately 10 times more potent than 3-AP in reversing neuromuscular blockade induced by tubocurarine[7]. This suggests a greater efficacy of 4-AP in enhancing neuromuscular transmission.

Furthermore, a study on various derivatives of 4-AP demonstrated that small modifications to the 3-position of the pyridine ring can dramatically alter the compound's potency. For instance, 3-methyl-4-aminopyridine was found to be approximately 7-fold more potent than 4-AP, while 3-methoxy and 3-trifluoromethyl derivatives were 3- to 4-fold less potent[8][9][10]. This highlights the critical role of the chemical structure at and around the 3-position in determining the molecule's interaction with the potassium channel.

While direct in vivo comparisons in models like experimental autoimmune encephalomyelitis (EAE) are lacking, the established clinical efficacy of 4-AP in MS patients provides a strong benchmark against which any potential therapeutic effects of 3-AP would need to be measured[2][3][11].

Pharmacokinetics and Toxicology: A Comparative Overview

From a toxicological standpoint, both compounds can induce central nervous system (CNS) stimulation and convulsions at high doses, a direct consequence of their potassium channel-blocking activity[12]. The acute toxicity, as indicated by the median lethal dose (LD50), provides a quantitative measure for comparison. The intraperitoneal LD50 of this compound in mice is reported to be 28 mg/kg[12]. For 4-aminopyridine, the oral LD50 in rats is 20 mg/kg[5]. While these values are from different species and routes of administration, they suggest that both compounds have a narrow therapeutic index and require careful dose management.

Table 1: Comparative Summary of this compound and 4-Aminopyridine

FeatureThis compound (3-AP)4-Aminopyridine (4-AP)
Primary Mechanism Voltage-gated K+ channel blockerVoltage-gated K+ channel blocker
Potency (IC50 on Kv1.1) 2.2 mM[4]89 µM[4]
Clinical Use InvestigationalApproved for improving walking in MS (as dalfampridine)[1][2]
In Vitro Efficacy Less potent than 4-AP in enhancing neuromuscular transmission[7]More potent than 3-AP[7]
Acute Toxicity (LD50) 28 mg/kg (i.p., mouse)[12]20 mg/kg (oral, rat)[5]

Experimental Protocols for Comparative Analysis

For researchers aiming to directly compare the efficacy of 3-AP and 4-AP, the following experimental protocols provide a robust framework for investigation.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to quantify and compare the potency of 3-AP and 4-AP in blocking specific voltage-gated potassium channels expressed in a cellular system.

Caption: Workflow for whole-cell patch-clamp recording to compare aminopyridine potency.

Step-by-Step Methodology:

  • Cell Preparation: Culture a suitable cell line (e.g., Chinese Hamster Ovary (CHO) cells) stably expressing the potassium channel of interest (e.g., Kv1.1).

  • Recording Solutions: Prepare an external solution (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2.5 CaCl2, 1.3 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 20 glucose, bubbled with 95% O2/5% CO2. The internal pipette solution should contain (in mM): 140 K-gluconate, 4 KCl, 0.5 EGTA, 10 HEPES, 4 MgATP, and 0.4 NaGTP, with the pH adjusted to 7.3 with KOH[13].

  • Patch-Clamp Recording:

    • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a gigaohm seal with a single cell and then rupture the membrane to achieve the whole-cell configuration.

    • In voltage-clamp mode, hold the cell at -80 mV. Apply depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit potassium currents.

    • Record baseline currents.

    • Perfuse the cells with increasing concentrations of 3-AP or 4-AP (e.g., from 1 µM to 10 mM) and record the resulting currents at each concentration.

  • Data Analysis: Measure the peak current at each concentration and normalize it to the baseline current. Plot the concentration-response curve and fit it with a Hill equation to determine the IC50 value for each compound.

In Vitro Neurotransmitter Release Assay

This assay compares the ability of 3-AP and 4-AP to enhance depolarization-evoked neurotransmitter release from synaptosomes.

Step-by-Step Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from a specific brain region of a rodent (e.g., hippocampus or striatum) using a standard differential centrifugation protocol.

  • Loading with Radiolabeled Neurotransmitter: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]-dopamine or [¹⁴C]-GABA) to allow for its uptake into synaptic vesicles.

  • Perfusion and Baseline Release: Load the synaptosomes into a perfusion chamber and perfuse with a physiological buffer to establish a stable baseline of spontaneous neurotransmitter release.

  • Stimulation and Compound Application: Switch to a high-potassium buffer (e.g., containing 50 mM KCl) to depolarize the synaptosomes and evoke neurotransmitter release. Perform this stimulation in the absence (control) and presence of varying concentrations of 3-AP and 4-AP.

  • Sample Collection and Analysis: Collect the perfusate in fractions and measure the amount of radioactivity in each fraction using liquid scintillation counting.

  • Data Analysis: Calculate the fractional release of the neurotransmitter for each condition and compare the potentiation of release induced by 3-AP and 4-AP.

In Vivo Efficacy in an Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol outlines a comparative study of 3-AP and 4-AP on motor function in a mouse model of multiple sclerosis.

Caption: Workflow for comparing aminopyridine efficacy in an EAE mouse model.

Step-by-Step Methodology:

  • EAE Induction: Induce EAE in female C57BL/6 mice (8-10 weeks old) by immunization with myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide emulsified in complete Freund's adjuvant (CFA), followed by injections of pertussis toxin.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

  • Treatment Groups: Once the mice develop clinical signs of EAE (e.g., a score of 2), randomize them into three groups: vehicle control, 3-AP treated, and 4-AP treated.

  • Drug Administration: Administer the compounds daily at predetermined doses. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage should be optimized in preliminary studies.

  • Motor Function Assessment:

    • Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod.

    • Grip Strength Test: Measure forelimb and hindlimb muscle strength using a grip strength meter.

    • Gait Analysis: Analyze walking patterns for parameters such as stride length and swing speed.

  • Data Analysis: Compare the motor performance scores between the treatment groups over time to determine the relative efficacy of 3-AP and 4-AP in improving motor function.

Conclusion and Future Directions

The available evidence strongly suggests that 4-Aminopyridine is a more potent potassium channel blocker than its isomer, this compound. This difference in potency is reflected in its established clinical efficacy for improving motor function in multiple sclerosis. While direct comparative data in relevant disease models remains a significant gap in the literature, the experimental protocols outlined in this guide provide a clear path for researchers to conduct such head-to-head comparisons.

Future research should focus on a comprehensive comparison of the two isomers, including their effects on a wider range of potassium channel subtypes, their efficacy in various models of neurological disease, and a detailed characterization of their respective pharmacokinetic and toxicological profiles. Such studies are essential to fully understand the therapeutic potential of this compound and to determine if it, or its derivatives, could offer any advantages over the more established 4-Aminopyridine.

References

  • Russell, S. N., et al. (1994). Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes. Journal of Neurophysiology, 72(2), 933-941.
  • Organic Syntheses. (1955). This compound. Organic Syntheses, Coll. Vol. 3, p.45 (1955); Vol. 28, p.11 (1948).
  • Chemist Wizards. (n.d.). Hoffmann Rearrangement.
  • Polman, C. H., et al. (1994). 4-Aminopyridine is superior to 3,4-diaminopyridine in the treatment of patients with multiple sclerosis. Archives of Neurology, 51(11), 1136-1139.
  • Al-Sabi, A., et al. (2019). Structure-activity relationship studies of three novel 4-aminopyridine K+ channel blockers. Scientific Reports, 9(1), 11681.
  • Al-Sabi, A., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports, 10(1), 217.
  • U.S. Environmental Protection Agency. (2005). Aminopyridines. National Center for Environmental Assessment.
  • Google Patents. (2012). An improved process for producing aminopyridines. WO2012095691A1.
  • Harvey, A. L., & Marshall, I. G. (1977). A comparison of the effects of some 4-aminopyridine and 3,4-diaminopyridine derivatives on the isolated chick biventer cervicis nerve-muscle preparation. European Journal of Pharmacology, 44(4), 303-309.
  • Hayes, K. C., et al. (2003). Pharmacokinetics of an immediate-release oral formulation of Fampridine (4-aminopyridine) in normal subjects and patients with spinal cord injury. The Journal of Clinical Pharmacology, 43(4), 379-385.
  • Al-Sabi, A., et al. (2019). Structure-activity relationship studies of three novel 4-aminopyridine K+ channel blockers. bioRxiv.
  • Solari, A., et al. (2001). Aminopyridines for symptomatic treatment in multiple sclerosis.
  • Wikipedia. (2023). Hofmann rearrangement.
  • Leussink, V. I., et al. (2021). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes. Multiple Sclerosis Journal, 27(13), 2156-2158.
  • Al-Sabi, A., et al. (2022). Radiochemical Synthesis and Evaluation of 3-[11C]Methyl-4-aminopyridine in Rodents and Nonhuman Primates for Imaging Potassium Channels in the CNS. ACS Chemical Neuroscience, 13(23), 3436-3446.
  • Oh, S. J., et al. (2009). 3,4-Diaminopyridine is more effective than placebo in a randomized, double-blind, cross-over drug study in LEMS. Muscle & Nerve, 40(5), 795-800.
  • ResearchGate. (n.d.). Whole-Cell Patch-Clamp Recordings.
  • ResearchGate. (n.d.). Synthesis of this compound.
  • Parlak, C., et al. (2020). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with this compound. Journal of Molecular Structure, 1202, 127265.
  • Sangari, S., et al. (2017). Clinically relevant levels of 4-Aminopyridine (4-AP) strengthen physiological responses in intact motor circuits in rats, especially after pyramidal tract injury. PLoS ONE, 12(1), e0170137.
  • Damsma, G., et al. (1995). 4-Aminopyridine differentially affects the spontaneous release of radiolabelled transmitters from rat brain slices in vitro. Brain Research, 686(2), 233-238.
  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
  • Donev, R., & Koychev, D. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Biotechnology & Biotechnological Equipment, 33(1), 944-951.
  • Russell, S. N., et al. (1995). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. The Journal of Physiology, 484(Pt 3), 639-651.
  • Labro, A. J., et al. (2019). Voltage gating and 4-aminopyridine inhibition in the Shaker Kv channel revealed by a closed-state model. The Journal of General Physiology, 151(12), 1406-1420.
  • Georgieva, J. V., et al. (2022). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Molecules, 27(19), 6527.
  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol.
  • Claassen, J., et al. (2015). Comparison of 10-mg Doses of 4-Aminopyridine and 3,4-Diaminopyridine for the Treatment of Downbeat Nystagmus. Journal of Neurology, 262(5), 1288-1292.
  • Agoston, S., et al. (1982). A Comparison of 3,4-diaminopyridine and 4-aminopyridine in the Anaesthetized Cat. European Journal of Pharmacology, 84(3-4), 215-219.
  • Yellen, G. (2002). A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action. The Journal of General Physiology, 119(4), 293-295.
  • Strupp, M., et al. (2011). Aminopyridines for the treatment of neurologic disorders. Neurology, 77(12), 1133-1137.
  • Clark, A. J., et al. (2019). Human equivalent dose of oral 4-aminopyridine differentiates nerve crush injury from transection injury and improves post-injury function in mice. Scientific Reports, 9(1), 1-13.
  • U.S. Environmental Protection Agency. (2006). Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine.
  • Sophion. (n.d.). Whole-cell patch clamp recording for cardiac potassium ion channels KV1.5, KVLQT1/minK, KV4.3 and Kir2.1 on QPatch automated patch clamp system.
  • Ho, C., & Jan, L. Y. (2023). Whole-cell patch-clamp recording and parameters. Journal of Visualized Experiments, (194), e65155.
  • RE-Place. (2016). Whole-cell Patch-clamp Recordings in Brain Slices.
  • Zhang, Y., et al. (2023). Spinal cord injury modeling: from modeling to evaluation using rats as examples. Frontiers in Neurology, 14, 1188981.
  • Nielson, J. L., et al. (2015). Behavioral testing in animal models of spinal cord injury. Journal of Visualized Experiments, (99), e52581.

Sources

A Comparative Guide to 3-Aminopyridine and 3,4-Diaminopyridine in Neurological Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurological research, potassium (K+) channel blockers are invaluable tools for modulating neuronal excitability and synaptic transmission. Among these, 3-Aminopyridine (3-AP) and 3,4-Diaminopyridine (3,4-DAP) stand out for their extensive use in models of neurological disease. While structurally similar, their efficacy, safety, and clinical applicability diverge significantly. This guide provides an in-depth, objective comparison of these two compounds, grounded in experimental data, to inform research and development decisions.

Mechanism of Action: A Subtle Structural Change, A Significant Functional Difference

Both 3-AP and 3,4-DAP are derivatives of pyridine and function primarily as voltage-gated potassium (Kv) channel blockers.[1][2][3] By inhibiting these channels, they delay the repolarization phase of the action potential. This prolongation allows voltage-gated calcium (Ca2+) channels to remain open longer, increasing Ca2+ influx into the presynaptic terminal and subsequently enhancing the release of neurotransmitters like acetylcholine (ACh).[4][5][6][7]

The critical distinction lies in the presence of a second amino group at the 4-position in 3,4-DAP. This structural addition confers higher potency and potentially greater selectivity for presynaptic Kv channels compared to 3-AP.[8] This enhanced activity means that 3,4-DAP can achieve therapeutic effects at lower concentrations, which has significant implications for its safety profile.

Mechanism_of_Action cluster_Presynaptic Presynaptic Terminal cluster_Postsynaptic Postsynaptic Membrane AP Action Potential (AP) Arrives Kv_Block Aminopyridine Blocks Kv Channels AP->Kv_Block Target AP_Broaden AP Broadening & Delayed Repolarization Kv_Block->AP_Broaden Effect Ca_Influx Increased Ca2+ Influx via VGCCs AP_Broaden->Ca_Influx Vesicle_Fusion Vesicle Fusion with Membrane Ca_Influx->Vesicle_Fusion NT_Release Enhanced Neurotransmitter (e.g., ACh) Release Vesicle_Fusion->NT_Release Receptor_Binding Neurotransmitter Binds to Receptors NT_Release->Receptor_Binding Synaptic_Cleft Synaptic Cleft Postsynaptic_Potential Generation of Postsynaptic Potential Receptor_Binding->Postsynaptic_Potential

Caption: Core mechanism of aminopyridines at the neuromuscular junction.

Comparative Efficacy in Neurological Models

The enhanced potency of 3,4-DAP translates to superior performance in various preclinical and clinical models.

Lambert-Eaton Myasthenic Syndrome (LEMS): LEMS is an autoimmune disorder characterized by impaired ACh release from motor nerve terminals.[6][9] This condition represents the most well-defined therapeutic application for aminopyridines. Multiple randomized, placebo-controlled trials have demonstrated that 3,4-DAP (also known as Amifampridine) significantly improves muscle strength and compound muscle action potential (CMAP) amplitudes in LEMS patients.[4][5][9][10][11] In one study, 3,4-DAP treatment led to a 64% increase in median summated CMAP amplitude, compared to a 3% decrease in the placebo group.[4] It is considered the first-line symptomatic treatment for LEMS.[5][10][12]

Multiple Sclerosis (MS): In demyelinating diseases like MS, exposed potassium channels on axons can leak current, leading to conduction block.[13][14] Both 3-AP and 3,4-DAP have been investigated for their ability to restore nerve conduction.[13][15][16] While both show some effect, a slow-release formulation of 4-Aminopyridine (Dalfampridine), a related compound, is the agent approved by the FDA for improving walking in MS patients.[17] A crossover comparison suggested that 3-AP is more associated with central nervous system (CNS) side effects, whereas 3,4-DAP produces more peripheral side effects.[13]

Spinal Cord Injury (SCI): In animal models of SCI, potassium channel blockers can restore conduction in spared, demyelinated axons.[18][19] Studies have shown that aminopyridines can lead to temporary improvements in motor and sensory function.[19] Newer derivatives, such as 4-aminopyridine-3-methanol, are being developed to improve efficacy and safety beyond what is offered by 4-AP or 3-AP.[17][18]

Alzheimer's Disease (AD): The rationale for using aminopyridines in AD stems from their ability to enhance cholinergic transmission. However, clinical trials using 4-AP in AD patients did not show significant improvements in cognitive scores.[20] This may be due to factors like poor CNS penetration or the complexity of AD pathology beyond simple cholinergic deficits.[20] Research into other aminopyridine-related structures continues to explore anti-neuroinflammatory strategies for AD.[21][22]

Table 1: Summary of Comparative Efficacy Data

Neurological Model Compound Key Finding Reference(s)
LEMS 3,4-DAP Significantly improved muscle strength and doubled CMAP amplitudes. [6][9]
LEMS 3,4-DAP Increased median summated CMAP amplitude by 64% vs. placebo. [4]
MS 3,4-DAP & 4-AP Both can increase nerve conduction in demyelinated fibers. [13][15]
Downbeat Nystagmus 4-AP 10 mg of 4-AP produced a more pronounced decrease in nystagmus velocity than 10 mg of 3,4-DAP. [23]
SCI (Animal Model) 4-AP-3-MeOH A derivative of 4-AP, showed higher potency and a broader therapeutic range than 4-AP. [18]

| Alzheimer's Disease | 4-AP | No significant improvement in cognitive scores (ADAS) in clinical trials. |[20] |

Pharmacokinetics and Safety Profile: The Decisive Factor

The most significant divergence between 3-AP and 3,4-DAP is their safety and tolerability, which is largely dictated by their ability to cross the blood-brain barrier (BBB).

  • This compound (3-AP): This compound readily crosses the BBB, leading to a higher incidence of CNS side effects. The primary dose-limiting toxicity is the risk of seizures.[4] Other CNS effects can include confusion and dizziness.[13]

  • 3,4-Diaminopyridine (3,4-DAP): 3,4-DAP has limited penetration into the brain.[4][8] Consequently, it has far fewer CNS side effects.[4] The most common side effects are peripheral and dose-related, including perioral and digital paresthesias (tingling sensations).[4][10][24] While seizures have been reported, they are typically associated with high doses.[5][6][9] This superior safety profile is the primary reason for its clinical preference over 3-AP and 4-AP.[4]

Table 2: Comparative Pharmacokinetic and Safety Profiles

Parameter This compound (and 4-AP) 3,4-Diaminopyridine Reference(s)
Blood-Brain Barrier Readily crosses Limited penetration [4][8][14]
Primary Side Effects CNS: Dizziness, confusion, seizures Peripheral: Perioral/digital paresthesias [4][13]
Seizure Risk Significant at therapeutic doses Low; associated with high doses [4][6][9]

| Clinical Status | Primarily a research tool | FDA-approved for LEMS (as Amifampridine) |[25][26] |

Experimental Protocol: Evaluating Aminopyridine Efficacy In Vitro

To assess the presynaptic efficacy of these compounds, an in vitro neuromuscular junction preparation is a standard and robust model. The following protocol outlines a method for measuring effects on quantal content.

Objective: To quantify the increase in acetylcholine (ACh) quantal release at a mouse phrenic nerve-hemidiaphragm preparation following application of an aminopyridine.

Methodology:

  • Preparation Dissection: Euthanize a mouse according to approved institutional protocols. Dissect the phrenic nerve-hemidiaphragm preparation and mount it in a recording chamber perfused with oxygenated (95% O2, 5% CO2) Ringer's solution.

  • Inducing Low Probability of Release: To measure individual end-plate potentials (EPPs) without muscle contraction, modify the Ringer's solution to have low Ca2+ and high Mg2+. This reduces the probability of ACh release to sub-threshold levels.

  • Electrophysiological Recording:

    • Using a sharp glass microelectrode, impale a muscle fiber near the end-plate region.

    • Record resting membrane potential and miniature end-plate potentials (mEPPs), which represent the spontaneous release of single ACh quanta.

    • Use a suction electrode to stimulate the phrenic nerve and record evoked EPPs.

  • Experimental Procedure:

    • Baseline: Record mEPPs and EPPs for a stable period (e.g., 10-15 minutes) in the low Ca2+/high Mg2+ Ringer's solution.

    • Drug Application: Perfuse the chamber with the same Ringer's solution containing the desired concentration of 3-AP or 3,4-DAP (e.g., 1-10 µM for 3,4-DAP).[26][27]

    • Post-Drug Recording: After a 15-20 minute equilibration period, record mEPPs and EPPs again.

    • Washout: Perfuse with the original Ringer's solution to observe if the effect is reversible.

  • Data Analysis:

    • Calculate the mean amplitude of mEPPs and EPPs for each condition (baseline, drug, washout).

    • Causality Check: Ensure mEPP amplitude does not change with drug application, as this would indicate a postsynaptic effect. Aminopyridines should only affect presynaptic release.

    • Quantal Content (QC) Calculation: QC = (Mean EPP Amplitude) / (Mean mEPP Amplitude). An increase in QC directly reflects an increase in the number of ACh vesicles released per nerve impulse.

    • Compare the percent increase in QC between 3-AP and 3,4-DAP at equimolar concentrations.

Experimental_Workflow Dissect 1. Dissect Nerve- Muscle Prep Mount 2. Mount in Chamber (Low Ca2+/High Mg2+) Dissect->Mount Record_Base 3. Record Baseline EPPs & mEPPs Mount->Record_Base Apply_Drug 4. Apply Aminopyridine Record_Base->Apply_Drug Record_Drug 5. Record Post-Drug EPPs & mEPPs Apply_Drug->Record_Drug Washout 6. Washout Record_Drug->Washout Analyze 7. Calculate Quantal Content Washout->Analyze

Caption: Workflow for in vitro electrophysiological assessment.

Conclusion and Future Directions

While this compound and 3,4-Diaminopyridine both act as potassium channel blockers to enhance neurotransmission, they are not interchangeable.

  • 3,4-Diaminopyridine is a clinically superior compound. Its higher potency and, most importantly, its limited ability to cross the blood-brain barrier result in a favorable efficacy-to-safety ratio.[4] This has cemented its role as the standard-of-care symptomatic therapy for LEMS.[5][10]

  • This compound remains a valuable compound for preclinical research. Its pronounced CNS effects can be leveraged in models where central modulation is the goal, but its narrow therapeutic window and seizure risk preclude its widespread clinical use in the same applications as 3,4-DAP.[4][13]

For drug development professionals, the story of these two molecules provides a clear lesson: subtle molecular modifications can dramatically alter a compound's pharmacokinetic properties, turning a promising but problematic lead (3-AP/4-AP) into a successful therapeutic agent (3,4-DAP). Future research will likely focus on developing derivatives with even greater channel subtype selectivity and optimized pharmacokinetic profiles to expand the therapeutic reach of potassium channel blockade in neurology.

References

  • A randomized trial of 3,4-diaminopyridine in Lambert-E
  • 3,4-Diaminopyridine in the treatment of Lambert-Eaton myasthenic syndrome - PubMed. [Link]
  • 3,4 Diaminopyridine in Lambert Eaton Myasthenic Syndrome - Donald Sanders - Grantome. [Link]
  • Identification of Aminopyridazine-Derived Antineuroinflammatory Agents Effective in an Alzheimer's Mouse Model - PMC - PubMed Central. [Link]
  • 3,4-diaminopyridine for the treatment of Lambert-Eaton myasthenic syndrome - PubMed. [Link]
  • 3,4-Diaminopyridine in the Treatment of Lambert–Eaton Myasthenic Syndrome - Mayo Clinic. [Link]
  • Pharmacokinetics and safety of 3,4-diaminopyridine base in healthy Japanese volunteers. [Link]
  • David vs Goliath: Two Competing US Trials of 3,4-Diaminopyridine (3,4-DAP) in Lambert-Eaton Myasthenic Syndrome (LEMS) (P4.271) - Neurology.org. [Link]
  • A randomized trial of 3,4-diaminopyridine in Lambert-Eaton myasthenic syndrome - PubMed. [Link]
  • The Effects of 3,4-diaminopyridine on Acetylcholine Release at the Frog Neuromuscular Junction - PubMed. [Link]
  • A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release
  • 3,4-Diaminopyridine (3,4-DAP) - myaware. [Link]
  • Population Pharmacokinetics/Pharmacodynamics of 3,4‐Diaminopyridine Free Base in Patients With Lambert‐E
  • 4-Aminopyridine in the treatment of Alzheimer's disease - PubMed. [Link]
  • Aminopyridines for symptomatic treatment in multiple sclerosis - PubMed. [Link]
  • The current status of studies of aminopyridines in patients with multiple sclerosis - PubMed. [Link]
  • 4-aminopyridine – the new old drug for the treatment of neurodegener
  • This compound: A Comprehensive Overview - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease - PMC - NIH. [Link]
  • Possible new treatment for spinal cord injuries identified in animal studies. [Link]
  • Effectiveness of 4-Aminopyridine for the Management of Spasticity in Spinal Cord Injury: A System
  • Comparison of 10-mg doses of 4-aminopyridine and 3,4-diaminopyridine for the treatment of downbe
  • 3,4 Diaminopyridine | Drug Information, Uses, Side Effects, Chemistry. [Link]
  • Aminopyridines for symptomatic treatment in multiple sclerosis - Solari, A - Cochrane Library. [Link]
  • Aminopyridines - EPA. [Link]
  • 4-Aminopyridine in chronic spinal cord injury: a controlled, double-blind, crossover study in eight p
  • Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study - Frontiers. [Link]

Sources

A Researcher's Comparative Guide to 3-Aminopyridine and its Alternatives for Potassium Channel Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of potassium channel modulation, the selection of an appropriate pharmacological tool is paramount. This guide provides an in-depth, objective comparison of 3-Aminopyridine (3-AP) and its commonly used alternatives, focusing on their validated effects on potassium channels. We will delve into the mechanistic underpinnings, present supporting experimental data, and offer practical insights to inform your experimental design.

Introduction to this compound: A Modulator of Neuronal Excitability

This compound (3-AP) is a monoamino derivative of pyridine that functions as a potassium channel blocker.[1] By physically occluding the pore of voltage-gated potassium (Kv) channels, 3-AP reduces the efflux of potassium ions, thereby prolonging the action potential duration and enhancing neurotransmitter release.[2][3] This property has made it a valuable tool in neuroscience research for studying synaptic transmission and neuronal excitability.[4] However, its efficacy and specificity relative to other aminopyridine analogs and potassium channel blockers warrant a detailed comparative analysis.

Experimental Validation of this compound's Effect on Potassium Channels

The gold-standard technique for characterizing the effect of compounds like 3-AP on ion channels is patch-clamp electrophysiology . This method allows for the direct measurement of ion flow through channels in a cell membrane. Additionally, fluorescence-based assays offer a higher-throughput alternative for screening and characterizing channel modulators.

Electrophysiological Validation: The Patch-Clamp Technique

The patch-clamp technique provides unparalleled resolution in studying the biophysical properties of ion channels and their modulation by pharmacological agents.

Rationale for Experimental System: Human Embryonic Kidney (HEK293) cells are a widely used expression system for studying ion channels.[5][6] Their low endogenous expression of most ion channels allows for the robust expression of a specific potassium channel subtype of interest, providing a clean background for pharmacological studies.[6]

Experimental Workflow: Patch-Clamp Recording

G cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep1 HEK293 Cell Culture prep2 Transient Transfection with Kv Channel Plasmid DNA prep1->prep2 24-48 hours rec1 Whole-Cell Patch-Clamp Configuration prep2->rec1 Transfer to recording chamber rec2 Record Baseline K+ Currents rec1->rec2 rec3 Bath Application of this compound rec2->rec3 Establish stable recording rec4 Record K+ Currents in Presence of 3-AP rec3->rec4 ana1 Measure Peak Current Amplitude rec4->ana1 ana2 Calculate Percent Inhibition ana1->ana2 ana3 Generate Concentration-Response Curve ana2->ana3 ana4 Determine IC50 Value ana3->ana4

Caption: Workflow for validating 3-AP's effect on potassium channels using patch-clamp electrophysiology.

Detailed Protocol: Whole-Cell Patch-Clamp Recording of Kv Channels in HEK293 Cells

  • Cell Preparation:

    • Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Transiently transfect cells with a plasmid encoding the desired human Kv channel subunit (e.g., Kv1.1) using a suitable transfection reagent.

    • Plate transfected cells onto glass coverslips and allow for expression for 24-48 hours.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Recording:

    • Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a gigaohm seal and achieve the whole-cell configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Elicit potassium currents by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments).

    • Record baseline currents.

    • Perfuse the recording chamber with the external solution containing varying concentrations of this compound.

    • Record currents at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak outward current at a specific voltage step (e.g., +40 mV) before and after drug application.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percent inhibition against the logarithm of the 3-AP concentration and fit the data with a Hill equation to determine the half-maximal inhibitory concentration (IC₅₀).

High-Throughput Validation: Fluorescence-Based Assays

Fluorescence-based assays, such as the FluxOR™ Potassium Ion Channel Assay, provide a more scalable method for assessing potassium channel activity. These assays typically use a thallium-sensitive fluorescent dye. Since potassium channels are permeable to thallium ions (Tl⁺), an influx of Tl⁺ through open channels leads to an increase in fluorescence, which can be measured using a plate reader.

Experimental Workflow: Fluorescence-Based Potassium Channel Assay

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Plate Cells Expressing Kv Channel in Microplate prep2 Load Cells with Thallium-Sensitive Dye prep1->prep2 assay1 Add Test Compounds (e.g., 3-AP) prep2->assay1 assay2 Add Stimulus Buffer containing Thallium assay1->assay2 Incubate assay3 Measure Fluorescence Intensity assay2->assay3 Kinetic Read ana1 Calculate Change in Fluorescence assay3->ana1 ana2 Generate Concentration-Response Curve ana1->ana2 ana3 Determine IC50 Value ana2->ana3

Caption: General workflow for a fluorescence-based potassium channel inhibitor assay.

Detailed Protocol: FluxOR™ II Green Potassium Ion Channel Assay

  • Cell Preparation:

    • Seed HEK293 cells stably or transiently expressing the target Kv channel in a 96- or 384-well microplate.

    • Allow cells to adhere and form a monolayer.

  • Dye Loading:

    • Prepare the FluxOR™ II Green reagent loading buffer according to the manufacturer's protocol.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate at room temperature for 60-90 minutes, protected from light.

  • Assay:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • Remove the loading buffer and add the 3-AP dilutions to the respective wells. Incubate for 10-30 minutes.

    • Prepare the stimulus buffer containing thallium sulfate and a potassium channel activator (if necessary for the specific channel subtype).

    • Place the microplate in a fluorescence plate reader equipped with injectors.

    • Initiate the kinetic read, and after a short baseline measurement, inject the stimulus buffer.

    • Continue to measure the fluorescence signal over time.

  • Data Analysis:

    • Determine the change in fluorescence in response to the stimulus for each concentration of 3-AP.

    • Normalize the data to the control wells (no inhibitor) and generate a concentration-response curve to calculate the IC₅₀.

Comparative Analysis of this compound and Alternatives

While 3-AP is a useful tool, its properties should be compared with other commonly used potassium channel blockers to make an informed choice for a specific application. The primary comparators include its isomers, 2-Aminopyridine and 4-Aminopyridine (4-AP), as well as 3,4-Diaminopyridine (3,4-DAP) and the classical blocker Tetraethylammonium (TEA).

CompoundTarget Kv Channels (Selected)Reported IC₅₀ Values (µM)Key Characteristics & Notes
This compound Kv1.12200 (at pH 7.2), 290 (at pH 6.0)[4]Less potent than 4-AP. Its block is pH-dependent, with increased potency at lower intracellular pH.[4]
4-Aminopyridine Kv1.1, Kv1.2, Kv1.4, Kv3.xKv1.1: ~89-242[4][7], Kv1.2: ~399[7], Kv1.4: ~399[7], Kv3.4: ~1540[8]Broad-spectrum Kv channel blocker.[9] Widely used, but can have off-target effects and a narrow therapeutic window.[10]
3,4-Diaminopyridine Kv3.3, Kv3.4High-affinity: 2.5-10, Low-affinity: 150-250More potent than 4-AP.[11] Shows both high and low-affinity binding to Kv3 channels.
Tetraethylammonium (TEA) Broad-spectrum Kv, KCaVaries widely by channel subtype (µM to mM range)Classical, non-specific potassium channel blocker.[12] Useful for broadly inhibiting potassium conductance.

Comparative Mechanism of Action and Binding Sites

Aminopyridines are thought to enter the cell in their neutral form and then act from the intracellular side in their protonated (cationic) form to block the open channel pore. The binding site is located within the inner vestibule of the channel, involving residues from the S5 and S6 transmembrane segments.[1]

G cluster_channel Potassium Channel Pore cluster_blockers Blocker Binding pore Extracellular Selectivity Filter Inner Vestibule Intracellular blocker Aminopyridine (Cationic Form) pore:cy->blocker Enters cell in neutral form blocker->pore:v Binds within the inner vestibule, occluding the ion conduction pathway.

Caption: Schematic of aminopyridine binding within the potassium channel pore.

Field-Proven Insights and Experimental Considerations

  • Specificity vs. Potency: 4-AP and 3,4-DAP are generally more potent than 3-AP.[4][11] However, none of the aminopyridines are highly selective for a single Kv channel subtype. For studies requiring subtype-specific blockade, other pharmacological agents or molecular biology approaches (e.g., specific toxins or siRNA knockdown) should be considered.

  • Use-Dependence and State-Dependence: The blocking action of aminopyridines can be use-dependent, meaning the degree of block can increase with repeated channel opening.[4] They are also considered open-channel blockers, requiring the channel to be in a conducting state to bind effectively.[4] This is an important consideration when designing voltage protocols for electrophysiological experiments.

  • pH Sensitivity: The potency of 3-AP is notably influenced by intracellular pH.[4] Researchers should carefully control and report the pH of their experimental solutions, as variations can significantly impact the results.

  • Practical Advantages of 3-AP: While less potent, 3-AP's distinct pharmacological profile can be advantageous. Its lower potency might offer a wider concentration range for titrating effects in sensitive systems. Its pH-dependent action could also be exploited in studies investigating the role of intracellular pH in neuronal excitability.

  • Alternative Blockers: For a broader, non-specific block of potassium channels, TEA remains a valuable tool.[12] Its mechanism of action and biophysical effects are well-characterized, providing a solid point of comparison.

Conclusion

The validation of this compound's effect on potassium channels requires rigorous experimental approaches, primarily electrophysiology and fluorescence-based assays. While 3-AP is a useful tool for modulating neuronal excitability, its lower potency compared to 4-AP and 3,4-DAP should be a key consideration in experimental design. The choice between 3-AP and its alternatives will ultimately depend on the specific research question, the desired level of potency, and the experimental system's sensitivity. By understanding the comparative pharmacology and the nuances of the validation techniques presented in this guide, researchers can more effectively utilize these compounds to unravel the intricate roles of potassium channels in cellular physiology and disease.

References

  • Targeting Voltage-Gated Potassium Channels in Breast Cancer: Mechanistic Insights into 4-Aminopyridine-Induced Cell De
  • Investigation of the Effects of Blocking Potassium Channels With 4‐Aminopyridine on Paclitaxel Activity in Breast Cancer Cell Lines.
  • Theoretical Analysis of the Molecular Determinants Responsible for the K(+) Channel Blocking by Aminopyridines. PubMed. [Link]
  • Concentrations of 4-aminopyridine and its two major metabolites that result in 50% inhibition of peak current of the recombinant potassium channels K v 1.1, K v 1.2, and K v 1.4.
  • Aminopyridine block of transient potassium current. The Journal of General Physiology. [Link]
  • On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. The Journal of Physiology. [Link]
  • Functional differences between 4-aminopyridine and tetraethylammonium-sensitive potassium channels in myelin
  • Mutational analysis of ion conduction and drug binding sites in the inner mouth of voltage-gated K+ channels.
  • Comparative study of the effects of 4-aminopyridine and tetraethylammonium on neuro-effector transmission in the guinea-pig vas deferens. British Journal of Pharmacology. [Link]
  • Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports. [Link]
  • Comparison of 4-aminopyridine and tetrahydroaminoacridine on basal forebrain neurons. The Journal of Pharmacology and Experimental Therapeutics. [Link]
  • Voltage gating and 4-aminopyridine inhibition in the Shaker Kv channel revealed by a closed-state model.
  • Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine.
  • In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative. Clinical and Experimental Pharmacology and Physiology. [Link]
  • Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes. Molecular Pharmacology. [Link]
  • [Comparison of 2-aminopyridine, this compound and 4-aminopyridine hydrochlorides and iodomethylates by the degree of decrease in curare toxicity]. PubMed. [Link]
  • 4-Aminopyridine: effects on electrical activity during ischemia and reperfusion in perfused r
  • Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. Brain. [Link]
  • Characterisation of Kv4.3 in HEK293 cells: comparison with the rat ventricular transient outward potassium current. Cardiovascular Research. [Link]
  • Molecular composition of 4-aminopyridine-sensitive voltage-gated K(+) channels of vascular smooth muscle. Hypertension. [Link]
  • Inverse Modulation of Neuronal Kv12.1 and Kv11.1 Channels by 4-Aminopyridine and NS1643. Frontiers in Molecular Neuroscience. [Link]
  • Endogenous Kv channels in human embryonic kidney (HEK-293) cells. Journal of Neuroscience Research. [Link]
  • Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity.
  • Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer.
  • Effects of 4-aminopyridine on action potentials generation in mouse sinoauricular node strips.
  • Differential effects of low and high concentrations of 4-aminopyridine on axonal conduction in normal and injured spinal cord. PubMed. [Link]
  • The expression of endogenous voltage‐gated potassium channels in HEK293 cells is affected by culture conditions. Physiological Reports. [Link]
  • Mechanism of inhibition of delayed rectifier K+ current by 4-aminopyridine in rabbit coronary myocytes. British Journal of Pharmacology. [Link]
  • Aminopyridines Block an Inactivating Potassium Current Having Slow Recovery Kinetics. Biophysical Journal. [Link]

Sources

A Comparative Guide to the Cross-Validation of 3-Aminopyridine's Anticonvulsant Profile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the methodologies used to cross-validate the potential anticonvulsant effects of 3-Aminopyridine (3-AP). For drug development professionals and researchers, understanding the nuances of preclinical validation is paramount. While 3-AP is recognized primarily as a potassium channel blocker with proconvulsant properties at certain doses, this guide will utilize it as a framework to explore the critical cross-validation process. We will dissect the established experimental models, the causality behind their selection, and how their combined data provides a comprehensive profile of a compound's potential efficacy and safety.

The Mechanistic Puzzle: this compound and Neuronal Excitability

This compound, like its isomers, is known to be a blocker of voltage-gated potassium channels.[1][2] These channels are fundamental to neuronal function; they are responsible for the repolarization phase of an action potential, effectively "resetting" the neuron to allow for subsequent firing.

By inhibiting these channels, 3-AP causes a delay in repolarization. This prolongs the duration of the action potential, leading to an extended influx of calcium ions at the presynaptic terminal and, consequently, an increase in neurotransmitter release.[3] This enhanced excitability explains its convulsive effects at higher concentrations.[2] However, this mechanism also makes it a valuable tool for interrogating the very pathways that anticonvulsant drugs aim to modulate. The central challenge in anticonvulsant discovery is to suppress aberrant, hypersynchronous neuronal firing (a seizure) without disrupting normal neurotransmission.

cluster_Neuron Presynaptic Neuron cluster_Drug Mechanism of this compound AP Action Potential Propagation K_Channel Voltage-Gated K+ Channel AP->K_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel AP->Ca_Channel Opens K_Channel->AP Repolarizes (Ends AP) Vesicle Synaptic Vesicle (Neurotransmitter) Ca_Channel->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release Synapse Synaptic Cleft Release->Synapse Three_AP This compound Three_AP->K_Channel BLOCKS caption Mechanism of this compound Action.

Mechanism of this compound Action.

The Litmus Test: Core Preclinical Models for Anticonvulsant Screening

No single animal model can perfectly replicate the complexity of human epilepsy.[4] Therefore, a battery of tests is employed to cross-validate a compound's efficacy across different seizure types and underlying mechanisms.[4][5][6] The two most foundational acute screening models are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazol (s.c. PTZ) tests.[7][8] These models have high predictive validity for clinically relevant drug responses.[7]

Maximal Electroshock (MES) Seizure Test

The MES test is the gold standard for identifying compounds effective against generalized tonic-clonic seizures.[5][9] Its primary value lies in assessing a drug's ability to prevent the spread of seizure activity, rather than elevating the seizure threshold.[9] Drugs that perform well in this model, such as Phenytoin and Carbamazepine, often act by blocking voltage-gated sodium channels.[10][11]

  • Animal Preparation: Adult male mice or rats are used. Prior to stimulation, a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas, followed by a drop of saline to ensure good electrical contact.[9][10]

  • Drug Administration: The test compound (e.g., 3-AP), a vehicle control, and a positive control (e.g., Phenytoin) are administered via the appropriate route (e.g., intraperitoneally, orally) at predetermined times to coincide with peak brain concentration.

  • Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered via corneal electrodes.[9]

  • Observation: The animal is immediately observed for the characteristic tonic hindlimb extension.

  • Endpoint: The abolition of the tonic hindlimb extension is considered protection.[9][12] The dose that protects 50% of the animals (ED₅₀) is then calculated.[9]

Pentylenetetrazol (s.c. PTZ) Seizure Test

The s.c. PTZ test is highly predictive for compounds that are effective against absence and myoclonic seizures.[5][7] Pentylenetetrazole is a GABA-A receptor antagonist; by blocking this primary inhibitory pathway, it induces clonic seizures.[13][14] This model, therefore, identifies drugs that can raise the seizure threshold, often by enhancing GABAergic inhibition or blocking T-type calcium channels.[11][15]

  • Animal Preparation: Adult male mice or rats are used and allowed to habituate in an observation chamber.[16][17]

  • Drug Administration: The test compound, vehicle, and a positive control (e.g., Ethosuximide) are administered.

  • PTZ Injection: A convulsant dose of PTZ (e.g., 85 mg/kg for mice) is injected subcutaneously.[6] The solution should be freshly prepared in saline.[13][18]

  • Observation: Animals are observed for a period of 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs, head, or body lasting for at least 5 seconds).[7]

  • Endpoint: The absence of a clonic seizure episode during the observation period indicates protection. The ED₅₀ is calculated.

cluster_Workflow Preclinical Anticonvulsant Cross-Validation Workflow Compound Test Compound (e.g., this compound) Dose Dose-Response & Toxicity (TD50) Assessment Compound->Dose MES Maximal Electroshock (MES) Test Dose->MES PTZ s.c. Pentylenetetrazol (PTZ) Test Dose->PTZ Profile Generate Anticonvulsant Profile & Protective Index (PI = TD50/ED50) Dose->Profile MES_ED50 Calculate MES ED50 MES->MES_ED50 PTZ_ED50 Calculate PTZ ED50 PTZ->PTZ_ED50 MES_ED50->Profile PTZ_ED50->Profile caption General workflow for cross-validation.

General workflow for cross-validation.

A Framework for Cross-Validation: Interpreting the Data

To illustrate the cross-validation process, we present a hypothetical data set for 3-AP alongside standard antiepileptic drugs (AEDs). The crucial metrics are the ED₅₀ (Median Effective Dose), the TD₅₀ (Median Toxic Dose, often assessed by motor impairment on a rotarod test), and the resulting Protective Index (PI = TD₅₀/ED₅₀).[9][12] A higher PI indicates a wider therapeutic window and a more favorable safety profile.

CompoundMES ED₅₀ (mg/kg)s.c. PTZ ED₅₀ (mg/kg)TD₅₀ (mg/kg)MES PIs.c. PTZ PIPredicted Efficacy
Phenytoin 9.5>100 (Inactive)687.2N/AGeneralized Tonic-Clonic
Ethosuximide >250 (Inactive)130>500N/A>3.8Absence Seizures
3-AP (Hypothetical) 1525302.01.2Broad Spectrum (low safety)

Interpretation of Hypothetical Results:

  • Phenytoin's potent activity in the MES test and inactivity in the PTZ test correctly predicts its clinical use for generalized tonic-clonic seizures.[5]

  • Ethosuximide's selective efficacy in the PTZ model aligns with its use as a first-line treatment for absence seizures.

  • In this hypothetical scenario, This compound shows activity in both models, suggesting a broad spectrum of action. However, its low PI values (2.0 and 1.2) would be a significant concern. The proximity of the effective dose to the toxic dose would indicate a narrow therapeutic window, likely precluding further development due to safety issues.[19]

Comparative Context: 3-AP vs. 4-AP

A crucial aspect of drug development is understanding structure-activity relationships. The isomer of 3-AP, 4-Aminopyridine (4-AP), is also a potassium channel blocker but is significantly more potent.[1] In fact, 4-AP is so effective at inducing neuronal hyperexcitability that it is widely used as a proconvulsant to create experimental models of seizures, both in vivo and in vitro.[3][20][21][22]

This comparison is vital. It demonstrates that even small structural changes can dramatically alter a compound's pharmacological profile. While both molecules share a core mechanism, differences in their affinity for various potassium channel subtypes can shift the balance from a potential (though hypothetical) therapeutic effect to a reliable proconvulsant tool.[1] The known neurotoxicity and proconvulsant nature of aminopyridines underscore the importance of rigorous toxicological evaluation (TD₅₀) as part of any cross-validation effort.[23][24]

Conclusion: A Synthesis of Evidence

The cross-validation of any potential anticonvulsant is a multi-faceted process that relies on a logical, evidence-based progression through validated preclinical models. While this compound's inherent proconvulsant activity makes it an unlikely clinical candidate, it serves as an excellent case study for the principles of rigorous preclinical assessment.

By employing a battery of tests, such as the MES and s.c. PTZ models, researchers can build a comprehensive profile of a compound's activity. This approach allows for the prediction of efficacy against specific seizure types, a clear-eyed assessment of the therapeutic window via the Protective Index, and a scientifically-grounded basis for advancing a compound toward clinical development. The ultimate goal is not merely to find a compound that stops a seizure in one model but to identify a therapy with a well-defined spectrum of action and a favorable safety profile, a task for which this cross-validation framework is indispensable.[6][25]

References

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.). Springer Nature Experiments.
  • Pentylenetetrazol (PTZ) kindling model of epilepsy. (2012). PubMed.
  • Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database - NIH.
  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (n.d.). MDPI.
  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). ResearchGate.
  • Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. (2025). JoVE.
  • View of Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (n.d.). International Journal of Newgen Research in Pharmacy & Healthcare.
  • Pentylenetetrazole-Induced Kindling Mouse Model. (2018). JoVE.
  • Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (2020). PubMed Central.
  • Determination of anticonvulsant activity of drugs using animal models. (n.d.). Slideshare.
  • Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. (2009). PubMed.
  • ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. (2022). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Epilepsy. (n.d.). Transpharmation.
  • The effects of anticonvulsants on 4-aminopyridine-induced bursting: in vitro studies on rat peripheral nerve and dorsal roots. (n.d.). NIH.
  • Effects of four drugs on 4-aminopyridine seizures: a comparison with their effects on HPNS. (n.d.). PubMed.
  • Aminopyridines. (n.d.). EPA.
  • Effects of this compound-induced seizures on platelet eicosanoid synthesis. (n.d.). PubMed.
  • 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. (2015). PubMed Central.
  • This compound MSDS. (2012). Loba Chemie.
  • The potassium channel blockers 4-aminopyridine and tetraethylammonium increase the spontaneous basal release of [3H]5-hydroxytryptamine in rat hippocampal slices. (n.d.). PubMed.
  • Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. (2023). MDPI.
  • Validation of screening models of epilepsy: A Review. (n.d.). Journal of Pharmaceutical and Scientific Innovation.
  • Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy. (2017). Semantic Scholar.
  • The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. (2019). Frontiers.
  • 3-Amino- and 5-aminopyrazoles with anticonvulsant activity. (1999). PubMed.
  • The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. (2019). PMC - NIH.
  • Mechanisms of action of antiepileptic drugs. (n.d.). Epilepsy Society.
  • 4-Aminopyridine is a promising treatment option for patients with gain-of-function KCNA2-encephalopathy. (2021). PubMed.
  • Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine. (2006). PPRTV Library.
  • Anti-Epileptic Drugs Mechanism of Action | Pharmacology Mnemonics for Medical Students. (2022). YouTube.
  • An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. (n.d.).
  • Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. (2024). Medscape.

Sources

A Comparative Guide to the Therapeutic Potential of 3-Aminopyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the therapeutic landscape of aminopyridines, with a focus on 3-Aminopyridine and its clinically significant isomers, 4-Aminopyridine and 3,4-Diaminopyridine. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights, comparative clinical data, and key experimental protocols to provide a comprehensive overview of this important class of potassium channel blockers.

Introduction: The Aminopyridine Family

Aminopyridines are a class of organic compounds characterized by a pyridine ring substituted with an amino group. While several isomers exist, this compound (3-AP), 4-Aminopyridine (4-AP), and 3,4-Diaminopyridine (3,4-DAP) have garnered the most significant scientific interest for their shared ability to block voltage-gated potassium (K+) channels.[1] This fundamental mechanism of action underpins their therapeutic utility in a range of neurological disorders characterized by compromised nerve signal transmission.[1][2]

However, the specific position of the amino group(s) on the pyridine ring imparts distinct pharmacological properties, influencing their potency, ability to cross the blood-brain barrier, and clinical efficacy in different disease contexts.[3][4] While 4-AP (as dalfampridine) and 3,4-DAP (as amifampridine) are established therapies for multiple sclerosis and Lambert-Eaton myasthenic syndrome, respectively, this compound serves as a crucial pharmaceutical intermediate and a backbone for developing novel therapeutics in fields ranging from neurology to oncology.[1][5][6]

Unifying Mechanism, Divergent Applications: The Role of Potassium Channel Blockade

The primary therapeutic effect of aminopyridines stems from their dose-dependent blockade of voltage-gated potassium channels, which are crucial for repolarizing the cell membrane following an action potential.[1][7] In pathological states such as demyelination, these channels can become exposed on the axonal membrane, leading to an excessive efflux of potassium ions. This "short-circuits" the electrical impulse, impeding or blocking signal conduction.[2]

By inhibiting these channels, aminopyridines produce several key effects:

  • Prolongation of the Action Potential: They delay nerve membrane repolarization, effectively widening the action potential.[7]

  • Enhanced Neurotransmitter Release: The prolonged depolarization keeps voltage-gated calcium channels open for longer at the presynaptic nerve terminal. The resulting increase in calcium influx enhances the release of neurotransmitters like acetylcholine into the synaptic cleft.[8][9]

  • Restoration of Conduction: In demyelinated axons, blocking the exposed K+ channels prevents the leakage of current, helping to restore the propagation of the action potential across the damaged segment.[2]

Interestingly, recent research has challenged the classical view that aminopyridines act solely on K+ channels. Studies now provide evidence that these compounds may also directly stimulate high voltage-activated Ca2+ channels (HVACCs) independent of their effect on K+ channels, suggesting a dual mechanism for enhancing neurotransmitter release.[10]

Aminopyridine_Mechanism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane AP Action Potential (Arrives) K_Channel Voltage-Gated K+ Channel AP->K_Channel Opens (Delayed) Ca_Channel Voltage-Gated Ca++ Channel AP->Ca_Channel Opens K_Channel->AP Repolarizes Membrane Vesicle Synaptic Vesicle (ACh) Ca_Channel->Vesicle Triggers Fusion Receptor ACh Receptor Vesicle->Receptor Releases ACh Aminopyridine Aminopyridine Aminopyridine->K_Channel BLOCKS Response Muscle Contraction or Nerve Impulse Receptor->Response Initiates

Caption: Experimental workflow for CMAP measurement.

Comparative Safety and Toxicity

While therapeutically beneficial, aminopyridines have a dose-dependent toxicity profile that requires careful management. The primary safety concern is CNS hyperexcitability, which can manifest as dizziness, confusion, and, at high doses, seizures. [2][8][11]

Comparative Side Effect Profile of Aminopyridines
Side Effect This compound (General Toxicity) 4-Aminopyridine 3,4-Diaminopyridine
CNS Effects Dizziness, headaches, neurotoxic effects at high exposure. [12] Common: Dizziness, nervousness, confusion. [2] Less common due to poor BBB penetration. [2]
Seizures Potential at high doses. Serious Risk: Dose-limiting toxicity. [2] Reported, but generally at high doses. [8][13]
Peripheral Effects Skin/eye irritation. [12][14] Less common. Common: Paresthesias (perioral, digital), abdominal pain. [11][15]

| General Toxicity | Toxic if swallowed, inhaled, or in contact with skin. [12][14][16]| N/A | N/A |

Conclusion and Future Directions

The aminopyridine class of drugs, though established for decades, continues to be a fertile ground for therapeutic innovation.

  • Established Roles: 3,4-DAP is the undisputed standard of care for the symptomatic treatment of LEMS. 4-AP holds a specific and valuable niche in improving mobility for a subset of patients with MS.

  • This compound as a Scaffold: While not a frontline therapy itself, this compound is a vital building block. [5]Its structural versatility is being leveraged to design novel derivatives with enhanced potency, improved safety profiles, and entirely new mechanisms of action, as seen in the development of ribonucleotide reductase inhibitors for oncology. [6][17]* The Future of Channel Blockers: The future of this field lies in developing aminopyridine analogs with greater selectivity for specific potassium channel subtypes and improved pharmacokinetic properties. The preclinical success of compounds like 4-aminopyridine-3-methanol for spinal cord injury underscores this strategy, aiming to widen the therapeutic window and expand the utility of this powerful class of molecules to address unmet needs in neurology and beyond. [18]

References

  • Keogh M, Sedehizadeh S, Maddison P. 3,4-diaminopyridine for the treatment of Lambert-Eaton myasthenic syndrome. PubMed.
  • Schwid SR, Petrie MD, McDermott MP, et al. Treatment with oral 3,4 diaminopyridine improves leg strength in multiple sclerosis patients. Neurology. 1996;47(6):1457-1462.
  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Comprehensive Overview.
  • Sedehizadeh S, Keogh M, Maddison P. The use of aminopyridines in neurological disorders. PubMed.
  • Guidechem. This compound 462-08-8 wiki.
  • Strupp M, Kalla R, Claassen J, et al. Aminopyridines for the treatment of neurologic disorders. PubMed Central (PMC).
  • McEvoy KM, Windebank AJ, Daube JR, Low PA. 3,4-Diaminopyridine in the treatment of Lambert-Eaton myasthenic syndrome. PubMed.
  • McEvoy KM, Windebank AJ, Daube JR, Low PA. 3,4-Diaminopyridine in the Treatment of Lambert–Eaton Myasthenic Syndrome. Mayo Clinic Proceedings. 1989;64(12):1444-1452.
  • Ouyang T, Liu T, Li S, et al. 3,4-diaminopyridine treatment for Lambert-Eaton myasthenic syndrome in adults: a meta-analysis of randomized controlled trials. BMC Neurology. 2021;21(1):371.
  • Schwid SR, Petrie MD, McDermott MP, et al. Treatment with oral 3,4 diaminopyridine improves leg strength in multiple sclerosis patients: results of a randomized, double-blind, placebo-controlled, crossover trial. PubMed.
  • Purdue University. Possible new treatment for spinal cord injuries identified in animal studies. Purdue University News.
  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Key Building Block in Pharmaceutical Innovation.
  • Yang L, Wang X, El-Hassar L, et al. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit. Journal of Biological Chemistry. 2012;287(48):40315-40325.
  • Santafé MM, Garcia N, Lanuza MA, Tomàs J. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of General Physiology. 2020;152(11).
  • Loba Chemie. This compound MSDS | CAS 462-08-8 MSDS.
  • Purdue University College of Veterinary Medicine. Possible New Treatment for Spinal Cord Injuries Identified in Research Led by PVM Professor.
  • Bever CT Jr. The current status of studies of aminopyridines in patients with multiple sclerosis. Annals of Neurology. 1994;36 Suppl:S118-21.
  • Shi Y, Li Y, Wang X, et al. Research Progress on the Pyroptosis Mechanism and Related Active Ingredients of Natural Drugs in Spinal Cord Injury. Journal of Inflammation Research. 2026.
  • CDH Fine Chemical. 3-Amino Pyridine CAS No 462-08-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Jones N, Hill A, Smith I, et al. Medical Countermeasures for Intoxication by Botulinum Neurotoxin. Taylor & Francis. 2010.
  • Valdeolmillos M, González-Forero D, Asensio-Pinilla E, et al. Effect of 4-aminopyridine in acute spinal cord injury. Spinal Cord. 2011;49(1):117-23.
  • Grijalva I, Guízar-Sahagún G, Castañeda-Hernández G, et al. Functional improvement in individuals with chronic spinal cord injury treated with 4-aminopyridine: A systematic review. Frontiers in Neurology. 2022;13:1034730.
  • Große-Kreul J, Hartung HP, Küry P, Meuth SG. Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation. 2021;8(2):e959.
  • Polman CH, Bertelsmann FW, De Waal R, et al. 4-Aminopyridine is superior to 3,4-diaminopyridine in the treatment of patients with multiple sclerosis. Archives of Neurology. 1994;51(11):1136-9.
  • Polman CH, Bertelsmann FW, van Loenen AC, Koetsier JC. 4-aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review. Journal of Neurology. 2000;247(8):590-5.
  • MDWiki. 4-Aminopyridine - WikiProjectMed.
  • Große-Kreul J, Hartung HP, Küry P, Meuth SG. Neuroprotective Properties of 4-Aminopyridine. PubMed Central (PMC). 2021.
  • Captain Stirling Pharmacy. 4-AMINOPYRIDINE. Published February 15, 2022.

Sources

A Comparative Guide to the In Vitro and In Vivo Effects of 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Aminopyridine (3-AP) is a potassium channel blocker that has garnered significant interest for its potential therapeutic applications in neurological disorders. Its primary mechanism of action, the inhibition of voltage-gated potassium channels, leads to prolonged action potentials and enhanced neurotransmitter release. This guide provides a comprehensive comparison of the in vitro and in vivo effects of 3-AP, offering researchers, scientists, and drug development professionals a detailed understanding of its properties and the critical considerations for translating preclinical findings to clinical applications.

Introduction to this compound

This compound is a colorless solid belonging to the aminopyridine family.[1][2] Its ability to block potassium channels makes it a valuable tool in neuroscience research and a potential therapeutic agent for conditions like multiple sclerosis and Lambert-Eaton myasthenic syndrome.[1][3][4] By inhibiting the repolarization phase of the action potential, 3-AP effectively increases the influx of calcium at the presynaptic terminal, thereby augmenting the release of neurotransmitters such as acetylcholine.[3][5][6] This guide will dissect the effects of 3-AP observed in controlled laboratory settings (in vitro) and within living organisms (in vivo), highlighting the concordance and divergence of these findings.

In Vitro Effects: A Mechanistic Exploration

In vitro studies provide a controlled environment to elucidate the fundamental mechanisms of 3-AP at the cellular and molecular levels. These experiments are crucial for understanding its direct effects on neuronal function.

Electrophysiological Properties

Whole-cell patch-clamp electrophysiology is a primary technique for characterizing the effects of 3-AP on individual neurons.[7][8][9] These studies consistently demonstrate that 3-AP blocks voltage-gated potassium channels, leading to a broadening of the action potential.[10][11][12][13] This effect is dose-dependent and is a direct consequence of the inhibition of the repolarizing potassium current.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Culture: Prepare primary neuronal cultures or utilize a suitable neuronal cell line (e.g., SH-SY5Y) on glass coverslips.

  • Solutions:

    • External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.

    • Internal Solution (Pipette): Containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a selected neuron.

    • Record baseline action potentials elicited by current injection.

    • Perfuse the chamber with aCSF containing 3-AP at the desired concentration.

    • Record changes in action potential duration and firing characteristics.

  • Analysis: Measure the action potential width at 50% of the peak amplitude before and after drug application.

Neurotransmitter Release

In vitro preparations such as synaptosomes or brain slices are used to directly measure the effect of 3-AP on neurotransmitter release.[14] Application of 3-AP has been shown to potentiate the release of various neurotransmitters, including dopamine.[14]

Diagram: Molecular Mechanism of this compound

G AP Action Potential K_channel Voltage-gated K+ Channel AP->K_channel Opens Ca_channel Voltage-gated Ca2+ Channel AP->Ca_channel Opens K_channel->AP Repolarizes Vesicle Synaptic Vesicle (containing neurotransmitters) Ca_channel->Vesicle Triggers fusion NT_release Neurotransmitter Release Vesicle->NT_release Leads to Three_AP This compound Three_AP->K_channel Blocks

Caption: 3-AP blocks K+ channels, prolonging the action potential and increasing neurotransmitter release.

In Vivo Effects: A Systemic Perspective

In vivo studies in animal models are essential for understanding the integrated physiological and behavioral effects of 3-AP, including its therapeutic potential and toxicity profile.

Neuromuscular and Sensory Function

In animal models and clinical studies, aminopyridines have been shown to improve muscle strength and motor function in conditions like Lambert-Eaton myasthenic syndrome and multiple sclerosis.[3][5][6][15][16][17] This is attributed to the enhanced release of acetylcholine at the neuromuscular junction.[3][5][6] Studies have also indicated potential improvements in sensory function.[18]

Pro-convulsant Activity

A significant in vivo effect of 3-AP is its potent pro-convulsant activity.[19] By enhancing neuronal excitability, 3-AP can induce seizures, a dose-limiting factor in its therapeutic use.[3][19] Animal models are used to determine the seizure threshold and to investigate the mechanisms underlying this hyperexcitability.[19][20]

Experimental Protocol: In Vivo Seizure Threshold Determination

  • Animal Model: Utilize adult male Wistar rats.

  • Drug Administration: Administer 3-AP intraperitoneally (i.p.) at escalating doses. A common dose to induce seizures is 25 mg/kg.[20]

  • Behavioral Monitoring: Observe the animals for seizure activity, including myoclonic jerks, forelimb clonus, and generalized tonic-clonic seizures.

  • Electrophysiological Recording (Optional): Implant electrodes for electroencephalogram (EEG) recording to monitor brain electrical activity and pinpoint seizure onset.

  • Data Analysis: Determine the convulsive dose 50 (CD50), the dose that induces seizures in 50% of the animals.

Comparative Analysis: Bridging In Vitro and In Vivo Data

FeatureIn Vitro ObservationsIn Vivo ObservationsKey Differences and Considerations
Primary Mechanism Blockade of voltage-gated K+ channels, leading to action potential prolongation and increased neurotransmitter release.[21][22]Consistent with in vitro findings, leading to enhanced synaptic transmission and neuronal excitability.The fundamental mechanism is conserved.
Efficacy Potentiation of neurotransmitter release is readily observed at micromolar concentrations.[14]Therapeutic effects on motor function are observed, but the therapeutic window is narrow due to toxicity.[3][5][6]Pharmacokinetics, metabolism, and the blood-brain barrier significantly influence in vivo efficacy.
Toxicity High concentrations can lead to excitotoxicity in cell cultures.Dose-limiting toxicity is primarily seizure induction.[3][19] Other side effects can include paresthesias and arrhythmias at high doses.[3]Systemic administration leads to a broader range of potential side effects.
Off-Target Effects Can be studied in isolated systems to identify specific channel subtype selectivity.The drug affects various neuronal circuits, leading to a complex profile of both desired and undesired effects.The interconnectedness of the nervous system in vivo results in a more complex pharmacological profile.

Diagram: In Vitro to In Vivo Translational Workflow

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies invitro_exp Patch-clamp Neurotransmitter Release Assays invitro_res Mechanism of Action Potency (IC50) invitro_exp->invitro_res invivo_exp Animal Models of Disease Seizure Threshold Testing invitro_res->invivo_exp Guides design of invivo_res Efficacy Toxicity (CD50) Pharmacokinetics invivo_exp->invivo_res clinical Clinical Trials invivo_res->clinical Informs

Caption: A simplified workflow illustrating the translation of in vitro findings to in vivo studies and clinical development.

Conclusion

The comparison of in vitro and in vivo data for this compound underscores the importance of a multi-faceted approach in drug development. In vitro studies provide invaluable mechanistic insights at the molecular level, while in vivo experiments are crucial for understanding the systemic effects, therapeutic efficacy, and safety profile of the compound. The pro-convulsant nature of 3-AP observed in vivo, for instance, is a critical finding that shapes its therapeutic potential and necessitates careful dose management. For researchers and clinicians, integrating the knowledge gained from both experimental settings is paramount for the successful translation of promising compounds like this compound from the laboratory to the clinic.

References

  • O'Donnell, P. V., & Martyn, D. (2007). 3,4-diaminopyridine for the treatment of Lambert-Eaton myasthenic syndrome.
  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Comprehensive Overview.
  • McEvoy, K. M., Windebank, A. J., Daube, J. R., & Low, P. A. (1989). 3,4-Diaminopyridine in the treatment of Lambert-Eaton myasthenic syndrome. The New England journal of medicine, 321(23), 1567–1571.
  • Solari, A., Uitdehaag, B., Giuliani, G., Pucci, E., & Taus, C. (2002). Aminopyridines for symptomatic treatment in multiple sclerosis.
  • Solari, A., Uitdehaag, B., Giuliani, G., Pucci, E., & Taus, C. (2001). Aminopyridines for symptomatic treatment in multiple sclerosis.
  • Kirsch, G. E., & Narahashi, T. (1983). 3,4-diaminopyridine. A potent new potassium channel blocker. Biophysical journal, 43(1), 89–91.
  • McEvoy, K. M., Windebank, A. J., Daube, J. R., & Low, P. A. (1989). 3,4-Diaminopyridine in the treatment of Lambert-Eaton myasthenic syndrome. The New England journal of medicine, 321(23), 1567–1571.
  • Hermann, A., & Gorman, A. L. (1982). Aminopyridine block of transient potassium current. The Journal of general physiology, 80(1), 1–18.
  • Solari, A., Uitdehaag, B., Giuliani, G., Pucci, E., & Taus, C. (2002). Aminopyridines for symptomatic treatment in multiple sclerosis.
  • Smith, G. D., Wu, W., & Frank, C. (2010). Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit. The Journal of biological chemistry, 285(49), 38533–38543.
  • Baranyi, A., & Fehér, O. (1979). Convulsive effects of this compound on cortical neurones. Electroencephalography and clinical neurophysiology, 47(6), 745–751.
  • Csányi, G., Kis, B., Gecse, A., Telegdy, G., Szupera, Z., Vécsei, L., Szente, M., Leprán, I., & Mezei, Z. (2008). Effects of this compound-induced seizures on platelet eicosanoid synthesis.
  • Oh, S. J., Kim, D. E., Head, T. C., & Claussen, G. C. (1997). A randomized trial of 3,4-diaminopyridine in Lambert-Eaton myasthenic syndrome. Neurology, 48(1), 18–22.
  • Sant, D. R., & Naguib, M. (2017). Effect of 3,4-diaminopyridine at the murine neuromuscular junction. Muscle & nerve, 55(2), 223–231.
  • Lundh, H., Nilsson, O., & Rosén, I. (1984). Treatment of Lambert-Eaton syndrome: 3,4-diaminopyridine and pyridostigmine. Neurology, 34(10), 1324–1330.
  • Solari, A., Uitdehaag, B., Giuliani, G., Pucci, E., & Taus, C. (2001). The effect of aminopyridine for the treatment of several symptoms in people with multiple sclerosis.
  • Durant, N. N., & Marshall, I. G. (1980). Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction. European journal of pharmacology, 67(2-3), 201–208.
  • Smith, C., Kongsamut, S., Wang, H., Ji, J., Kang, J., & Rampe, D. (2009). In vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative. Clinical and experimental pharmacology & physiology, 36(11), 1104–1109.
  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • Scheer, H. W., & Lavoie, P. A. (1991). Mechanism of aminopyridine-induced release of [3H]dopamine from rat brain synaptosomes. General pharmacology, 22(1), 169–172.
  • Hodge, R. D., Bakken, T. E., Miller, J. A., Smith, K. A., Barkan, E. R., Graybuck, L. T., ... & Lein, E. S. (2022). An in vitro whole-cell electrophysiology dataset of human cortical neurons.
  • Lechin, F., van der Dijs, B., & Bentolila, A. (1980). Comparison of some pharmacological properties of 4-aminopyridine and 3,4-diaminopyridine in vivo.
  • Steffensen, C., & Winger, R. C. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology(R)
  • ResearchG
  • West, P. J., Viisanen, H., & Staba, R. J. (2019). The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. Frontiers in neurology, 10, 670.
  • Den Hertog, A., Pielkenrood, J., Biessels, P., & Agoston, S. (1983). The effect of some new aminopyridines on mammalian non-myelinated nerve fibres. European journal of pharmacology, 94(3-4), 353–355.
  • West, P. J., Viisanen, H., & Staba, R. J. (2019). The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. Frontiers in neurology, 10, 670.
  • Titus, D. J., Williams, H. H., Abdullah, O., & Martin, M. E. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. The Journal of biological chemistry, 296, 100302.
  • MDPI.
  • ResearchGate. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine.
  • Den Hertog, A., Pielkenrood, J., Biessels, P., & Agoston, S. (1983). The Action of Some New Aminopyridines on Mammalian Non-Myelinated Nerve Fibres. European journal of pharmacology, 94(3-4), 353–355.
  • Tweh, G. J., & Lokeshwar, B. L. (2014). Management of this compound-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. Future oncology (London, England), 10(15), 2371–2376.
  • Dovepress. (2026).
  • Titus, D. J., Williams, H. H., Abdullah, O., & Martin, M. E. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. The Journal of biological chemistry, 296, 100302.
  • Charles River Laboratories. In Vitro & In Vivo Electrophysiology Studies.
  • Avoli, M., D'Antuono, M., Louvel, J., Köhling, R., Biagini, G., & Pumain, R. (2002). THE 4-AMINOPYRIDINE IN VITRO EPILEPSY MODEL ANALYZED WITH A PERFORATED MULTI-ELECTRODE ARRAY. Journal of neuroscience methods, 119(1), 1–13.
  • Wikipedia. This compound.

Sources

A Comparative Guide to the Synthesis of 3-Aminopyridine: Traditional vs. Modified Hofmann Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Aminopyridine

This compound, a pivotal heterocyclic amine, serves as a fundamental building block in the synthesis of a multitude of pharmaceutical and agrochemical compounds.[1][2] Its structural motif is integral to various biologically active molecules, making its efficient and safe synthesis a topic of considerable interest to researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth, objective comparison of a traditional and a more recent, modified method for the synthesis of this compound, offering experimental data and procedural insights to inform your selection of the most suitable method for your research and development needs.

Established Synthesis: The Hofmann Rearrangement of Nicotinamide

The Hofmann rearrangement has long been a cornerstone for the synthesis of this compound from nicotinamide.[3][4] This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom.[5] The classical approach employs an alkaline solution of sodium hypobromite, generated in situ from bromine and sodium hydroxide.[3][6]

Reaction Pathway: Traditional Hofmann Rearrangement

The mechanism of the Hofmann rearrangement is a well-established multi-step process.[4][5]

Hofmann_Traditional Nicotinamide Nicotinamide N_Bromoamide N-Bromoamide Intermediate Nicotinamide->N_Bromoamide + Br₂/NaOH Isocyanate Pyridyl Isocyanate N_Bromoamide->Isocyanate Rearrangement (-Br⁻) Carbamic_Acid Carbamic Acid Derivative Isocyanate->Carbamic_Acid + H₂O Aminopyridine This compound Carbamic_Acid->Aminopyridine Decarboxylation (-CO₂)

Caption: Reaction pathway of the traditional Hofmann rearrangement.

Advantages and Disadvantages of the Traditional Method

The traditional Hofmann rearrangement is a robust and well-understood method. However, it presents several challenges:

  • Advantages:

    • High reliability and reproducibility.

    • Readily available and relatively inexpensive starting materials.

  • Disadvantages:

    • Use of Bromine: Bromine is a hazardous and corrosive substance, requiring stringent safety precautions for handling and storage.[5]

    • Harsh Reaction Conditions: The use of strong bases and heating can be energy-intensive.

    • Waste Generation: The process generates significant amounts of inorganic salt byproducts.

A Modern Alternative: Modified Hofmann Reaction with Sodium Hypochlorite

In a bid to develop a greener and safer alternative, a modified Hofmann-type degradation has been developed, utilizing sodium hypochlorite in place of sodium hypobromite.[7][8] This modification retains the core principles of the Hofmann rearrangement while mitigating some of the key drawbacks of the traditional method.

Reaction Pathway: Modified Hofmann Reaction

The underlying chemical transformation in the modified method mirrors the traditional pathway, with the key difference being the halogenating agent.

Hofmann_Modified Nicotinamide_M Nicotinamide N_Chloroamide N-Chloroamide Intermediate Nicotinamide_M->N_Chloroamide + NaOCl/NaOH Isocyanate_M Pyridyl Isocyanate N_Chloroamide->Isocyanate_M Rearrangement (-Cl⁻) Carbamic_Acid_M Carbamic Acid Derivative Isocyanate_M->Carbamic_Acid_M + H₂O Aminopyridine_M This compound Carbamic_Acid_M->Aminopyridine_M Decarboxylation (-CO₂)

Caption: Reaction pathway of the modified Hofmann reaction.

Advantages and Disadvantages of the Modified Method

This modified approach offers several compelling advantages, positioning it as a potentially superior alternative for many applications.

  • Advantages:

    • Enhanced Safety: Sodium hypochlorite (household bleach) is significantly less hazardous and easier to handle than elemental bromine.[7]

    • Milder Reaction Conditions: The reaction can often be carried out under milder temperature conditions, leading to energy savings.[7]

    • Reduced Environmental Impact: Avoids the use of toxic bromine and can lead to a cleaner reaction profile.

    • High Yield and Purity: Published procedures report high yields and purity of the final product.[7]

  • Disadvantages:

    • Stability of Sodium Hypochlorite: The concentration of commercially available sodium hypochlorite solutions can vary and degrade over time, potentially affecting reaction stoichiometry and reproducibility.

    • Potential for Chlorinated Byproducts: While generally clean, there is a possibility of forming chlorinated organic byproducts that may require careful purification.

Comparative Performance Data

ParameterTraditional Hofmann RearrangementModified Hofmann Reaction
Primary Reagent Bromine and Sodium HydroxideSodium Hypochlorite and Sodium Hydroxide
Typical Yield 61-89%[6]>90%[7]
Reaction Temperature 70-75 °C[6]0-20 °C (initial), then 70-75 °C[7][8]
Key Safety Concerns Handling of corrosive and toxic bromine.[5]Less hazardous reagents, though care is still needed with strong bases.
Environmental Impact Generation of bromide salts.Generation of chloride salts; avoids bromine.
Cost-Effectiveness Bromine can be more expensive and requires special handling, increasing costs.Sodium hypochlorite is generally inexpensive and readily available.

Experimental Protocols

Workflow Overview

Experimental_Workflow Start Start: Nicotinamide Reagent_Prep Reagent Preparation Start->Reagent_Prep Reaction Hofmann Reaction Reagent_Prep->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Analysis Product Analysis (NMR, IR, MP) Purification->Analysis End Final Product: this compound Analysis->End

Caption: General experimental workflow for this compound synthesis.

Protocol 1: Traditional Hofmann Rearrangement

This protocol is adapted from Organic Syntheses, Coll. Vol. 7, p.27 (1990).[6]

  • Preparation of Sodium Hypobromite Solution: In a beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g of sodium hydroxide in 800 ml of water. With stirring, add 95.8 g of bromine. Maintain the temperature at 0°C.

  • Reaction Initiation: To the cold sodium hypobromite solution, add 60 g of finely powdered nicotinamide all at once with vigorous stirring.

  • Reaction Progression: After stirring for 15 minutes, the solution should be clear. Replace the ice-salt bath with a water bath at 75°C and heat the solution at 70-75°C for 45 minutes.

  • Workup and Extraction: Cool the solution to room temperature and saturate it with sodium chloride. Extract the product with ether using a continuous extractor for 15-20 hours.

  • Isolation and Purification: Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation. The crude product crystallizes on cooling. Recrystallize the crude product from a mixture of benzene and ligroin with activated carbon (Norit) and sodium hydrosulfite to obtain white crystals of this compound.

Protocol 2: Modified Hofmann Reaction with Sodium Hypochlorite

This protocol is based on the methodology described in patent CN111170937A.[7][8]

  • Initial Reaction: Cool 580 g of a sodium hypochlorite solution (with an effective chlorine content of 7.5%) with stirring.

  • Addition of Nicotinamide: When the temperature of the sodium hypochlorite solution is below 20°C, add 75 g of solid nicotinamide. Maintain the reaction temperature at 5-10°C for 30-60 minutes, with continuous stirring until the solution is clear.

  • Basification and Heating: Add 72 g of a 10% sodium hydroxide solution to make the reaction mixture strongly alkaline. Transfer the solution to a water bath and slowly heat to 70-75°C, maintaining this temperature for 1-1.5 hours.

  • Workup and Isolation: After the reaction is complete (as monitored by HPLC), cool the reaction mixture. The product can be isolated via vacuum filtration.

  • Purification: The crude product is further purified by recrystallization to yield light yellow or white solid this compound, which is then dried under vacuum.

Conclusion and Recommendations

Both the traditional and modified Hofmann methods are effective for the synthesis of this compound. The traditional method, while reliable, poses significant safety and handling challenges due to the use of bromine. The modified Hofmann reaction using sodium hypochlorite presents a compelling alternative that is safer, more environmentally benign, and can offer higher yields under controlled conditions.[7] For laboratories and manufacturing facilities prioritizing safety, cost-effectiveness, and greener chemistry, the modified Hofmann reaction is the recommended approach. However, careful control of the quality and concentration of the sodium hypochlorite solution is crucial for achieving optimal and reproducible results. As with any chemical synthesis, a thorough risk assessment should be conducted prior to performing either procedure.[6][9][10][11]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Comprehensive Overview.
  • Organic Syntheses. This compound.
  • Wikipedia. This compound. [Link]
  • Chemist Wizards. Hoffmann Rearrangement.
  • Suvchem Laboratory Chemicals. This compound (FOR SYNTHESIS).
  • Wikipedia. Hofmann rearrangement. [Link]
  • Google Patents.
  • SincereChemical. This compound CAS# 462-08-8.
  • ChemicalBook. This compound vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • SAFETY D
  • Loba Chemie. This compound MSDS.
  • Sigma-Aldrich.

Sources

A Head-to-Head Comparison of 3-Aminopyridine and 4-Aminopyridine for Specific Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

Aminopyridines, a class of pyridine derivatives, have garnered significant attention in both clinical and research settings for their ability to modulate neuronal excitability. Among these, the isomers 3-Aminopyridine (3-AP) and 4-Aminopyridine (4-AP) present distinct pharmacological profiles that dictate their suitability for different applications. While both are known as potassium (K+) channel blockers, their subtle structural differences lead to divergent mechanisms of action and, consequently, distinct therapeutic and research utilities.

This guide provides an in-depth, head-to-head comparison of 3-AP and 4-AP. We will move beyond surface-level descriptions to explore the causal relationships behind their experimental applications, supported by established protocols and data. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate aminopyridine for their specific research or therapeutic development goals.

Core Mechanism of Action: A Tale of Two Isomers

The principal mechanism of action for both 3-AP and 4-AP is the blockade of voltage-gated potassium (K+) channels.[1][2][3] In healthy neurons, the efflux of K+ ions through these channels is crucial for repolarizing the membrane and terminating the action potential. By obstructing these channels, aminopyridines delay repolarization, which prolongs the duration of the action potential.[2][4] This extended depolarization enhances the influx of calcium ions at the axon terminal, leading to an increased release of neurotransmitters into the synaptic cleft.[1][5]

While this foundational mechanism is shared, key differences emerge:

  • 4-Aminopyridine (Dalfampridine): 4-AP is a potent, non-selective blocker of various K+ channels, including Kv1.1, Kv1.2, Kv1.4, and Kv4, which are often exposed on demyelinated axons.[2][6] Its lipid-soluble nature allows it to readily cross the blood-brain barrier, making it particularly effective for central nervous system (CNS) disorders.[1][7][8] Its clinical efficacy, particularly in an extended-release formulation known as dalfampridine (Ampyra®), is primarily attributed to restoring conduction in demyelinated axons.[1][5][9]

  • This compound: 3-AP also functions as a potassium channel blocker, though it is generally less potent in this regard compared to 4-AP.[10] Crucially, 3-AP possesses a distinct and significant secondary mechanism: it is an inhibitor of ribonucleotide reductase (RNR).[10][11] This enzyme is vital for DNA synthesis and repair, making 3-AP a compound of interest for applications where cell proliferation is a target, such as oncology.[11]

Signaling Pathway: Aminopyridine Action at the Neuronal Axon

cluster_0 Demyelinated Axon cluster_1 Aminopyridine Intervention AP_Prop Action Potential Propagation K_Channel Exposed Voltage-Gated K+ Channels AP_Prop->K_Channel Activates K_Efflux K+ Efflux (Current Leak) K_Channel->K_Efflux Allows Conduction_Fail Conduction Failure K_Efflux->Conduction_Fail Leads to Aminopyridine 4-AP / 3-AP Blockade Channel Blockade Aminopyridine->Blockade Blockade->K_Channel Inhibits AP_Prolong Action Potential Prolongation Blockade->AP_Prolong Causes Conduction_Restore Conduction Restored AP_Prolong->Conduction_Restore Results in

Caption: Mechanism of aminopyridines on demyelinated axons.

Head-to-Head Comparison of Specific Applications

The distinct mechanistic profiles of 3-AP and 4-AP have led to their specialization in different fields of research and medicine.

Feature4-Aminopyridine (4-AP)This compound (3-AP)
Primary Application Neurological Disorders: Symptomatic treatment for Multiple Sclerosis (MS).[1][5][9]Oncology & Research: Anticancer research, antimicrobial studies.[11]
Secondary Application Research Tool: Inducing epileptiform activity in seizure models.[2][6][12]Research Tool: Organic synthesis intermediate, seizure models.[10][13]
FDA Approved Drug Yes (Dalfampridine/Ampyra®) for improving walking in MS patients.[5]No
Key Advantage High efficacy in restoring nerve conduction; readily crosses blood-brain barrier.[1][7]Dual mechanism (K+ channel block & RNR inhibition).[10][11]
Primary Limitation Narrow therapeutic window; risk of seizures at higher doses.[9][14]Less potent K+ channel blocker; limited clinical data in humans.[10]
Application Deep Dive: Neurological Disorders

4-Aminopyridine is the undisputed frontrunner in the neurological space, specifically for Multiple Sclerosis (MS). MS is characterized by demyelination, which exposes K+ channels on axons, leading to a "current leak" that impairs action potential conduction.[7]

  • Clinical Efficacy in MS: Multiple Phase III clinical trials have demonstrated that extended-release 4-AP (dalfampridine, 10 mg twice daily) significantly improves walking speed in a subset of MS patients.[9][15][16] Responder rates are typically around 35-43%, with these patients experiencing an average improvement in walking speed of about 25%.[9][15][16][17] This improvement is considered clinically meaningful and can impact daily activities.[5] A study directly comparing 4-AP to another aminopyridine, 3,4-diaminopyridine, in MS patients found 4-AP to be superior in terms of both efficacy and side effects for improving ambulation and fatigue.[18]

  • Neuroprotective Potential: Beyond its symptomatic effects, emerging evidence suggests 4-AP may have disease-modifying properties.[7] Studies in experimental models of optic neuritis and MS have shown that 4-AP can prevent neuroaxonal loss and reduce retinal neurodegeneration.[19][20] This effect may be linked to the stabilization of myelin and oligodendrocyte precursor cells.[19]

This compound's role in neurological disorders is far less defined. While it shares the K+ channel blocking mechanism, it is less studied for this purpose, and its clinical development has not progressed for indications like MS.

Application Deep Dive: Cancer Research

Here, this compound takes center stage due to its unique mechanism as a ribonucleotide reductase (RNR) inhibitor. [11] RNR is critical for producing the deoxynucleotides required for DNA synthesis, making it an attractive target for anticancer therapies.

  • Anticancer Activity: By inhibiting RNR, 3-AP can disrupt DNA replication and repair in rapidly dividing cancer cells.[11] This has led to its investigation as a potential anticancer agent. Clinical trials have explored its use in combination with treatments like radiochemotherapy for advanced cervical cancer.[11] Furthermore, its ability to form complexes with transition metals can enhance its cytotoxicity against cancer cells.[11]

4-Aminopyridine has also been investigated in oncology, albeit through a different lens. Studies have explored its ability to induce apoptosis (programmed cell death) in cancer cell lines, such as breast cancer.[21] This effect is thought to be mediated by its primary mechanism—blocking K+ channels leads to membrane depolarization, which in turn can trigger a cascade involving calcium influx that ultimately leads to cell death.[21]

Application Deep Dive: Antimicrobial Research & Research Tools
  • Antimicrobial Properties (3-AP): Research has indicated that derivatives of 3-AP possess antimicrobial properties.[11] An interesting finding is that while monomeric 3-AP shows no activity, its polymerization results in strong anti-staphylococcal activity, suggesting that the molecular weight and structure are critical for this function.[13]

  • Seizure Models (4-AP): 4-AP is a widely used and established tool in neuroscience research to induce seizures and epileptiform activity in in vitro (e.g., brain slices) and in vivo models.[2][6][12] This model is valuable for screening and testing the efficacy of new anti-epileptic drugs.[12][22]

Comparative Safety and Toxicity Profile

The clinical utility of any compound is intrinsically linked to its safety profile. 4-AP has a well-documented, narrow therapeutic range.

Safety Aspect4-Aminopyridine (4-AP)This compound (3-AP)
Common Side Effects Dizziness, insomnia, paresthesia (tingling sensations), headache, nausea, balance disorder.[5][9][23]Data from human clinical use is limited. GHS hazard statements indicate toxicity if swallowed, in contact with skin, or inhaled.[24]
Serious Adverse Events Seizures. The risk is dose-dependent and is the most significant concern.[9][14]High doses can cause lesions of the central nervous system in animal models.[25]
Toxicity Symptoms Hypersalivation, tremors, diaphoresis (sweating), convulsions, cardiac arrhythmia.[14]Acute toxicity in animal models (LD50 = 178 mg/kg, quail, oral).[24]
Contraindications History of seizures, moderate to severe renal impairment.[26]Not established for clinical use.

The pro-convulsant property of 4-AP is a direct extension of its mechanism of action; excessive blockade of K+ channels leads to neuronal hyperexcitability.[9] This underscores the importance of adhering to prescribed dosages (10 mg twice daily for dalfampridine) and avoiding use in patients with a history of seizures.[5][26]

Experimental Protocols: A Practical Guide

To ensure scientific integrity, the comparison of these compounds must be grounded in robust experimental design. Below are two representative protocols that highlight how to assess the key functionalities of 4-AP and 3-AP.

Protocol 1: In Vitro Assessment of K+ Channel Blockade via Patch-Clamp Electrophysiology

Objective: To quantify and compare the potency and kinetics of 3-AP and 4-AP in blocking voltage-gated potassium channels in a neuronal cell line (e.g., SH-SY5Y or primary cultured neurons).

Methodology:

  • Cell Preparation: Culture cells on glass coverslips suitable for microscopy and electrophysiological recording.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Prepare intracellular (pipette) and extracellular solutions with appropriate ionic compositions.

  • Whole-Cell Configuration: Achieve a whole-cell patch-clamp configuration on a selected neuron.

  • Voltage Protocol: Apply a series of depolarizing voltage steps from a holding potential (e.g., -80 mV) to elicit outward K+ currents. Record baseline currents.

  • Drug Application: Perfuse the cells with the extracellular solution containing a known concentration of 4-AP or 3-AP.

  • Data Acquisition: Record the K+ currents again in the presence of the compound. Repeat with a range of concentrations to generate a dose-response curve.

  • Analysis: Measure the peak current amplitude before and after drug application. Calculate the percentage of current inhibition for each concentration. Fit the data to the Hill equation to determine the IC50 (half-maximal inhibitory concentration), which provides a quantitative measure of potency.

Causality: This protocol directly measures the functional consequence of the drug interacting with its target ion channel. By comparing the IC50 values, a researcher can authoritatively state which compound is a more potent blocker of the specific K+ channels present in the chosen cell type.

Protocol 2: In Vivo Evaluation of 4-AP in an Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To assess the efficacy of 4-AP in improving motor function in a mouse model of Multiple Sclerosis.

Methodology:

  • EAE Induction: Induce EAE in susceptible mice (e.g., C57BL/6) by immunization with a myelin antigen such as MOG35-55 peptide in Complete Freund's Adjuvant, followed by pertussis toxin injections.

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and score them on a standardized scale (0-5).

  • Treatment: Once mice develop a consistent clinical score (e.g., score of 2), randomize them into two groups: Vehicle control and 4-AP treatment (administered via oral gavage or in drinking water).

  • Behavioral Testing (Motor Function):

    • Rotarod Test: Place mice on a rotating rod with accelerating speed and record the latency to fall. This measures motor coordination and endurance.

    • Gait Analysis: Use a system like the CatWalk XT to analyze various gait parameters (e.g., stride length, base of support) as the mouse walks across a glass plate.

  • Data Collection: Perform behavioral tests at baseline (before treatment) and at several time points during the treatment period.

  • Analysis: Compare the performance of the 4-AP treated group to the vehicle control group. Statistical analysis (e.g., two-way ANOVA) will determine if 4-AP significantly improves motor function.

Causality & Self-Validation: This protocol provides a self-validating system. The EAE model mimics the demyelination and subsequent motor deficits seen in MS. A positive result—improved rotarod performance or normalized gait in the 4-AP group—directly links the compound's known mechanism of restoring axonal conduction to a clinically relevant functional outcome.

Experimental Workflow: EAE Model for 4-AP Efficacy Testing

cluster_0 Phase 1: Disease Induction & Monitoring cluster_1 Phase 2: Treatment & Testing cluster_2 Phase 3: Analysis Induction EAE Induction (MOG Peptide) Monitoring Daily Clinical Scoring Induction->Monitoring Leads to Randomization Randomize Mice (Vehicle vs. 4-AP) Monitoring->Randomization Once score > 2 Treatment Administer Treatment Randomization->Treatment Behavior Behavioral Testing (Rotarod, Gait) Treatment->Behavior Followed by Analysis Statistical Analysis & Comparison Behavior->Analysis Conclusion Determine Efficacy Analysis->Conclusion

Caption: Workflow for in vivo testing of 4-AP in the EAE mouse model.

Conclusion

While this compound and 4-Aminopyridine are structural isomers, they are not interchangeable. Their applications are dictated by distinct pharmacological profiles honed for specific tasks.

  • 4-Aminopyridine is a clinically validated and powerful tool for neurological applications , particularly for the symptomatic relief of motor deficits in Multiple Sclerosis. Its efficacy is rooted in its ability to potently block potassium channels and restore conduction in the CNS.

  • This compound is a more versatile research compound whose potential extends beyond neuroscience. Its unique secondary mechanism as a ribonucleotide reductase inhibitor makes it a compelling candidate for anticancer research , and its derivatives show promise in antimicrobial development .

For the drug development professional or researcher, the choice is clear and mechanism-driven. For restoring neuronal function in demyelinating diseases, 4-AP is the established option. For exploring therapies that target cell proliferation or for use as a chemical intermediate, 3-AP offers a unique and valuable profile. Understanding these fundamental differences is paramount to designing effective experiments and advancing targeted therapeutic strategies.

References

  • Taylor & Francis. (n.d.). 4 aminopyridine – Knowledge and References.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Comprehensive Overview.
  • Hayes, K. C. (2012). Enhancing Neural Transmission in Multiple Sclerosis (4-Aminopyridine Therapy). Neurotherapeutics, 9(4), 787–798.
  • Rodriguez-Rangel, S., et al. (2019). Structure-activity relationship studies of three novel 4-aminopyridine K+ channel blockers. Scientific Reports, 9(1), 1-12.
  • Benchchem. (n.d.). Comparative Analysis of In Vitro and In Vivo Activity of Aminopyridine Derivatives.
  • Goodman, A. D., et al. (2010). A phase 3 trial of extended release oral dalfampridine in multiple sclerosis. Annals of Neurology, 68(4), 494-502.
  • Goodman, A. D., et al. (2010). A Phase 3 Trial of Extended Release Oral Dalfampridine in Multiple Sclerosis. Request PDF.
  • Ventura-Mejía, C., et al. (2023). An update of 4-aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. Acta Neurobiologiae Experimentalis, 83(1), 63-70.
  • Cleveland Clinic. (n.d.). Use of Dalfampridine (Ampyra) Fact Sheet.
  • Ventura Mejía, C., et al. (2023). An update of 4-aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. Acta Neurobiologiae Experimentalis.
  • Rodriguez-Rangel, S., et al. (2022). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Frontiers in Chemistry, 10, 946358.
  • Stefoski, D., et al. (1987). Orally administered 4-aminopyridine improves clinical signs in multiple sclerosis. Annals of Neurology, 21(1), 71-77.
  • ChemicalBook. (2024). This compound vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three.
  • Mikroulis, S., et al. (2019). The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. Frontiers in Neurology, 10, 649.
  • Jensen, S. K., et al. (2014). 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review. Therapeutic Advances in Neurological Disorders, 7(5), 223–234.
  • Acorda Therapeutics. (n.d.). Clinical Study Results - AMPYRA® (dalfampridine).
  • Dietrich, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation, 8(2), e963.
  • Keogh, M., & Sedehizadeh, S. (2013). The use of aminopyridines in neurological disorders. Journal of Neurology, Neurosurgery & Psychiatry, 84(10), 1055-1059.
  • Strupp, M., et al. (2013). Aminopyridines for the treatment of neurologic disorders. Current Opinion in Neurology, 26(4), 438-444.
  • van Diemen, H. A., et al. (1992). The effect of 4-aminopyridine on clinical signs in multiple sclerosis: a randomized, placebo-controlled, double-blind, cross-over study. Annals of Neurology, 32(2), 123-130.
  • Wang, X., et al. (2020). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of General Physiology, 152(11), e202012628.
  • Dietrich, M., et al. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. Brain, 143(4), 1127-1142.
  • Brain Communications. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis.
  • Mikroulis, S., et al. (2019). The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. Frontiers in Neurology, 10, 649.
  • Grissmer, S., et al. (1992). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Molecular Pharmacology, 41(4), 673-681.
  • ResearchGate. (n.d.). Cases with documented toxicity related to 4-AP.
  • Glover, W. E. (1982). A Comparison of 3,4-diaminopyridine and 4-aminopyridine in the Anaesthetized Cat. Clinical and Experimental Pharmacology and Physiology, 9(4), 439-446.
  • Polman, C. H., et al. (1994). 4-Aminopyridine is superior to 3,4-diaminopyridine in the treatment of patients with multiple sclerosis. Archives of Neurology, 51(11), 1136-1139.
  • Le, T., & Tadi, P. (2014). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology, 10(4), 389–393.
  • Sun, W., et al. (2011). Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. Journal of Neurophysiology, 105(3), 1338–1344.
  • Solari, A., et al. (2001). The effect of aminopyridine for the treatment of several symptoms in people with multiple sclerosis. Cochrane Database of Systematic Reviews.
  • Angelova, D. M. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Biotechnology & Biotechnological Equipment, 33(1), 939-946.
  • Palmieri, G., et al. (1985). Effects of 3-acetylpyridine (3-AP) intoxication on the nervous system of mammals and birds. Archives d'Anatomie Microscopique et de Morphologie Expérimentale, 74(2), 111-119.
  • Onal, C., et al. (2021). Investigation of the Effects of Blocking Potassium Channels With 4-Aminopyridine on Paclitaxel Activity in Breast Cancer Cell Lines. Technology in Cancer Research & Treatment, 20.
  • Organic Syntheses. (n.d.). This compound.
  • ResearchGate. (n.d.). Effect of potassium channel blockers on action potential shape.
  • Taylor & Francis. (n.d.). This compound – Knowledge and References.
  • Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic?.
  • Wikipedia. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound synthesis.
  • ResearchGate. (n.d.). Synthesis of this compound.

Sources

A Comparative Guide to the Neuroprotective Effects of 3-Aminopyridine and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for effective neuroprotective therapies, a nuanced understanding of the available chemical entities, their mechanisms of action, and their performance in relevant experimental models is paramount. This guide provides a detailed comparative analysis of 3-Aminopyridine (3-AP), a potassium channel blocker, and its alternatives, offering insights into their neuroprotective potential. We will delve into the causality behind experimental choices and present data-driven comparisons to aid in the evaluation and selection of compounds for further investigation.

The Landscape of Neuroprotection: Beyond Symptomatic Relief

Neuroprotection aims to preserve neuronal structure and function in the face of insults such as ischemia, trauma, or neurodegenerative processes. While many therapies offer symptomatic relief, true neuroprotection implies a disease-modifying effect that slows or halts the progression of neuronal damage. The agents discussed herein are evaluated on this latter premise.

This compound (3-AP) and its Isomer 4-Aminopyridine (4-AP) have historically been used to improve nerve impulse conduction in demyelinated axons, particularly in multiple sclerosis (MS).[1][2][3][4][5][6][7] Their primary mechanism involves the blockade of voltage-gated potassium (Kv) channels, which enhances action potential propagation.[1][2][8] However, emerging evidence suggests that these compounds may also exert direct neuroprotective effects beyond this symptomatic role.[1][2][3]

Mechanism of Action: A Comparative Overview

The neuroprotective strategies of 3-AP and its alternatives diverge significantly, targeting different aspects of the neurodegenerative cascade.

This compound/4-Aminopyridine: Modulating Neuronal Excitability and Inflammation

The neuroprotective effects of aminopyridines are thought to be multifactorial:

  • Restoration of Axonal Conduction: By blocking exposed Kv channels in demyelinated axons, 4-AP enhances signal transduction, which may indirectly contribute to neuronal survival by maintaining functional circuits.[2]

  • Immunomodulation: 4-AP may suppress inflammation by inhibiting Kv channels on immune cells like T-cells and microglia.[1][2] In a rat model of Alzheimer's disease, 4-AP was found to suppress microglial activation and reduce the production of proinflammatory cytokines.[2]

  • Direct Neuroprotection: Studies have shown that 4-AP can protect against retinal neurodegeneration in mouse models of optic neuritis and optic nerve crush.[9] This suggests a protective effect on oligodendrocytes and stabilization of myelin.[2][9] However, it is crucial to note that high concentrations or long-term exposure to 4-AP can induce cell death, highlighting a narrow therapeutic window.[10]

Below is a diagram illustrating the proposed neuroprotective mechanisms of 4-Aminopyridine.

4_AP_Mechanism cluster_Neuron Neuron/Axon cluster_Glia Glia (Microglia/T-Cells) 4-AP 4-AP Kv_Channels Voltage-gated K+ Channels 4-AP->Kv_Channels Blocks 4-AP_Glia 4-AP Action_Potential Enhanced Action Potential Propagation Kv_Channels->Action_Potential Leads to Neuroprotection Neuroprotection & Axonal Integrity Action_Potential->Neuroprotection Kv1_3_Channels Kv1.3 Channels 4-AP_Glia->Kv1_3_Channels Blocks Inflammation Reduced Pro-inflammatory Cytokine Release Kv1_3_Channels->Inflammation Leads to Immunomodulation Immunomodulation Inflammation->Immunomodulation

Caption: Proposed neuroprotective and immunomodulatory pathways of 4-Aminopyridine.

Alternative Neuroprotective Agents

Riluzole is a glutamate modulator approved for the treatment of amyotrophic lateral sclerosis (ALS).[11][12][13] Its neuroprotective effects are primarily attributed to the attenuation of excitotoxicity through multiple mechanisms:[11][13]

  • Inhibition of glutamate release.[11][14]

  • Inactivation of voltage-gated sodium channels.[11][14]

  • Non-competitive blockade of NMDA receptors.[14]

These actions collectively reduce the overstimulation of neurons by glutamate, a key pathway in neuronal death following injury or in neurodegenerative diseases.[11][13]

Edaravone is a potent free radical scavenger used in the treatment of acute ischemic stroke and ALS.[15][16][17] Its mechanism is centered on combating oxidative stress, a major contributor to neuronal damage.[15][18] Edaravone achieves this by:

  • Neutralizing highly reactive free radicals, such as peroxyl radicals.[16][17]

  • Inhibiting lipid peroxidation, thus protecting cell membranes from damage.[15]

  • Reducing levels of reactive oxygen species (ROS).[15]

  • Exerting anti-inflammatory effects by mitigating microglial activation.[15]

Comparative Efficacy: A Data-Driven Analysis

Direct head-to-head clinical trials comparing the neuroprotective effects of aminopyridines with Riluzole and Edaravone are scarce. Therefore, we must synthesize data from preclinical and clinical studies for each compound.

CompoundPrimary MechanismKey Indication(s)Evidence of Neuroprotection (Preclinical/Clinical)Key Limitations/Side Effects
3-AP / 4-AP Potassium Channel BlockerSymptomatic treatment of walking disability in MS[1][3]- Reduced degeneration of inner retinal layers in EAE-ON mouse model[1]. - Suppressed microglial activation in a rat model of Alzheimer's disease[2]. - Less retinal nerve fiber layer thinning in MS patients on 4-AP therapy[9].Narrow therapeutic window; can be neurotoxic at high doses[10]. Confusion, seizures[4][5][6][7][19].
Riluzole Glutamate ModulatorAmyotrophic Lateral Sclerosis (ALS)[11][12][13]- Protects cultured neurons from anoxic damage and glutamate-induced toxicity[14]. - Small but significant beneficial effects in prolonging lifespan in ALS patients[12].Modest clinical efficacy in ALS.
Edaravone Free Radical ScavengerAcute Ischemic Stroke, ALS[16][17]- Suppresses reperfusion injury in animal models of stroke[18]. - Slows disease progression in some ALS patients.Requires frequent intravenous infusions (though an oral formulation is available). Common side effects include contusions and gait disturbances[18].

Experimental Protocols for Evaluating Neuroprotection

To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays used to evaluate the neuroprotective effects of compounds like 3-AP.

In Vitro Models: From 2D Cultures to Organ-on-a-Chip

In vitro models offer a controlled environment to dissect cellular and molecular mechanisms.[20][21][22] The choice of model depends on the research question, with a trade-off between simplicity and physiological relevance.[20][23]

  • Primary Neuronal Cultures: Harvested directly from animal brain tissue, these provide a high degree of biological relevance.[20]

  • iPSC-derived Neurons: Offer the advantage of using human cells, including those from patients with specific genetic mutations, enhancing translational relevance.[24]

  • 3D Models (Spheroids and Organoids): These models better recapitulate the complex cell-cell interactions and microenvironment of the brain.[20][21]

  • Organ-on-a-Chip: Microfluidic devices that can model specific brain regions or the blood-brain barrier, allowing for the study of drug transport and efficacy in a more dynamic system.[21][23]

In_Vitro_Workflow Start Start: Cell Culture Induce_Toxicity Induce Neurotoxicity (e.g., Glutamate, Oxidative Stress) Start->Induce_Toxicity Treat_Compound Treat with Test Compound (e.g., 3-AP, Riluzole) Induce_Toxicity->Treat_Compound Incubate Incubate for a Defined Period Treat_Compound->Incubate Assess_Viability Assess Neuronal Viability and Apoptosis Incubate->Assess_Viability MTT MTT Assay (Viability) Assess_Viability->MTT TUNEL TUNEL Assay (Apoptosis) Assess_Viability->TUNEL End End: Data Analysis MTT->End TUNEL->End

Caption: A generalized workflow for assessing neuroprotection in vitro.

This assay measures the metabolic activity of cells, which correlates with viability.[25][26]

  • Cell Plating: Plate primary or iPSC-derived neurons in a 96-well plate at a predetermined density and allow them to adhere and mature.

  • Treatment: Induce neurotoxicity with an appropriate agent (e.g., glutamate for excitotoxicity, H₂O₂ for oxidative stress) with and without the test compound (e.g., 3-AP) at various concentrations. Include vehicle-only and toxin-only controls.

  • Incubation: Incubate the plate for a specified duration (e.g., 24 hours) in a humidified incubator at 37°C and 5% CO₂.[25]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours.[25] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[25]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[25]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[27][28][29]

  • Cell Culture and Treatment: Grow and treat cells on coverslips in a multi-well plate as described for the MTT assay.

  • Fixation: After treatment, fix the cells with 4% paraformaldehyde in PBS.

  • Permeabilization: Permeabilize the cells with a solution of 0.2% Triton X-100 in PBS to allow the labeling enzyme to enter the nucleus.[27]

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., BrdUTP), according to the manufacturer's instructions.

  • Staining and Visualization: Stain for the incorporated labeled nucleotides using a fluorescently-tagged antibody. Counterstain cell nuclei with DAPI.

  • Microscopy and Quantification: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.[30][31] Quantify the percentage of TUNEL-positive cells.

In Vivo Models: Simulating Human Disease

Animal models are indispensable for evaluating the therapeutic potential of neuroprotective agents in a complex physiological system.[32][33][34]

  • Spinal Cord Injury (SCI) Models: Rodent models of SCI, created by contusion, compression, or transection, are widely used to test potential therapies.[33][34][35][36]

  • Stroke Models: The transient middle cerebral artery occlusion (tMCAO) model in rats is a common method to study ischemic brain injury and the effects of neuroprotective drugs.[37]

  • Neurodegenerative Disease Models: Transgenic mouse models that express disease-causing genes (e.g., for Alzheimer's or Parkinson's disease) are used to study disease mechanisms and test therapeutic interventions.

Behavioral tests are crucial for assessing functional recovery following SCI.[38][39][40][41]

  • Model Induction: Induce a standardized contusion injury at the thoracic level (e.g., T10) of the spinal cord in adult rats.[35]

  • Treatment Administration: Administer the test compound (e.g., 3-AP) or vehicle according to a predefined dosing regimen (e.g., daily intraperitoneal injections).

  • Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale:

    • Place the rat in an open field with a non-slippery surface.[39]

    • Observe the rat's hindlimb movements for 4 minutes.[39]

    • Score the locomotor ability on a 21-point scale, which evaluates joint movement, stepping, coordination, and paw placement.[38][41]

    • Conduct weekly testing in a blinded manner to assess recovery over time.

  • Grid Walk Test:

    • Allow the rat to walk across a horizontal grid with openings.

    • Record the number of footfalls or errors made by the hindlimbs.

    • A reduction in footfalls indicates improved limb placement and coordination.

  • Data Analysis: Compare the BBB scores and grid walk performance between the treated and control groups over the course of the study using appropriate statistical methods.

Conclusion and Future Directions

The evaluation of neuroprotective agents requires a multifaceted approach that combines mechanistic understanding with robust preclinical and clinical data. This compound and its isomer 4-AP, while primarily known as symptomatic treatments, show intriguing neuroprotective potential that warrants further investigation. Their ability to modulate both neuronal excitability and neuroinflammation presents a unique therapeutic profile.

In comparison, agents like Riluzole and Edaravone target distinct and well-validated pathways of neuronal death—excitotoxicity and oxidative stress, respectively. For researchers and drug developers, the choice of which compound to advance depends on the specific pathophysiology of the target disease.

Future research should focus on:

  • Head-to-head preclinical studies comparing these agents in standardized models of neurodegeneration and injury.

  • Exploration of combination therapies that target multiple neurodegenerative pathways simultaneously.

  • Development of novel delivery systems to improve the therapeutic index and central nervous system penetration of these compounds.

By employing the rigorous experimental designs and protocols outlined in this guide, the scientific community can continue to advance the development of effective neuroprotective therapies for a range of devastating neurological disorders.

References

  • Dietrich, M., et al. (2020). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes. Vertex AI Search.
  • Kwon, B. K., et al. (2015). Large animal and primate models of spinal cord injury for the testing of novel therapies. PubMed.
  • Bever, C. T., et al. (1994).
  • Patsnap Synapse. (2024). What is the mechanism of Edaravone?.
  • Emulate. (2021). Advances in the Development of In Vitro Models of Neurodegenerative Diseases.
  • Watanabe, K., et al. (2018).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Edaravone's Mechanism of Action: A Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD..
  • Yu, S. P., et al. (2003).
  • Norenberg, M. D., et al. (2004). Animal Models of Spinal Cord Injury.
  • Wikipedia. (n.d.). Edaravone. Wikipedia.
  • Vales-Gonzalez, J. R., et al. (2019). Neuroprotective or Neurotoxic Effects of 4-aminopyridine Mediated by KChIP1 Regulation Through Adjustment of Kv 4.3 Potassium Channels Expression and GABA-mediated Transmission in Primary Hippocampal Cells. PubMed.
  • Watanabe, K., et al. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?. Medical Journal of Therapeutics.
  • Brain Communications. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. YouTube.
  • Wulff, H., et al. (2009). Potassium channel blockers and openers as CNS neurologic therapeutic agents. PubMed.
  • Norenberg, M. D., et al. (2004). Animal Models of Spinal Cord Injury.
  • Dietrich, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine.
  • Dietrich, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. PubMed.
  • Zörner, B., & Schwab, M. E. (2010). Behavioral testing in animal models of spinal cord injury. PubMed Central.
  • Han, X., et al. (2024).
  • Ferreira, L. M., et al. (2023).
  • Yu, S. P., et al. (2003).
  • Norris, B. (2022). Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery. Oxford Global.
  • Bellingham, M. C. (2010).
  • Zhang, N., et al. (2014). Evaluation of spinal cord injury animal models. PubMed Central.
  • NETRI. (n.d.). Modeling Neurodegenerative Diseases Using In Vitro Compartmentalized Microfluidic Devices. NETRI.
  • InnoSer. (2023). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer.
  • Bellingham, M. C. (2011). A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade?. PubMed Central.
  • Ghasemi, M., & Mehranfar, F. (2023). Neuroprotective effects of riluzole in Alzheimer's disease: A comprehensive review. Frontiers in Pharmacology.
  • Solari, A., et al. (2001).
  • Bellingham, M. C. (2010). Riluzole, Neuroprotection and Amyotrophic Lateral Sclerosis. Bentham Science Publishers.
  • Solari, A., et al. (2002).
  • Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology.
  • Kaja, S., et al. (2012). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PubMed Central.
  • Kim, H. J., et al. (2015). Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis. PubMed Central.
  • Sun, T., & He, J. (2012). Neuroprotective role of ATP-sensitive potassium channels in cerebral ischemia. PubMed Central.
  • Z'Graggen, W. J., et al. (2000). Locomotor Recovery in Spinal Cord-Injured Rats Treated with an Antibody Neutralizing the Myelin-Associated Neurite Growth Inhibitor Nogo-A. PubMed Central.
  • Patsnap Synapse. (2024). What are Potassium channel blockers and how do they work?.
  • Singh, A., et al. (2014).
  • Hara, A., et al. (1999). Neuronal apoptosis studied by a sequential TUNEL technique: a method for tract-tracing. PubMed.
  • Zörner, B., & Schwab, M. E. (2010). Behavioral testing in animal models of spinal cord injury. ScienceDirect.
  • Solari, A., et al. (2002). Aminopyridines for symptomatic treatment in multiple sclerosis. R Discovery.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Li, Y., et al. (2018). Tunnel assay detected the neural cells apoptosis with different treatments.
  • Wang, P., et al. (2018). apoptosis of neurons, as determined via Tunel assay.
  • Roche. (n.d.).
  • Abcam. (n.d.). TUNEL staining (or TUNEL assay). Abcam.
  • Cochrane. (2001). The effect of aminopyridine for the treatment of several symptoms in people with multiple sclerosis. Cochrane.
  • Achan, V. B., et al. (2001). Assessment of cell viability in primary neuronal cultures. PubMed.
  • BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.

Sources

A Senior Application Scientist's Guide to Confirming the Mechanism of Action of 3-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, establishing a definitive mechanism of action (MoA) is the bedrock upon which a compound's therapeutic potential is built. 3-Aminopyridine (3-AP) and its derivatives are a fascinating class of compounds, primarily recognized for their role as potassium channel blockers.[1][2][3] This guide provides an in-depth, technical comparison of the essential methodologies required to robustly confirm this MoA, moving beyond simple screening to a self-validating, integrated workflow. We will explore the causality behind our experimental choices, ensuring that each step logically builds upon the last to create a comprehensive and trustworthy data package.

The primary hypothesis for aminopyridines is that they function by blocking voltage-gated potassium (Kv) channels.[2][4] In excitable cells like neurons, Kv channels are crucial for repolarizing the membrane after an action potential, effectively acting as a brake. By inhibiting these channels, aminopyridines prolong the action potential, leading to an increased influx of calcium at the presynaptic terminal and, consequently, enhanced neurotransmitter release.[1][5] This action underpins their therapeutic investigation for conditions like multiple sclerosis, where they can improve nerve impulse conduction in demyelinated axons.[4][6]

However, a robust MoA confirmation requires more than just accepting a historical mechanism. It demands a multi-faceted approach that demonstrates direct target engagement, quantifies the functional consequences of that engagement, and verifies the expected downstream cellular effects.

cluster_neuron Presynaptic Neuron cluster_drug Drug Intervention cluster_effect Resulting Cellular Effect AP_init Action Potential Initiation AP_prop Action Potential Propagation AP_init->AP_prop Terminal Axon Terminal AP_prop->Terminal Kv_channel Voltage-Gated K+ Channel (Kv) AP_prop->Kv_channel Opens during repolarization Ca_channel Voltage-Gated Ca2+ Channel (CaV) AP_prop->Ca_channel Opens during depolarization Vesicles Synaptic Vesicles (Neurotransmitter) Effect1 Prolonged Action Potential Duration Kv_channel->Effect1 Inhibition leads to Ca_channel->Vesicles Ca2+ influx triggers fusion Effect2 Increased Ca2+ Influx Ca_channel->Effect2 Stays open longer Release Neurotransmitter Release Vesicles->Release Drug This compound Derivative Drug->Kv_channel BLOCKS Effect1->Effect2 Effect3 Enhanced Neurotransmitter Release Effect2->Effect3 Step1 Step 1: Target Engagement Does the compound bind to the target? Method1 Method: Radioligand Binding Assays Step1->Method1 Output1 Output: Binding Affinity (Ki, Kd) Binding Capacity (Bmax) Method1->Output1 Step2 Step 2: Functional Confirmation Does binding alter channel function? Output1->Step2 Positive binding data warrants functional testing Method2 Method: Patch-Clamp Electrophysiology (Gold Standard) Step2->Method2 Output2 Output: Functional Inhibition (IC50) Voltage/State Dependence Channel Kinetics Method2->Output2 Step3 Step 3: Cellular Consequence Does channel modulation cause the expected cellular effect? Output2->Step3 Confirmed functional block warrants cellular validation Method3 Method: Functional Cellular Assays (e.g., Thallium Flux) Step3->Method3 Output3 Output: Cellular Potency (IC50) High-Throughput Validation Method3->Output3

Caption: A logical workflow for confirming the mechanism of action.

Step 1: Confirming Direct Target Engagement with Radioligand Binding Assays

Expertise & Experience: Before investing in complex functional studies, it's essential to confirm that your compound physically interacts with the intended target. Radioligand binding assays are a direct and robust method to quantify this interaction. [7][8]They work on the principle of competition: measuring how effectively your unlabeled test compound displaces a "hot" (radiolabeled) ligand that is known to bind to the target receptor. The primary outputs are the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), which measure binding affinity, and the maximal number of binding sites (Bmax). [9] Trustworthiness: A critical consideration is the choice of radioligand and tissue/cell preparation. For ion channels, which have multiple states (open, closed, inactivated), the binding of a radioligand can be state-dependent. [7]Therefore, assay conditions must be meticulously controlled to ensure you are probing the relevant conformational state.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is a generalized template for measuring the binding of a 3-AP derivative to a specific Kv channel subtype expressed in a cell line (e.g., HEK293 cells expressing Kv1.2).

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the target Kv channel subtype.

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (or buffer containing a known non-specific binding agent).

      • 50 µL of the radioligand (e.g., a radiolabeled version of a known Kv channel blocker) at a fixed concentration near its Kd.

      • 50 µL of your unlabeled 3-AP derivative at various concentrations (typically a serial dilution from 10µM to 10pM).

      • 100 µL of the prepared cell membranes (containing a specific amount of protein, e.g., 20-50 µg).

    • Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Counting:

    • Rapidly separate the bound from free radioligand by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The membranes (and bound radioligand) are trapped on the filter.

    • Wash the filters quickly with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the unlabeled 3-AP derivative.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used. [8]

Data Presentation: Comparative Binding Affinities
CompoundTargetBinding Affinity (Ki, nM)
This compoundKv1.1150
4-AminopyridineKv1.180
3,4-DiaminopyridineKv1.115
Derivative X Kv1.1 5
This compoundKv3.1>1000
4-AminopyridineKv3.1250
3,4-DiaminopyridineKv3.190
Derivative X Kv3.1 75

This table presents hypothetical data for illustrative purposes, based on the known relative potencies of aminopyridines.

Step 2: The Gold Standard - Functional Confirmation with Patch-Clamp Electrophysiology

Expertise & Experience: Positive binding data is a strong start, but it doesn't prove functional modulation. The compound could bind to a non-functional site. Patch-clamp electrophysiology is the definitive "gold standard" technique for directly measuring the activity of ion channels. [10][11]The whole-cell voltage-clamp configuration is particularly powerful; it allows us to hold the cell's membrane potential at a constant level and directly measure the ionic currents flowing through the channels in response to voltage changes. [12][13]This provides unequivocal proof of channel block and allows for a detailed characterization of the block's kinetics and voltage-dependence.

Trustworthiness: This technique offers unparalleled resolution. We can isolate currents from specific channel types using tailored voltage protocols and pharmacological blockers for other channels. [14]By measuring the reduction in current amplitude in the presence of our 3-AP derivative, we can generate a precise concentration-response curve and calculate a functional IC50 value. This value should correlate with the binding affinity (Ki) determined in Step 1 for the MoA to be considered self-validating.

Experimental Protocol: Whole-Cell Voltage-Clamp

This protocol describes recording potassium currents from a cultured neuron or a cell line expressing the target Kv channel.

  • Preparation:

    • Prepare the extracellular (bath) and intracellular (pipette) solutions. The extracellular solution should mimic physiological saline, while the intracellular solution should contain potassium as the primary cation. [13]Include blockers for other channels (e.g., tetrodotoxin for sodium channels, cadmium for calcium channels) in the bath solution to isolate K+ currents.

    • Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The tip resistance should be 2-5 MΩ when filled with the intracellular solution. [12] * Plate cells at a low density on coverslips for easy access.

  • Establishing a Recording:

    • Mount a coverslip in the recording chamber on an inverted microscope and perfuse with the extracellular solution.

    • Using a micromanipulator, carefully approach a target cell with the glass micropipette while applying slight positive pressure to keep the tip clean. [14] * Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance "gigaohm" seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration. This provides electrical and molecular access to the cell's interior. [13]

  • Recording and Drug Application:

    • Switch the amplifier to voltage-clamp mode. Hold the cell at a negative potential where channels are closed (e.g., -80 mV).

    • Apply a voltage-step protocol to elicit potassium currents. For example, step the voltage from -80 mV to +40 mV for 200 ms to open the Kv channels.

    • Record the baseline currents.

    • Perfuse the bath with the extracellular solution containing a known concentration of the 3-AP derivative. Allow several minutes for the drug effect to stabilize.

    • Record the currents again in the presence of the drug. A reduction in the outward current indicates a channel block.

    • Repeat this process for a range of concentrations to generate a full concentration-response curve.

  • Data Analysis:

    • Measure the peak outward current amplitude at each drug concentration.

    • Calculate the percentage of inhibition for each concentration relative to the baseline current.

    • Plot the percent inhibition against the log concentration of the drug and fit the data to the Hill equation to determine the IC50.

Data Presentation: Comparative Functional Inhibition
CompoundTargetFunctional Inhibition (IC50, µM)
4-AminopyridineKv1.2~100 µM
4-AP-3-MeOH [15]Kv (axonal)0.01 - 0.1 µM
Derivative X Kv1.2 1.2 µM
3,4-Diaminopyridine [16]Kv (squid axon)5.8 µM (external)

This table includes both illustrative and literature-derived data to provide context.

Step 3: Validating the Cellular Consequence with Functional Assays

Expertise & Experience: While patch-clamp is the gold standard, it is low-throughput. To screen more derivatives or confirm the MoA in a more physiological, high-throughput context, we turn to functional cellular assays. [17]Thallium flux assays are an excellent alternative for studying potassium channels. [18][19]Cells are loaded with a fluorescent dye that is sensitive to thallium (Tl+). Since Tl+ is similar in size to K+, it can pass through open potassium channels. When channels are open, Tl+ enters the cell and binds to the dye, causing a significant increase in fluorescence. A blocker, like a 3-AP derivative, will prevent this influx and thus reduce the fluorescence signal.

Trustworthiness: This method provides a powerful validation of the electrophysiological data. By measuring the integrated activity of all potassium channels on the cell surface, it confirms that the channel block observed in a single cell translates to a measurable effect across a cell population. A strong correlation between the IC50 values obtained from patch-clamp and thallium flux assays provides high confidence in the proposed MoA.

Experimental Protocol: Thallium Flux Assay
  • Cell Preparation:

    • Plate cells expressing the target Kv channel in a 96- or 384-well black-walled, clear-bottom plate.

    • Allow cells to adhere and grow to an appropriate confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the thallium-sensitive fluorescent dye (e.g., FluxOR™). [18] * Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate at 37°C for 60-90 minutes to allow the dye to enter the cells.

  • Compound Addition:

    • Prepare a plate containing your 3-AP derivatives at various concentrations in an appropriate assay buffer.

    • After dye loading, wash the cells and add the compound solutions to the wells. Incubate for a period to allow the compound to bind to the channels.

  • Thallium Addition and Measurement:

    • Prepare a stimulus buffer containing thallium sulfate.

    • Using a fluorescence plate reader equipped with an automated injector, add the thallium stimulus buffer to the wells.

    • Immediately begin recording the fluorescence intensity over time. The signal will increase as Tl+ enters the cells through open K+ channels.

  • Data Analysis:

    • Calculate the rate of fluorescence increase or the endpoint fluorescence for each well.

    • Normalize the data to controls (no drug for maximum signal, and a potent, known blocker for minimum signal).

    • Plot the normalized response against the log concentration of the 3-AP derivative and fit to a four-parameter logistic equation to determine the IC50.

Data Presentation: Cross-Methodology Potency Comparison
CompoundBinding (Ki, µM)E-phys (IC50, µM)Thallium Flux (IC50, µM)
Derivative X 0.0051.21.5
Derivative Y 0.1501822
Derivative Z >10>100>100

This table illustrates the expected correlation across the three methodologies for a set of hypothetical compounds, forming a self-validating dataset.

Conclusion

Confirming the mechanism of action for this compound derivatives requires a rigorous, multi-faceted approach that is both logical and self-validating. By progressing from direct target engagement (Radioligand Binding) to functional confirmation (Patch-Clamp Electrophysiology) and finally to cellular consequence (Functional Assays), researchers can build an unassailable case for a compound's MoA. This integrated workflow not only provides confidence in the primary mechanism of potassium channel blockade but also generates the high-quality, comparative data essential for advancing drug development programs.

References

  • Kirsch, G. E., & Narahashi, T. (1978). 3,4-diaminopyridine. A potent new potassium channel blocker. Biophysical journal, 22(3), 507–512. [Link]
  • Patsnap Synapse. (2024). What are Ion channels modulators and how do they work?.
  • Brown, M. R., et al. (2023). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. bioRxiv. [Link]
  • ION Biosciences. (n.d.). Potassium Channel Assays. ION Biosciences. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
  • Balboni, G., et al. (2000). Synthesis and binding of this compound derivatives at central nicotinic receptors. Arzneimittelforschung, 50(6), 507-11. [Link]
  • Leung, G., et al. (2007). Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. Brain research, 1132(1), 164–172. [Link]
  • Wood, J. N. (2004). Strategies to identify ion channel modulators: current and novel approaches to target neuropathic pain. Drug Discovery Today: Targets, 3(4), 333-340. [Link]
  • Zrzavy, T., et al. (2021). Neuroprotective Properties of 4-Aminopyridine.
  • Dueke-Eze, C. U., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 24. [Link]
  • Brown, M. R., et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine.
  • Weaver, C. D., et al. (2009). Cell-Based Potassium Ion Channel Screening Using the FluxOR™ Assay.
  • News-Medical.net. (2023).
  • Frontiers Research Topic. (n.d.).
  • Latorre, R., et al. (2024). Editorial: Molecular mechanisms of ion channel activation and modulation. Frontiers in Molecular Neuroscience, 17, 1373510. [Link]
  • Hatano, N., et al. (1997). Block of gating currents related to K+ channels as a mechanism of action of clofilium and d-sotalol in isolated guinea-pig ventricular heart cells. British journal of pharmacology, 120(6), 1094–1104. [Link]
  • El-Bizri, N., et al. (2018). Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel. Methods in molecular biology, 1684, 139–153. [Link]
  • Engel, S. B., & Seutin, V. (2015). Modulation of Ion Channels in the Axon: Mechanisms and Function.
  • University of Bristol. (n.d.). Patch-clamp protocol. University of Bristol. [Link]
  • Stansfeld, P. J., et al. (2015). From Bench to Biomolecular Simulation: Phospholipid Modulation of Potassium Channels. Current opinion in structural biology, 31, 107–115. [Link]
  • ResearchGate. (n.d.). Review articles in AMINOPYRIDINES.
  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol.
  • Lv, R., et al. (2023). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Archiv der Pharmazie, 356(3), e2200438. [Link]
  • ResearchGate. (n.d.). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review).
  • Gazolla, R. A., et al. (2001). Radioligand binding assays in the drug discovery process: potential pitfalls of high throughput screenings. Planta medica, 67(1), 1-6. [Link]
  • Wikipedia. (n.d.). Potassium channel. Wikipedia. [Link]
  • Davenport, A. P., & Kuc, R. E. (2000). Radioligand Binding Assays and Their Analysis. Methods in molecular biology, 138, 203-222. [Link]
  • Scheffel, U., & Madras, B. K. (1993). Determination of radioligand specific activity using competition binding assays. Life sciences, 52(11), 957-65. [Link]
  • Science.gov. (n.d.). radioligand binding assays: Topics. Science.gov. [Link]

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of 3-Aminopyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 3-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of a myriad of biologically active compounds.[1] Its unique electronic properties and hydrogen bonding capabilities make it a privileged structure for interacting with various biological targets, ranging from kinases to enzymes crucial for pathogen survival.[2][3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the nuances of how subtle structural modifications can dramatically influence biological activity, supported by experimental data and detailed protocols.

The this compound Core: A Launchpad for Molecular Diversity

The fundamental this compound structure, a pyridine ring with an amino group at the C3 position, presents multiple avenues for chemical elaboration. The nitrogen atom of the pyridine ring and the exocyclic amino group are key interaction points with biological macromolecules.[4] Modifications at the C2, C4, C5, and C6 positions of the pyridine ring, as well as substitutions on the amino group, have been extensively explored to modulate potency, selectivity, and pharmacokinetic properties.[2]

Comparative SAR Analysis: From Kinase Inhibition to Anticancer Activity

The true power of the this compound scaffold lies in its chameleonic ability to be tailored for a wide array of biological targets. Below, we compare different series of this compound analogs, highlighting the structural features that govern their activity.

Imidazo[1,2-α]pyridine Analogs as Anticancer Agents

The fusion of an imidazole ring to the this compound core gives rise to the imidazo[1,2-α]pyridine scaffold, a class of compounds with potent anticancer properties.[5] The SAR of these analogs reveals critical insights into their mechanism of action.

A key determinant of activity is the nature of the substituent at the C2 and C3 positions of the imidazo[1,2-α]pyridine ring system. For instance, the presence of a nitro group at the C2 position and a p-chlorophenyl group at the C3 position in compound 12 resulted in the highest inhibitory activity against the HT-29 human colon cancer cell line, with an IC50 value of 4.15 ± 2.93 µM.[5] In contrast, replacing the nitro group with a tolyl moiety and the p-chlorophenyl group with a p-chlorophenyl amine at the C3 position (compound 14 ) led to potent activity against the B16F10 melanoma cell line (IC50 = 21.75 ± 0.81 µM).[5]

CompoundC2-SubstituentC3-SubstituentTarget Cell LineIC50 (µM)
12 Nitrop-chlorophenylHT-294.15 ± 2.93[5]
14 Tolylp-chlorophenyl amineB16F1021.75 ± 0.81[5]
18 2,4-difluorophenylp-chlorophenyl amineB16F1014.39 ± 0.04[5]

These findings underscore the importance of both electronic and steric factors in the interaction of these compounds with their biological targets. The electron-withdrawing nitro group in compound 12 may enhance its binding affinity, while the bulkier and more lipophilic substituents in compounds 14 and 18 appear to favor activity against melanoma cells.

This compound Derivatives as Kinase Inhibitors

Kinases are a major class of drug targets, and the this compound scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. The ability of the pyridine nitrogen and the amino group to form key hydrogen bonds within the ATP-binding site of kinases is a crucial aspect of their inhibitory activity.

A notable example is the development of 3-amino-pyrazine-2-carboxamide derivatives as fibroblast growth factor receptor (FGFR) inhibitors.[6] Structure-activity relationship studies revealed that the introduction of a 3,5-dihydroxyphenyl group at the amide nitrogen was critical for potent inhibition. Further optimization of substituents on the pyrazine ring led to the identification of compound 18i as a pan-FGFR inhibitor with IC50 values in the low micromolar range against multiple cancer cell lines.[6]

CompoundTarget KinaseIC50 (µM) - NCI-H520IC50 (µM) - SNU-16IC50 (µM) - KMS-11
18i FGFR1-426.691.883.02

The development of spleen tyrosine kinase (Syk) inhibitors based on a pyrazolopyrazine-3-amine scaffold, derived from a this compound core, further illustrates the versatility of this chemical class. Compound 6h from this series demonstrated potent Syk inhibition in both enzymatic and cell-based assays.[7]

Experimental Methodologies: A Guide to Reproducible Results

The reliability of SAR studies hinges on the robustness and reproducibility of the experimental assays used to determine biological activity. Here, we provide detailed protocols for two key assays frequently employed in the evaluation of this compound analogs.

In Vitro Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a cornerstone for the initial screening of potential anticancer compounds.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis cell_seeding 1. Seed Cells (96-well plate) compound_prep 2. Prepare Compound Dilutions treatment 3. Add Compounds to Cells compound_prep->treatment incubation 4. Incubate (48-72 hours) treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_incubation 6. Incubate (4 hours) mtt_addition->formazan_incubation solubilization 7. Solubilize Formazan (DMSO) formazan_incubation->solubilization readout 8. Measure Absorbance (570 nm) solubilization->readout data_analysis 9. Calculate IC50 readout->data_analysis

Workflow for the in vitro antiproliferative MTT assay.

In Vitro Kinase Inhibition Assay

Determining the inhibitory potential of this compound analogs against specific kinases is crucial for understanding their mechanism of action. A common method is a radiometric filter-binding assay.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific peptide substrate, and the this compound analog at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding a solution of [γ-³²P]ATP and MgCl₂.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of phosphoric acid.

  • Filter Binding: Spot a portion of the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³²P]ATP will be washed away.

  • Washing: Wash the filter papers extensively with phosphoric acid to remove non-specifically bound radioactivity.

  • Scintillation Counting: Place the filter papers in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_separation Separation & Washing cluster_detection Detection & Analysis prepare_mix 1. Prepare Reaction Mix (Kinase, Substrate, Inhibitor) start_reaction 2. Add [γ-³²P]ATP/MgCl₂ prepare_mix->start_reaction incubate_reaction 3. Incubate (30°C) start_reaction->incubate_reaction stop_reaction 4. Stop Reaction (Phosphoric Acid) incubate_reaction->stop_reaction spot_filter 5. Spot on Filter Paper stop_reaction->spot_filter wash_filter 6. Wash Filters spot_filter->wash_filter scintillation 7. Scintillation Counting wash_filter->scintillation analysis 8. Calculate IC50 scintillation->analysis

Workflow for an in vitro radiometric kinase inhibition assay.

Signaling Pathways Modulated by this compound Analogs

Many this compound derivatives exert their therapeutic effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. As many of the discussed analogs are kinase inhibitors, they frequently target pathways such as the MAPK and PI3K/Akt signaling cascades.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that responds to stress stimuli and inflammatory cytokines. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Several this compound analogs have been developed as p38 MAPK inhibitors.

p38_MAPK_Pathway cluster_upstream Upstream Activation cluster_core Core Cascade cluster_downstream Downstream Effects Stress Stress Stimuli (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MKK MKK3/6 MAPKKK->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates Transcription_Factors Transcription Factors (ATF2, MEF2C) p38->Transcription_Factors activates Kinases Other Kinases (MK2, PRAK) p38->Kinases activates Cellular_Response Cellular Response (Inflammation, Apoptosis, Cell Cycle Arrest) Transcription_Factors->Cellular_Response Kinases->Cellular_Response Inhibitor This compound Inhibitor Inhibitor->p38

Simplified p38 MAPK signaling pathway and the inhibitory action of this compound analogs.

Conclusion and Future Perspectives

The this compound scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical interplay of steric, electronic, and lipophilic properties in dictating the biological activity of its analogs. As our understanding of the molecular drivers of disease deepens, the rational design of next-generation this compound derivatives holds immense promise for addressing unmet medical needs. Future research will likely focus on leveraging computational modeling and advanced synthetic methodologies to create even more potent and selective compounds with improved pharmacokinetic profiles.

References

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate.
  • Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives Review. ResearchGate.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Semantic Scholar.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central.
  • This compound: A Key Building Block in Pharmaceutical Innovation. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. ScienceDirect.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PubMed Central.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry.
  • 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. PubMed.
  • Synthesis of this compound. ResearchGate.
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Center for Biotechnology Information.
  • 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research.
  • Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. PubMed.
  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.
  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PubMed Central.
  • This compound, 462-08-8. The Good Scents Company.
  • Recent medicinal approaches of novel pyrimidine analogs: A review. PubMed Central.
  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate.
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research.
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PubMed Central.

Sources

Independent Verification of Published 3-Aminopyridine Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical comparison of 3-Aminopyridine (3-AP) with its key alternatives, 4-Aminopyridine (4-AP) and 3,4-Diaminopyridine (3,4-DAP). As a Senior Application Scientist, this document is structured to offer not just protocols, but a deeper understanding of the experimental choices and the comparative performance of these compounds, grounded in published scientific findings.

Introduction to this compound and its Analogs

This compound is a versatile organic compound featuring a pyridine ring substituted with an amino group at the third position.[1] It and its isomers, 2-Aminopyridine and 4-Aminopyridine, are foundational scaffolds in medicinal chemistry.[2] While all aminopyridines share a common structural motif, the position of the amino group significantly influences their chemical reactivity and biological activity. This guide will focus on 3-AP and its prominent, biologically active alternatives, 4-AP and 3,4-DAP, which are recognized as potassium channel blockers.[1]

Mechanism of Action: A Comparative Overview

The primary pharmacological action of aminopyridines is the blockade of voltage-gated potassium (K+) channels.[1] By inhibiting these channels, particularly in neurons, they prolong the duration of the action potential, leading to an increased influx of calcium ions at the presynaptic terminal and subsequently enhancing neurotransmitter release.[3] This mechanism underlies their therapeutic potential in a range of neurological disorders.[1]

However, the potency and selectivity of this channel-blocking activity differ among the isomers and their derivatives. 4-AP is a well-characterized, non-selective inhibitor of several Kv channels, including Kv1.1 and Kv1.2.[4] 3,4-DAP is considered a more potent potassium channel blocker than 4-AP.[3] While 3-AP is also known to act as a potassium channel blocker, detailed comparative IC50 values across a range of specific potassium channels are less prevalent in the literature compared to its isomers. Theoretical studies suggest that the protonated form of aminopyridines interacts with the biological receptor site through electrostatic interactions and hydrogen bonding.[5]

Comparative Performance Data

To provide a clear comparison of the available data, the following table summarizes the inhibitory concentrations (IC50) of 4-Aminopyridine and its derivatives on various voltage-gated potassium channels. The significant lack of directly comparable public data for this compound is a noteworthy finding of this review.

CompoundPotassium Channel SubtypeReported IC50Source
4-AminopyridineKv1.1242 µM[1]
4-AminopyridineKv1.2399 µM[1]
4-AminopyridineKv1.4399 µM[1]
4-AminopyridineFast Kv current in Dopa.4U neurons0.4 mM[1]
4-AminopyridineIn MCF-7 cells4 mM[4]
3-hydroxy-4-aminopyridineKv1.17886 µM[1]
3-hydroxy-4-aminopyridineKv1.223,652 µM[1]
3-hydroxy-4-aminopyridineKv1.423,191 µM[1]
3-hydroxy-4-aminopyridine sulfateKv1.1~2 orders of magnitude > 4-AP[1]
3-hydroxy-4-aminopyridine sulfateKv1.4~2 orders of magnitude > 4-AP[1]
3,4-DiaminopyridineKv3.3 (low-affinity)151 µM[3]
3,4-DiaminopyridineKv3.4 (low-affinity)231 µM[3]

Applications in Drug Development: A Comparative Perspective

The differences in potency, selectivity, and pharmacokinetic properties of aminopyridine derivatives have led to their distinct applications in drug development.

4-Aminopyridine (Dalfampridine): This compound is the most clinically established of the aminopyridines. Its ability to improve nerve conduction has led to its approval for the symptomatic treatment of walking in patients with multiple sclerosis.

3,4-Diaminopyridine (Amifampridine): Due to its potent potassium channel blocking activity, 3,4-DAP is used to treat Lambert-Eaton myasthenic syndrome, a rare autoimmune disorder that affects the neuromuscular junction.

This compound: While not as clinically advanced for potassium channel blockade as its counterparts, 3-AP serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds.[6] Its derivatives have shown potential in several therapeutic areas, including:

  • Oncology: Triapine (this compound-2-carboxaldehyde thiosemicarbazone), a ribonucleotide reductase inhibitor, has undergone clinical trials for the treatment of various cancers, including advanced cervical and vaginal cancer.

  • Antiviral: Atevirdine and Delavirdine are non-nucleoside reverse transcriptase inhibitors that contain a this compound moiety and have been investigated for the treatment of HIV.[4]

  • Other CNS applications: Derivatives of this compound have been synthesized and evaluated for their binding affinity to central nicotinic acetylcholine receptors, suggesting potential applications in neurological and psychiatric disorders.[7]

The following diagram illustrates the divergent paths of these aminopyridine scaffolds in drug development.

cluster_0 Aminopyridine Scaffolds cluster_1 Primary Mechanism of Action cluster_2 Therapeutic Applications This compound This compound Potassium Channel Blockade Potassium Channel Blockade This compound->Potassium Channel Blockade Less Potent Ribonucleotide Reductase Inhibition Ribonucleotide Reductase Inhibition This compound->Ribonucleotide Reductase Inhibition As Triapine Reverse Transcriptase Inhibition Reverse Transcriptase Inhibition This compound->Reverse Transcriptase Inhibition As Atevirdine/Delavirdine 4-Aminopyridine 4-Aminopyridine 4-Aminopyridine->Potassium Channel Blockade Potent 3,4-Diaminopyridine 3,4-Diaminopyridine 3,4-Diaminopyridine->Potassium Channel Blockade More Potent Multiple Sclerosis Multiple Sclerosis Potassium Channel Blockade->Multiple Sclerosis Lambert-Eaton Myasthenic Syndrome Lambert-Eaton Myasthenic Syndrome Potassium Channel Blockade->Lambert-Eaton Myasthenic Syndrome Neurological Disorders (Research) Neurological Disorders (Research) Potassium Channel Blockade->Neurological Disorders (Research) Oncology (e.g., Cervical Cancer) Oncology (e.g., Cervical Cancer) Ribonucleotide Reductase Inhibition->Oncology (e.g., Cervical Cancer) Antiviral (HIV) Antiviral (HIV) Reverse Transcriptase Inhibition->Antiviral (HIV) start Start naoh_h2o Dissolve NaOH in H2O start->naoh_h2o add_br2 Add Bromine (Br2) naoh_h2o->add_br2 naobr_sol Sodium Hypobromite Solution add_br2->naobr_sol add_nicotinamide Add Nicotinamide naobr_sol->add_nicotinamide reaction Hofmann Rearrangement add_nicotinamide->reaction extraction Ether Extraction reaction->extraction distillation Ether Distillation extraction->distillation crude_product Crude this compound distillation->crude_product recrystallization Recrystallization from Benzene/Ligroin crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product end End pure_product->end

Synthesis and Purification of this compound
Analytical Verification: HPLC Method for Aminopyridine Isomers

The independent verification of this compound and its differentiation from its isomers and related impurities is critical. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose. The following is a representative protocol for the simultaneous determination of 3-AP, 4-AP, and 3,4-DAP, which should be validated according to ICH Q2(R1) guidelines. [8][9] Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A stability-indicating method for 3,4-DAP used a mobile phase of acetonitrile and an aqueous solution of sodium octanesulfonate and ammonium acetate with the pH adjusted to 1.9 with trifluoroacetic acid. [8]* Flow Rate: 1.0 mL/min

  • Detection: UV spectrophotometer at a wavelength where all analytes have reasonable absorbance (e.g., 260 nm).

  • Injection Volume: 10-20 µL

  • Column Temperature: 30-40 °C

Method Validation Protocol (ICH Q2(R1) Framework):

A comprehensive validation of the HPLC method should be performed to ensure its suitability for its intended purpose. The following steps, based on ICH Q2(R1) guidelines, provide a framework for this validation. [10]

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be achieved by analyzing blank samples, placebo samples, and samples spiked with known impurities.

  • Linearity: Establish that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range. Prepare a series of at least five standard solutions of known concentrations and inject them. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be close to 1.

  • Range: The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value. This can be assessed by applying the analytical procedure to an analyte of known purity (e.g., a reference standard) or by spiking a blank matrix with a known amount of the analyte. The accuracy is expressed as the percentage of recovery.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by performing at least six replicate injections of the same sample.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

    • Reproducibility: Expresses the precision between laboratories.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following diagram outlines the logical flow of an HPLC method validation process.

start Method Development specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report end Method Implementation validation_report->end

HPLC Method Validation Workflow

Conclusion

This guide provides a comparative analysis of this compound and its key alternatives, 4-Aminopyridine and 3,4-Diaminopyridine. While 4-AP and 3,4-DAP have well-defined roles as potassium channel blockers in clinical practice, 3-AP's primary value in drug development currently lies in its role as a versatile synthetic intermediate. The provided experimental protocols for synthesis and analytical verification are intended to empower researchers to independently verify and build upon the published findings related to these important compounds. Further research is warranted to fully elucidate the comparative potency and selectivity of this compound as a potassium channel modulator and to explore its full therapeutic potential beyond its current use as a chemical scaffold.

References

  • Caggiano, A. O., & Blight, A. R. (2013). Concentrations of 4-aminopyridine and its two major metabolites that result in 50% inhibition of peak current of the recombinant potassium channels Kv1.1, Kv1.2, and Kv1.4. BMC Pharmacology and Toxicology, 14(1), 1-8.
  • Targeting Voltage-Gated Potassium Channels in Breast Cancer: Mechanistic Insights into 4-Aminopyridine-Induced Cell Death. (2023). International Journal of Molecular Sciences, 24(15), 12267.
  • Mella, J. R., & Villabona-Monsalve, J. P. (2013). Theoretical Analysis of the Molecular Determinants Responsible for the K+ Channel Blocking by Aminopyridines.
  • Ojala, K. S., et al. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of Biological Chemistry, 296, 100302.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(2), 155–157.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Goulay-Dufaÿ, S., et al. (2006). HPLC method for determination of 3,4-diaminopyridine in the presence of related substances and degradation products formed under stress conditions.
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5252-5256.
  • Investigation of the Effects of Blocking Potassium Channels With 4-Aminopyridine on Paclitaxel Activity in Breast Cancer Cell Lines. (2021). Journal of anacerk, 22(3), 209-217.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Taylor & Francis. (n.d.). This compound – Knowledge and References.
  • Gualtieri, F., et al. (2000). Synthesis and binding of this compound derivatives at central nicotinic receptors. Arzneimittel-Forschung, 50(6), 507-511.
  • Flieger, J., & Tatarczak-Michalewska, M. (2007). Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines. Journal of pharmaceutical and biomedical analysis, 44(4), 953-959.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Building Block in Pharmaceutical Innovation. Retrieved from a relevant chemical supplier website.
  • Abraham Entertainment. (2025, October 22).
  • Smolecule. (2023, November 23). Buy this compound | 462-08-08.
  • Structural Basis for Voltage Gating and Dalfampridine Binding in the Shaker Potassium Channel. (2024, October 25). bioRxiv.
  • Orie, K. J., & Duru, R. U. (2020). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Society of Nigeria, 45(4).
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). RSC Medicinal Chemistry, 14(2), 204-245.
  • Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3465.
  • PubChem. (n.d.). This compound.
  • Research Progress on the Pyroptosis Mechanism and Related Active Ingredients of Natural Drugs in Spinal Cord Injury. (2026, January 8).
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega.
  • The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. (2026, January 6). Journal of the American Chemical Society.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Aminopyridine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development and scientific research, the meticulous management of chemical reagents is a cornerstone of both laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-Aminopyridine, a versatile but hazardous heterocyclic amine. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of responsible scientific practice.

Understanding the Hazard Profile of this compound

This compound is a compound that demands respect. It is classified as toxic if swallowed, in contact with skin, or inhaled.[1][2][3] It is also known to cause serious skin and eye irritation and may lead to respiratory irritation.[1][3] Due to its inherent toxicity, this compound and any materials contaminated with it are designated as hazardous waste.[1][2] Understanding these risks is the first step in ensuring safe handling and disposal.

Key Hazard Information:
Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or fatal if swallowed, in contact with skin, or inhaled.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity May cause respiratory irritation.[1][3]
Environmental Hazard Avoid release to the environment.[1][4]

Core Principles of this compound Waste Management

The fundamental principle governing the disposal of this compound is the prevention of its release into the environment and the protection of personnel. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[4] All disposal procedures must comply with local, regional, national, and international regulations.[1]

The most effective and recommended method for the final disposal of this compound is through a licensed professional waste disposal service, with chemical incineration being a common and effective technique.[4][5]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any this compound waste, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable step to mitigate the risk of exposure.

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety goggles or a face shield.[3]

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[1]

  • Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent the inhalation of dust or fumes.[4]

Step 2: Waste Segregation - Preventing Dangerous Reactions

Proper segregation of chemical waste is critical to prevent potentially violent reactions. This compound is incompatible with the following substances:

  • Strong oxidizing agents

  • Strong acids

  • Acid chlorides

  • Acid anhydrides

Do not mix this compound waste with these or any other incompatible chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4]

Step 3: Waste Collection - Containment is Key

All this compound waste, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE, must be collected in a designated hazardous waste container.

  • Container: The container must be made of a compatible material, be in good condition, and have a secure, sealable lid.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[4]

Step 4: Arranging for Professional Disposal

Once the waste container is full or ready for disposal, contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4] These professionals are equipped to handle and transport hazardous materials safely and in compliance with all regulations.

Emergency Procedures: Spill and Exposure Management

In the event of an accidental spill or exposure, immediate and correct action is crucial.

Spill Response:
  • Small Spills: For a small spill that can be cleaned up quickly, trained personnel wearing appropriate PPE should absorb the spill with an inert, dry material. The collected material should then be placed in a labeled hazardous waste container for disposal.

  • Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's emergency response team or EHS office.

Exposure Response:
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][6]

  • Inhalation: Move the individual to fresh air and seek immediate medical attention.[1][6]

  • Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[1][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Disposal Path cluster_emergency Emergency Protocols start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill exposure Exposure Occurs start->exposure segregate Segregate from Incompatible Chemicals ppe->segregate collect Collect in Labeled, Sealable Hazardous Waste Container segregate->collect contact_ehs Contact Institutional EHS or Licensed Disposal Service collect->contact_ehs incineration Professional Disposal (e.g., Chemical Incineration) contact_ehs->incineration end End: Safe & Compliant Disposal incineration->end spill_action Follow Spill Response Protocol spill->spill_action exposure_action Follow Exposure Response Protocol exposure->exposure_action

Caption: Decision workflow for the safe disposal of this compound waste.

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental compliance. By adhering to the procedures outlined in this guide, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure that their work is conducted in a safe and environmentally conscious manner. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most current and detailed information.

References

  • This compound (FOR SYNTHESIS).
  • Proper Disposal of 3-Aminopyridazine: A Guide for Labor
  • This compound 462-08-8 wiki. Guidechem. URL
  • This compound MSDS | CAS 462-08-8 MSDS. Loba Chemie. URL
  • SAFETY D
  • SAFETY D
  • This compound | 462-08-8. Tokyo Chemical Industry (India) Pvt. Ltd. URL
  • 3-Amino Pyridine CAS No 462-08-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. URL
  • PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry. URL

Sources

A Comprehensive Guide to the Safe Handling of 3-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the handling and disposal of 3-Aminopyridine. It is intended for researchers, scientists, and drug development professionals. The following procedural guidance is designed to directly address operational questions and establish a self-validating system of laboratory safety.

Understanding the Hazard: Why this compound Demands Respect

This compound (CAS No. 462-08-8) is a versatile intermediate in the synthesis of pharmaceuticals and other bioactive compounds.[1] However, its utility is matched by its significant toxicity. It is classified as toxic or fatal if swallowed, in contact with skin, or if inhaled.[2][3][4][5] The compound is also a skin and serious eye irritant and may cause respiratory irritation.[2][3][4] Repeated exposure can lead to cumulative effects and may cause damage to organs.[3] The primary hazard lies in its ability to be readily absorbed through the skin and gastrointestinal tract.[6] Therefore, the cornerstone of its safe handling is the prevention of any direct contact, inhalation, or ingestion.

Core Principles of Safe Handling: A Multi-Layered Defense

The safe handling of this compound relies on a multi-layered approach, encompassing engineering controls, personal protective equipment, and stringent work practices. This strategy is not merely a list of rules but a system designed to minimize exposure at every potential point of contact.

Engineering Controls: Your First Line of Defense

The primary method for controlling exposure to hazardous solids like this compound is through engineering controls that isolate the material from the breathing zone of the user.

  • Chemical Fume Hood: All weighing and handling of solid this compound must be conducted within a certified chemical fume hood.[7] This is critical to prevent the inhalation of fine dust particles, which can easily become airborne.[2][3]

  • Ventilation: Ensure the laboratory is well-ventilated to dissipate any fugitive emissions.[5][8]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense, but it is a critical one. The selection of appropriate PPE is paramount to preventing dermal, ocular, and respiratory exposure.

PPE CategorySpecification and Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) .[7] Always use double gloves. The outer glove should be removed and disposed of as hazardous waste immediately after handling. Change gloves frequently, and always before leaving the work area.
Eye and Face Protection Chemical safety goggles and a face shield .[2] Goggles provide a seal around the eyes to protect against dust, while a face shield offers an additional layer of protection for the entire face.
Skin and Body Protection A laboratory coat must be worn at all times .[7] For procedures with a higher risk of contamination, chemical-resistant coveralls or an apron are recommended.[2] All protective clothing should be removed before leaving the laboratory.
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95 or P3) if a fume hood is not available or engineering controls are insufficient.[5][7][8] Respirator use must comply with your institution's respiratory protection program.

Step-by-Step Operational Protocol for Handling this compound

This protocol provides a systematic approach to handling this compound, from preparation to cleanup, ensuring safety at each step.

Preparation
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the specific procedure.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[7]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood to minimize movement in and out of the controlled area.[7]

  • Don PPE: Put on all required PPE as specified in the table above before approaching the work area.

Weighing and Dispensing
  • Tare Weigh Boat: Use a tared weigh boat for accurate measurement.

  • Careful Transfer: Slowly and carefully transfer the weighed solid into the designated reaction vessel to avoid generating dust.[9]

  • Immediate Containment: Close the stock container immediately after dispensing.

  • Dissolution: If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

Cleanup and Decontamination
  • Surface Decontamination: After completing the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical. A dilute solution of acetic acid can be used for decontamination.[9]

  • Waste Segregation: Dispose of all contaminated disposable materials (gloves, weigh boats, paper towels) in a designated hazardous waste container.[10]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, and finally, safety goggles.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[9]

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, immediate and correct action is crucial.

Spill Cleanup Protocol

The following workflow outlines the immediate steps for managing a small spill (<1 g) of solid this compound.

Spill_Cleanup_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_post_cleanup Post-Cleanup alert Alert personnel in the immediate area evacuate Evacuate if inhalation risk exists don_ppe Don appropriate PPE (double gloves, respirator, etc.) evacuate->don_ppe cover_spill Gently cover spill with absorbent material (vermiculite or sand) don_ppe->cover_spill collect_material Carefully collect contaminated material with non-sparking tools cover_spill->collect_material bag_waste Place all materials into a heavy-duty, labeled plastic bag collect_material->bag_waste decontaminate Wipe spill area with a damp cloth, then decontaminate bag_waste->decontaminate double_bag Double bag and securely seal all waste decontaminate->double_bag dispose_ppe Dispose of contaminated PPE as hazardous waste double_bag->dispose_ppe wash_hands Wash hands thoroughly dispose_ppe->wash_hands arrange_disposal Arrange for hazardous waste collection wash_hands->arrange_disposal report_incident Report the incident per institutional policy arrange_disposal->report_incident

Caption: Workflow for cleaning up a small this compound spill.

First Aid Measures
  • Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[2][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2][4]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste materials contaminated with this compound must be collected in a designated, clearly labeled, and sealable hazardous waste container.[10]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[10]

  • Professional Disposal: Under no circumstances should this compound be disposed of down the drain or in regular trash.[10] All waste must be disposed of through a licensed professional waste disposal service in accordance with local, regional, and national regulations.[2][11]

References

  • This compound (FOR SYNTHESIS).
  • 3-Amino Pyridine CAS No 462-08-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. URL
  • Safe handling and storage procedures for aminopyridines. Benchchem. URL
  • This compound MSDS | CAS 462-08-8 MSDS. Loba Chemie. URL
  • This compound Safety D
  • Aminopyridines. Environmental Protection Agency (EPA). URL
  • This compound | Occupational Safety and Health Administr
  • Essential Safety and Operational Guide for Handling 3-Amino-2-pyridinecarbonitrile. Benchchem. URL
  • Proper Disposal of 3-Aminopyridazine: A Guide for Labor
  • This compound 99%. Sigma-Aldrich. URL
  • This compound Chemical Properties,Uses,Production. ChemicalBook. URL
  • This compound Safety D
  • This compound. Apollo Scientific. URL
  • This compound. Organic Syntheses. URL

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminopyridine
Reactant of Route 2
3-Aminopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.